molecular formula C16H24O3 B155575 3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid CAS No. 1611-03-6

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid

Cat. No.: B155575
CAS No.: 1611-03-6
M. Wt: 264.36 g/mol
InChI Key: QLMGIWHWWWXXME-UHFFFAOYSA-N
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Description

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGIWHWWWXXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379388
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid
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Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-03-6
Record name 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1611-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating a Key Antioxidant within the Hindered Phenol Class

To the dedicated researcher, scientist, or drug development professional, understanding a molecule is not merely about knowing its structure, but about comprehending its behavior, its potential, and its limitations. This guide delves into the chemical properties of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (CAS No. 1611-03-6), a member of the sterically hindered phenolic antioxidant family. These compounds are mainstays in industries ranging from polymer stabilization to cosmetics and pharmaceuticals, prized for their ability to terminate the destructive chain reactions initiated by free radicals.

While this specific acetic acid derivative is less extensively documented in public literature than its close relatives (such as the propionic and benzoic acid analogues), its chemical architecture provides a valuable framework for exploring the core principles of antioxidant activity. This guide will therefore synthesize established knowledge of the hindered phenol class with the specific data available for this compound, offering both concrete data and field-proven insights into its chemical personality. We will address its physicochemical properties, reactivity, and the foundational mechanism of its antioxidant action, while transparently acknowledging where data for this specific molecule is sparse and drawing illustrative comparisons from closely related compounds.

Core Physicochemical & Structural Properties

The identity and fundamental properties of a compound are the bedrock of its application. This compound is a white to cream crystalline powder, and its core identifiers are summarized below.[1][2]

PropertyValueSource(s)
IUPAC Name 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid[1]
CAS Number 1611-03-6[3]
Molecular Formula C₁₆H₂₄O₃[3][4][5]
Molecular Weight 264.36 g/mol [3][5]
Appearance White to cream crystals or crystalline powder[1][2]
Melting Point 153.0 - 160.0 °C[1][2]
Predicted pKa 4.51 ± 0.10[4]

The structural formula, dominated by a phenol ring with two bulky tert-butyl groups flanking the hydroxyl group, is key to its function.

Caption: Chemical structure of the topic molecule.

Synthesis and Purification: A Generalized Approach

The synthesis of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid, for instance, is achieved by reacting the potassium salt of 2,6-di-tert-butylphenol with carbon dioxide under pressure (a variation of the Kolbe-Schmitt reaction). This highlights the reactivity of the phenoxide ion. For the acetic acid derivative, a similar strategy using a two-carbon electrophile would be a rational starting point for synthetic development.

Conceptual Experimental Protocol: Alkylation of 2,6-di-tert-butylphenol

This protocol is a conceptual workflow based on standard organic chemistry principles for C-alkylation of phenols. It is intended for experienced chemists and requires optimization.

  • Deprotonation (Salt Formation):

    • Dissolve 2,6-di-tert-butylphenol in a suitable aprotic solvent (e.g., anhydrous THF or DMF).

    • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding phenoxide salt. The choice of base is critical; a bulky base can favor O-alkylation, while smaller, harder bases might favor C-alkylation, which is desired here.

  • Alkylation:

    • To the stirred solution of the phenoxide, add a suitable two-carbon electrophile, such as ethyl bromoacetate. The reaction may require heating to proceed at a reasonable rate. The goal is to achieve alkylation at the para-position, which is sterically accessible.

  • Hydrolysis:

    • After the alkylation is complete (monitored by TLC), the resulting ester intermediate is hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base (e.g., NaOH or KOH) and heating the mixture.

  • Work-up and Purification:

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~2. This will precipitate the carboxylic acid product.

    • The crude product is then collected by filtration, washed with cold water, and dried.

    • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

G start Start: 2,6-di-tert-butylphenol deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation phenoxide Formation of Sodium 2,6-di-tert-butylphenoxide deprotonation->phenoxide alkylation Alkylation (e.g., Ethyl bromoacetate) phenoxide->alkylation ester Ester Intermediate Formed alkylation->ester hydrolysis Saponification (e.g., NaOH, H₂O, Heat) ester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product Crude Product Precipitation acidification->product purification Purification (Recrystallization) product->purification final_product Final Product: 3,5-di-tert-butyl-4- hydroxyphenylacetic acid purification->final_product

Caption: Conceptual workflow for the synthesis of the title compound.

Spectroscopic Characterization: An Analog-Informed Perspective

Direct, experimentally-verified spectroscopic data (NMR, IR, MS) for this compound is not prevalent in publicly accessible databases. However, for the purpose of structural verification, we can predict the expected spectral features based on its chemical structure and by drawing comparisons with closely related, well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.

    • tert-Butyl Protons: A large singlet integrating to 18 protons (two t-Bu groups) would appear in the upfield region, typically around δ 1.4 ppm .

    • Methylene Protons (-CH₂-): A singlet integrating to 2 protons for the methylene group connecting the aromatic ring to the carboxyl group would likely appear around δ 3.5 ppm .

    • Aromatic Protons: A singlet integrating to 2 protons for the two equivalent aromatic hydrogens would be expected in the aromatic region, likely around δ 7.0 ppm .

    • Phenolic Proton (-OH): A broad singlet for the hydroxyl proton, typically around δ 5.0 ppm , though its chemical shift is highly dependent on solvent and concentration.

    • Carboxylic Acid Proton (-COOH): A very broad singlet far downfield, often above δ 10.0 ppm .

  • ¹³C NMR: The carbon NMR would also show a distinct set of signals.

    • tert-Butyl Carbons: Two signals are expected: one around δ 30 ppm for the methyl carbons and another around δ 34 ppm for the quaternary carbons.

    • Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 40-45 ppm .

    • Aromatic Carbons: Four distinct signals for the aromatic carbons would be anticipated: the two equivalent CH carbons, the two equivalent carbons bearing the t-Bu groups, the carbon bearing the hydroxyl group, and the carbon bearing the acetic acid moiety. These would appear in the δ 115-155 ppm range.

    • Carboxyl Carbon (-COOH): A signal in the downfield region, typically > δ 170 ppm .

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic absorptions for the hydroxyl and carboxyl functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Phenol) ~3600 cm⁻¹Sharp (if non-H-bonded), or broad
O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹Very broad, often obscuring C-H stretches
C-H Stretch (Alkyl) 2850-3000 cm⁻¹Medium to strong
C=O Stretch (Carboxylic Acid) 1700-1725 cm⁻¹Strong, sharp
C=C Stretch (Aromatic) ~1600 & ~1450 cm⁻¹Medium
C-O Stretch (Phenol) ~1200 cm⁻¹Strong
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 264 . A prominent fragmentation pattern would involve the loss of a methyl group (-15) from a tert-butyl group to form a stable benzylic-type cation, resulting in a strong peak at m/z = 249 . Another likely fragmentation is the loss of the carboxyl group (-45).

Chemical Reactivity and Antioxidant Mechanism

The chemical utility of this compound is defined by the reactivity of its hindered phenolic core.

The Mechanism of Radical Scavenging

As a primary antioxidant, its principal role is to intercept and neutralize chain-propagating free radicals (ROO•), thereby terminating the auto-oxidation cycle of organic materials.[6] This process is governed by the donation of the hydrogen atom from its phenolic hydroxyl group.

  • Initiation: A substrate (RH) is exposed to an initiator (e.g., heat, UV light), forming an alkyl radical (R•).

  • Propagation: The alkyl radical reacts rapidly with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating a destructive chain reaction.

  • Termination (The Role of the Hindered Phenol): this compound (ArOH) intervenes by donating its phenolic hydrogen to the peroxyl radical. This neutralizes the aggressive radical (forming ROOH) and generates a phenoxy radical (ArO•).

The key to the effectiveness of hindered phenols lies in the nature of this phenoxy radical. The bulky tert-butyl groups at the ortho positions provide steric hindrance, which serves two critical functions:

  • It protects the hydroxyl group, making it less likely to engage in unwanted side reactions.[7]

  • It stabilizes the resulting phenoxy radical, delocalizing the unpaired electron across the aromatic ring and preventing it from initiating a new oxidation chain. This makes the phenoxy radical a poor chain carrier.

G cluster_propagation Oxidation Chain Propagation cluster_termination Termination by Hindered Phenol R_dot Alkyl Radical (R•) O2 Oxygen (O₂) ROO_dot Peroxyl Radical (ROO•) O2->ROO_dot + O₂ RH Organic Substrate (RH) R_dot2 New Alkyl Radical (R•) ROO_dot->R_dot2 Chain continues... ROO_dot_term Peroxyl Radical (ROO•) ROO_dot->ROO_dot_term INTERCEPTION ROOH Hydroperoxide (ROOH) RH->ROOH + RH ArOH Hindered Phenol (ArOH) ArO_dot Stable Phenoxy Radical (ArO•) ArOH->ArO_dot + ROO• ROOH_term Neutralized Hydroperoxide (ROOH)

Caption: Antioxidant mechanism of a hindered phenol.

Quantitative Antioxidant Activity (DPPH/ABTS Assays)

Standard methods for quantifying antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[8] Both assays rely on the ability of an antioxidant to donate a hydrogen atom or electron to a stable colored radical, causing a color change that can be measured spectrophotometrically. The result is often expressed as an IC₅₀ value—the concentration of the antioxidant required to scavenge 50% of the radicals.

While specific IC₅₀ values for this compound are not widely reported, studies on other hydroxyphenylacetic acids show a strong dependence on the substitution pattern of the phenol ring.[9] For instance, compounds with a catechol (3,4-dihydroxy) moiety are exceptionally potent. For the title compound, the hindered phenol structure is the primary determinant of its activity.

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction: In a series of test tubes or a 96-well plate, add increasing concentrations of the test compound solution. Add the DPPH working solution to each, mix, and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (~517 nm) using a spectrophotometer. A control containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value is the concentration that corresponds to 50% inhibition.

Stability and Handling

As a phenolic compound, this compound is susceptible to degradation, primarily through oxidation. This process can be accelerated by exposure to light, elevated temperatures, and oxidizing agents.[10] Degradation can lead to the formation of colored quinone-type structures, which may compromise its efficacy and the quality of the final product.

For optimal long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, protected from light in tightly sealed containers.[10] Stability should be monitored using a validated, stability-indicating method such as HPLC, which can separate the parent compound from any potential degradation products.

Conclusion and Future Outlook

This compound embodies the classical chemical principles of the hindered phenolic antioxidant class. Its structure is purpose-built for radical scavenging, with the sterically shielded hydroxyl group serving as an efficient hydrogen donor and the bulky substituents ensuring the stability of the resulting phenoxy radical. While a comprehensive set of experimental data for this specific molecule is not as abundant as for some of its commercial counterparts, its properties can be confidently inferred from its structure and the extensive knowledge base surrounding this class of compounds.

For researchers in drug development and materials science, this molecule represents not just a functional antioxidant but also a versatile scaffold. The carboxylic acid handle provides a convenient point for chemical modification, allowing for its incorporation into larger molecules, polymers, or delivery systems to impart localized antioxidant protection. Further research to quantify its antioxidant efficacy relative to standards like BHT and Trolox, and to fully characterize its spectroscopic signature, would be invaluable contributions to the field.

References

A comprehensive list of sources is provided below for verification and further reading.

  • Molecules. 2021; 26(11):3396. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]
  • Vinati Organics. 2024. Mechanism of Hindered Phenol Antioxidant. [Link]
  • AMFINE. Hindered Phenols | Antioxidants for Plastics. [Link]
  • NIH National Center for Biotechnology Information. 2023. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. [Link]
  • Partners in Chemicals. 2022. Hindered phenolic antioxidants for protection of polymers. [Link]
  • ResearchGate.
  • Google Patents. Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
  • NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 15007, 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]
  • ResearchGate. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]
  • Fisher Scientific. 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid, Thermo Scientific. [Link]
  • ResearchGate. Synthesis and Chemical Transformations of β-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionic Hydrazide. [Link]
  • AppliChem. 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid. [Link]
  • NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 127, 4-Hydroxyphenylacetic acid. [Link]

Sources

An In-Depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (CAS: 1611-03-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (CAS: 1611-03-6), a sterically hindered phenolic compound with significant antioxidant properties. This document delves into its chemical and physical characteristics, explores potential synthetic pathways, and elucidates its mechanism of action as a free-radical scavenger. Furthermore, it outlines experimental protocols for its analysis and discusses its potential applications in research and drug development, supported by diagrams and structured data for clarity and ease of comprehension.

Introduction and Chemical Identity

This compound is a synthetic organic compound characterized by a phenylacetic acid core substituted with two bulky tert-butyl groups ortho to a hydroxyl group. This "hindered phenol" structure is central to its potent antioxidant activity. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenoxyl radical formed upon donation of a hydrogen atom, thereby increasing its efficacy as a radical scavenger. While it shares structural similarities with widely used antioxidants like Butylated Hydroxytoluene (BHT), the presence of the acetic acid moiety provides a site for further chemical modification, making it a molecule of interest for the development of novel therapeutic agents and functional materials. This compound is often used in cosmetics and food packaging and is also available for research purposes.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1611-03-6
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
IUPAC Name 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acidN/A
Appearance White to cream crystals or powderThermo Fisher Scientific
Melting Point 153.0-160.0 °CThermo Fisher Scientific
Purity ≥97.5% (Silylated GC, Aqueous acid-base Titration)Thermo Fisher Scientific
SMILES CC(C)(C)c1cc(CC(=O)O)cc(c1O)C(C)(C)C

Synthesis and Manufacturing

A key precursor for this synthesis is 3',5'-di-tert-butyl-4'-hydroxyacetophenone. This starting material can be synthesized from 2,6-di-tert-butylphenol via a Friedel-Crafts acylation.

Proposed Synthetic Pathway: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction of 3',5'-di-tert-butyl-4'-hydroxyacetophenone with sulfur and a secondary amine, such as morpholine, would yield the corresponding thiomorpholide. Subsequent hydrolysis of this intermediate would produce the target molecule, this compound.

Synthesis_Pathway 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol 3',5'-di-tert-butyl-4'-hydroxyacetophenone 3',5'-di-tert-butyl-4'-hydroxyacetophenone 2,6-di-tert-butylphenol->3',5'-di-tert-butyl-4'-hydroxyacetophenone Friedel-Crafts Acylation Thiomorpholide_Intermediate Thiomorpholide_Intermediate 3',5'-di-tert-butyl-4'-hydroxyacetophenone->Thiomorpholide_Intermediate Willgerodt-Kindler Reaction (Sulfur, Morpholine) 3,5-di-tert-butyl-4-hydroxyphenylacetic_acid 3,5-di-tert-butyl-4-hydroxyphenylacetic_acid Thiomorpholide_Intermediate->3,5-di-tert-butyl-4-hydroxyphenylacetic_acid Hydrolysis

Caption: Proposed synthesis of this compound.

Experimental Protocol: Willgerodt-Kindler Reaction (General Procedure)
  • Step 1: Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 3',5'-di-tert-butyl-4'-hydroxyacetophenone, elemental sulfur, and a slight excess of morpholine. Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrolysis: Once the reaction is complete, cool the mixture and remove the excess morpholine under reduced pressure. To the resulting crude thiomorpholide, add a solution of a strong acid or base (e.g., aqueous HCl or NaOH) and heat to reflux to facilitate hydrolysis.

  • Step 3: Isolation and Purification: After hydrolysis, cool the reaction mixture and acidify (if a basic hydrolysis was performed) to precipitate the crude this compound. The solid product can then be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action and Biological Activity

The primary mechanism of action for this compound is its function as a hindered phenolic antioxidant . This activity is rooted in its ability to donate the hydrogen atom from its phenolic hydroxyl group to neutralize damaging free radicals.

Free Radical Scavenging

The process of oxidative stress involves the generation of highly reactive free radicals that can damage cellular components such as lipids, proteins, and DNA. This compound can interrupt the chain reactions initiated by these radicals.

Antioxidant_Mechanism cluster_0 Radical Scavenging Phenolic_Antioxidant This compound (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Mechanism of free radical scavenging by a hindered phenolic antioxidant.

The resulting phenoxyl radical is stabilized by two key features:

  • Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring.

  • Steric Hindrance: The bulky tert-butyl groups physically obstruct the radical center, preventing it from participating in further propagation reactions.

Potential Cellular Effects

While specific studies on the cellular signaling pathways modulated by this compound are limited, its structural analogs and metabolites of larger antioxidants have been investigated. For instance, 3,4-dihydroxyphenylacetic acid, a metabolite of quercetin, has been shown to protect pancreatic β-cells from cholesterol-induced dysfunction by mitigating oxidative stress and apoptosis.[5] It is plausible that this compound could exert protective effects on cells through similar mechanisms, such as the modulation of cellular redox balance and the activation of antioxidant response elements. Further research is warranted to elucidate its specific interactions with cellular signaling cascades.

Experimental Protocols for Analysis and Evaluation

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the quality control and quantification of this compound. While a specific validated method for this compound is not widely published, a general reverse-phase HPLC protocol can be adapted from methods used for similar phenolic acids.[6][7]

Table 2: General HPLC Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid or formic acid), gradient elution
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10-20 µL
Column Temperature 30-40 °C

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of the analyte in the samples by comparing the peak area with the calibration curve.

In Vitro Antioxidant Activity Assays

The antioxidant capacity of this compound can be quantitatively assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a positive control (e.g., ascorbic acid or Trolox) in the same concentration range.

  • Assay Procedure (96-well plate):

    • Add 100 µL of each sample dilution to the wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

    • Prepare dilutions of the test compound and a positive control as in the DPPH assay.

  • Assay Procedure (96-well plate):

    • Add 10 µL of each sample dilution to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-10 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value.

Assay_Workflow cluster_0 Antioxidant Assay Workflow Prepare_Reagents Prepare Reagents (DPPH/ABTS, Sample, Control) Perform_Assay Perform Assay (Mix and Incubate) Prepare_Reagents->Perform_Assay Measure_Absorbance Measure Absorbance (Spectrophotometer) Perform_Assay->Measure_Absorbance Calculate_Results Calculate Results (% Inhibition, IC50) Measure_Absorbance->Calculate_Results

Caption: General workflow for in vitro antioxidant assays.

Safety and Handling

Based on available safety data for structurally related compounds, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Perspectives

This compound is a potent antioxidant with a chemical structure that makes it an interesting candidate for further investigation in the fields of drug development and materials science. Its hindered phenolic core provides robust free-radical scavenging capabilities, while the acetic acid side chain offers a versatile handle for the synthesis of more complex derivatives.

Future research should focus on several key areas:

  • Optimization of Synthesis: Development of a high-yield, scalable, and environmentally friendly synthesis protocol.

  • Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to quantify its antioxidant efficacy and to elucidate its specific effects on cellular signaling pathways related to oxidative stress, inflammation, and apoptosis.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies to understand its absorption, distribution, metabolism, excretion (ADME), and to establish a comprehensive safety profile.

  • Derivative Synthesis and Screening: Leveraging the acetic acid moiety to create novel derivatives with enhanced biological activity or targeted delivery properties.

By addressing these research avenues, the full potential of this compound as a valuable molecule in various scientific and industrial applications can be realized.

References

  • Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3(1), 83-107.
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Amiden und die Überführung von Ketonen in Amine. Liebigs Annalen der Chemie, 431(1), 187-230.
  • Daniel, J. W., & Gage, J. C. (1965). The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man. Food and Cosmetics Toxicology, 3(3), 405-415.
  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society, 123(6), 1173-1183.
  • Dacre, J. C. (1960). The metabolism of 3: 5-di-tert.-butyl-4-hydroxytoluene and 3: 5-di-tert.-butyl-4-hydroxybenzoic acid in the rabbit. Biochemical Journal, 78(3), 758.
  • Daniel, J. W., Gage, J. C., & Jones, D. I. (1968). The metabolism of di-(3, 5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. Biochemical Journal, 106(3), 783-790.
  • European Patent Office. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
  • Guan, Y. (2009). Willgerodt-Kindler Reaction.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • SynArchive. (n.d.). Willgerodt-Kindler Reaction.
  • Sanchez-Rodriguez, E., et al. (2015). 3, 4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, protects against pancreatic β-cells dysfunction induced by high cholesterol. Redox Biology, 5, 239-247.
  • Wang, W., et al. (2021). Rat Metabolism Study Suggests 3-(3, 5-Di-tert-butyl-4-hydroxyphenyl) propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3, 5-Di-tert-butyl-4-hydroxyphenyl) propionate Antioxidants. Environmental Science & Technology, 55(20), 14051-14058.
  • Kobrin, V. S., et al. (2003). Using 2,6-Di-tert-butylphenol for Obtaining of bis [3-(3,5-Di-tert-butyl-4-hydroxyphenyl) propyl] phtalate by Ecological Acceptable Industrial Method. Chemistry for Sustainable Development, 11(2), 223-227.
  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid.
  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.
  • Lee, Y. J., et al. (2005). Antioxidant activity of 3, 4, 5-trihydroxyphenylacetamide derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3287-3293.
  • ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA....
  • ResearchGate. (n.d.). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides.
  • MDPI. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • NIH. (2024). Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease.
  • NIH. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.
  • ResearchGate. (n.d.). IC 50 concentrations of DPPH scavenging capacity of bioactive compounds.

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Navigating the Chemical Landscape of a Hindered Phenolic Acid: A Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Molecule Amidst a Family of Antioxidants

In the vast field of chemical biology and drug discovery, precise molecular identification and understanding of a compound's specific activities are paramount. This guide focuses on 3,5-di-tert-butyl-4-hydroxyphenylacetic acid , a sterically hindered phenolic compound. While structurally related to well-known antioxidants, this specific molecule is often subject to misidentification in commercial and technical literature, where its properties are frequently conflated with those of its more famous relatives, such as Butylated Hydroxytoluene (BHT) and its propionic acid analog.

This in-depth guide aims to provide a clear and accurate technical overview of this compound. We will delineate its precise chemical identity, differentiate it from structurally similar compounds, and discuss its potential applications based on the well-established chemistry of hindered phenols. This document will serve as a reliable resource for researchers, enabling a more informed approach to its use in experimental design and as a potential building block in drug development.

Nomenclature and Chemical Identity: Establishing a Clear Profile

To ensure clarity and precision, it is essential to begin with a comprehensive identification of this compound.

Synonyms and Identifiers

A multitude of synonyms are used in literature and commercial listings, which can be a source of confusion. The following table provides a consolidated list of names and chemical identifiers for this compound.

Identifier Type Value Source
IUPAC Name 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid[1]
CAS Number 1611-03-6[2][3][4]
Molecular Formula C₁₆H₂₄O₃[2][4]
Molecular Weight 264.36 g/mol [2]
Synonyms (3,5-Di-t-butyl-4-hydroxyphenyl)acetic acid, 2-[3,5-Di(tert-butyl)-4-hydroxyphenyl]acetic acid, Benzeneacetic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-[5]

Chemical and Physical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and reactivity.

Property Value Source
Appearance White to cream crystals or powder[1][3]
Melting Point 153-160 °C[1][3]
pKa (Predicted) 4.51 ± 0.10[4]
Storage Ambient temperatures[4]

Differentiating from Structurally Related Antioxidants: A Common Point of Confusion

A significant challenge in researching this compound is the frequent misattribution of properties from other well-known antioxidants. It is crucial to distinguish it from these related compounds to understand its unique potential.

The Hindered Phenol Family

The core functional group of this family is the 2,6-di-tert-butylphenol moiety. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which is key to the antioxidant activity of these compounds. This structural feature stabilizes the phenoxyl radical that forms upon scavenging a free radical, preventing it from participating in further undesirable reactions.

G A Free Radical (R•) C Stable Molecule (RH) A->C Donates H• B Hindered Phenol (ArOH) D Stable Phenoxyl Radical (ArO•) B->D Forms stable radical

Caption: Workflow for the DPPH antioxidant activity assay.

Conclusion

This compound is a distinct chemical entity within the broader class of hindered phenolic antioxidants. While its specific biological activities are not as well-documented as those of its close relatives, its chemical structure provides a strong basis for its utility as a potent antioxidant, a versatile chemical intermediate, and a crucial analytical standard. By carefully distinguishing this compound from others in its class and employing rigorous, validated experimental protocols, researchers can accurately explore its potential and contribute to a clearer understanding of its role in science and drug discovery.

References

  • Biosynth. (n.d.). This compound | 1611-03-6 | FD137788. Retrieved from Biosynth website.

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An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylacetic acid: Structure, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a synthetic phenolic compound that has garnered significant interest for its potent antioxidant and anti-inflammatory properties. Structurally, it belongs to the class of hindered phenols, a group of compounds known for their stability and efficacy in scavenging free radicals. This technical guide provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, and underlying mechanisms of its biological activity. We delve into its function as a potent antioxidant, exploring its radical-scavenging capabilities and its role in mitigating oxidative stress. Furthermore, this guide elucidates its anti-inflammatory actions, with a focus on its potential to modulate key inflammatory pathways. Detailed experimental protocols are provided to facilitate further research and application of this compound in various scientific and therapeutic contexts.

Introduction

Phenolic compounds are a vast and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1] Oxidative stress, the imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound, a derivative of 4-hydroxyphenylacetic acid, is a synthetic phenolic antioxidant designed for enhanced stability and activity. Its bulky tert-butyl groups sterically hinder the hydroxyl group, which influences its reactivity and contributes to its efficacy as a chain-breaking antioxidant. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this promising molecule.

Chemical Structure and Physicochemical Properties

The unique chemical architecture of this compound is central to its function. The molecule consists of a phenylacetic acid core with two tert-butyl groups positioned ortho to a hydroxyl group on the phenyl ring.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₄O₃[2][3]
Molecular Weight 264.36 g/mol [2][3]
CAS Number 1611-03-6[2]
Appearance White to cream crystals or powder[4]
Melting Point 153.0-160.0 °C[4]
pKa (Predicted) 4.51 ± 0.10[2]
XLogP3-AA 4.4[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis and Characterization

While several synthetic routes exist, a common laboratory-scale synthesis of this compound involves the alkylation of 2,6-di-tert-butylphenol. A generalized synthetic workflow is outlined below.

Synthesis_Workflow Start 2,6-di-tert-butylphenol Step1 Reaction with a basic alkali metal compound Start->Step1 Intermediate Alkali metal 2,6-di-tert-butylphenolate Step1->Intermediate Step2 Carboxylation with CO₂ Intermediate->Step2 Product 3,5-di-tert-butyl-4-hydroxybenzoic acid Step2->Product Final_Step Reduction/Further Modification Product->Final_Step Final_Product This compound Final_Step->Final_Product

Caption: Generalized synthesis workflow for this compound.

A more direct synthesis involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate in the presence of a base and dimethyl sulfoxide as a promoter, which yields the methyl ester of the target compound.[5] Subsequent hydrolysis of the ester provides this compound. Characterization of the final product is typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Mechanism of Action

The biological activities of this compound are primarily attributed to its potent antioxidant and anti-inflammatory properties.

Antioxidant Function

The antioxidant mechanism of hindered phenols like this compound is well-established. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new radical chains.

Three primary mechanisms have been proposed for the reaction between phenolic compounds and free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH): Hydrogen Atom Transfer (HAT), single Electron Transfer (ET), and Sequential Proton-Loss Electron Transfer (SPLET).[6] The predominant mechanism is influenced by the structure of the phenol and the reaction conditions.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of many diseases. The anti-inflammatory effects of this compound and its derivatives are an active area of research. Evidence suggests that these compounds can modulate key inflammatory pathways.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[7] Phenylacetic acid derivatives, a class to which this compound belongs, have been shown to inhibit COX enzymes.[8] The carboxylate group of these inhibitors can interact with key residues, such as Tyr-385 and Ser-530, at the apex of the COX active site, thereby blocking substrate access.[8]

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[9] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[] Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[] Certain phenolic compounds have been shown to inhibit NF-κB activation, presenting a promising strategy for controlling inflammation.[11] The potential of this compound to modulate this pathway warrants further investigation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor 3,5-di-tert-butyl-4- hydroxyphenylacetic acid (Potential Inhibition) Inhibitor->IKK ? DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimulus->Receptor

Caption: Potential modulation of the canonical NF-κB signaling pathway.

Key Biological Activities and Therapeutic Potential

Derivatives and related structures of this compound have demonstrated significant biological activities in preclinical studies.

  • Anti-inflammatory Effects: A synthesized molecule incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group exhibited significant anti-inflammatory activity in both acute and chronic inflammation models, comparable to the standard drug ibuprofen.[12] Another study on a novel di-tert-butylphenol compound showed a reduction in paw edema and levels of inflammatory mediators like PGE2, TNF-α, and IL-1β in mice.[13][14]

  • Antinociceptive Properties: The aforementioned di-tert-butylphenol compound also demonstrated pain-reducing effects in various mouse models of nociception.[13][14]

These findings highlight the therapeutic potential of compounds containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety for inflammatory conditions and pain management.

Experimental Protocols

To facilitate the investigation of this compound's biological activities, a detailed protocol for a common in vitro antioxidant assay is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds.[6][15]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow. This change is measured spectrophotometrically at approximately 517 nm.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox, Ascorbic acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be protected from light.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).[6] Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay Protocol: a. To each well of a 96-well plate, add 20 µL of the test compound or control solution at different concentrations. b. Add 180-200 µL of the DPPH working solution to each well. c. Mix well and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). d. Measure the absorbance at 517 nm using a microplate reader. e. A blank well containing only the solvent and DPPH solution should be included.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC₅₀: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[15]

Conclusion and Future Directions

This compound is a molecule with significant potential, primarily due to its robust antioxidant and anti-inflammatory properties. The sterically hindered phenolic structure provides a stable and effective platform for radical scavenging, while its phenylacetic acid core offers a scaffold for potential interactions with key inflammatory enzymes like COX. Preclinical studies on related compounds have provided compelling evidence of their therapeutic efficacy in models of inflammation and pain.

Future research should focus on a more detailed elucidation of its mechanism of action, particularly its effects on the NF-κB and other inflammatory signaling pathways. In vivo studies are necessary to evaluate its pharmacokinetic profile, bioavailability, and efficacy in relevant disease models. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of new derivatives with enhanced potency and selectivity, paving the way for the development of novel therapeutics for a range of oxidative stress- and inflammation-related diseases.

References

[6] DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. [Link]

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. [Link]

[16] DPPH assay and TPC assays - YouTube. [Link]

[15] DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - NIH. [Link]

[12] Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed. [Link]

[17] 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem. [Link]

[13] Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - ResearchGate. [Link]

[14] Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed. [Link]

[18] tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di - PubMed. [Link]

[19] Thiodiethylene bis[3‐(3,5‐di‐tert‐butyl‐4‐ hydroxyphenyl)propionate] - Publisso. [Link]

[20] Chemical Properties of 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (CAS 88-26-6) - Cheméo. [Link]

[21] Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. [Link]

[22] Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats | CoLab.

[23] Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI. [Link]

[24] Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin - ResearchGate. [Link]

[5] The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed. [Link]

[9] The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - MDPI. [Link]

[25] Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. [Link]

[26] The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate. [Link]

[8] Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed Central. [Link]

[7] Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC - PubMed Central. [Link]

[27] Mechanism of NF-κB activation by PA. PA and TLR4 share some of the... - ResearchGate. [Link]

[28] NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PubMed Central. [Link]

[29] CYCLOOXYGENASE COMPETITIVE INHIBITORS ALTER TYROSYL RADICAL DYNAMICS IN PROSTAGLANDIN H SYNTHASE-2 - PMC - PubMed Central. [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a phenolic compound with significant therapeutic potential, primarily attributed to its antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of its mechanism of action, drawing upon its structural characteristics and parallels with related molecules. We will delve into its potent free radical scavenging capabilities and explore its likely role as a modulator of key inflammatory pathways, including the inhibition of cyclooxygenase enzymes. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's biological activities.

Introduction

This compound belongs to the class of sterically hindered phenols, a group of compounds renowned for their antioxidant properties. The presence of bulky tert-butyl groups at the ortho positions to the phenolic hydroxyl group confers significant stability to the resulting phenoxyl radical, making it an effective free radical scavenger. This structural feature is central to its primary mechanism of action as an antioxidant. Furthermore, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a plausible role in modulating inflammatory responses, a key area of investigation for its therapeutic applications.

Antioxidant Mechanism of Action

The primary antioxidant activity of this compound stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process is highly efficient due to the steric hindrance provided by the two tert-butyl groups.

Free Radical Scavenging

The core of its antioxidant action is the termination of radical chain reactions. The phenolic hydroxyl group readily donates its hydrogen atom to a free radical (R•), thereby neutralizing it and forming a stable, resonance-stabilized phenoxyl radical.

  • Reaction: R• + Ar-OH → R-H + Ar-O•

The resulting phenoxyl radical is relatively stable and unreactive due to two main factors:

  • Steric Hindrance: The bulky tert-butyl groups physically obstruct the radical center on the oxygen atom, preventing it from initiating new radical chains.

  • Resonance Stabilization: The unpaired electron can be delocalized over the aromatic ring, further contributing to its stability.

This high stability prevents the propagation of the radical chain reaction, which is the hallmark of potent antioxidants.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process in which free radicals attack lipids in cell membranes, leading to cellular damage. This compound can effectively inhibit this process by intercepting the lipid peroxyl radicals (LOO•) that propagate the chain reaction.

Experimental Workflow for Antioxidant Activity Assessment

A common method to quantify the radical scavenging activity of compounds like this compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound solution DPPH_sol->Mix Sample_sol Prepare test compound solutions (various concentrations) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_abs Measure absorbance at ~517 nm Incubate->Measure_abs Calculate_inhib Calculate % inhibition Measure_abs->Calculate_inhib Determine_IC50 Determine IC50 value Calculate_inhib->Determine_IC50

Caption: Workflow for DPPH Radical Scavenging Assay.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.[1]

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are likely mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. While direct experimental data for this specific compound is limited, its structural features and the known activities of related molecules provide a strong basis for its proposed mechanisms.

Inhibition of Cyclooxygenase (COX) Enzymes

The most probable anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Many NSAIDs exert their effects by inhibiting these enzymes.

Given that derivatives of di-tert-butylphenol have shown selective and potent inhibition of COX-2, it is highly probable that this compound also acts as a COX inhibitor.[2]

COX_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_enzymes COX-1 / COX-2 Arachidonic_Acid->COX_enzymes PGH2 Prostaglandin H2 (PGH2) COX_enzymes->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inhibitor 3,5-di-tert-butyl-4- hydroxyphenylacetic acid Inhibitor->COX_enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, phenolic compounds are known to modulate intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The two primary pathways of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is plausible that this compound could interfere with this pathway, potentially by inhibiting IκB phosphorylation or NF-κB nuclear translocation.

  • MAPK Pathway: The MAPK family of proteins (including p38, JNK, and ERK) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Inhibition of MAPK phosphorylation can lead to a downstream reduction in the synthesis of pro-inflammatory cytokines and enzymes like COX-2. The effect of this compound on these pathways warrants further investigation.

Experimental Workflow for In Vitro Anti-inflammatory Activity Assessment

A typical workflow to assess the anti-inflammatory potential of a compound involves a series of cell-based assays.

Anti_Inflammatory_Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT) NO_assay Nitric Oxide Production Assay (Griess Assay) Cytotoxicity->NO_assay Cytokine_assay Pro-inflammatory Cytokine Assay (e.g., ELISA) NO_assay->Cytokine_assay COX_assay COX Inhibition Assay Cytokine_assay->COX_assay Signaling_assay Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) COX_assay->Signaling_assay

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. A reduction in nitrite levels in treated cells compared to LPS-stimulated control cells indicates an anti-inflammatory effect.

Metabolism

The metabolic fate of this compound in vivo has not been extensively studied. However, based on the metabolism of structurally similar hindered phenols like butylated hydroxytoluene (BHT), a likely metabolic pathway can be proposed. The major metabolic transformations are expected to involve oxidation of the alkyl substituents on the aromatic ring.

A related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, has been identified as a urinary biomarker for exposure to certain antioxidants, suggesting it is a stable metabolite.[3] For this compound, it is plausible that it undergoes similar oxidative metabolism, potentially leading to the formation of more polar derivatives that can be conjugated and excreted. Further studies using techniques like mass spectrometry are needed to fully elucidate its metabolic pathways.

Conclusion

This compound is a molecule with a well-defined antioxidant mechanism of action, primarily driven by its sterically hindered phenolic structure that enables efficient free radical scavenging. Its anti-inflammatory properties are strongly suggested by its structural similarity to known COX inhibitors and other phenolic compounds that modulate key inflammatory signaling pathways like NF-κB and MAPK. While direct experimental evidence for its effects on these specific pathways is still emerging, the existing data on related compounds provides a solid foundation for its proposed mechanisms. Further research, particularly quantitative studies on its COX inhibitory activity and its impact on inflammatory signaling cascades, will be crucial in fully realizing its therapeutic potential.

References

  • In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. (2024). National Institutes of Health.
  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • PubMed. (1995). Phenols inhibit prostaglandin E2 synthesis in A23187-stimulated human whole blood and modify the ratio of arachidonic acid metabolites.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • AACR Journals. (2009). Curcumin blocks prostaglandin E2 biosynthesis through direct inhibition of the microsomal prostaglandin E2 synthase-1.
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  • PubMed. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants.
  • National Institutes of Health. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy.
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antioxidant activity of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Antioxidant Activity of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide offers a comprehensive examination of the antioxidant properties of this compound, a prominent member of the sterically hindered phenolic antioxidant family. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core mechanistic principles, details robust experimental protocols for activity assessment, and contextualizes its efficacy through structure-activity relationships. We will explore its function as a potent free radical scavenger, grounded in the unique structural features that govern its reactivity and stability. The guide provides validated, step-by-step methodologies for key in vitro assays, including DPPH, ABTS, and lipid peroxidation inhibition, enabling researchers to reliably quantify and compare its antioxidant potential.

Introduction: The Significance of Sterically Hindered Phenolic Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Phenolic compounds are a major class of antioxidants capable of mitigating oxidative damage.[1]

This compound belongs to a specific subclass known as sterically hindered phenols. This class is structurally characterized by the presence of bulky alkyl groups, typically tert-butyl, at the ortho positions (C3 and C5) relative to the phenolic hydroxyl group.[1][2] This structural arrangement is not incidental; it is the primary determinant of the compound's potent and controlled antioxidant activity. The bulky tert-butyl groups enhance the molecule's lipophilicity, influence the reactivity of the hydroxyl group, and, most critically, stabilize the resulting phenoxyl radical formed during the scavenging process.[3] This guide will dissect these features to provide a foundational understanding of the compound's function.

Core Mechanism of Antioxidant Action: Radical Scavenging via Hydrogen Atom Transfer

The principal mechanism by which this compound exerts its antioxidant effect is through free radical scavenging.[4] This process involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a highly reactive free radical (R•), thereby neutralizing the radical and terminating the damaging chain reaction.[2][4]

The reaction can be summarized as: Ar-OH + R• → Ar-O• + RH

Where Ar-OH is the phenolic antioxidant and R• is a reactive free radical.

The efficacy of this process is governed by two key structural features:

  • The Phenolic Hydroxyl Group : This group provides the labile hydrogen atom for donation.

  • Ortho-position tert-Butyl Groups : These bulky substituents play a crucial role. They sterically hinder the hydroxyl group, which can modulate its reactivity. More importantly, they provide significant electronic stabilization to the phenoxyl radical (Ar-O•) that is formed after hydrogen donation.[3] This stabilization is critical because it prevents the newly formed phenoxyl radical from becoming a pro-oxidant and initiating new radical chains.[3] The delocalization of the unpaired electron across the aromatic ring is enhanced by these electron-donating groups, making the phenoxyl radical relatively stable and unreactive.[2]

The following diagram illustrates this fundamental mechanism.

G Radical Scavenging by Hydrogen Atom Transfer (HAT) A 3,5-di-tert-butyl-4- hydroxyphenylacetic acid (Ar-OH) B Reactive Free Radical (R●) D Stable Phenoxyl Radical (Ar-O●) A->D C Neutralized Molecule (RH) B->C Radical Quenched

Caption: Mechanism of free radical scavenging by a hindered phenol.

Quantitative Assessment of Antioxidant Activity: In Vitro Assays

To quantify the antioxidant capacity of this compound, several standardized in vitro assays are employed. These assays provide reproducible measures of radical scavenging activity, allowing for comparison with other compounds and established standards like Trolox or Butylated Hydroxytoluene (BHT).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[5][6]

  • Principle : The assay utilizes the stable free radical DPPH•, which has a deep purple color in solution with a characteristic strong absorption maximum around 517 nm.[5][6] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H. This reduction leads to a stoichiometric loss of the purple color, which is measured as a decrease in absorbance at 517 nm.[5] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.

  • Reagent Preparation :

    • DPPH Stock Solution (0.2 mM) : Accurately weigh 7.89 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.[5] Protect this solution from light by wrapping the flask in aluminum foil. It is recommended to prepare this solution fresh before use.[5]

    • Test Compound Stock Solution (e.g., 1 mg/mL) : Prepare a stock solution of this compound in methanol or ethanol.

    • Working Solutions : Perform serial dilutions from the stock solution to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control : Prepare working solutions of a standard antioxidant like Trolox or Ascorbic Acid at the same concentrations.

  • Assay Procedure (96-well plate format) :

    • Add 100 µL of each working solution concentration (test compound and positive control) to triplicate wells.

    • Add 100 µL of the solvent (methanol/ethanol) to a set of triplicate wells to serve as the negative control.

    • Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement and Calculation :

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the negative control (DPPH solution + solvent).

      • A_sample is the absorbance of the DPPH solution with the test compound or standard.

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value signifies higher antioxidant activity.[4]

G DPPH Assay Workflow prep 1. Prepare Solutions - DPPH (0.2 mM in Methanol) - Test Compound (Serial Dilutions) - Positive Control (e.g., Trolox) plate 2. Plate Assay (96-well) - 100 µL Test Compound/Control per well - 100 µL DPPH Solution to all wells prep->plate incubate 3. Incubate - 30 minutes - Room Temperature, in the dark plate->incubate read 4. Measure Absorbance - 517 nm incubate->read calc 5. Calculate - % Inhibition - Determine IC50 Value read->calc

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another robust method for determining the total antioxidant capacity of both hydrophilic and lipophilic compounds.[7]

  • Principle : This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[7] ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the radical cation, which is a stable, blue-green chromophore with maximum absorbance at 734 nm.[7][8] In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the neutral ABTS form, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant concentration.[7]

  • Reagent Preparation :

    • ABTS Stock Solution (7 mM) : Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution (2.45 mM) : Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Radical Solution : Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][9] This generates the stable blue-green radical solution.

    • Working ABTS•+ Solution : Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay Procedure (96-well plate format) :

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox) as described for the DPPH assay.

    • Add 10 µL of each diluted sample or standard to triplicate wells.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Mix and incubate at room temperature for a specified time (e.g., 6-10 minutes).[10]

  • Measurement and Calculation :

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , which is determined by comparing the scavenging activity of the test compound to that of Trolox.

G ABTS Assay Workflow cluster_0 Radical Generation (12-16h) abts_stock 7 mM ABTS abts_radical ABTS●+ Stock (Dark Blue/Green) abts_stock->abts_radical kps_stock 2.45 mM K₂S₂O₈ kps_stock->abts_radical dilute Dilute ABTS●+ to Absorbance ~0.70 at 734 nm abts_radical->dilute plate Plate Assay (96-well) - 10 µL Sample/Standard per well - 190 µL Working ABTS●+ Solution dilute->plate incubate Incubate (6-10 min, RT) plate->incubate read Measure Absorbance at 734 nm incubate->read calc Calculate % Inhibition and TEAC read->calc

Caption: Workflow for the ABTS radical cation decolorization assay.

Inhibition of Lipid Peroxidation Assay

While DPPH and ABTS assays are excellent for screening, they measure activity against artificial radicals. Lipid peroxidation assays are more biologically relevant as they assess the ability of an antioxidant to inhibit the oxidative degradation of lipids, a key process in cellular injury.[11]

  • Principle : This assay typically involves inducing lipid peroxidation in a lipid-rich system, such as linoleic acid or liposomes, using a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[3][9] AAPH thermally decomposes to produce peroxyl radicals at a constant rate. These radicals attack the lipid substrate, initiating a chain reaction. An effective antioxidant will intercept these peroxyl radicals, thereby inhibiting or delaying the peroxidation process.[9] The extent of oxidation can be monitored by measuring the formation of conjugated dienes or the consumption of a fluorescent probe.[9][12]

  • Reagent Preparation :

    • Linoleic Acid Emulsion : Prepare an emulsion of linoleic acid in a phosphate buffer (e.g., pH 7.4).

    • AAPH Solution : Prepare a fresh solution of AAPH in buffer.

    • Test Compound Solutions : Prepare solutions of this compound and a standard (e.g., BHT, Trolox) in a suitable solvent.

  • Assay Procedure :

    • In a reaction vessel, combine the linoleic acid emulsion, buffer, and the test compound solution at various concentrations.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

    • Initiate the peroxidation reaction by adding the AAPH solution.

    • Monitor the reaction over time by taking aliquots at regular intervals.

  • Measurement and Calculation :

    • Measure the formation of conjugated dienes by spectrophotometry at 234 nm.

    • The antioxidant activity is determined by the length of the lag phase (the period during which oxidation is suppressed) induced by the antioxidant compared to a control without the antioxidant.

    • A longer lag phase indicates greater inhibitory activity.

Structure-Activity Relationship and Comparative Efficacy

The antioxidant efficacy of phenolic compounds is highly dependent on their molecular structure.[2] For this compound, the key structural features are the hindered phenolic group and the acetic acid side chain.

  • Comparison with BHT : Butylated hydroxytoluene (BHT) is a structurally similar and widely used synthetic antioxidant.[3] Both share the 3,5-di-tert-butyl-4-hydroxyphenyl core, which is responsible for their potent radical scavenging. The primary difference is the substituent at the para-position (a methyl group for BHT vs. a phenylacetic acid group for our target compound). While direct comparative data for the underivatized acid is limited, studies on derivatives consistently show that the 3,5-di-tert-butyl-4-hydroxyphenyl moiety confers powerful antioxidant activity, often superior to BHT in certain assays.[4][10]

  • Effect of the Acetic Acid Moiety : The presence of the carboxylic acid group can influence the compound's polarity and solubility. While it has been reported that the introduction of a carboxylic acid group can sometimes have no significant effect on the reaction with radicals like DPPH, it can alter the compound's behavior in different solvent systems and biological environments.[13]

Antioxidant Assay3,5-di-tert-butyl-4-hydroxyphenyl AnalogsButylated Hydroxytoluene (BHT)Key Insight
DPPH Radical Scavenging A chalcone derivative showed 70.8% inhibition.[3]A derivative showed 55.17% inhibition at the same concentration.[4]The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a highly effective radical scavenger.[3]
Inhibition of Lipid Peroxidation The same chalcone derivative showed 77.4% inhibition.[3]BHT is a well-established inhibitor of lipid peroxidation.[3]The hindered phenol structure is crucial for inhibiting lipid oxidation chains.[3]

Conclusion and Future Directions

This compound is a potent antioxidant whose activity is fundamentally rooted in its sterically hindered phenolic structure. The ortho tert-butyl groups are critical for stabilizing the resultant phenoxyl radical, making it an efficient terminator of radical chain reactions. Its efficacy can be reliably quantified using a suite of in vitro assays, including DPPH, ABTS, and lipid peroxidation inhibition, which together provide a comprehensive profile of its antioxidant capacity.

For drug development professionals, the 3,5-di-tert-butyl-4-hydroxyphenyl scaffold represents a validated pharmacophore for designing novel therapeutics aimed at mitigating oxidative stress. Future research should focus on direct comparative studies against established antioxidants in a wider range of biological systems to fully elucidate its therapeutic potential and to understand how the acetic acid side chain modulates its bioavailability and cellular uptake.

References

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An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid Derivatives in Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid and its derivatives. We will delve into the synthesis, physicochemical properties, and significant biological activities of these compounds, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

Introduction: The Significance of the Hindered Phenol Moiety

The 3,5-di-tert-butyl-4-hydroxyphenyl group is a cornerstone of antioxidant chemistry. The two bulky tert-butyl groups positioned ortho to the hydroxyl group create steric hindrance, a critical feature that enhances the stability of the phenoxyl radical formed upon donation of a hydrogen atom to a free radical. This structural characteristic is central to the potent antioxidant activity of these compounds and forms the basis for their exploration in various therapeutic areas. This compound serves as a versatile scaffold, allowing for the synthesis of a diverse library of derivatives, primarily through modification of the carboxylic acid group into esters and amides. These modifications not only modulate the compound's physicochemical properties, such as lipophilicity, but also influence its biological activity, leading to promising candidates for antioxidant, anti-inflammatory, and anticancer applications.

Physicochemical Properties and Synthesis of Derivatives

The parent compound, this compound, is a white to off-white solid with a molecular weight of 264.36 g/mol and a molecular formula of C₁₆H₂₄O₃.[1] Its pKa is predicted to be around 4.51.[2] The synthesis of its derivatives, particularly esters and amides, is a key step in exploring their therapeutic potential.

Synthesis of Ester Derivatives

Esterification of this compound can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.[4]

Synthesis of Amide Derivatives

Amide derivatives are typically synthesized by activating the carboxylic acid group, followed by reaction with an amine. Common activating agents include thionyl chloride (to form an acid chloride) or coupling reagents like dicyclohexylcarbodiimide (DCC). A direct approach, known as the Ritter reaction, can also be employed for the synthesis of N-substituted amides from nitriles and alcohols.[5]

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 equivalents) to a solution of this compound (1 equivalent) in an inert solvent like dichloromethane (DCM). Reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in fresh DCM and cool in an ice bath. Slowly add a solution of the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in DCM.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.[6][7]

Characterization

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. Characteristic signals for the tert-butyl protons, aromatic protons, and the protons of the ester or amide side chain should be observed and assigned.[8][9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (O-H), carbonyl (C=O) of the ester or amide, and N-H bonds in amides.

Antioxidant Activity: Mechanism and Evaluation

The hallmark of 3,5-di-tert-butyl-4-hydroxyphenyl derivatives is their potent antioxidant activity, which stems from the ability of the hindered phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it.[10]

Mechanism of Action: Free Radical Scavenging

The antioxidant mechanism involves the termination of radical chain reactions. The bulky tert-butyl groups stabilize the resulting phenoxy radical through resonance and steric hindrance, preventing it from initiating new radical chains.

Antioxidant Mechanism Compound 3,5-di-tert-butyl-4-hydroxyphenyl Derivative (ArOH) PhenoxyRadical Stable Phenoxy Radical (ArO•) Compound->PhenoxyRadical H• donation FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• acceptance Anti-inflammatory Mechanism InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) SignalingPathways Signaling Pathways (e.g., NF-κB) InflammatoryStimuli->SignalingPathways ProInflammatoryEnzymes Pro-inflammatory Enzymes (e.g., COX-2) SignalingPathways->ProInflammatoryEnzymes ProInflammatoryMediators Pro-inflammatory Mediators (PGE₂, TNF-α, IL-1β) ProInflammatoryEnzymes->ProInflammatoryMediators Compound 3,5-di-tert-butyl-4-hydroxyphenyl Derivative Compound->SignalingPathways Inhibition Compound->ProInflammatoryEnzymes Inhibition Inflammation Inflammation ProInflammatoryMediators->Inflammation

Caption: Proposed anti-inflammatory mechanism of action.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., ibuprofen), and test groups receiving different doses of the synthesized derivative. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group. [6]

Anticancer Activity: Exploring Therapeutic Potential

The antioxidant and anti-inflammatory properties of phenolic compounds are closely linked to their potential as anticancer agents, as oxidative stress and chronic inflammation are known contributors to carcinogenesis. [11][12]

Putative Mechanisms of Anticancer Action

Derivatives of this compound may exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many chemotherapeutic agents. [13]* Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent the proliferation of cancer cells. [13]* Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen. [13]* Modulation of Signaling Pathways: Interfering with signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways. [14][15]

Anticancer Mechanisms Compound 3,5-di-tert-butyl-4-hydroxyphenyl Derivative CancerCell Cancer Cell Compound->CancerCell Apoptosis Induction of Apoptosis CancerCell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Induces Angiogenesis Inhibition of Angiogenesis CancerCell->Angiogenesis Inhibits Signaling Modulation of Signaling Pathways (e.g., NF-κB, PI3K/Akt) CancerCell->Signaling Modulates

Sources

An In-depth Technical Guide to the Biological Activity of Hindered Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Hindered phenolic compounds represent a cornerstone in the field of antioxidant chemistry, with profound implications for materials science, food preservation, and, increasingly, therapeutic development. Characterized by a phenolic hydroxyl group flanked by bulky alkyl substituents, these molecules possess a unique ability to scavenge harmful free radicals with high efficiency. Their steric architecture not only enhances the stability of the resulting phenoxy radical, preventing pro-oxidant chain reactions, but also dictates their biological activity. This guide provides a comprehensive exploration of the biological activities of hindered phenols, moving beyond their classical antioxidant role. We delve into the core mechanisms of radical scavenging, the critical structure-activity relationships that govern their potency, and their paradoxical ability to function as pro-oxidants and cytotoxic agents in specific biological contexts. Furthermore, this document serves as a practical resource for the scientific community, offering detailed, field-proven protocols for evaluating the biological efficacy of these compounds, from fundamental chemical assays to more physiologically relevant cell-based models. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this versatile class of molecules.

Chapter 1: Introduction to Hindered Phenolic Compounds
1.1. Defining the "Hindered Phenol" Moiety: Structural Characteristics

At its core, a hindered phenolic compound is an aromatic ring bearing a hydroxyl (-OH) group that is sterically protected by bulky functional groups at one or, more commonly, both ortho positions (the carbons immediately adjacent to the hydroxyl-bearing carbon).[1] The most prevalent and effective bulky groups are tertiary-butyl (tert-butyl) groups.[2] This specific structural arrangement is the key determinant of their function.[3] Unlike simple phenols, the steric bulk around the hydroxyl group creates a "hindered" environment, making it physically difficult for larger molecules to interact directly with the hydroxyl proton, while still allowing it to be donated to small, highly reactive free radicals.[4]

1.2. The Significance of Steric Hindrance in Biological Systems

The primary role of steric hindrance is to confer stability upon the phenoxy radical that is formed after the compound donates a hydrogen atom to neutralize a free radical.[3][5] In the absence of this hindrance, the resulting phenoxy radical could potentially initiate new oxidation chains, thereby acting as a pro-oxidant. The bulky ortho substituents prevent this by sterically inhibiting the radical from abstracting hydrogen from other molecules and by preventing dimerization or other unwanted side reactions.[5][6] This ensures that the compound acts as a true chain-terminating antioxidant.

1.3. Overview of Biological Activities: Beyond Antioxidant Effects

While renowned as antioxidants, the biological profile of hindered phenols is multifaceted. Research has revealed their potential as anti-inflammatory, antibacterial, anticancer, and neuroprotective agents.[7][8][9] Intriguingly, under certain conditions, such as the unique microenvironment of tumor cells, these compounds can switch from being protective antioxidants to cytotoxic pro-oxidants, generating reactive oxygen species (ROS) and inducing programmed cell death (apoptosis).[10][11] This "chameleonic" ability makes them particularly fascinating candidates for drug development, offering the potential for targeted therapies.[10]

Chapter 2: The Core Mechanism: Antioxidant and Radical Scavenging Activity
2.1. The Chemistry of Radical Scavenging: Hydrogen Atom Transfer (HAT)

The principal mechanism by which hindered phenols exert their antioxidant effect is through Hydrogen Atom Transfer (HAT).[3] When a hindered phenol (ArOH) encounters a highly reactive free radical (R•), it donates the hydrogen atom from its hydroxyl group to neutralize the radical, terminating the oxidative chain reaction.[1]

Reaction: ArOH + R• → ArO• + RH

This process converts the damaging free radical into a stable, non-reactive molecule. The hindered phenol itself is transformed into a phenoxy radical (ArO•).[3]

HAT_Mechanism HP Hindered Phenol (ArOH) PR Stable Phenoxy Radical (ArO•) HP->PR H• Donation FR Free Radical (R•) NM Neutralized Molecule (RH) FR->NM H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of hindered phenols.

2.2. Stabilization of the Resulting Phenoxy Radical

The efficacy of a hindered phenol is critically dependent on the stability of the phenoxy radical (ArO•) it forms. The bulky ortho-substituents serve two main purposes:

  • Electronic Stabilization: They contribute to the delocalization of the unpaired electron across the aromatic ring, which inherently stabilizes the radical.[1]

  • Steric Shielding: They physically block the radical center, preventing it from participating in further reactions that could propagate oxidation. This steric protection is paramount for its function as a chain-breaking antioxidant.[5]

2.3. Structure-Activity Relationships (SAR) for Antioxidant Potency

The antioxidant activity of hindered phenols is not uniform and is dictated by specific structural features. Understanding these relationships is crucial for designing novel compounds with enhanced efficacy.[12][13]

Five key factors influence antioxidant activity[13]:

  • Stability of the Phenoxy Radical: As discussed, greater stability leads to higher activity.

  • Number of Donatable Hydrogens: Molecules with multiple phenolic groups or other activated sites (like a benzylic methylene) can neutralize more radicals.

  • Speed of Hydrogen Donation: The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter. A lower BDE facilitates faster donation.

  • Reactivity of the Phenoxy Radical: An ideal phenoxy radical is unreactive and will not propagate new chains.

  • Formation of New Antioxidants: In some cases, the initial phenoxy radical can rearrange or react to form additional antioxidant species.

FeatureEffect on Antioxidant ActivityRationale
Bulky Ortho Substituents (e.g., tert-butyl) IncreasesStabilizes the resulting phenoxy radical, preventing pro-oxidant activity.[5]
Electron-Donating Groups (para-position) IncreasesLowers the O-H bond dissociation enthalpy, facilitating faster H-atom donation.
Multiple Phenolic Groups IncreasesProvides more sites for radical scavenging per molecule.[12]
Para-substituent with Thioether Linkage IncreasesDemonstrates superior inhibition activity compared to alkyl or ester substitutions.[5]
Benzylic Methylene Group IncreasesThe methylene group can also provide a hydrogen atom to free radicals.
Chapter 3: The "Chameleonic" Nature: Pro-oxidant and Cytotoxic Activities

While highly effective as antioxidants in healthy tissues, a fascinating aspect of hindered phenols is their ability to act as cytotoxic agents within the specific microenvironment of tumors.[10][11] This dual character is a promising avenue for the development of targeted cancer therapies.

3.1. The Redox Switch: From Antioxidant to Pro-oxidant

The switch in activity is often triggered by the conditions found in tumor microenvironments, which include a more acidic pH and higher levels of oxidative stress.[11] In this context, the hindered phenol can undergo oxidation not just to a stable radical, but further to species like quinone methides. These molecules are powerful electrophiles that can react with cellular nucleophiles, such as proteins and DNA, leading to cytotoxicity.[10]

Redox_Switch cluster_normal Normal Tissue (Physiological pH) cluster_tumor Tumor Microenvironment (Acidic pH, High ROS) HP_N Hindered Phenol SR_N Stable Radical HP_N->SR_N H• Donation ROS_N ROS ROS_N->HP_N CP_N Cell Protection SR_N->CP_N Radical Termination HP_T Hindered Phenol QM_T Quinone Methide (Electrophile) HP_T->QM_T Oxidation ROS_T Excess ROS ROS_T->HP_T CD_T Cell Death QM_T->CD_T Alkylation of Biomolecules

Caption: The redox switch of hindered phenols in different biological environments.

3.2. Generation of Reactive Oxygen Species (ROS)

Paradoxically, while known for scavenging ROS, some hindered phenol derivatives have been shown to increase ROS generation within tumor cells.[10] This pro-oxidant effect can overwhelm the cancer cells' antioxidant defenses, leading to oxidative damage and triggering cell death pathways.

3.3. Induction of Apoptosis via Mitochondrial Pathways

The cytotoxic effects of these compounds often culminate in the induction of apoptosis, or programmed cell death. Mechanistic studies have shown that some hindered phenol/urea hybrids can cause a significant dissipation of the mitochondrial membrane potential.[10] This disruption of mitochondrial function is a key initiating event in the intrinsic pathway of apoptosis, making it a primary mechanism for their anticancer activity.

Chapter 4: Therapeutic Applications and Drug Development

The unique biological properties of hindered phenols make them attractive scaffolds for drug design across several therapeutic areas.[9][14]

  • Neuroprotective Agents: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of hindered phenols to cross the blood-brain barrier and protect neurons from oxidative damage is a promising therapeutic strategy.[8][14]

  • Anti-inflammatory Properties: Many inflammatory conditions are associated with the overproduction of free radicals. Hindered phenols can mitigate this by scavenging these radicals, and some derivatives have shown potent anti-inflammatory activity.[7]

  • Anticancer Potential: As discussed, the ability to selectively induce cytotoxicity in tumor cells makes hindered phenols a compelling class of compounds for oncology.[10][11] Hybrid molecules combining the hindered phenol moiety with other pharmacophores (like diaryl ureas) are being actively explored to enhance this selective toxicity.[10]

  • Challenges in Drug Design: Despite their potential, the therapeutic application of phenolic compounds can be limited by poor oral bioavailability, rapid metabolism (e.g., glucuronidation or sulfation of the hydroxyl group), and potential toxicity.[15] Medicinal chemistry strategies, such as creating phenol bioisosteres or prodrugs, are employed to overcome these pharmacokinetic challenges.[15]

Chapter 5: Methodologies for Evaluating Biological Activity

A multi-tiered approach, combining chemical and cell-based assays, is essential for a comprehensive evaluation of a hindered phenolic compound's biological activity.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Chemical Assays cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Mechanistic Studies DPPH DPPH Assay LPO Lipid Peroxidation Assay DPPH->LPO ABTS ABTS Assay ABTS->LPO CAA Cellular Antioxidant Activity (CAA) Assay LPO->CAA Assess Biological Relevance Cyto Cytotoxicity Assay (e.g., MTT) CAA->Cyto Mech ROS Generation Mitochondrial Potential Apoptosis Assays Cyto->Mech Elucidate MoA Start Novel Hindered Phenolic Compound Start->DPPH Initial Screening Start->ABTS

Caption: A tiered workflow for evaluating hindered phenol biological activity.

5.1. In Vitro Chemical Assays for Antioxidant Capacity

These assays are rapid, high-throughput methods to determine a compound's fundamental radical-scavenging ability.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[16] The DPPH radical has a deep violet color with an absorbance maximum around 517 nm.[17] Upon reduction by an antioxidant, the solution turns pale yellow or colorless, and the decrease in absorbance is measured spectrophotometrically.[16][17]

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, ethanol).[16] Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).[18]

    • Reaction: Add a defined volume of the test compound solution at various concentrations to the DPPH working solution. A control is prepared using the solvent instead of the antioxidant solution.

    • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

    • Measurement: Measure the absorbance of all samples at 517 nm using a spectrophotometer or microplate reader.

    • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100.[16] Results are often expressed as the IC50 value (the concentration required to scavenge 50% of DPPH radicals) or in Trolox Equivalent Antioxidant Capacity (TEAC).[18]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[19] The reduction of ABTS•+ by an antioxidant results in its decolorization, which is measured by the decrease in absorbance at 734 nm.[19] This assay is applicable to both hydrophilic and lipophilic compounds.

  • Protocol:

    • ABTS•+ Generation: Prepare the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[19][20] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[19]

    • Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm. Prepare various concentrations of the test compound and a standard (e.g., Trolox).

    • Reaction: Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measurement: Read the absorbance at 734 nm.[20]

    • Calculation: Calculate the percentage of inhibition and determine the TEAC value by comparing the results to a Trolox standard curve.[19]

5.2. Cell-Based Assays for Biological Relevance

These assays provide more biologically significant data by accounting for factors like cell uptake, distribution, and metabolism.[21][22]

  • Principle: This assay measures the ability of compounds to prevent the formation of the fluorescent compound 2',7'-Dichlorofluorescein (DCF) inside cells.[22] Cells are pre-loaded with the non-fluorescent probe DCFH-DA, which is deacetylated by cellular esterases to DCFH.[21] A peroxyl radical generator (like AAPH) is then added, which oxidizes DCFH to the highly fluorescent DCF.[23][24] An effective antioxidant will enter the cell and prevent this oxidation, resulting in lower fluorescence intensity.[22]

  • Protocol:

    • Cell Culture: Seed adherent cells (e.g., human hepatocarcinoma HepG2) in a 96-well black, clear-bottom microplate and grow to confluence.[21][25]

    • Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with the test compounds or a standard (e.g., Quercetin) at various concentrations for a period (e.g., 1 hour) to allow for uptake.[25]

    • Probe Loading: Remove the treatment solution, wash the cells, and add a solution containing the DCFH-DA probe. Incubate for a further period (e.g., 60 minutes).[21]

    • Radical Initiation: Wash the cells to remove excess probe. Add the radical initiator solution (e.g., AAPH) to all wells.[25]

    • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically over time (e.g., every 5 minutes for 1 hour) with excitation at ~485 nm and emission at ~538 nm.[25]

    • Calculation: Calculate the area under the curve for fluorescence versus time. Determine the CAA value, often expressed as quercetin equivalents (QE), which represents the compound's ability to inhibit fluorescence compared to the standard.[22]

Chapter 6: Case Studies and Future Directions
6.1. Case Study: Butylated Hydroxytoluene (BHT) and its Derivatives

BHT (2,6-di-t-butyl-4-methylphenol) is one of the most well-known and widely used synthetic hindered phenolic antioxidants, particularly in the food and polymer industries.[2][26] Its structure serves as a foundational template for developing new analogues. Studies have focused on modifying the BHT scaffold to create derivatives with enhanced anti-inflammatory, antioxidant, and other biological activities, demonstrating the tunability of this chemical class.[8][26]

6.2. Future Outlook: "Smart" Drugs and Targeted Therapies

The future of hindered phenols in drug development lies in exploiting their "chameleonic" nature.[10] The design of "smart" compounds that remain inert, protective antioxidants in healthy tissue but "switch on" their cytotoxic pro-oxidant activity in the unique microenvironment of a tumor is a key goal.[11] This involves creating hybrid molecules and prodrugs that can be selectively activated by tumor-specific conditions, such as hypoxia or low pH. This approach promises to yield more effective and less toxic therapies for a range of diseases, from cancer to neurodegeneration.[10][14]

References
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  • Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites. (2014-12-30).
  • Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. Partners in Chemicals. (2022-10-05).
  • STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics. Vinati Organics. (2024-07-10).
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  • Phenol (bio)isosteres in drug design and development - PubMed. PubMed. (2024-11-24).
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  • Structure-property relationships: Phenolic antioxidants with high efficiency and low colour contribution - ResearchGate. ResearchGate. (2025-08-05).
  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. ResearchGate.
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  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. G-Biosciences.
  • Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. Stabilization Technologies. (2019-06-09).
  • ABTS Antioxidant Capacity Assay - G-Biosciences. G-Biosciences.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
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  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - MDPI. MDPI.
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - NIH. National Institutes of Health. (2023-08-10).
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. National Institutes of Health.
  • [PDF] Sterically Hindered Phenols as Antioxidant - Semantic Scholar. Semantic Scholar.
  • Relationship structure-antioxidant activity of hindered phenolic compounds ; Relación estructura-actividad antioxidante de comp - Semantic Scholar. Semantic Scholar. (2014-02-11).
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry - ACS Publications. American Chemical Society Publications.
  • Cell-Based Antioxidant Assays - BioIVT. BioIVT.
  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. National Institutes of Health.
  • CAA Antioxidant Assay Kit - Zen-Bio. Zen-Bio.
  • DPPH Radical Scavenging Assay - MDPI. MDPI.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - MDPI. MDPI. (2021-06-11).
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  • EP0116712B1 - Synthesis of hindered phenols - Google Patents. Google Patents.
  • (PDF) Sterically Hindered Phenols as Antioxidant - ResearchGate. ResearchGate. (2025-06-25).
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  • Synthesis and Properties of Novel Hindered Phenolic Antioxidant. Scientific.Net.
  • Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed Central. National Institutes of Health.
  • LIPID PEROXIDATION INHIBITION AND ANTIRADICAL ACTIVITIES OF SOME LEAF FRACTIONS OF MANGIFERA INDICA. International Journal of Pharmaceutical Sciences and Research.
  • The Role of Hindered Phenolic Antioxidants in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD..

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An In-depth Technical Guide to the Safe Handling of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative sources to ensure scientific integrity and promote a culture of safety in the laboratory.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound is a sterically hindered phenolic compound. Its molecular structure, characterized by two bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, dictates its chemical reactivity and toxicological profile. A thorough understanding of its properties is fundamental to safe handling.

Table 1: Physicochemical and Toxicological Data

PropertyValueSource(s)
Chemical Formula C₁₆H₂₄O₃[1][2]
Molecular Weight 264.36 g/mol [1][2]
Appearance Colorless to white crystalline solid[3]
Odor Sweet, acrid[3]
Solubility Appreciably soluble in water (approx. 84.2 g/L)[4]
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2A), May cause respiratory irritation[5]
NFPA Ratings Health: 4 (Severe), Flammability: 2 (Moderate), Reactivity: 0 (Minimal)[3][6][7]

The primary hazards associated with this compound stem from its irritant properties.[5] As with many phenolic compounds, it can cause significant irritation upon contact with the skin, eyes, and respiratory tract.[5][8] The lipophilic nature of the molecule allows for potential absorption through the skin, necessitating robust protective measures.[8]

Foundational Safety Principles: A Proactive Approach

A proactive safety culture is paramount. The following principles should be ingrained in all laboratory operations involving this compound.

The Hierarchy of Controls: A Multi-layered Defense

Personal protective equipment (PPE) is the final line of defense.[9] Before resorting to PPE, a systematic risk analysis should prioritize engineering and administrative controls to minimize exposure.

Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles) Administrative->PPE PPE Selection Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification & Use start Start: New Procedure Involving 3,5-di-tert-butyl- 4-hydroxyphenylacetic acid consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_hazards Assess Hazards: - Physical form (solid) - Potential for dust/aerosol generation - Quantity used - Duration of exposure eye_protection Eye Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles (if splash risk) assess_hazards->eye_protection hand_protection Hand Protection: - Nitrile gloves (check compatibility) - Consider double gloving for extended use assess_hazards->hand_protection body_protection Body Protection: - Laboratory coat assess_hazards->body_protection respiratory_protection Respiratory Protection: - Required if significant dust is generated - Use in a certified chemical fume hood assess_hazards->respiratory_protection consult_sds->assess_hazards ppe_check Is all required PPE available and in good condition? eye_protection->ppe_check hand_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check proceed Proceed with Experiment ppe_check->proceed Yes stop STOP! Obtain necessary PPE ppe_check->stop No

Caption: A systematic workflow for selecting appropriate PPE.

Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. For procedures with a risk of splashing, chemical splash goggles are mandatory. [10]* Hand Protection: Nitrile gloves are generally suitable for handling this compound. However, it is crucial to consult the glove manufacturer's compatibility chart for the specific glove type and thickness. For prolonged or immersive contact, heavier-duty gloves may be necessary.

  • Body Protection: A standard laboratory coat should be worn and buttoned to its full length.

  • Respiratory Protection: All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure. [11]

Handling and Storage: Maintaining a Safe Environment

Proper handling and storage practices are essential to prevent accidental exposure and maintain the integrity of the compound.

Standard Operating Procedure for Handling
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. [12] * Assemble all necessary equipment and PPE before commencing work.

  • Weighing and Dispensing:

    • When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds. [13]3. In-use:

    • Keep containers of the compound closed when not in use. [14][15] * If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-handling:

    • Thoroughly decontaminate all surfaces and equipment after use. A mild detergent solution followed by a water rinse is generally effective. [16] * Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. [15]

Storage Requirements
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. [14][17]* Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [6][18][19]* Store on lower shelves to minimize the risk of falling and breakage. [18]

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is crucial for mitigating the consequences of an accidental release or exposure.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention. [20][21]* Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [11][20]For significant exposures, decontamination with polyethylene glycol has also been recommended for phenolic compounds. [20][22]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [11]

Spill Response Protocol

The response to a spill should be dictated by its size and the associated hazards. [23][24][25]

Spill Response Workflow spill Spill Occurs assess Assess Spill - Minor or Major? - Immediate danger? spill->assess evacuate Evacuate Area Alert others Call emergency services assess->evacuate Major Spill minor_spill Minor Spill (Small quantity, contained) assess->minor_spill Minor Spill ppe Don Appropriate PPE (Gloves, goggles, lab coat) minor_spill->ppe contain Contain Spill (Use absorbent pads around the perimeter) ppe->contain cleanup Clean Up - Cover with absorbent material - Sweep solid into a designated waste container contain->cleanup decontaminate Decontaminate Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose

Sources

solubility of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid in Organic Solvents

Executive Summary

This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a molecule of significant interest in the pharmaceutical sector due to its antioxidant and anti-inflammatory properties. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and overall therapeutic efficacy. This document delineates the physicochemical underpinnings of this compound's solubility, furnishes a practical guide to its determination in organic solvents, and presents illustrative solubility data. The content herein is structured to empower researchers and formulation scientists with the foundational knowledge and practical methodologies required for effective solvent selection and solubility characterization in a drug development context.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a sterically hindered phenolic compound that has garnered attention for its potential therapeutic applications. The journey from a promising chemical entity to a viable pharmaceutical product is fraught with challenges, chief among them being the optimization of its physicochemical properties. Solubility, in particular, stands as a cornerstone of the drug development process, influencing:

  • Formulation Development: The ability to dissolve the API in a given solvent system is fundamental to creating a wide array of dosage forms, from oral solutions to parenteral formulations. A comprehensive understanding of its solubility in various organic solvents is therefore essential for the rational design of drug delivery systems.[1]

  • Crystallization and Purification: The selection of an appropriate solvent is paramount for controlling the crystallization process, which in turn dictates the purity, crystal morphology, and polymorphic form of the API.

  • Pharmacokinetics and Bioavailability: The rate and extent to which an API is absorbed by the body are intrinsically linked to its solubility. Poor solubility can lead to low bioavailability, thereby compromising therapeutic efficacy.

This guide aims to provide a detailed technical overview of the factors governing the solubility of this compound and to equip the reader with a robust experimental framework for its assessment.

Physicochemical Properties Governing Solubility

The solubility of this compound in a given solvent is a direct consequence of its molecular structure. The interplay of its functional groups and overall molecular architecture dictates the nature and strength of its interactions with solvent molecules. Key physicochemical properties include:

  • Molecular Formula: C₁₆H₂₄O₃[2]

  • Molecular Weight: 264.36 g/mol [2]

  • Melting Point: 153-160 °C[3][4]

  • pKa: A predicted pKa of approximately 4.51 suggests it is a weak acid.[2][5]

  • Hydrogen Bonding: The presence of a carboxylic acid and a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor. This is a primary driver of its solubility in protic solvents like alcohols.

  • Steric Hindrance: The two bulky tert-butyl groups flanking the phenolic hydroxyl group create steric hindrance, which can influence how solvent molecules approach and interact with this part of the molecule.

  • Lipophilicity: The significant hydrocarbon character imparted by the tert-butyl groups and the phenyl ring contributes to its solubility in non-polar, aprotic solvents through van der Waals interactions.

The balance between the hydrophilic (carboxyl and hydroxyl groups) and lipophilic (di-tert-butylphenyl moiety) regions of the molecule results in a nuanced solubility profile across solvents of varying polarities.

Illustrative Solubility Profile

Solvent ClassExample SolventPredicted Solubility TrendRationale for Solubility Behavior
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's carboxylic acid and hydroxyl groups.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighDipole-dipole interactions with the carbonyl groups of the solvents and the polar functional groups of the solute.
Non-Polar Aprotic Toluene, HexaneLow to Very LowThe polar functional groups of the solute have limited favorable interactions with non-polar solvents.
Chlorinated DichloromethaneLow to ModerateCan engage in weaker dipole-dipole interactions.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed, step-by-step methodology for the accurate determination of the equilibrium . This protocol is designed to be self-validating by ensuring that true equilibrium is achieved.[6][7]

Materials and Instrumentation
  • Analyte: this compound (purity ≥ 98%)

  • Solvents: HPLC-grade organic solvents

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature orbital shaker or incubator

    • Syringe filters (0.22 µm, chemically compatible with the solvent)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric glassware

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analysis Analysis & Quantification A Add excess solid API to a vial B Add a known volume of solvent A->B C Seal the vial B->C D Incubate at a constant temperature with agitation C->D E Collect samples at multiple time points (e.g., 24h, 48h) D->E F Allow excess solid to settle E->F G Filter an aliquot of the supernatant F->G H Dilute the filtrate to a suitable concentration G->H I Analyze by validated HPLC method H->I J Quantify using a calibration curve I->J K Compare concentrations at different time points J->K L Confirm equilibrium (Concentrations are constant) K->L

Caption: A stepwise workflow for determining the equilibrium solubility of an API.

Detailed Methodology
  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for an extended period (a preliminary experiment can determine the time to reach equilibrium, but 24-48 hours is a common starting point).[6] To ensure equilibrium has been reached, sample at multiple time points (e.g., 24 and 48 hours). Consistent concentration values over time indicate that equilibrium has been achieved.

  • Sampling: Once equilibrated, remove the vials from the shaker and allow the undissolved solid to sediment.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all solid particles.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method.

HPLC Method for Quantification

The following HPLC method is adapted from a protocol for a structurally similar compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and is a suitable starting point for method development.[8]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% phosphoric or formic acid). A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 280 nm (a UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by plotting peak area against concentration.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the solubility in the original undiluted sample, accounting for the dilution factor.

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct molecular structure. A thorough understanding and accurate measurement of its solubility in a range of organic solvents are indispensable for its successful development as a pharmaceutical agent. This guide has provided the theoretical framework for understanding its solubility behavior and a detailed, practical protocol for its experimental determination. By employing a systematic and self-validating approach to solubility assessment, researchers can generate the high-quality data necessary to make informed decisions in formulation, purification, and process development, ultimately accelerating the path from laboratory to clinical application.

References

  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
  • Annex 4 - World Health Organization (WHO). (n.d.).

Sources

An In-depth Technical Guide to the Spectral Analysis of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a molecule of significant interest in antioxidant research and drug development. As a potent hindered phenolic antioxidant, understanding its structural features through modern spectroscopic techniques is paramount for its application and quality control. This document serves as a detailed resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering not only spectral data but also the rationale behind the experimental and interpretative processes.

Molecular Structure and Spectroscopic Significance

This compound (DBHPA) possesses a unique combination of functional groups: a sterically hindered phenol, a carboxylic acid, and a methylene bridge. Each of these moieties imparts characteristic signals in various spectroscopic analyses, allowing for unambiguous identification and structural elucidation. The strategic placement of bulky tert-butyl groups ortho to the hydroxyl group is a hallmark of hindered phenolic antioxidants, designed to enhance stability and reactivity towards free radicals.

Molecular Formula: C₁₆H₂₄O₃[1]

Molecular Weight: 264.36 g/mol [1]

CAS Number: 1611-03-6[2][3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of DBHPA is characterized by its simplicity, a direct consequence of the molecule's symmetry. The two tert-butyl groups and the two aromatic protons are chemically equivalent, leading to a reduced number of signals and simplifying spectral interpretation. The choice of a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is critical; while CDCl₃ is standard, DMSO-d₆ is particularly useful for observing exchangeable protons like those of the hydroxyl and carboxylic acid groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Data Presentation: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1s2HAr-H
~5.1s1HAr-OH
~3.4s2HCH ₂-COOH
~1.4s18H-C(CH ₃)₃

Note: The chemical shift of the carboxylic acid proton (-COOH) is highly variable and solvent-dependent, often appearing as a broad singlet between 10-12 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are typically required. The symmetry of DBHPA again simplifies the spectrum. Quaternary carbons, such as those of the tert-butyl groups and the substituted aromatic carbons, are readily identifiable by their lack of signal in a DEPT-135 experiment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in ~0.7 mL of deuterated solvent.

  • Instrumentation: Utilize a spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Presentation: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~175CC =O (Carboxylic Acid)
~152CC -OH (Aromatic)
~136CC -C(CH₃)₃ (Aromatic)
~128CC -CH₂ (Aromatic)
~125CHC H (Aromatic)
~41CH₂C H₂-COOH
~34CC (CH₃)₃
~30CH₃-C(C H₃)₃

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum of DBHPA is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups. The positions and shapes of these bands provide a molecular fingerprint.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent (for solutions). Attenuated Total Reflectance (ATR) is a modern, convenient alternative requiring minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Data Presentation: IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3650-3200BroadO-H stretch (Phenolic and Carboxylic Acid)
~2960StrongC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480MediumC=C stretch (Aromatic Ring)
~1230StrongC-O stretch (Phenol)

Mass Spectrometry (MS)

Authoritative Grounding & Comprehensive References: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing a detailed fragmentation "map."

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Data Presentation: Mass Spectrometry Data

m/zRelative IntensityProposed Fragment
264Moderate[M]⁺ (Molecular Ion)
249High[M - CH₃]⁺
219High[M - COOH]⁺ or [M - H₂O - C₂H₅]⁺
57High[C(CH₃)₃]⁺

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]⁺\nm/z = 264"]; F1 [label="[M - CH₃]⁺\nm/z = 249"]; F2 [label="[M - COOH]⁺\nm/z = 219"]; F3 [label="[C(CH₃)₃]⁺\nm/z = 57"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •COOH"]; F1 -> F3 [label="Further\nfragmentation"]; }

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile of this compound. The presented protocols and interpretations offer a robust framework for the analysis of this and structurally related compounds. This guide is intended to empower researchers with the foundational knowledge and practical insights necessary for confident structural characterization in their scientific endeavors.

References

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. In NIST Chemistry WebBook.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

The Genesis of a Guardian: Unraveling the Discovery and History of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Stability and Protection

In the vast landscape of organic chemistry, certain molecules emerge as unsung heroes, quietly contributing to the stability and longevity of a myriad of materials and products. One such molecule is 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a sterically hindered phenolic compound that has carved a niche for itself as a potent antioxidant. Its unique structural features, characterized by a hydroxyl group on a phenyl ring flanked by two bulky tert-butyl groups, are the cornerstone of its remarkable ability to scavenge free radicals and inhibit oxidative degradation. This technical guide delves into the discovery and rich history of this important compound, tracing its origins from the broader exploration of phenolic antioxidants to its synthesis and eventual application in diverse fields, including the pharmaceutical and polymer industries. For professionals in drug development and materials science, understanding the historical context and foundational chemistry of such molecules is paramount for innovation and the development of novel applications.

The Dawn of Hindered Phenols: A Quest for Stability

The story of this compound is intrinsically linked to the broader scientific endeavor to understand and combat oxidation. The mid-20th century witnessed a surge in the development of synthetic polymers and other organic materials that were susceptible to degradation upon exposure to heat, light, and oxygen. This created a pressing need for effective antioxidants that could prolong the life and maintain the integrity of these materials.

The pioneering work on sterically hindered phenols laid the groundwork for the development of a new class of highly effective antioxidants. A landmark in this field was the development of Butylated Hydroxytoluene (BHT) in 1937, which is widely considered the first major antioxidant in the polymer industry.[1] The key to the efficacy of these compounds lies in the steric hindrance provided by the bulky alkyl groups (typically tert-butyl) positioned ortho to the hydroxyl group. This structural arrangement enhances the antioxidant activity by stabilizing the resulting phenoxyl radical, preventing it from participating in further chain reactions that propagate oxidation.

The Emergence of this compound: A Timeline of Discovery

While the broader class of hindered phenols was gaining traction, the specific synthesis and characterization of this compound emerged from the systematic exploration of derivatives with tailored properties. Although pinpointing a single "eureka" moment of discovery can be challenging, a review of the scientific literature allows for the construction of a historical timeline.

The intellectual precursors to the synthesis of this specific phenylacetic acid derivative can be traced to the fundamental studies on phenol oxidation and the reactivity of hindered phenolic compounds in the 1950s. The work of researchers like Cook and Norcross in 1956 on the oxidation of phenols provided valuable insights into the behavior of these molecules, which was crucial for the rational design of new antioxidants.[2]

The 1960s marked a period of significant innovation in the development of novel antioxidant products.[1] It is within this fertile scientific landscape that the synthesis of this compound was likely first achieved. While the exact first publication is not readily apparent in general searches, its presence in the chemical literature by the early 1970s, complete with a registered CAS number (1611-03-6), indicates its successful synthesis and characterization during this innovative period.

The Chemistry of Creation: Foundational Synthetic Strategies

The synthesis of this compound leverages established principles of organic chemistry, with several viable pathways developed over time. The core of these syntheses often involves the modification of a pre-existing hindered phenolic structure.

A common and illustrative synthetic approach starts with the readily available 2,6-di-tert-butylphenol. This precursor, a cornerstone of hindered phenol chemistry, can be subjected to a variety of reactions to introduce the acetic acid moiety at the para position. One plausible historical route involves the reaction of 2,6-di-tert-butylphenol with glyoxylic acid. This reaction, a type of electrophilic aromatic substitution, would introduce the desired carboxymethyl group onto the phenyl ring.

Below is a generalized representation of this synthetic logic:

Synthesis_Pathway 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol Intermediate Intermediate 2,6-di-tert-butylphenol->Intermediate Electrophilic Aromatic Substitution This compound This compound Intermediate->this compound Further Reaction/ Workup Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Intermediate

Caption: A simplified workflow illustrating a potential synthetic route to this compound.

More contemporary and optimized synthetic protocols have since been developed, often detailed in patents and specialized chemical literature, providing researchers with efficient and scalable methods for its preparation.

From Laboratory Curiosity to Industrial Workhorse: A Legacy of Applications

The utility of this compound and its derivatives stems directly from its core function as a highly effective antioxidant. Its applications have expanded from its initial role in stabilizing polymers to encompass a range of uses in pharmaceuticals and other high-performance materials.

Table 1: Key Properties and Applications of this compound

PropertyDescriptionRelevance to Applications
Antioxidant Activity Efficiently scavenges free radicals, terminating oxidative chain reactions.Prevents degradation of polymers, plastics, and other organic materials. Protects active pharmaceutical ingredients (APIs) from oxidative damage.
Steric Hindrance Bulky tert-butyl groups protect the hydroxyl group and stabilize the resulting phenoxyl radical.Enhances antioxidant efficacy and longevity.
Chemical Handle The carboxylic acid group provides a reactive site for further chemical modification.Allows for the synthesis of a wide range of derivatives with tailored properties, such as esters and amides, for specific applications in drug delivery and materials science.
Thermal Stability Exhibits good stability at elevated temperatures.Suitable for use in high-temperature processing of polymers.

The presence of the carboxylic acid group is a particularly significant feature, as it provides a convenient point of attachment for incorporating the hindered phenol moiety into larger molecules. This has been exploited in the development of macromolecular antioxidants and in the synthesis of pharmacologically active compounds where protection against oxidative stress is beneficial.

Experimental Protocols: A Glimpse into the Synthesis

While numerous variations exist, the following represents a conceptual, step-by-step methodology for a laboratory-scale synthesis, drawing upon established chemical principles for the formation of substituted phenylacetic acids.

Conceptual Synthesis of this compound

  • Alkylation of Phenol: The synthesis typically begins with the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a suitable acid catalyst to produce 2,6-di-tert-butylphenol.

  • Introduction of the Acetic Acid Moiety: 2,6-di-tert-butylphenol is then reacted with a suitable two-carbon electrophile to introduce the acetic acid side chain at the para position. A common method involves a carboxymethylation reaction.

  • Reaction Workup and Purification: Following the reaction, the mixture is subjected to a standard aqueous workup to remove the catalyst and any unreacted starting materials. The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Alkylation 1. Alkylation of Phenol Start->Alkylation Carboxymethylation 2. Introduction of Acetic Acid Moiety Alkylation->Carboxymethylation Reaction 3. Reaction under Controlled Conditions Carboxymethylation->Reaction Workup 4. Aqueous Workup Reaction->Workup Extraction 5. Solvent Extraction Workup->Extraction Purification 6. Recrystallization Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion: A Legacy of Stability and a Future of Innovation

The discovery and development of this compound represent a significant milestone in the ongoing quest for chemical stability. From its conceptual roots in the study of hindered phenols to its practical synthesis and diverse applications, this molecule stands as a testament to the power of rational chemical design. For researchers and professionals in drug development and materials science, the story of this antioxidant provides not only a valuable chemical tool but also an inspiring example of how a fundamental understanding of reaction mechanisms can lead to the creation of molecules that protect and preserve. As the demand for more stable and durable materials and more robust pharmaceutical formulations continues to grow, the legacy of this compound and its derivatives is certain to endure and inspire future innovations.

References

  • Cook, A. H., & Norcross, B. E. (1956). 173. The oxidation of phenols with lead tetra-acetate. Journal of the Chemical Society (Resumed), 3797-3801.[2]

Sources

A Technical Guide to the Metabolic Fate of Butylated Hydroxytoluene (BHT): Profiling the 3,5-di-tert-butyl-4-hydroxyphenyl Acetic and Benzoic Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth examination of the metabolic pathways of Butylated Hydroxytoluene (BHT), a widely utilized synthetic antioxidant. While the primary focus is on its acid metabolites, this guide critically synthesizes the established scientific literature to present a clear, evidence-based narrative. We will delve into the predominant metabolic routes, the analytical chemistry underpinning their detection, and their toxicological significance. This guide is structured to provide both foundational knowledge and actionable, field-proven protocols for professionals engaged in toxicology, pharmacology, and analytical science.

Introduction: The Antioxidant BHT and the Imperative of Metabolic Scrutiny

Butylated hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a lipophilic compound extensively used as an antioxidant in the food, cosmetics, pharmaceutical, and petroleum industries.[1][2] Its primary function is to inhibit free radical-mediated oxidation, thereby preventing the degradation of products and extending their shelf life.[1][[“]] The mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize peroxy radicals, terminating the autoxidation chain reaction.[1][[“]]

Despite its "generally recognized as safe" (GRAS) status by the U.S. FDA, the widespread human exposure to BHT necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The biological effects of BHT, both beneficial and detrimental, are often not caused by the parent compound itself but by its various metabolites.[4][5][6][7] Some metabolites are implicated in toxic effects, such as lung and liver damage, while others serve as crucial biomarkers for assessing human exposure.[4][6][8]

This guide focuses specifically on the acid metabolites of BHT. It will detail the well-documented formation of 3,5-di-tert-butyl-4-hydroxybenzoic acid, the major terminal metabolite, and investigate the evidence for the formation of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid.

The Metabolic Transformation of BHT

The biotransformation of BHT is a complex process mediated primarily by the cytochrome P-450 microsomal monooxygenase system in the liver and other tissues.[9] Metabolism can occur at three positions on the molecule: the para-methyl group, the tert-butyl groups, and the aromatic ring.[8] Significant species-specific differences exist in the preferred metabolic pathways.[9][10]

Primary Metabolic Pathway: Oxidation of the 4-Methyl Group

The most prominent metabolic pathway in rats, rabbits, and humans involves the stepwise oxidation of the 4-methyl group.[9][11] This cascade is a classic example of xenobiotic metabolism, converting a lipophilic compound into more polar, water-soluble derivatives that can be readily excreted.

The sequence proceeds as follows:

  • Hydroxylation: BHT is first oxidized to form 2,6-di-tert-butyl-4-hydroxymethylphenol (BHT-alcohol).[10]

  • Oxidation to Aldehyde: BHT-alcohol is further oxidized to 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-aldehyde).[10][12]

  • Oxidation to Carboxylic Acid: The final step in this pathway is the oxidation of BHT-aldehyde to 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH or BHT-acid).[10][13]

This benzoic acid derivative is a major, stable end-product of BHT metabolism and is a key urinary biomarker used to quantify BHT exposure in humans.[8][14] It is primarily excreted in the urine and feces, often as a glucuronide conjugate.[6][10][13][15]

The Case of this compound

While this compound (CAS 1611-03-6) is a known chemical compound available commercially, a comprehensive review of the provided scientific literature does not describe a metabolic pathway leading to its formation from BHT.[16][17] The literature consistently identifies the benzoic acid derivative as the terminal product of 4-methyl group oxidation.[7][11][15][18] The formation of a phenylacetic acid would require a more complex biochemical transformation, such as the addition of a carboxylated carbon to the methyl group, which is not a commonly reported metabolic reaction for this compound. Therefore, while its analysis is technically feasible, its relevance as a BHT metabolite is not established in the current body of scientific evidence.

Other Significant Metabolic Pathways

Beyond the primary pathway, other metabolic reactions contribute to the biotransformation of BHT:

  • Tert-butyl Group Oxidation: Hydroxylation of one of the tert-butyl groups leads to the formation of 6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylphenol (BHT-BuOH). This pathway is particularly significant in mice and has been linked to the pneumotoxicity and tumor-promoting effects of BHT in this species.[4][5][19]

  • Ring Oxidation and Reactive Intermediates: Oxidation of the aromatic ring can produce electrophilic intermediates such as the quinone methide and hydroperoxide products.[4][5] These reactive metabolites are highly cytotoxic and are thought to be responsible for many of the toxic effects attributed to BHT.[4][7]

The following diagram illustrates the established major metabolic pathways of BHT.

BHT_Metabolism cluster_path1 Primary Pathway (4-Methyl Group Oxidation) cluster_path2 Secondary Pathways BHT BHT (2,6-di-tert-butyl-4-methylphenol) BHT_alcohol BHT-Alcohol (2,6-di-tert-butyl-4-hydroxymethylphenol) BHT->BHT_alcohol Hydroxylation (Cytochrome P450) BHT_BuOH BHT-BuOH (tert-butyl hydroxylation) BHT->BHT_BuOH Hydroxylation Quinone_Methide Quinone Methide (Reactive Intermediate) BHT->Quinone_Methide Direct Oxidation BHT_aldehyde BHT-Aldehyde (3,5-di-tert-butyl-4-hydroxybenzaldehyde) BHT_alcohol->BHT_aldehyde Oxidation BHT_acid BHT-Benzoic Acid (3,5-di-tert-butyl-4-hydroxybenzoic acid) BHT_aldehyde->BHT_acid Oxidation Excretion Conjugation & Excretion (Urine, Feces) BHT_acid->Excretion Phase II BHT_BuOH->Quinone_Methide Oxidation Analytical_Workflow Sample 1. Sample Collection (e.g., Urine) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis Extraction 3. Solid-Phase Extraction (SPE) (Analyte Concentration & Cleanup) Hydrolysis->Extraction LC 4. LC Separation (Reversed-Phase C18 Column) Extraction->LC MS 5. MS/MS Detection (ESI-, Multiple Reaction Monitoring) LC->MS Data 6. Data Analysis (Quantification vs. Standard Curve) MS->Data

Sources

theoretical studies on 3,5-di-tert-butyl-4-hydroxyphenylacetic acid antioxidant potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Antioxidant Potential of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

Abstract

This technical guide offers a comprehensive theoretical examination of the antioxidant potential of this compound, a prominent member of the hindered phenolic antioxidant family. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we elucidate the primary mechanisms governing its free-radical scavenging capabilities. This document details the foundational principles of phenolic antioxidant action, presents a robust computational protocol for assessing antioxidant parameters, and analyzes the structural and electronic features of the title compound that dictate its efficacy. The insights provided are grounded in authoritative studies on structurally analogous compounds, offering a predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Hindered Phenolic Acids

This compound belongs to a class of compounds known as hindered phenolic antioxidants.[1] The defining structural feature is a hydroxyl (-OH) group attached to a benzene ring, flanked by two bulky tertiary-butyl groups at the ortho positions.[2] This steric hindrance is not an impediment but a crucial design element that enhances antioxidant efficacy. It stabilizes the phenoxyl radical formed upon donation of a hydrogen atom, preventing it from engaging in further pro-oxidant chain reactions.[2] The acetic acid moiety introduces hydrophilicity, potentially influencing the compound's behavior in biological systems.

The imperative to understand and predict antioxidant activity at a molecular level has propelled the use of theoretical and computational methods.[3] These in silico approaches provide profound insights into reaction mechanisms and kinetics that are often challenging to probe experimentally.[4] This guide focuses on the application of Density Functional Theory (DFT) to dissect the antioxidant potential of this compound, drawing parallels with its close structural analogue, Butylated Hydroxytoluene (BHT), for which detailed computational studies exist.[5][[“]][7]

Theoretical Foundations of Phenolic Antioxidant Activity

The primary role of a phenolic antioxidant is to neutralize highly reactive free radicals, thus terminating destructive chain reactions such as lipid peroxidation. This is accomplished through several key mechanisms, the feasibility of which can be predicted by calculating specific thermodynamic parameters.[8]

  • Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing it. This is a one-step process.

    • ArOH + R• → ArO• + RH

    • The favorability of this pathway is assessed by the Bond Dissociation Enthalpy (BDE) . A lower BDE for the O-H bond indicates a greater ease of hydrogen donation and higher antioxidant activity via the HAT mechanism.[8]

  • Sequential Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, an electron is transferred from the antioxidant to the free radical. Second, a proton is transferred from the resulting antioxidant radical cation.

    • ArOH + R• → ArOH•+ + R⁻

    • ArOH•+ → ArO• + H⁺

    • This mechanism is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) .

  • Sequential Proton Loss - Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The antioxidant first deprotonates to form an anion, which then donates an electron to the free radical.

    • ArOH → ArO⁻ + H⁺

    • ArO⁻ + R• → ArO• + R⁻

    • The key parameters for SPLET are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .

The dominant mechanism is determined by which pathway has the lowest activation energy barrier for a given antioxidant, radical, and solvent environment.

ANTIOXIDANT_MECHANISMS cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Sequential Electron Transfer - Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss - Electron Transfer (SPLET) HAT_start ArOH + R• HAT_end ArO• + RH HAT_start->HAT_end BDE SET_start ArOH + R• SET_intermediate ArOH•+ + R⁻ SET_start->SET_intermediate IP SET_end ArO• + H⁺ + R⁻ SET_intermediate->SET_end PDE SPLET_start ArOH SPLET_intermediate ArO⁻ + H⁺ SPLET_start->SPLET_intermediate PA SPLET_end ArO• + R⁻ + H⁺ SPLET_intermediate->SPLET_end ETE (with R•)

In Silico Assessment: A DFT-Based Approach

Density Functional Theory (DFT) has become the method of choice for studying the antioxidant properties of phenolic compounds due to its balance of accuracy and computational cost.[9] The M06-2X functional, for instance, is well-suited for kinetic and thermodynamic calculations of radical scavenging reactions.[[“]]

Key Computational Parameters

The following thermodynamic parameters are calculated to evaluate the favorability of each antioxidant mechanism:

ParameterAbbreviationAssociated MechanismInterpretation for High Activity
Bond Dissociation Enthalpy BDEHydrogen Atom Transfer (HAT)Low Value
Ionization Potential IPSequential Electron Transfer-Proton Transfer (SET-PT)Low Value
Proton Dissociation Enthalpy PDESequential Electron Transfer-Proton Transfer (SET-PT)Low Value
Proton Affinity PASequential Proton Loss-Electron Transfer (SPLET)Low Value
Electron Transfer Enthalpy ETESequential Proton Loss-Electron Transfer (SPLET)Low Value
Theoretical Protocol for Antioxidant Potential Calculation

This protocol outlines a generalized workflow for the theoretical assessment of a phenolic antioxidant using DFT.

COMPUTATIONAL_WORKFLOW start Step 1: Molecule Building|Build 3D structures of: - Antioxidant (ArOH) - Radical (R•) - Phenoxyl Radical (ArO•) - Radical Anion (ArOH⁻) - Radical Cation (ArOH•+) - Anion (ArO⁻) opt Step 2: Geometry Optimization|Perform geometry optimization and frequency calculations. - Level of Theory: e.g., M06-2X - Basis Set: e.g., 6-311++G(d,p) - Solvent Model: e.g., SMD for water/lipid start->opt verify Step 3: Verification|Confirm true energy minima (no imaginary frequencies). opt->verify kinetics Step 6: Kinetic Analysis (Optional)|Locate transition states for HAT reactions to calculate activation energies and rate constants (k). opt->kinetics calc Step 4: Enthalpy Calculation|Calculate the total electronic energies and thermal corrections to enthalpy for all optimized species. verify->calc params Step 5: Parameter Derivation|Calculate BDE, IP, PDE, PA, and ETE using the enthalpy values from Step 4. calc->params analysis Step 7: Data Analysis|Compare calculated parameters to determine the most favorable antioxidant mechanism. params->analysis kinetics->analysis

Step-by-Step Methodology:

  • Structure Preparation: Construct the 3D structures of the parent antioxidant molecule (ArOH), the phenoxyl radical (ArO•), the radical cation (ArOH•+), the anion (ArO⁻), and a proton (H⁺) and electron (e⁻).

  • Geometry Optimization: Perform full geometry optimization for each species using a selected DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)). Solvation effects can be included using a continuum model like the Solvation Model based on Density (SMD).

  • Frequency Analysis: Conduct frequency calculations on all optimized structures to confirm they are true minima on the potential energy surface (i.e., they have no imaginary frequencies) and to obtain thermal corrections to enthalpy.

  • Enthalpy Calculation: Use the electronic energies and thermal corrections from the output files to determine the total enthalpy (H) for each species.

  • Parameter Calculation: Calculate the key thermodynamic parameters using the following equations:

    • BDE = H(ArO•) + H(H•) - H(ArOH)

    • IP = H(ArOH•+) + H(e⁻) - H(ArOH)

    • PDE = H(ArO•) + H(H⁺) - H(ArOH•+)

    • PA = H(ArO⁻) + H(H⁺) - H(ArOH)

    • ETE = H(ArO•) + H(e⁻) - H(ArO⁻)

  • Kinetic Analysis: For a deeper understanding, locate the transition state structures for the reactions with specific free radicals (e.g., •OH, •OOH). This allows for the calculation of activation energies and reaction rate constants, providing insight into the speed of the antioxidant action.[[“]]

Theoretical Analysis of this compound

A comprehensive DFT study on BHT's radical scavenging behavior against hydroxyl (•OH) and hydroperoxyl (•OOH) radicals provides critical insights.[[“]] The findings from this study are summarized below and serve as a strong proxy for the expected behavior of this compound.

Reaction Kinetics and Mechanistic Insights from BHT Studies

The study by Boulebd (2021) calculated the overall reaction rate constants (k) for BHT with key free radicals in both polar (water) and nonpolar (lipid-like) environments.[[“]] The results highlight that the scavenging mechanism is highly dependent on the nature of the attacking radical.

Radical SpeciesEnvironmentDominant MechanismOverall Rate Constant (k) (M⁻¹s⁻¹)
Hydroxyl Radical (•OH) WaterRadical Adduct Formation1.39 x 10¹²
Hydroxyl Radical (•OH) LipidRadical Adduct Formation1.13 x 10¹¹
Hydroperoxyl Radical (•OOH) WaterHydrogen Atom Transfer (HAT)2.51 x 10⁵
Hydroperoxyl Radical (•OOH) LipidHydrogen Atom Transfer (HAT)1.70 x 10⁴
Data sourced from Boulebd, H. (2021).[[“]]

Interpretation for this compound:

  • High Reactivity with •OH: Like BHT, the target molecule is expected to be an extremely potent scavenger of the highly damaging hydroxyl radical. The mechanism is predicted to be Radical Adduct Formation (RAF), where the radical adds directly to the aromatic ring, a pathway that is often diffusion-controlled.

  • Potent Scavenging of •OOH: Against the less reactive but biologically significant hydroperoxyl radical, the Hydrogen Atom Transfer (HAT) mechanism is dominant.[[“]] The calculated rate constants for BHT are significantly high, indicating efficient scavenging. The acetic acid side chain in this compound is an electron-withdrawing group, which might slightly increase the O-H BDE compared to BHT's methyl group. However, the fundamental hindered phenol structure ensures that the HAT mechanism remains highly favorable.

  • The Role of Steric Hindrance: The two tert-butyl groups are crucial. They enhance the stability of the resulting phenoxyl radical through hyperconjugation and steric shielding, which prevents the radical from propagating new chain reactions.[2] This structural feature is identical in both BHT and the target molecule, suggesting a shared high efficacy as a chain-breaking antioxidant.[10]

Conclusion

The theoretical analysis, grounded in Density Functional Theory and informed by studies on the structurally analogous antioxidant BHT, strongly supports the high antioxidant potential of this compound. Its hindered phenolic structure predisposes it to be an effective chain-breaking antioxidant. The primary mechanism for scavenging peroxyl radicals is predicted to be Hydrogen Atom Transfer (HAT), facilitated by a sufficiently low O-H Bond Dissociation Enthalpy. Against the highly reactive hydroxyl radical, a diffusion-controlled Radical Adduct Formation mechanism is likely to dominate. The computational protocols and foundational principles detailed in this guide provide a robust framework for further in silico investigation and validation of this and other phenolic antioxidants, enabling a more rational design of novel therapeutic agents and stabilizers.

References

A complete list of all sources cited in this guide is provided below.

  • Boulebd, H. (2021). Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations.
  • Consensus. (2021).
  • MDPI. (n.d.).
  • Geronikaki, A., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety.
  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]
  • Dao, D. Q. (2022). (PDF) ANTIOXIDANT POTENTIAL OF EIGHT PHENOLIC ACIDS USING HIGH-PERFORMANCE DENSITY FUNCTIONAL THEORY.
  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. PubMed. [Link]
  • Semantic Scholar. (n.d.).
  • Wang, X., et al. (n.d.). Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin.
  • ResearchGate. (n.d.). FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol.
  • Wen, H., et al. (2022).
  • ResearchGate. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
  • ResearchGate. (n.d.). Effect of antioxidant β-(4-hydroxy-3,5-ditertbutylphenyl)Propionic acid (phenosan) on the development of malignant neoplasms.
  • Wang, L., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
  • MDPI. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. [Link]
  • Progress in Chemical and Biochemical Research. (n.d.). Integrated Computational Analysis of Antioxidant Compounds: Targeting the Keap1-Nrf2 Pathway for Enhanced Therapeutic Potential. Progress in Chemical and Biochemical Research. [Link]
  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. PubChem. [Link]
  • Almatarneh, M. H., et al. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives.

Sources

An In-depth Technical Guide to the Free Radical Scavenging Mechanism of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive exploration of the free radical scavenging mechanism of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a hindered phenolic antioxidant of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is limited, this guide synthesizes established principles from structurally analogous compounds to elucidate its antioxidant prowess. We delve into the core chemical reactions, the structural determinants of its activity, and provide detailed, field-proven protocols for its evaluation. This document is designed to be a practical and authoritative resource, grounding theoretical concepts in actionable experimental workflows.

Introduction: The Significance of Hindered Phenolic Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a vast array of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their potent antioxidant properties, primarily their ability to scavenge free radicals.[1] this compound belongs to a class of synthetic phenolic antioxidants known as hindered phenols. The defining structural feature of these molecules is the presence of bulky alkyl groups, typically tert-butyl, positioned ortho to the hydroxyl group on the phenyl ring.[2] This steric hindrance is not a mere structural curiosity; it is a critical determinant of their antioxidant efficacy and stability, a concept we will explore in detail.[3]

Core Scavenging Mechanisms: A Tale of Two Pathways

The antioxidant activity of phenolic compounds, including this compound, is predominantly governed by their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it. This process can occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]

Hydrogen Atom Transfer (HAT)

The HAT mechanism is a direct process where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation and, consequently, a higher antioxidant activity. The electron-donating nature of the two tert-butyl groups on the phenyl ring of this compound helps to lower the O-H BDE, enhancing its radical scavenging potential.[4]

Single Electron Transfer (SET)

The SET mechanism is a stepwise process. First, the phenolic antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion, regenerating a neutral molecule and forming the phenoxyl radical.

ArOH + R• → ArOH•+ + R- ArOH•+ + R- → ArO• + RH

The feasibility of the SET mechanism is influenced by the ionization potential (IP) of the antioxidant. While HAT is generally considered the predominant mechanism for phenolic antioxidants in non-polar environments, the SET mechanism can become more significant in polar solvents.[4]

The Crucial Role of Steric Hindrance

The two tert-butyl groups ortho to the hydroxyl group in this compound play a pivotal role in its antioxidant function. This steric hindrance provides a protective shield around the hydroxyl group, influencing its reactivity. More importantly, once the phenoxyl radical is formed, these bulky groups prevent it from participating in further radical chain reactions, thus enhancing its stability and preventing it from acting as a pro-oxidant.[2]

Caption: The two primary free radical scavenging mechanisms of phenolic antioxidants.

In Vitro Evaluation of Antioxidant Activity: Standardized Protocols

To quantify the free radical scavenging capacity of this compound, standardized in vitro assays are employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are two of the most widely used and reliable methods.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[5]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Standard (Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of the standard antioxidant in methanol.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and the standard in methanol.

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • As a control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

DPPH_Assay_Workflow prep Reagent Preparation (DPPH, Test Compound, Standard) dilute Serial Dilutions prep->dilute plate Plating in 96-well plate dilute->plate add_dpph Add DPPH Solution plate->add_dpph incubate Incubate (30 min, dark) add_dpph->incubate read Measure Absorbance (517 nm) incubate->read analyze Data Analysis (IC50) read->analyze

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color.[7]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting blue-green solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound and standard to respective wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • As a control, add 20 µL of methanol and 180 µL of the ABTS•+ working solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

ABTS_Assay_Workflow prep_abts Prepare ABTS•+ Solution add_abts Add ABTS•+ Solution prep_abts->add_abts prep_samples Prepare Test Compound & Standard plate Plating in 96-well plate prep_samples->plate plate->add_abts incubate Incubate (6 min) add_abts->incubate read Measure Absorbance (734 nm) incubate->read analyze Data Analysis (TEAC) read->analyze

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Quantitative Data Summary and Interpretation

While specific IC50 or TEAC values for this compound are not extensively reported in the literature, data from structurally similar hindered phenolic antioxidants provide a valuable benchmark for its expected activity.

Compound Assay Antioxidant Activity Reference
(E)-1-(2-hydroxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one DPPH70.8% inhibition at 30 min[2]
Butylated Hydroxytoluene (BHT) DPPH-[2]
3,4-dihydroxyphenylacetic acid DPPHIC50 and TEAC values reported[11]
Derivatives of 3,4,5-trihydroxyphenylacetic acid DPPH & ABTSPotent radical scavengers[12]

Interpretation of Results:

  • A lower IC50 value in the DPPH assay indicates a higher antioxidant activity.

  • A higher TEAC value in the ABTS assay signifies a greater antioxidant capacity.

  • The kinetics of the reaction, particularly the speed at which the antioxidant scavenges the radicals, can also provide valuable insights into its mechanism of action.

Conclusion and Future Directions

This compound, as a member of the hindered phenolic antioxidant family, is predicted to be a potent free radical scavenger. Its mechanism of action is primarily driven by the donation of a hydrogen atom from its phenolic hydroxyl group, a process facilitated by its electronic properties and the stabilizing effect of its bulky tert-butyl substituents. The detailed protocols provided in this guide offer a robust framework for the experimental validation of its antioxidant efficacy.

Future research should focus on obtaining direct experimental data for this compound, including its IC50 and TEAC values, as well as kinetic studies to further elucidate its reaction mechanisms. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable theoretical insights into its bond dissociation energies and ionization potentials, further strengthening our understanding of its antioxidant prowess.[13] Such data will be invaluable for its potential applications in the pharmaceutical and food industries.

References

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.).
  • DPPH radical scavenging activity. (n.d.). Marine Biology.
  • An In-depth Technical Guide to the ABTS Decoloriz
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Application Notes and Protocols for the Preparation of ABTS Working Solution in Antioxidant Assays. (2025). BenchChem.
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). PMC - NIH.
  • Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin. (n.d.).
  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (n.d.). MDPI.
  • Comparative Study of Antioxidant Potential of Selected Dietary Vitamins; Comput
  • Antioxidant Activity of Biogenic Cinnamic Acid Deriv
  • Antioxidant activity of 3,4,5-trihydroxyphenylacetamide deriv
  • Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (n.d.). MDPI.
  • A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2016).
  • Reactivity of phenolic compounds towards free radicals under in vitro conditions. (n.d.). PMC - NIH.

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Methodological & Application

Synthesis Protocol for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a detailed and scientifically robust guide for the synthesis of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a sterically hindered phenolic compound of significant interest in the fields of medicinal chemistry, antioxidant research, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

This compound and its derivatives are widely recognized for their potent antioxidant properties. The bulky tert-butyl groups flanking the phenolic hydroxyl group create significant steric hindrance, which modulates the reactivity of the hydroxyl proton and enhances the stability of the resulting phenoxy radical. This structural motif is a cornerstone in the design of non-staining antioxidants for polymers, stabilizers for organic materials, and as a core scaffold in the development of novel therapeutic agents. The synthesis of this valuable compound necessitates a multi-step approach, beginning with the selective functionalization of a readily available starting material. This guide will detail a reliable synthetic route, commencing with the preparation of the key precursor, 2,6-di-tert-butylphenol.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-stage process. The first stage involves the synthesis of the sterically hindered phenol, 2,6-di-tert-butylphenol, via Friedel-Crafts alkylation of phenol. The second stage focuses on the introduction of a two-carbon unit at the para-position of the phenol ring to form the key intermediate, (3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile. The final stage is the hydrolysis of the nitrile to the desired carboxylic acid.

Synthesis_Workflow Phenol Phenol DTBP 2,6-di-tert-butylphenol Phenol->DTBP Friedel-Crafts Alkylation Isobutene Isobutene Isobutene->DTBP Benzyl_Alcohol 3,5-di-tert-butyl-4-hydroxybenzyl alcohol DTBP->Benzyl_Alcohol Formylation & Reduction Paraformaldehyde Paraformaldehyde / Hexamethylenetetramine Paraformaldehyde->Benzyl_Alcohol Nitrile (3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile Benzyl_Alcohol->Nitrile Cyanation Cyanide KCN / NaCN Cyanide->Nitrile Final_Product This compound Nitrile->Final_Product Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Final_Product Formylation_Reduction DTBP 2,6-di-tert-butylphenol Aldehyde 3,5-di-tert-butyl-4-hydroxybenzaldehyde DTBP->Aldehyde Duff Reaction HMTA Hexamethylenetetramine (HMTA) / Acid HMTA->Aldehyde Benzyl_Alcohol 3,5-di-tert-butyl-4-hydroxybenzyl alcohol Aldehyde->Benzyl_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Benzyl_Alcohol

Caption: Synthesis of the benzyl alcohol intermediate.

Protocol for 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Duff Reaction):

  • In a reaction flask, dissolve 2,6-di-tert-butylphenol in glacial acetic acid.

  • Add hexamethylenetetramine and heat the mixture to reflux for several hours.

  • Cool the reaction mixture and hydrolyze the intermediate by adding water and heating.

  • The product, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, will precipitate and can be collected by filtration.

Protocol for the Reduction to 3,5-di-tert-butyl-4-hydroxybenzyl alcohol:

  • Suspend the aldehyde in a suitable solvent such as methanol or ethanol.

  • Cool the suspension in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Acidify the mixture and extract the product with an organic solvent. The crude product can be purified by crystallization.

Part B: Cyanation to (3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile

The benzyl alcohol is then converted to the corresponding nitrile. This can be achieved by reaction with an alkali metal cyanide.

Protocol for Cyanation:

  • Dissolve 3,5-di-tert-butyl-4-hydroxybenzyl alcohol in a suitable solvent mixture, such as acetone and water.

  • Add potassium cyanide and a catalytic amount of potassium iodide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • After completion, acidify the reaction mixture and extract the product, (3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile, with an organic solvent. The product can be purified by chromatography or crystallization. [1]

Stage 3: Hydrolysis of (3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile to this compound

The final step is the hydrolysis of the nitrile to the target carboxylic acid. Due to the steric hindrance around the reaction center, forcing conditions might be required for traditional acid or base hydrolysis. However, milder methods have been developed for the hydrolysis of hindered nitriles and esters. [1][2]

Recommended Hydrolysis Protocol (Mild Basic Conditions)

This protocol is adapted from methodologies for the hydrolysis of sterically hindered esters and nitriles under non-aqueous conditions, which can offer higher yields and fewer side products. [1][2]

Reagent/Equipment Specification
(3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile Starting material from Stage 2
Sodium Hydroxide Pellets or solution
Methanol Anhydrous
Dichloromethane Anhydrous
Hydrochloric Acid For acidification

| Standard laboratory glassware | |

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the (3,5-di-tert-butyl-4-hydroxyphenyl)acetonitrile (1 equivalent) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Hydrolysis: Add a solution of sodium hydroxide in methanol (e.g., 3 equivalents) to the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvents.

  • Isolation: The residue is dissolved in water and washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Acidification: The aqueous layer is then cooled in an ice bath and carefully acidified with hydrochloric acid until the product precipitates.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling Precautions

  • Phenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isobutene: Flammable gas. Handle with care and ensure no ignition sources are present.

  • Cyanides (KCN, NaCN): Highly toxic. Handle with extreme caution in a fume hood. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide solutions will produce toxic hydrogen cyanide gas.

  • Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

Characterization

The final product and intermediates should be characterized to confirm their identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -C≡N, -COOH).

  • Melting Point: To assess purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By carefully following the outlined procedures and paying close attention to the safety precautions, researchers can reliably produce this valuable compound for a wide range of applications in chemistry and materials science. The provided rationale behind the choice of reagents and reaction conditions is intended to empower researchers to troubleshoot and adapt the synthesis as needed for their specific requirements.

References

  • Preparation of cyanoalkylated phenols. (n.d.). Sciencemadness.org.
  • Synthesis of 4-hydroxy-3,5-di-t-butylphenylacetonitrile. (n.d.). PrepChem.com.
  • Reimer–Tiemann reaction. (2023, December 2). In Wikipedia.
  • Duff reaction. (2023, October 29). In Wikipedia.
  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.
  • Duff Reaction. (n.d.). Organic Chemistry.
  • Willgerodt rearrangement. (2023, November 11). In Wikipedia.
  • Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (1998). Synthesis, 1998(7), 1029-1032.
  • Reimer-Tiemann Reaction. (n.d.). JEE Chemistry - Unacademy.
  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). Molecules, 27(22), 8011.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas.
  • Willgerodt-Kindler Reaction. (n.d.). SynArchive.
  • Reimer-Tiemann Reaction. (2021, September 25). YouTube.
  • Method of preparing 2,6-di-tert.butylphenol. (1978). Google Patents.
  • Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). (2018). ResearchGate.
  • A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. (2018). Google Patents.
  • A theoretical study of the Duff reaction: insights into its selectivity. (2016). Organic & Biomolecular Chemistry, 14(44), 10464-10471.
  • Willgerodt‐Kindler Reac1on. (2009). MSU Chemistry.
  • Duff Reaction. (2016, September 22). Chem-Station Int. Ed.
  • General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (2011). E-Journal of Chemistry, 8(1), 349-354.
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
  • Preparation of 2,6-di-tert-butylphenol. (1969). Google Patents.
  • Process for the preparation of hydroxyphenylacetonitriles. (1976). Google Patents.
  • Method for production of 2,6-di-tert-butylphenol. (2001). Google Patents.
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  • 2-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)ACETONITRILE. (n.d.). Matrix Fine Chemicals.
  • Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. (n.d.). International Journal of Advanced Research in Science and Engineering.
  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (2022). ACS Omega, 7(40), 35985-35993.
  • Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl. (2003). Chemistry for Sustainable Development, 11(2), 245-248.
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High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid: A Validated Protocol for Accurate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and reliable quantification of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. This compound, a sterically hindered phenolic acid, is of significant interest due to its antioxidant properties.[1][2] The accurate determination of its purity and concentration is critical for quality control in manufacturing, stability testing, and various research applications. The protocol herein employs a standard C18 stationary phase with gradient elution and UV detection. We provide a complete methodology, from sample preparation to data analysis, and outline a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[3]

Introduction and Scientific Principle

This compound (CAS No: 1611-03-6) is an organic acid characterized by a phenolic ring with two bulky tert-butyl groups adjacent to the hydroxyl group.[4][5] This steric hindrance is a key structural feature that influences its chemical reactivity and antioxidant capacity. As with many active pharmaceutical ingredients (APIs) and intermediates, a reliable analytical method is essential to ensure product quality and consistency.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and reproducibility.[6] This method is founded on the principles of Reversed-Phase Chromatography .

Causality of Method Choice:

  • Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica column is used. The long alkyl chains provide a hydrophobic surface that interacts with non-polar analytes.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile), is used.

  • Analyte Retention: this compound, being a moderately non-polar molecule, is retained on the C18 column. Its retention is modulated by the proportion of organic solvent in the mobile phase; increasing the acetonitrile concentration decreases retention and elution time.

  • Ion Suppression: The analyte is an acid with a predicted pKa of approximately 4.51.[4] To ensure consistent retention and sharp, symmetrical peak shapes, the analysis must be performed with the analyte in its neutral, protonated form. This is achieved by acidifying the aqueous portion of the mobile phase (e.g., with phosphoric acid) to a pH well below the analyte's pKa (pH ≤ 2.5). This technique, known as ion suppression, prevents the carboxyl group from ionizing, thereby increasing its hydrophobicity and retention on the reversed-phase column.[7]

Experimental Workflow Overview

The entire analytical process, from initial sample handling to final result generation, follows a systematic and controlled workflow to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & Calibration Curve Preparation System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Test Sample Preparation Sequence_Run Run Analytical Sequence Sample_Prep->Sequence_Run Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Sequence_Run If SST Passes Integration Peak Integration & Identification Sequence_Run->Integration Calibration Calibration Curve Generation (R² > 0.999) Integration->Calibration Quantification Quantification of Analyte in Samples Integration->Quantification Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Overall HPLC analysis workflow.

Materials and Instrumentation

This section details the necessary equipment, chemicals, and consumables for the successful execution of the analysis.

CategoryItem
Instrumentation HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and UV/DAD detector.
Analytical balance (4 decimal places)
pH meter
Sonicator bath
Chemicals & Reagents This compound reference standard (≥98% purity)
Acetonitrile (HPLC grade)
Water (HPLC or Milli-Q grade)
Phosphoric acid (H₃PO₄), ~85% (Analytical grade)
Methanol (HPLC grade, for sample preparation)
Consumables HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Volumetric flasks (Class A)
Pipettes (calibrated)
HPLC vials with caps and septa
Syringe filters (0.45 µm, PTFE or nylon)

Detailed Experimental Protocols

Protocol 1: Reagent and Solution Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and verify that the pH is approximately 2.5. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Use 100% Acetonitrile (HPLC grade). Degas before use.

  • Sample Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

Protocol 2: Standard Solution and Calibration Curve Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 10 minutes to ensure complete dissolution.

  • Calibration Standards: Perform serial dilutions from the stock solution using the sample diluent to prepare a minimum of five calibration standards. A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL.

Protocol 3: Sample Preparation

The following is a general procedure for a solid powder sample. This may need to be adapted based on the specific sample matrix.

  • Weighing: Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Dissolution: Add approximately 15 mL of sample diluent. Sonicate for 15 minutes to ensure complete dissolution of the analyte.[2]

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly. This creates a target concentration of 1000 µg/mL.

  • Further Dilution (if necessary): Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a final target concentration of 100 µg/mL (within the calibration range).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.[2] Discard the first few drops of the filtrate.

Protocol 4: HPLC System Configuration and Execution

The system must be configured according to the parameters outlined below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 280 nm
Run Time 15 minutes

System Suitability Test (SST): Before running samples, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed ready if it meets the acceptance criteria outlined in the validation section.[8]

Method Validation Strategy (per ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[9] The following parameters must be assessed.

Validation_Parameters cluster_details Experimental Approach Validation Method Validation (ICH Q2) CoreParams Core Parameters Specificity Linearity & Range Accuracy Precision Quantitation Limit (LOQ) Robustness Specificity Specificity Inject blank, placebo, and spiked sample. Ensure no interfering peaks at analyte RT. CoreParams:p1->Specificity Linearity Linearity CoreParams:p2->Linearity Accuracy Accuracy Spike placebo at 3 levels (e.g., 80, 100, 120%). Calculate % recovery. CoreParams:p3->Accuracy Precision Precision Repeatability: 6 replicates. Intermediate: Different day/analyst. CoreParams:p4->Precision LOQ LOQ CoreParams:p5->LOQ Robustness Robustness Deliberately vary parameters (flow rate ±10%, temp ±5°C). Assess impact on results. CoreParams:p6->Robustness

Caption: Key parameters for HPLC method validation.

Validation ParameterPurposeAcceptance Criteria (Typical)
System Suitability To ensure the chromatographic system is performing adequately.Tailing Factor ≤ 2.0; RSD of Peak Area and Retention Time for replicate injections ≤ 2.0%.[8]
Specificity To demonstrate that the signal is unequivocally from the analyte, free from matrix or impurity interference.Peak purity must pass. No co-eluting peaks at the analyte's retention time in blank/placebo.[10]
Linearity To show a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.999 for the calibration curve.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target test concentration.[11]
Accuracy The closeness of the measured value to the true value.Mean percent recovery should be within 98.0% - 102.0% at each concentration level.[9]
Precision (Repeatability)The agreement between results from multiple analyses of the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 2.0% for a minimum of 6 determinations.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.RSD should be acceptable (e.g., ≤ 10%). Signal-to-Noise ratio typically ≥ 10.
Robustness The method's ability to remain unaffected by small, deliberate variations in chromatographic parameters.System suitability parameters should remain within limits. Results should not be significantly affected.

Data Analysis and Expected Results

  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the calibration standards. A linear regression analysis is performed. The concentration of the analyte in the test samples is calculated using the equation of the line (y = mx + c).

  • Expected Chromatogram: Under the specified conditions, a sharp, symmetrical peak for this compound is expected to elute at a retention time of approximately 6-8 minutes. The baseline should be stable and free of significant interfering peaks at the analyte's retention time.

Conclusion

The RP-HPLC method detailed in this application note provides a selective, precise, and accurate tool for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it readily transferable to any quality control or research laboratory. By following the integrated method validation strategy, users can ensure that the data generated is reliable and fit for purpose, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • University of Georgia. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. UGA CAES.
  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Request PDF.
  • Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Frontiers. (2021, November 4). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV).
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

Application Note: Unambiguous 1H NMR Spectral Interpretation of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. As a key intermediate in the synthesis of various pharmaceuticals and a significant antioxidant, understanding its structural features through NMR is paramount for quality control and developmental research. This document outlines a detailed experimental protocol for sample preparation and data acquisition, followed by an in-depth analysis of the predicted 1H NMR spectrum. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, a derivative of butylated hydroxytoluene (BHT), is a molecule of considerable interest in medicinal chemistry and materials science. Its sterically hindered phenolic group imparts potent antioxidant properties, making it a valuable scaffold in the design of novel therapeutics and stabilizers. Accurate structural elucidation is the cornerstone of its application, and 1H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide offers a detailed walkthrough of its 1H NMR spectrum, enabling researchers to confidently identify and characterize this compound.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameters. The following protocol is designed to yield a high-resolution spectrum of this compound.

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated chloroform (CDCl3, 99.8% D) or Deuterated dimethyl sulfoxide (DMSO-d6, 99.8% D)

  • Tetramethylsilane (TMS, for internal standard)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials for sample dissolution

  • Lint-free wipes

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[1][2] This concentration is optimal for obtaining a good signal-to-noise ratio for a 1H NMR spectrum of a small organic molecule.[3]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[3][4] Chloroform-d (CDCl3) is a common choice for many organic molecules due to its ability to dissolve a wide range of compounds and its convenient residual peak at 7.26 ppm.[3] For compounds with acidic protons that may exchange or broaden, DMSO-d6 can be a better choice, with its residual peak around 2.50 ppm. Gently swirl the vial to ensure complete dissolution.

  • Internal Standard: Add a very small amount of TMS to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[2]

  • Filtering and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4][5] Ensure the final volume in the NMR tube is between 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[1]

  • Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free wipe moistened with isopropanol or acetone to remove any fingerprints or dust.[1] Label the NMR tube clearly.

NMR Data Acquisition

The following are general parameters for a standard 1H NMR experiment. These may need to be optimized based on the specific spectrometer being used.

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

Predicted 1H NMR Spectrum and Interpretation

Due to the limited availability of a publicly accessible, experimentally verified 1H NMR spectrum of this compound, the following interpretation is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which will give rise to separate signals in the 1H NMR spectrum.

Diagram of the Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).

Predicted 1H NMR Data and Peak Assignments

The following table summarizes the predicted 1H NMR data for this compound in CDCl3.

Peak LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
d ~10-12Singlet (broad)1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be highly variable depending on concentration and solvent.
b ~7.0-7.2Singlet2HAr-HThe two aromatic protons are in identical chemical environments and are equivalent. They appear as a singlet because they have no adjacent protons to couple with. Their chemical shift is in the typical aromatic region.
a ~5.0-5.5Singlet1HAr-OHThe phenolic hydroxyl proton is deshielded by the aromatic ring. Its chemical shift can vary with solvent and concentration and it may appear as a broad singlet.
c ~3.5Singlet2H-CH2-The methylene protons are adjacent to the aromatic ring and the carboxylic acid group, which deshields them. They are equivalent and have no adjacent protons, thus they appear as a singlet.
e ~1.4Singlet18H-C(CH3)3The eighteen protons of the two tert-butyl groups are equivalent due to free rotation around the C-C single bonds. They are in an aliphatic region and appear as a sharp singlet.
Detailed Spectral Analysis
  • The tert-Butyl Protons (e): The most upfield signal, appearing around 1.4 ppm, is a large singlet integrating to 18 protons. This is characteristic of the two equivalent tert-butyl groups. The high degree of symmetry in the molecule makes all 18 protons chemically and magnetically equivalent, resulting in a single, sharp peak.

  • The Methylene Protons (c): A singlet integrating to two protons is expected around 3.5 ppm. These are the methylene protons of the acetic acid moiety. Their chemical shift is downfield from typical aliphatic protons due to the deshielding effects of the adjacent aromatic ring and the carbonyl group of the carboxylic acid.

  • The Phenolic Proton (a): The hydroxyl proton on the phenyl ring is expected to appear as a singlet in the region of 5.0-5.5 ppm in CDCl3. This signal can sometimes be broad and its chemical shift is sensitive to the solvent, temperature, and concentration due to hydrogen bonding.

  • The Aromatic Protons (b): The two protons on the aromatic ring are equivalent due to the plane of symmetry in the molecule. They are expected to produce a singlet around 7.0-7.2 ppm. The electron-donating hydroxyl group and the electron-withdrawing acetic acid group influence their precise chemical shift.

  • The Carboxylic Acid Proton (d): The most downfield signal, typically between 10 and 12 ppm, is attributed to the carboxylic acid proton. This proton is highly deshielded and its signal is often broad due to exchange with trace amounts of water and intermolecular hydrogen bonding.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of this interpretation, several cross-validation steps are recommended:

  • Integration Ratios: The relative integration values of the peaks should correspond to the ratio of the number of protons in each environment (e.g., 18:2:2:1:1 for the tert-butyl, methylene, aromatic, phenolic, and carboxylic acid protons, respectively).

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the assignments. For instance, a COSY spectrum would show no correlations for any of the signals, as there are no vicinal protons to couple with, confirming the singlet nature of all peaks.

  • Comparison with Similar Compounds: The chemical shifts should be in good agreement with those of structurally related molecules, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid or other derivatives of BHT.

Diagram of the 1H NMR Interpretation Workflow

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Interpretation A Sample Preparation B NMR Spectrometer Setup A->B C Fourier Transform B->C D Phase and Baseline Correction C->D E Chemical Shift Analysis D->E F Integration Analysis D->F G Multiplicity Analysis D->G H Peak Assignment E->H F->H G->H

Caption: A streamlined workflow for the acquisition and interpretation of a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound is relatively simple and highly informative, allowing for straightforward structural confirmation. By following the detailed protocol for sample preparation and understanding the predicted chemical shifts and multiplicities outlined in this note, researchers can confidently identify this compound and assess its purity. The principles discussed herein are broadly applicable to the NMR analysis of other sterically hindered phenols and related pharmaceutical intermediates.

References

  • University of Rochester. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Western University. (n.d.). NMR Sample Preparation.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
  • ResearchGate. (n.d.). FT-IR (a) and ¹H NMR (b) spectra of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid.

Sources

Application Note: Utilizing 3,5-di-tert-butyl-4-hydroxyphenylacetic acid in the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a cornerstone method in antioxidant research, valued for its simplicity, reproducibility, and cost-effectiveness.[1][2] It serves as a rapid and reliable tool for screening the free-radical scavenging ability of various compounds, which is a critical function in mitigating oxidative stress implicated in numerous disease pathologies.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific use of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid , a synthetic phenolic antioxidant, in the DPPH assay.

Phenolic compounds are a major class of antioxidants known for their capacity to neutralize harmful free radicals.[4][5] this compound, a derivative of butylated hydroxytoluene (BHT), is a potent antioxidant that protects against lipid peroxidation by reacting with peroxy radicals.[6] This guide details the underlying chemical principles, provides a robust step-by-step protocol, outlines data analysis, and discusses critical experimental variables to ensure the generation of accurate and meaningful results.

Scientific Principles and Mechanism

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][3] DPPH is a stable radical due to the delocalization of its spare electron over the molecule, which imparts a deep violet color with a maximum absorbance around 517 nm.[1][2]

When a hydrogen-donating antioxidant (Ar-OH), such as this compound, is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[7][8] This process leads to a stoichiometric discoloration of the solution from deep violet to a pale yellow, and the decrease in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[1][9]

The primary mechanism for phenolic antioxidants in this assay is Hydrogen Atom Transfer (HAT).[4][7] The sterically hindered phenolic hydroxyl group of this compound readily donates its hydrogen atom to the DPPH radical, effectively neutralizing it. The bulky tert-butyl groups at the ortho positions (3 and 5) enhance the stability of the resulting phenoxyl radical, preventing it from participating in further undesirable reactions.

Caption: DPPH Radical Scavenging Mechanism by a Phenolic Antioxidant.

Materials and Reagents

  • Equipment:

    • UV-Vis Spectrophotometer or 96-well microplate reader

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Analytical balance

    • 1.5 mL microcentrifuge tubes or 96-well microplates

  • Chemicals:

    • This compound (CAS: 1611-03-6), ≥98% purity[10]

    • DPPH (2,2-diphenyl-1-picrylhydrazyl), high purity

    • Solvent: Anhydrous Methanol or Ethanol (Spectrophotometric grade)

    • Positive Control: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), Ascorbic acid, or BHT

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Step 1: Preparation of Stock Solutions

  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh approximately 4.0 mg of DPPH powder.

    • Dissolve in 100 mL of methanol or ethanol in a volumetric flask.

    • Causality: DPPH is light-sensitive; therefore, the flask must be wrapped in aluminum foil, and the solution should be freshly prepared before each assay to ensure radical stability and consistent results. Store in the dark at 4°C for no more than a few hours.

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol or ethanol. This will be your primary stock solution.

  • Positive Control Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of Trolox or another standard antioxidant in the same manner as the test compound.

    • Causality: A positive control is essential for validating the assay's performance and provides a benchmark against which the test compound's activity can be compared.[4]

Step 2: Preparation of Working Solutions

  • DPPH Working Solution: Before use, dilute the DPPH stock solution with the chosen solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This ensures the absorbance change falls within the linear range of the spectrophotometer.

  • Serial Dilutions: Perform serial dilutions of the test compound and positive control stock solutions to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Causality: A dose-response curve is necessary to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[11] This provides a quantitative measure of antioxidant potency.

Step 3: Assay Procedure (96-Well Plate)

  • Plate Layout: Design the plate layout to include blanks, controls, and test samples in triplicate for statistical validity.

  • Reagent Addition:

    • Test Wells: Add 20 µL of each concentration of the test compound or positive control to the respective wells.

    • Control Wells (A_control): Add 20 µL of the solvent (methanol/ethanol) to the control wells.

    • Blank Wells: Add 200 µL of the solvent to the blank wells.

  • Initiate Reaction: Add 180 µL of the DPPH working solution to all test and control wells. The total volume should be 200 µL.

  • Incubation:

    • Mix the plate gently for a few seconds.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: Incubation in the dark is critical to prevent the photo-degradation of DPPH.[9] A 30-minute incubation is a standard duration, but the optimal time can vary depending on the antioxidant's kinetics.[4] A preliminary kinetic study (measuring absorbance at several time points) is recommended for novel compounds.

Step 4: Spectrophotometric Measurement

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Use the solvent-only wells as the blank to zero the reader.

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Stock add_dpph Add 180 µL of DPPH Working Solution prep_dpph->add_dpph prep_sample Prepare 1 mg/mL Test Compound Stock prep_serial Create Serial Dilutions (Test & Control) prep_sample->prep_serial prep_control Prepare 1 mg/mL Positive Control Stock prep_control->prep_serial add_samples Pipette 20 µL of Samples, Controls, & Blanks prep_serial->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark at RT add_dpph->incubate measure Read Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. Conc.) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Sources

Application Notes and Protocols: 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid for Cell Culture Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Potent Tool for Modulating Cellular Redox State

3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a synthetic organic compound characterized by a sterically hindered phenolic group. This structural motif, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, is the cornerstone of its potent antioxidant activity.[1][2] In the landscape of cell biology and drug discovery, controlling oxidative stress and inflammation is paramount. Reactive oxygen species (ROS) are not merely damaging byproducts of metabolism; they are critical signaling molecules. An imbalance in ROS production and detoxification, however, leads to oxidative stress, a condition implicated in cellular aging, neurodegenerative diseases, cardiovascular disorders, and cancer.

This guide provides an in-depth exploration of this compound as a research tool. We will delve into its core mechanism of action, provide validated, step-by-step protocols for its application in cell culture, and offer insights into data interpretation for researchers investigating oxidative stress and inflammatory pathways.

Physicochemical Properties

A clear understanding of the compound's properties is the foundation of robust experimental design.

PropertyValueSource(s)
CAS Number 1611-03-6[3][4]
Molecular Formula C₁₆H₂₄O₃[3][4]
Molecular Weight 264.36 g/mol [4]
Appearance White to off-white crystalline powder[5]
Purity Typically ≥95%[5]
Storage Ambient temperatures, in a well-sealed container[3]

Core Mechanism of Action: Radical Scavenging and Inflammation Modulation

The utility of this compound stems from its function as a classic chain-breaking antioxidant.[6]

1. Antioxidant Activity via Hydrogen Atom Transfer

The primary antioxidant mechanism involves the donation of the hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals (e.g., ROO•). This process terminates the radical chain reactions that lead to lipid peroxidation and damage to proteins and nucleic acids.[1][7] The bulky tert-butyl groups are not passive bystanders; they provide critical steric hindrance that delocalizes and stabilizes the resulting phenoxyl radical, preventing it from initiating new radical chains. This stability is the key feature that makes hindered phenols such effective antioxidants.[1][6]

Antioxidant_Mechanism cluster_process Radical Scavenging Compound 3,5-di-tert-butyl-4- hydroxyphenylacetic acid (Ar-OH) StableRadical Stable Phenoxyl Radical (Ar-O•) Compound->StableRadical H• Donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) ROS Increased ROS LPS->ROS NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Gene Transcription Compound 3,5-di-tert-butyl-4- hydroxyphenylacetic acid Compound->ROS Scavenges Experimental_Workflow start Start prep Protocol 1: Prepare Stock Solution (e.g., 100 mM in DMSO) start->prep toxic Protocol 2: Determine Working Concentration Range (Cytotoxicity Assay) prep->toxic assays Functional Assays toxic->assays ros_assay Protocol 3: Assess Antioxidant Activity (DCFH-DA Assay) assays->ros_assay inflam_assay Protocol 4: Evaluate Anti-inflammatory Effects (LPS Stimulation Assay) assays->inflam_assay end Data Analysis & Interpretation ros_assay->end inflam_assay->end

Caption: Recommended workflow for cellular studies.

Protocols for Cell Culture Applications

These protocols provide a robust framework. It is imperative for the researcher to optimize parameters such as cell density and incubation times for their specific cell line and experimental setup.

Protocol 1: Preparation of Stock Solutions

Rationale: This compound is lipophilic and not readily soluble in aqueous media. A concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is required for accurate and reproducible dilution into cell culture medium.

Materials:

  • This compound (powder)

  • Anhydrous/Sterile DMSO

  • Sterile, conical microcentrifuge tubes or glass vials

Procedure:

  • Calculation: Determine the mass of the compound needed for a desired stock concentration (e.g., for 1 mL of a 100 mM stock, use 26.44 mg).

  • Dissolution: Aseptically add the weighed powder to a sterile tube. Add the calculated volume of sterile DMSO.

  • Solubilization: Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) may assist, but avoid overheating.

  • Sterilization: While the DMSO stock is generally considered sterile, it can be passed through a 0.22 µm syringe filter (ensure the filter is compatible with DMSO) for critical applications.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C, protected from light.

Critical Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound experimental results. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in all experiments.

Protocol 2: Determining the Optimal Working Concentration

Rationale: Before assessing functional effects, it is crucial to identify the concentration range that is non-toxic to the cells. A dose-response curve using a viability/cytotoxicity assay is the standard method.

Materials:

  • Cell line of interest (e.g., HepG2 for metabolic studies, RAW 264.7 for inflammation)

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • Compound stock solution (from Protocol 1)

  • Viability assay reagent (e.g., MTT, XTT, Resazurin, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well in 100 µL) and allow them to adhere and recover overnight.

  • Serial Dilution: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot cell viability (%) versus compound concentration (log scale) to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This will define the working range for subsequent experiments.

Protocol 3: Assessing Cellular Antioxidant Activity (DCFH-DA Assay)

Rationale: This assay directly measures the ability of the compound to reduce intracellular ROS levels. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS. A[8][9] reduction in fluorescence in compound-treated cells indicates antioxidant activity.

Materials:

  • Cell line of interest

  • 96-well black, clear-bottom cell culture plates

  • Compound stock solution

  • DCFH-DA probe (typically 10 mM stock in DMSO)

  • An ROS inducer (e.g., H₂O₂, Tert-butyl hydroperoxide (TBHP))

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of the compound (determined in Protocol 2) and a vehicle control for 1-4 hours.

  • Probe Loading: Remove the treatment medium. Wash cells once with warm HBSS. Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in warm HBSS) to each well. Incubate for 30-45 minutes at 37°C, protected from light. 4[9][10]. Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove excess probe.

  • ROS Induction: Add 100 µL of a ROS inducer (e.g., 100-500 µM H₂O₂) dissolved in HBSS to the wells. Leave one set of control wells without the inducer to measure baseline ROS.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure fluorescence every 5 minutes for 60-90 minutes. 7[11]. Analysis: Calculate the rate of fluorescence increase or compare endpoint fluorescence values. A significant decrease in fluorescence in compound-treated, ROS-induced cells compared to vehicle-treated, ROS-induced cells indicates potent antioxidant activity.

Protocol 4: Evaluating Anti-inflammatory Effects in Macrophages

Rationale: This protocol uses Lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a robust inflammatory response in macrophage cells (e.g., RAW 264.7 or J774A.1). T[12][13]he ability of the compound to reduce the secretion of pro-inflammatory cytokines (e.g., TNF-α) into the culture supernatant is then quantified.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 24-well cell culture plates

  • Compound stock solution

  • LPS solution (e.g., 1 mg/mL stock in sterile water)

  • ELISA kit for the cytokine of interest (e.g., mouse TNF-α)

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate (e.g., 2.5 x 10⁵ cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of the compound or a vehicle control. Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus.

  • Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 10-100 ng/mL. I[14]nclude control wells: (1) Untreated cells, (2) Cells + Vehicle only, (3) Cells + Vehicle + LPS.

  • Incubation: Incubate the plate for 6-24 hours. The optimal time depends on the cytokine being measured (TNF-α peaks earlier, around 4-8 hours, while others may peak later).

  • Supernatant Collection: Carefully collect the culture supernatant from each well without disturbing the cell monolayer. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.

  • Cytokine Quantification: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer’s protocol precisely.

  • Analysis: Compare the cytokine levels in the supernatants from different treatment groups. A significant reduction in cytokine concentration in the (Compound + LPS)-treated group compared to the (Vehicle + LPS)-treated group demonstrates an anti-inflammatory effect.

References

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant.
  • Wellt Chemicals. (n.d.). Hindered Phenol. Wellt. [Link]
  • Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.
  • ResearchGate. (n.d.). Mechanism of action of hindered phenolic antioxidants. [Link]
  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]
  • Ylostalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. [Link]
  • Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Link]
  • Bio-protocol. (n.d.).
  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3670. [Link]
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Xiamen S-Light Biotech. [Link]
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]
  • PubChem. (n.d.). 4-Hydroxyphenylacetic acid. [Link]

Sources

experimental protocol for lipid peroxidation assay with 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide to the Lipid Peroxidation Assay Using 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid as a Reference Antioxidant

Introduction

Lipid peroxidation is a critical marker of oxidative stress and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1] It is a complex chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This process leads to the formation of a variety of cytotoxic products, including malondialdehyde (MDA), which can damage cellular components like proteins and DNA. Consequently, the quantification of lipid peroxidation is a vital tool for researchers in both basic science and drug development.

This application note provides a comprehensive protocol for assessing lipid peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay. In this context, this compound (DBHPA), a potent hindered phenolic antioxidant, is employed not as a detection probe, but as a reference compound to demonstrate the inhibition of lipid peroxidation. This allows researchers to evaluate the antioxidant capacity of novel compounds by comparing their inhibitory effects to that of DBHPA.

Principle of the Assay

The TBARS assay is a well-established method for measuring lipid peroxidation.[1] The protocol involves inducing lipid peroxidation in a lipid-rich biological sample, such as a brain or liver homogenate, using an oxidizing agent. The primary product measured is MDA, which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct. The intensity of this color, which is directly proportional to the amount of MDA present, is quantified spectrophotometrically at 532 nm.

This compound, also known as Fenozan, is a synthetic antioxidant belonging to the hindered phenol family.[2] Its antioxidant activity stems from its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a peroxyl radical, thus terminating the lipid peroxidation chain reaction. The two bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxyl radical, making it stable and preventing it from propagating the oxidative chain.[2][3]

In this experimental setup, the efficacy of DBHPA as an antioxidant is demonstrated by its ability to reduce the formation of the MDA-TBA adduct in a dose-dependent manner.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for assessing the antioxidant activity of this compound using the TBARS assay.

TBARS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation incubation Incubation of Homogenate with DBHPA & Inducer reagent_prep->incubation sample_prep Tissue Homogenate Preparation sample_prep->incubation reaction Addition of TCA & TBA and Heating (95°C) incubation->reaction cooling Cooling to Stop Reaction reaction->cooling centrifugation Centrifugation to Pellet Precipitate cooling->centrifugation measurement Measure Absorbance of Supernatant at 532 nm centrifugation->measurement calculation Calculate % Inhibition of Lipid Peroxidation measurement->calculation

Caption: Workflow for the TBARS assay to evaluate DBHPA's antioxidant activity.

Materials and Reagents

Equipment
  • Homogenizer

  • Spectrophotometer or microplate reader capable of reading absorbance at 532 nm

  • Water bath or heating block

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

Reagents
  • This compound (DBHPA)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • 1,1,3,3-Tetramethoxypropane (TMP) or Malondialdehyde (MDA) standard

  • Iron (II) sulfate (FeSO₄)

  • Ascorbic acid

  • Phosphate buffered saline (PBS), pH 7.4

  • Butylated hydroxytoluene (BHT) (optional, for sample preparation)

  • Ethanol

  • Deionized water

  • Animal tissue (e.g., rat brain or liver)

Detailed Experimental Protocol

Part 1: Reagent Preparation
  • TBA Reagent (0.67% w/v): Dissolve 0.67 g of thiobarbituric acid in 100 mL of deionized water. Gentle heating in a water bath may be necessary to fully dissolve the TBA. Prepare this solution fresh on the day of the experiment.[1]

  • TCA Solution (10% w/v): Dissolve 10 g of trichloroacetic acid in deionized water to a final volume of 100 mL. Store at 4°C.[1]

  • MDA Standard Stock Solution (10 mM): 1,1,3,3-Tetramethoxypropane (TMP) is a stable precursor of MDA. To prepare the stock solution, hydrolyze TMP in dilute acid. Add 16.4 µL of TMP to 10 mL of 0.1 M HCl. Incubate at room temperature for 10 minutes. This stock solution can be stored at 4°C for up to a week.

  • Working MDA Standards: Prepare a series of working standards by diluting the MDA stock solution in deionized water to achieve concentrations ranging from 0 to 50 µM. These will be used to generate a standard curve.

  • DBHPA Stock Solution (10 mM): Dissolve an appropriate amount of this compound in ethanol to make a 10 mM stock solution.

  • Lipid Peroxidation Induction Reagent: Prepare a solution of 2 mM ascorbic acid and 4 mM FeSO₄ in deionized water. Prepare this solution fresh just before use.[4]

Part 2: Sample Preparation (Tissue Homogenate)
  • Excise the tissue (e.g., brain) from a euthanized animal and immediately place it in ice-cold PBS.

  • Weigh the tissue and prepare a 10% (w/v) homogenate in ice-cold PBS. For example, add 1 g of tissue to 9 mL of PBS. To prevent auto-oxidation during preparation, BHT can be added to the buffer at a final concentration of 0.05%.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]

  • Collect the supernatant for use in the assay. The protein concentration of the supernatant can be determined using a standard protein assay if normalization is required.

Part 3: TBARS Assay Procedure
  • Set up the reaction tubes: Label 1.5 mL microcentrifuge tubes for blanks, controls, standards, and DBHPA-treated samples.

  • Add reagents: Pipette the reagents into the tubes according to the table below.

ReagentBlank (µL)Control (µL)DBHPA-Treated (µL)
Deionized Water100--
Tissue Homogenate-100100
DBHPA (from stock)--X
Ethanol (vehicle)-1010-X
Induction Reagent-2020

Note: The volume 'X' for DBHPA can be varied to test different final concentrations (e.g., 10, 50, 100 µM). Adjust the volume of the ethanol vehicle accordingly to maintain a constant total volume.

  • Incubation: Vortex the tubes gently and incubate at 37°C for 60 minutes to induce lipid peroxidation.[4]

  • Protein Precipitation: After incubation, add 200 µL of ice-cold 10% TCA to each tube to stop the reaction and precipitate proteins.[5]

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2,200 x g for 15 minutes at 4°C.[1]

  • TBA Reaction: Carefully transfer 200 µL of the supernatant to a new set of labeled tubes. Add 200 µL of 0.67% TBA reagent to each tube.[5]

  • Heating: Vortex the tubes and incubate in a boiling water bath (95-100°C) for 15 minutes to facilitate the formation of the MDA-TBA adduct.[1]

  • Cooling: Immediately transfer the tubes to an ice bath for 10 minutes to stop the reaction.[1]

  • Measurement: Centrifuge the tubes at 3,000 rpm for 10 minutes. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.

Part 4: Data Analysis
  • Standard Curve: Plot the absorbance values of the MDA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • MDA Concentration in Samples: Use the standard curve equation to calculate the concentration of MDA in each sample.

  • Percentage Inhibition: Calculate the percentage inhibition of lipid peroxidation by DBHPA using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of DBHPA-Treated) / Absorbance of Control] x 100

Expected Results and Interpretation

The control group (tissue homogenate with the induction reagent but without DBHPA) should exhibit a significant level of lipid peroxidation, resulting in a high absorbance at 532 nm. In contrast, the tubes treated with this compound are expected to show a dose-dependent decrease in absorbance. This reduction in color formation indicates that DBHPA has effectively scavenged the free radicals responsible for lipid peroxidation, thereby inhibiting the formation of MDA.

A graphical representation of the expected results would show a decrease in MDA concentration with an increasing concentration of DBHPA. From this data, an IC₅₀ value (the concentration of DBHPA required to inhibit lipid peroxidation by 50%) can be calculated, providing a quantitative measure of its antioxidant potency.

Troubleshooting

IssuePossible CauseSolution
High background in blank Contaminated reagents.Use fresh, high-purity reagents and deionized water.
Low signal in control Ineffective induction of peroxidation.Ensure the induction reagent (ascorbic acid/FeSO₄) is freshly prepared. Check the quality of the tissue homogenate.
Inconsistent replicates Pipetting errors or inconsistent heating.Ensure accurate pipetting and uniform heating of all samples.

Conclusion

The TBARS assay is a robust and widely used method for quantifying lipid peroxidation. When used in conjunction with a known antioxidant like this compound, it serves as an excellent system for evaluating the antioxidant potential of novel therapeutic agents. The steric hindrance provided by the tert-butyl groups makes DBHPA an effective radical scavenger and an ideal reference compound for such studies.[6] This protocol provides a detailed, step-by-step guide for researchers to implement this assay in their laboratories for the screening and characterization of new antioxidant compounds.

References

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023).
  • An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid (Fenozan). (n.d.). BenchChem.
  • Thiobarbituric acid reactive substances (TBARS) Assay. (2019). Protocols.io.
  • Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulc
  • Guideline for screening antioxidant against lipid-peroxidation by spectrophotometer. (2025). Wiley Online Library.
  • Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. (n.d.). PubMed Central.
  • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. (n.d.).
  • : A Step-by-Step Guide for the Thiobarbituric Acid Reactive Substances (TBARS) Assay Using a Malondialdehyde (MDA) Standard. (n.d.). BenchChem.
  • STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. (n.d.). Rasayan Journal of Chemistry.
  • Sterically Hindered Phenols as Antioxidant. (2025).
  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (n.d.). MDPI.
  • 3-Hydroxyphenylacetic acid antioxidant properties and mechanisms. (n.d.). BenchChem.
  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020).
  • Antioxidant activity of 3,4,5-trihydroxyphenylacetamide deriv
  • Base Catalyzed Oxidation of Antioxidants. (2019).
  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. (n.d.). PubChem.
  • The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. (n.d.).
  • 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide | C17H28N2O2. (n.d.). PubChem.
  • Terephthalic acid: a dosimeter for the detection of hydroxyl radicals in vitro. (n.d.). PubMed.

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Application Notes and Protocols: Preparation of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid Stock Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Precise Stock Solution Preparation of a Key Hindered Phenolic Antioxidant

3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a sterically hindered phenolic antioxidant. Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, makes it an effective scavenger of free radicals. This compound and its derivatives are utilized in various research and industrial applications to prevent oxidative degradation.[1] In drug development and life sciences research, it is often used in in-vitro assays to study cellular responses to oxidative stress and to evaluate the efficacy of antioxidant-based therapeutic strategies.

The integrity of experimental data derived from such studies is critically dependent on the accurate and reproducible preparation of the compound stock solution. Factors such as solvent choice, concentration, handling, and storage can significantly impact the stability and activity of the compound, leading to variability in experimental outcomes. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reliability.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of its stock solution. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1611-03-6[2]
Molecular Formula C₁₆H₂₄O₃[2]
Molecular Weight 264.36 g/mol [2]
Appearance White to cream crystals or powder[3]
Predicted pKa 4.51 ± 0.10[3]

The selection of an appropriate solvent is the most critical step in the preparation of a stock solution. The ideal solvent should completely dissolve the compound at the desired concentration, be inert to the compound, and be compatible with downstream experimental systems (e.g., cell culture media). For phenolic acids, Dimethyl Sulfoxide (DMSO) is often the solvent of choice due to its high dissolving power for a wide range of organic molecules and its miscibility with aqueous media.[4] While ethanol can also be used for some phenolic compounds, DMSO is generally preferred for its lower volatility, which prevents the concentration of the stock solution from changing due to evaporation.[4]

For this compound, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for the preparation of high-concentration stock solutions.

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various in-vitro assays.

Materials and Equipment:
  • This compound (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance

  • Calibrated pipettes

  • Sterile, amber glass vials or polypropylene cryovials with screw caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Procedure:
  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a new, clean weigh boat on the balance and tare to zero.

  • Weighing the Compound:

    • Carefully weigh out 26.44 mg of this compound into the tared weigh boat.

    • Calculation Rationale: To prepare a 100 mM (0.1 M) solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

      • Mass (mg) = 0.1 mol/L x 264.36 g/mol x 0.001 L x 1000 mg/g = 26.44 mg

  • Dissolution:

    • Carefully transfer the weighed compound into a sterile amber glass vial or polypropylene cryovial.

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

    • Securely cap the vial.

  • Solubilization:

    • Vortex the solution at medium speed for 1-2 minutes until the compound is completely dissolved. A clear, colorless to pale yellow solution should be obtained.

    • If complete dissolution is not achieved at room temperature, the solution can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing. Avoid excessive heating, as it may degrade the compound.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage & Use weigh Weigh 26.44 mg of Compound transfer Transfer to Sterile Vial weigh->transfer add_dmso Add 1.0 mL Anhydrous DMSO transfer->add_dmso vortex Vortex until Dissolved add_dmso->vortex warm Gentle Warming (if necessary) vortex->warm If needed aliquot Aliquot into Single-Use Vials vortex->aliquot warm->vortex store Store at -20°C, Protected from Light aliquot->store dilute Prepare Working Solutions via Serial Dilution store->dilute For experiments

Caption: Workflow for the preparation and storage of a 100 mM stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution. As a phenolic compound, it is susceptible to degradation by light, heat, and oxidation.

  • Short-term storage (up to 1 week): The stock solution can be stored at 4°C, protected from light.

  • Long-term storage (months to years): For long-term storage, the stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C. This minimizes the exposure of the entire stock to repeated freeze-thaw cycles and potential contamination. Studies on other compounds stored in DMSO have shown that multiple freeze-thaw cycles do not always lead to degradation, but it is best practice to avoid them.

  • Protection from Light: Always store the stock solution in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.

Safety and Handling Precautions

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and dispose of it as chemical waste. Clean the spill area with a suitable solvent and then with soap and water.

  • Disposal: Dispose of all waste materials (unused solution, contaminated vials, etc.) in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The preparation of a reliable stock solution of this compound is a foundational step for any in-vitro research involving this potent antioxidant. By following the detailed protocol outlined in these application notes, researchers can ensure the accuracy, reproducibility, and integrity of their experimental results. Adherence to proper solvent selection, accurate weighing and dilution, and appropriate storage and handling practices are paramount to leveraging the full potential of this important research compound.

References

  • MDPI. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 27(13), 4236. [Link]
  • PubMed. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology, 55(20), 14051–14058. [Link]
  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit.
  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid.
  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?[Link]
  • ResearchGate. (2016).
  • PMC. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 447–455. [Link]
  • MDPI. (2019). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 24(23), 4236. [Link]
  • PubMed. (2017). Validation of UHPLC-MS/MS methods for the determination of kaempferol and its metabolite 4-hydroxyphenyl acetic acid, and application to in vitro blood-brain barrier and intestinal drug permeability studies. Journal of Pharmaceutical and Biomedical Analysis, 145, 582–590. [Link]

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Application Notes and Protocols: In Vitro Cytotoxicity Assessment of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a phenolic compound recognized for its antioxidant properties. As with many phenolic compounds, its interaction with biological systems is complex and can be concentration-dependent. While antioxidants are generally cytoprotective, they can exhibit pro-oxidant and cytotoxic effects under certain conditions, a phenomenon often referred to as the "antioxidant paradox"[1][2][3][4]. This dual activity necessitates a thorough evaluation of the cytotoxic potential of this compound, particularly for applications in drug development and safety assessment.

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. We will delve into the rationale behind experimental choices, present step-by-step methodologies for key cytotoxicity assays, and discuss the interpretation of results.

Mechanistic Considerations: The Dual Role of Phenolic Antioxidants

Phenolic compounds, including this compound, can exert both antioxidant and pro-oxidant effects. At low concentrations, they can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage[5][6]. However, at higher concentrations, or in the presence of transition metal ions, these compounds can act as pro-oxidants, generating ROS and inducing oxidative stress[5][6][7][8]. This pro-oxidant activity can lead to cellular damage, including lipid peroxidation, protein modification, and DNA damage, ultimately triggering apoptotic or necrotic cell death[9][10].

The cytotoxic potential of phenolic compounds is often linked to their ability to induce apoptosis. This can be initiated through various signaling pathways, including the activation of caspases, a family of proteases that play a central role in the execution of apoptosis[9][10]. Therefore, a comprehensive cytotoxicity assessment should not only measure cell viability but also investigate the mode of cell death.

Cell Line Selection

The choice of cell line is critical for the relevance of in vitro cytotoxicity studies. For a compound like this compound, which may have broad applications, it is advisable to use cell lines from different tissues.

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a well-established model for studying the metabolism and toxicity of xenobiotics in the liver[11][12][13][14]. Given the liver's central role in detoxification, HepG2 cells are an excellent choice for assessing the potential hepatotoxicity of the compound.

  • HaCaT (Human Keratinocyte): As an immortalized human keratinocyte cell line, HaCaT cells are a relevant model for assessing dermal toxicity, which is important for compounds that may come into contact with the skin[11][15].

Experimental Workflow

A robust assessment of cytotoxicity involves a multi-assay approach to gain a comprehensive understanding of the compound's effects on cell health.

experimental_workflow cluster_assays Cytotoxicity Assays MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) Caspase Caspase-3 Assay (Apoptosis) Start Prepare Cell Cultures (HepG2 & HaCaT) Treatment Treat with 3,5-di-tert-butyl-4- hydroxyphenylacetic acid (Dose-Response) Start->Treatment Treatment->MTT Treatment->LDH Treatment->Caspase

Caption: Experimental workflow for cytotoxicity assessment.

Core Cytotoxicity Protocols

MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[16][17][18][19]. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[17][19]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

Protocol for Adherent Cells (HepG2 and HaCaT):

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[17].

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

LDH Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium[20][21][22][23]. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)[20][23]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up the following controls[23]:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.

    • Background control: Medium without cells.

  • Supernatant Collection:

    • At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells[20].

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light[20][23].

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader[20].

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

Caspase-3 Activity Assay: Assessment of Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate that releases a chromophore or fluorophore upon cleavage, which can be quantified.

Materials:

  • Microplates (as recommended by the kit)

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)[24][25][26][27]

Protocol (General Steps):

  • Cell Seeding and Treatment: Seed and treat the cells with the test compound as described in the MTT protocol.

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit. This is typically done by adding the lysis buffer directly to the wells and incubating on ice.

  • Caspase-3 Reaction:

    • Transfer the cell lysates to a new plate.

    • Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) according to the kit's instructions[24][27].

    • Add the reaction buffer to each well containing the cell lysate.

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • For colorimetric assays, measure the absorbance at 405 nm[24][27].

    • For fluorometric assays, measure the fluorescence at the appropriate excitation and emission wavelengths.

Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Compare the values from treated cells to those of untreated controls to determine the fold-increase in caspase-3 activity.

Data Presentation and Interpretation

Summarize the quantitative data from the cytotoxicity assays in a clear and structured table.

AssayCell LineIC₅₀ (µM) after 48hMax. % Cytotoxicity (at conc.)Fold Increase in Caspase-3 (at conc.)
MTT HepG2[Insert Value][Insert Value]N/A
HaCaT[Insert Value][Insert Value]N/A
LDH HepG2[Insert Value][Insert Value]N/A
HaCaT[Insert Value][Insert Value]N/A
Caspase-3 HepG2N/AN/A[Insert Value]
HaCaTN/AN/A[Insert Value]

Interpreting the Results:

  • A dose-dependent decrease in cell viability (MTT) and an increase in LDH release would indicate a cytotoxic effect.

  • A significant increase in caspase-3 activity would suggest that the observed cytotoxicity is mediated, at least in part, by apoptosis.

  • Comparing the IC₅₀ values between the two cell lines can provide insights into potential tissue-specific toxicity.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following controls and considerations are essential:

  • Positive Controls: Include a known cytotoxic agent (e.g., doxorubicin or staurosporine) to validate the assay's ability to detect cytotoxicity.

  • Vehicle Controls: Essential to ensure that the solvent used to dissolve the test compound does not have any intrinsic cytotoxic effects.

  • Reagent Blanks: To account for background absorbance from the reagents themselves.

  • Dose-Response and Time-Course: Performing the assays over a range of concentrations and time points provides a more complete picture of the compound's cytotoxic profile.

  • Assay Triplicates: All experiments should be performed in at least triplicate to ensure reproducibility and to allow for statistical analysis.

By incorporating these controls and following the detailed protocols, researchers can generate reliable and self-validating data on the in vitro cytotoxicity of this compound.

Conclusion

This application note provides a detailed framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's potential cytotoxic effects. The provided protocols, along with the emphasis on proper controls and data interpretation, are designed to ensure the generation of robust and reliable data for drug development and safety assessment professionals.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay.
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  • Procházková, D., Boušová, I., & Wilhelmová, N. (2011). Antioxidant and prooxidant properties of flavonoids. Fitoterapia, 82(4), 513-523.
  • Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell biochemistry and biophysics, 53(2), 75-100.
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  • Procházková, D., Boušová, I., & Wilhelmová, N. (2011). Antioxidant and prooxidant properties of flavonoids. Fitoterapia, 82(4), 513-523.
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  • Liguori, I., Russo, G., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., Gargiulo, G., Testa, G., Cacciatore, F., Bonaduce, D., & Abete, P. (2018). Paradox Role of Oxidative Stress in Cancer: State of the Art. Antioxidants (Basel, Switzerland), 7(6), 72.
  • Martins, C. S., de Oliveira, D. M., de Oliveira, T. S., & de Oliveira, A. C. (2014). Cytotoxic effect of protic ionic liquids in HepG2 and HaCat human cells: in vitro and in silico studies. RSC advances, 4(108), 63345–63353.
  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?.
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  • Zhao, L., Zhang, J., & Ma, W. (2019). Flavonoids Regulate Inflammation and Oxidative Stress in Cancer. Molecules (Basel, Switzerland), 24(12), 2244.
  • Samec, D., Ljubej, V., & Salopek-Sondi, B. (2023). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy.
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Sources

Application Notes and Protocols for the Quantification of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (DBHPA) in biological matrices such as plasma and urine. This guide is designed to offer not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring robust and reliable results.

Introduction: The Significance of Measuring DBHPA

This compound (DBHPA) is a significant metabolite of various synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), which are widely used as preservatives in food, cosmetics, and pharmaceuticals.[1] Monitoring the levels of DBHPA in biological fluids is crucial for assessing human exposure to these parent compounds and understanding their metabolic fate and potential toxicokinetics. Accurate quantification of DBHPA is therefore essential in toxicology studies, clinical trials, and regulatory submissions. This guide details two primary analytical approaches: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the necessary protocols for sample preparation, analysis, and method validation.

Foundational Principles: Method Selection and Validation

The choice between LC-MS/MS and GC-MS depends on available instrumentation, required sensitivity, and sample throughput. LC-MS/MS is often preferred for its high sensitivity and specificity, and its ability to analyze compounds without derivatization. GC-MS, while also highly sensitive, typically requires a derivatization step to increase the volatility of polar analytes like DBHPA.[2]

Irrespective of the chosen platform, a rigorous method validation is paramount to ensure the reliability of the generated data. All bioanalytical methods must be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[3][4] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve, sensitivity (Lower Limit of Quantification, LLOQ), reproducibility, and stability.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers a direct and highly sensitive approach for the quantification of DBHPA in biological matrices.

Rationale for LC-MS/MS

This technique combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The inherent polarity of DBHPA makes it amenable to reversed-phase liquid chromatography, and its distinct molecular weight and fragmentation pattern allow for unambiguous detection by MS/MS.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of DBHPA is depicted below.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Add IS Extraction Extraction (LLE or SPE) Spike->Extraction Isolate Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Prepare for Injection Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Separate Components Detection MS/MS Detection (MRM Mode) Separation->Detection Detect Analyte & IS Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: LC-MS/MS workflow for DBHPA analysis.

Detailed Protocols

3.3.1. Sample Preparation

  • Internal Standard Selection: An ideal internal standard (IS) is a stable, isotopically labeled version of the analyte (e.g., DBHPA-d3). If unavailable, a structurally similar compound with similar chromatographic and ionization properties should be used. For this protocol, we propose the use of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a suitable IS, given its structural similarity to DBHPA.[7][8]

  • Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 50 µL of 1 M HCl to acidify the sample. This protonates the carboxylic acid group of DBHPA, making it less polar and more extractable into an organic solvent.

    • Add 500 µL of ethyl acetate.[3][9]

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 3-6) with another 500 µL of ethyl acetate and combine the organic layers. This ensures a higher recovery of the analyte.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[10]

  • Protocol 2: Solid-Phase Extraction (SPE) for Urine

    • To 500 µL of urine, add 10 µL of the internal standard working solution.

    • Acidify the sample to approximately pH 3 with formic acid.

    • Condition a mixed-mode SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the prepared urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3.3.2. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemProvides better resolution and faster analysis times.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and separation for moderately polar compounds like DBHPA.
Mobile Phase A 0.1% Formic acid in waterAcidification improves peak shape and ionization efficiency.[11]
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to effectively separate the analyte from matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CMaintains consistent retention times and improves peak shape.
Injection Vol. 5 µLA small injection volume is sufficient for sensitive MS detection.
MS System Triple quadrupole mass spectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group of DBHPA is readily deprotonated in negative ion mode.
MRM Transitions DBHPA: Q1 263.2 -> Q3 219.2 (Quantifier), 203.2 (Qualifier)Proposed transitions based on the loss of CO2 and subsequent fragmentation of the tert-butyl group.
IS: Q1 277.2 -> Q3 233.2 (Quantifier)Proposed transition for the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides an alternative high-sensitivity method for DBHPA analysis, which requires derivatization to enhance the volatility of the analyte.

Rationale for GC-MS with Derivatization

DBHPA, being a polar carboxylic acid, is not sufficiently volatile for direct GC analysis. Derivatization, typically through silylation, replaces the active hydrogens on the carboxylic acid and phenolic hydroxyl groups with trimethylsilyl (TMS) groups.[2] This process reduces the polarity and increases the thermal stability and volatility of the analyte, making it suitable for GC separation and subsequent MS detection.[2]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Add IS Extraction Extraction (LLE or SPE) Spike->Extraction Isolate Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization Increase Volatility Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation Injection->Separation Separate Components Detection MS Detection (SIM Mode) Separation->Detection Detect Derivatized Analyte & IS Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: GC-MS workflow for DBHPA analysis.

Detailed Protocols

4.3.1. Sample Preparation and Derivatization

  • Internal Standard Selection: A suitable internal standard for GC-MS should also be a phenolic acid that can be derivatized similarly to DBHPA. 4-Hydroxyphenylacetic acid can be a good choice.

  • Protocol: LLE and Silylation for Plasma or Urine

    • Perform Liquid-Liquid Extraction as described in the LC-MS/MS protocol (Section 3.3.1, Protocol 1).

    • After evaporating the organic extract to complete dryness, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[12] Pyridine acts as a catalyst and solvent.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[12]

    • Cool the sample to room temperature before injection into the GC-MS system.

4.3.2. GC-MS Conditions

ParameterRecommended ConditionRationale
GC System Gas chromatograph with a split/splitless injectorStandard equipment for this type of analysis.
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas commonly used in GC-MS.
Oven Program Initial 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 minA temperature gradient is necessary to elute the derivatized analyte.
Injector Temp. 280°CEnsures complete volatilization of the derivatized analyte.
Injection Mode SplitlessMaximizes the amount of analyte reaching the column for high sensitivity.
MS System Single quadrupole or ion trap mass spectrometerProvides mass-to-charge ratio information for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and IS.
SIM Ions DBHPA-TMS derivative: m/z 393 [M-15]+, 323, 73Proposed characteristic ions for the derivatized analyte.
IS-TMS derivative: m/z 281 [M-15]+, 209, 73Proposed characteristic ions for the derivatized internal standard.

Method Validation and Performance Characteristics

A comprehensive validation should be performed for the chosen method in the specific biological matrix of interest. The following table summarizes typical acceptance criteria and expected performance characteristics based on similar published methods for phenolic acids.[4][6][13]

Validation ParameterAcceptance CriteriaExpected Performance
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples from at least six different sources.The chromatographic methods should provide baseline separation of DBHPA and the IS from endogenous matrix components.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards within ±15% of nominal value (±20% for LLOQ).Linear range should cover the expected concentrations in biological samples, e.g., 1-1000 ng/mL.
Accuracy Mean concentration within ±15% of the nominal value (±20% at the LLOQ).Expected accuracy to be within 90-110% for QC samples at low, medium, and high concentrations.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).Intra- and inter-day precision should be below 10%.
Recovery Consistent and reproducible.Expected recovery for LLE and SPE to be in the range of 70-110%.[4][14]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.Expected LLOQ in the range of 0.5-5 ng/mL depending on the matrix and method.
Stability Analyte concentration within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term).DBHPA should be stable in the biological matrix for the duration of sample collection, storage, and analysis.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study and the available resources. Adherence to the described protocols and rigorous method validation will ensure the generation of high-quality data suitable for pharmacokinetic studies, exposure assessment, and regulatory submissions.

References

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  • Saitta, F., et al. (2019). Silylated GHB examined by GC. Wiley Analytical Science. [Link]
  • Bulska, E., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(9), 1145-1149. [Link]
  • Zhang, X., et al. (2022). Characterization of LC-MS based urine metabolomics in healthy children and adults. Frontiers in Molecular Biosciences, 9, 912821. [Link]
  • Kim, J., et al. (2024). Biochemical Profiling of Urine Metabolome in Premature Infants Based on LC−MS Considering Maternal Influence. Metabolites, 14(2), 79. [Link]
  • NIST. (n.d.). 3,4-Dihydroxyphenylacetic Acid, TBDMS derivative.
  • Grillo, G., et al. (2020). Effective Liquid–Liquid Extraction for the Recovery of Grape Pomace Polyphenols from Natural Deep Eutectic Solvents (NaDES). Molecules, 25(21), 5098. [Link]
  • Scherer, M., et al. (2021). A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products. International Journal of Environmental Research and Public Health, 18(11), 5650. [Link]
  • Bergman, Å., et al. (2000). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Environmental Health Perspectives, 108(suppl 1), 129-137. [Link]

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Application Notes and Research Protocols for the Evaluation of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid as a Potential Food Antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Investigating 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

The prevention of oxidative degradation is a cornerstone of food preservation, ensuring the maintenance of nutritional quality, sensory attributes, and overall safety of food products. Synthetic phenolic antioxidants have long been employed for this purpose, with compounds like Butylated Hydroxytoluene (BHT) being prominent examples. This compound shares the core sterically hindered phenolic structure with BHT, a feature known to be highly effective in free radical scavenging.[1][2] The bulky tert-butyl groups ortho to the hydroxyl group enhance the stability of the resulting phenoxy radical, preventing its participation in chain propagation reactions.[2]

While extensively used in polymers and cosmetics, the application of this compound as a direct food additive is not well-documented in publicly available literature.[3] This guide, therefore, serves as a comprehensive set of research protocols for scientists interested in evaluating its potential efficacy and safety as a food antioxidant. We will provide the foundational knowledge and detailed methodologies to explore its application in food systems, from synthesis to efficacy testing.

Part 1: Synthesis of this compound

A common laboratory-scale synthesis of this compound can be achieved through a multi-step process starting from 2,6-di-tert-butylphenol. The following protocol is a generalized representation of a plausible synthetic route.

Protocol 1: Laboratory Synthesis

Objective: To synthesize this compound for research purposes.

Materials:

  • 2,6-di-tert-butylphenol

  • Paraformaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Water

  • Hydrochloric acid (HCl)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, etc.)

Procedure:

  • Formylation of 2,6-di-tert-butylphenol:

    • In a round-bottom flask, combine 2,6-di-tert-butylphenol, paraformaldehyde, and ammonium acetate in a mixture of glacial acetic acid and water.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product, 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

    • Filter the precipitate, wash with cold water, and dry.

  • Reduction to the corresponding alcohol:

    • The synthesized aldehyde can be reduced to 3,5-di-tert-butyl-4-hydroxybenzyl alcohol using a suitable reducing agent like sodium borohydride in an appropriate solvent.

  • Cyanation of the benzyl alcohol:

    • The benzyl alcohol is then converted to the corresponding benzyl cyanide. This can be achieved by first converting the alcohol to a benzyl halide (e.g., using thionyl chloride) followed by reaction with sodium cyanide in a polar aprotic solvent like DMSO.

  • Hydrolysis to the carboxylic acid:

    • The resulting 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile is hydrolyzed to the final product, this compound, by heating with a strong base like sodium hydroxide, followed by acidification with HCl.

    • The final product is then extracted with an organic solvent like diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the purified acid.

cluster_synthesis Synthesis Workflow start 2,6-di-tert-butylphenol formylation Formylation (Duff Reaction or similar) start->formylation aldehyde 3,5-di-tert-butyl-4-hydroxybenzaldehyde formylation->aldehyde reduction Reduction aldehyde->reduction alcohol 3,5-di-tert-butyl-4-hydroxybenzyl alcohol reduction->alcohol cyanation Cyanation alcohol->cyanation nitrile 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile cyanation->nitrile hydrolysis Hydrolysis nitrile->hydrolysis product This compound hydrolysis->product

Caption: A generalized workflow for the synthesis of this compound.

Part 2: Mechanism of Antioxidant Action

The antioxidant activity of this compound is attributed to its nature as a hindered phenolic compound. The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus neutralizing it and terminating the oxidative chain reaction.[1]

The steric hindrance provided by the two tert-butyl groups at the ortho positions to the hydroxyl group plays a crucial role. It stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains.[2] This stability is key to the high efficiency of hindered phenolic antioxidants.

cluster_mechanism Antioxidant Mechanism of Hindered Phenols antioxidant Hindered Phenol (ArOH) stabilized_radical Stabilized Phenoxy Radical (ArO•) antioxidant->stabilized_radical H• donation radical Free Radical (R•) neutralized_molecule Neutralized Molecule (RH) radical->neutralized_molecule

Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.

Part 3: Protocols for Evaluating Antioxidant Efficacy in a Food Model

To assess the potential of this compound as a food antioxidant, a model system is required. Refined, deodorized vegetable oil is an excellent matrix for studying the inhibition of lipid peroxidation.

Protocol 2: Incorporation into an Edible Oil Matrix

Objective: To prepare oil samples containing the test antioxidant for stability studies.

Materials:

  • Refined, deodorized sunflower or soybean oil (low in natural antioxidants)

  • This compound (synthesized or from a commercial source)

  • Butylated Hydroxytoluene (BHT) as a positive control

  • Ethanol (food grade)

  • Inert gas (Nitrogen)

  • Heated magnetic stirrer

  • Amber glass bottles

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and BHT in ethanol (e.g., 10 mg/mL).

  • Sample Preparation:

    • Dispense a known volume of oil (e.g., 100 mL) into several amber glass bottles.

    • To each bottle, add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 50, 100, 200 ppm).

    • Prepare a control sample with only the oil and a blank sample with the oil and the same volume of ethanol used for the antioxidant samples.

  • Homogenization:

    • Gently heat the samples on a magnetic stirrer (e.g., to 40-50 °C) while stirring to ensure complete dissolution and evaporation of the ethanol.

    • Flush the headspace of each bottle with nitrogen before sealing to minimize initial oxidation.

Protocol 3: Accelerated Oxidation Stability Test (Schaal Oven Test)

Objective: To evaluate the ability of the antioxidant to delay lipid oxidation under accelerated conditions.

Materials:

  • Prepared oil samples from Protocol 2

  • Forced-air oven

  • Small, open glass beakers

Procedure:

  • Sample Aliquoting: Place a known amount (e.g., 20 g) of each prepared oil sample into labeled, open glass beakers.

  • Incubation: Place the beakers in a forced-air oven at a constant temperature (e.g., 60 ± 1 °C).

  • Sampling: At regular intervals (e.g., every 24 or 48 hours), remove a small aliquot from each sample for analysis.

  • Analysis: Analyze the aliquots for primary and secondary oxidation products using the methods described in Protocol 4.

Protocol 4: Measurement of Oxidative Stability

Objective: To quantify the extent of lipid oxidation in the oil samples.

A. Peroxide Value (PV) - Primary Oxidation Products

  • Follow a standard titrimetric method (e.g., AOCS Cd 8-53 or ISO 3960) to determine the concentration of hydroperoxides. A lower PV indicates better protection against primary oxidation.

B. Thiobarbituric Acid Reactive Substances (TBARS) - Secondary Oxidation Products

  • Use a spectrophotometric TBARS assay to measure malondialdehyde (MDA) and other secondary oxidation products. A lower TBARS value signifies greater inhibition of secondary oxidation.

cluster_workflow Experimental Workflow for Efficacy Evaluation prep Sample Preparation (Protocol 2) accel_ox Accelerated Oxidation (Protocol 3) prep->accel_ox sampling Periodic Sampling accel_ox->sampling analysis Oxidation Analysis (Protocol 4) sampling->analysis data Data Interpretation analysis->data

Caption: Workflow for evaluating the antioxidant efficacy of this compound in an oil model.

Part 4: Data Presentation and Interpretation (Hypothetical Data)

The following tables present hypothetical but realistic data that could be obtained from the experiments described above. These are for illustrative purposes to guide researchers in their data presentation.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₄O₃
Molecular Weight264.36 g/mol
Melting Point153-160 °C[4]
AppearanceWhite to cream crystalline powder[4]
SolubilitySoluble in ethanol and other organic solvents. Low solubility in water.

Table 2: Hypothetical Peroxide Value (meq O₂/kg) of Oil Samples During Accelerated Oxidation at 60 °C

Time (days)Control (No Antioxidant)BHT (200 ppm)This compound (200 ppm)
00.50.50.5
212.83.24.5
435.28.911.3
678.918.525.6
8125.432.145.8

Table 3: Hypothetical TBARS Value (mg MDA/kg) of Oil Samples After 8 Days of Accelerated Oxidation at 60 °C

SampleTBARS Value (mg MDA/kg)
Control (No Antioxidant)1.85
BHT (200 ppm)0.45
This compound (200 ppm)0.62

Part 5: Regulatory and Safety Considerations

It is crucial to note that this compound does not currently have widespread approval as a direct food additive from major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). While related compounds are approved for use in food contact materials, this does not extend to direct addition to food.[5]

Any research aimed at the commercial application of this compound as a food antioxidant would need to be accompanied by a comprehensive toxicological dossier to establish its safety. This would include studies on acute and chronic toxicity, genotoxicity, and carcinogenicity.

Conclusion

This compound presents a theoretically sound profile as a potentially effective food antioxidant due to its sterically hindered phenolic structure. The protocols and guidelines presented here provide a robust framework for researchers to systematically evaluate its efficacy in food systems and to generate the necessary data for a thorough safety assessment. While its current application in food is not established, rigorous scientific investigation as outlined in this guide could pave the way for its potential future use in food preservation.

References

  • Comparative Study of Synthetic vs.
  • Comparing Synthetic and Natural Antioxidants in Vegetable Oils: Effects on Oxidation and Oil Quality. (2024).
  • Comparison Between Natural and Synthetic Antioxidants in Beef Products: A Meta-Analysis. (n.d.). SciSpace. [Link]
  • A comparative study between natural and synthetic antioxidants: Evaluation of their performance after incorporation into biscuits. (2017). PubMed. [Link]
  • How do natural antioxidants compare to synthetic antioxidants in preventing food deterior
  • Sterically Hindered Phenols as Antioxidant. (2020).
  • Sterically Hindered Phenols as Antioxidant. (n.d.). Semantic Scholar. [Link]
  • Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin. (n.d.).
  • Transformation of Hindered Phenolic Antioxidants. (2019).
  • Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). (n.d.).
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2025). MDPI. [Link]
  • Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. (n.d.). PubMed Central. [Link]
  • Antioxidant activity of 3,4,5-trihydroxyphenylacetamide deriv
  • Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. (2005). (URL not provided)
  • Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. [Link]
  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). PMC - NIH. [Link]
  • Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. (n.d.).
  • Ultrafast analysis of synthetic antioxidants in vegetable oils using the Agilent 1290 Infinity LC system. (n.d.). (URL not provided)
  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (n.d.). MDPI. [Link]
  • Reactivity of phenolic compounds towards free radicals under in vitro conditions. (n.d.). PMC - NIH. [Link]
  • 4-Hydroxyphenylacetic Acid - PRODUCT INFORM
  • Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. (n.d.). NIH. [Link]
  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). (URL not provided)
  • Developing liquiD Chromatography methoDs for Food AnAlysis. (n.d.).
  • This compound, 98%. (n.d.). Thermo Fisher Scientific. [Link]
  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. (n.d.). PubChem. [Link]
  • Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (n.d.). MDPI. [Link]
  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2014).
  • Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food M
  • Analysis of Common Antioxidants in Edible Oils with a Superficially Porous Particle C18 Column and a Conventional. (n.d.). S4Science. [Link]
  • 3,5-Di-tert-butyl-4-hydroxycinnamic acid, predominantly trans, 97% 10 g | Buy Online. (n.d.). (URL not provided)

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Application Notes & Protocols: Utilizing 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid for Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid as a polymer stabilizer.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Polymer Degradation

Polymers are ubiquitous in modern applications, from advanced materials in aerospace to everyday consumer packaging. However, their long-term performance and service life are often compromised by degradation.[1][2] Exposure to heat, oxygen, and light (particularly UV radiation) initiates a cascade of chemical reactions that alter the polymer's chemical structure.[1][2][3][4] This degradation manifests as undesirable changes in material properties, including discoloration, embrittlement, cracking, and loss of mechanical strength.[2][5]

The primary mechanism behind this deterioration is often oxidative degradation, a free-radical chain reaction.[4][6] This process is autocatalytic, meaning the reaction products accelerate further degradation, leading to a rapid decline in the polymer's integrity.[3] To counteract this, stabilizers are incorporated into the polymer matrix. This compound is a highly effective primary antioxidant belonging to the sterically hindered phenol class.[7][8] Its unique molecular structure allows it to efficiently interrupt the degradation cycle, thereby preserving the polymer's intended properties and extending its functional lifetime.[8][9]

Physicochemical Properties of this compound

A thorough understanding of the stabilizer's properties is essential for its effective application.

PropertyValueSource
CAS Number 1611-03-6[10][11]
Molecular Formula C₁₆H₂₄O₃[11]
Molecular Weight 264.36 g/mol [11]
Appearance White to cream crystalline powder[12]
Melting Point 153-160 °C[12]
Purity ≥97.5%[12]
IUPAC Name 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid[12]

Mechanism of Action: A Hindered Phenol Antioxidant

This compound functions as a primary antioxidant, or a "radical scavenger."[8][9] Its efficacy stems from the sterically hindered phenolic group. The bulky tert-butyl groups on either side of the hydroxyl (-OH) group play a critical role.[7]

During oxidative degradation, highly reactive peroxy radicals (ROO•) are formed, which propagate the chain reaction by abstracting hydrogen atoms from the polymer backbone.[2][4] The hindered phenol stabilizer intervenes by donating the hydrogen atom from its hydroxyl group to neutralize these peroxy radicals.[5][8] This action forms a stable, non-reactive hydroperoxide and a phenoxy radical.

The resulting phenoxy radical is significantly stabilized by resonance within the benzene ring and the steric hindrance from the adjacent tert-butyl groups.[5][7] This steric shielding prevents the phenoxy radical from initiating new degradation chains, effectively terminating the cycle.

Caption: Mechanism of polymer stabilization by a hindered phenol antioxidant.

Applications and Synergistic Formulations

This stabilizer is particularly effective in a range of polymers that are susceptible to thermo-oxidative degradation.[13][14] Common applications include:

  • Polyolefins: Polypropylene (PP) and Polyethylene (PE)

  • Styrenic Polymers: Acrylonitrile-Butadiene-Styrene (ABS)[15]

  • Elastomers and Synthetic Rubbers [14]

  • Polyesters and Polyamides [14]

For comprehensive protection, primary antioxidants like this compound are often used in combination with secondary antioxidants.[8][9] Secondary antioxidants, such as phosphites and thioethers, function by decomposing the hydroperoxides (ROOH) into non-radical, stable products.[8] This synergistic approach tackles the degradation process at two different points in the cycle, offering enhanced stability during high-temperature processing and over the long-term service life of the material.[8][9]

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating the effectiveness of this compound in a polymer matrix.

G Start Start: Select Polymer & Stabilizer Incorp Protocol 1: Incorporate Stabilizer (Melt Blending) Start->Incorp SamplePrep Prepare Samples for Analysis (e.g., Film Pressing, Pellets) Incorp->SamplePrep TGA Protocol 2A: Thermogravimetric Analysis (TGA) SamplePrep->TGA DSC Protocol 2B: Differential Scanning Calorimetry (DSC) (Oxidative Induction Time - OIT) SamplePrep->DSC Analysis Data Analysis & Interpretation TGA->Analysis DSC->Analysis Conclusion Conclusion: Evaluate Stabilizer Efficacy Analysis->Conclusion

Caption: General experimental workflow for stabilizer evaluation.

Protocol 1: Incorporation via Melt Blending

Objective: To achieve a homogenous dispersion of the stabilizer within the polymer matrix.

Rationale: Melt blending is a standard laboratory technique that simulates industrial extrusion processes. It ensures that the stabilizer is evenly distributed, which is critical for providing uniform protection throughout the material. The processing temperature must be carefully selected to be above the polymer's melting or glass transition temperature but low enough to minimize premature degradation during the blending process itself.

Materials & Equipment:

  • Polymer resin (e.g., polypropylene pellets)

  • This compound powder

  • Laboratory-scale internal mixer or twin-screw extruder

  • Analytical balance

  • Compression molder (for preparing test plaques)

Procedure:

  • Drying: Dry the polymer resin in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for 4 hours for PP) to remove any absorbed moisture, which can interfere with processing and cause degradation.

  • Formulation: Calculate the required amounts of polymer and stabilizer. Typical loading concentrations for primary antioxidants range from 0.05% to 0.5% by weight. Prepare a control batch with no stabilizer.

    • Example: For a 100g batch with 0.1% stabilizer, weigh 99.9g of polymer and 0.1g of stabilizer.

  • Pre-mixing: Physically mix the polymer pellets and stabilizer powder in a bag or container to ensure the stabilizer adheres to the surface of the pellets before they are fed into the mixer.

  • Melt Blending:

    • Set the temperature of the mixer to a value suitable for the polymer (e.g., 180-200°C for PP).

    • Add the pre-mixed material to the heated, running mixer.

    • Mix for a specified time (e.g., 5-10 minutes) to ensure complete melting and homogenization.

  • Sample Collection: Once mixing is complete, quickly remove the molten polymer blend.

  • Plaque Preparation (Optional but Recommended): Use a compression molder to press the blended material into plaques of a defined thickness (e.g., 1 mm). This creates uniform samples for subsequent testing.

Protocol 2: Evaluation of Thermal-Oxidative Stability

Objective: To quantify the improvement in thermal stability provided by the stabilizer.

Rationale: Thermal analysis techniques like TGA and DSC are powerful tools for assessing polymer stability.[16][17][18] TGA measures weight loss as a function of temperature, indicating the onset of thermal degradation.[16][18] DSC measures heat flow and can be used to determine the Oxidative Induction Time (OIT), which is a direct measure of a material's resistance to oxidation at a specific temperature.[17][19]

A. Thermogravimetric Analysis (TGA)

Procedure:

  • Sample Preparation: Cut a small, uniform sample (5-10 mg) from the prepared polymer plaque.

  • Instrument Setup: Place the sample in a TGA pan.

  • Methodology:

    • Purge the furnace with an inert atmosphere (Nitrogen) to prevent oxidation during the initial heating phase.

    • Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Compare the thermograms of the stabilized and unstabilized (control) samples.

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% weight loss occurs.

    • Expected Outcome: The stabilized polymer will exhibit a significantly higher T_onset, demonstrating its enhanced thermal stability.

B. Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Procedure:

  • Sample Preparation: Cut a small, uniform disc (5-10 mg) from the prepared polymer plaque and place it in an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Methodology (Isothermal OIT):

    • Heat the sample to a temperature above its melting point (e.g., 200°C for PP) under a nitrogen atmosphere. This erases any prior thermal history.

    • Allow the sample to equilibrate at the test temperature for a few minutes.

    • Switch the purge gas from nitrogen to oxygen or air at a constant flow rate.

    • Hold the sample at this temperature and record the heat flow until a sharp exothermic peak is observed.

  • Data Analysis:

    • The OIT is the time from the introduction of the oxidative atmosphere to the onset of the exothermic peak, which signifies the initiation of oxidation.

    • Expected Outcome: The stabilized polymer will have a much longer OIT compared to the control sample, indicating superior resistance to oxidative degradation.[17]

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Action
Low OIT in stabilized sample Poor dispersion of the stabilizer.Increase mixing time or use a masterbatch for better incorporation.
Stabilizer concentration is too low.Prepare samples with incrementally higher stabilizer loadings (e.g., 0.1%, 0.2%, 0.3%).
Inconsistent TGA results Non-uniform samples.Ensure samples are of similar mass and geometry.
Contamination in the polymer.Verify the purity of the base resin.
Discoloration after processing Processing temperature is too high.Reduce the melt blending temperature.
Insufficient stabilization.Consider adding a secondary antioxidant (phosphite-based) to improve processing stability.

Conclusion

This compound is a potent radical-scavenging antioxidant that serves as an effective stabilizer for a wide array of polymeric materials. By interrupting the autocatalytic cycle of oxidative degradation, it preserves the mechanical integrity and aesthetic properties of polymers, thereby extending their service life. The protocols detailed herein provide a robust framework for researchers to incorporate this stabilizer and quantitatively assess its performance using standard thermal analysis techniques. Proper formulation and evaluation are key to unlocking the full potential of this additive in developing durable and reliable polymer products.

References

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.
  • Wikipedia.
  • Amfine Chemical Corporation. Hindered Phenols | Antioxidants for Plastics.
  • Fiveable.
  • Tintoll. Hindered Phenol Antioxidant HPAO.
  • AZoM. (2023, June 19). How Do Polymers Degrade?.
  • Biosynth. This compound | 1611-03-6.
  • Unknown.
  • Dymapak. (2022, October 26).
  • CymitQuimica. This compound.
  • ChemicalBook. (2020, April 1). What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?.
  • EAG Laboratories. Thermal Analysis Techniques | Polymers.
  • Fiveable. Stabilization methods | Polymer Chemistry Class Notes.
  • Guidechem. This compound 1611-03-6 wiki.
  • Fiveable. Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes.
  • ResolveMass Laboratories Inc. (2025, September 29). DSC Analysis of Biodegradable Polymers.
  • Thermo Fisher Scientific. This compound, 98% 5 g.
  • ResearchGate.
  • Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

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Application Note: A Comprehensive Protocol for the Quantification of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Validated Spectrophotometric Assay

3,5-di-tert-butyl-4-hydroxyphenylacetic acid (DBHPA) is a sterically hindered phenolic compound with significant antioxidant properties, making it a molecule of interest in pharmaceutical research and development as a potential therapeutic agent or a critical excipient. Accurate and precise quantification of DBHPA is paramount for formulation development, stability testing, and quality control. Among the various analytical techniques available, UV-Vis spectrophotometry presents a straightforward, cost-effective, and rapid method for the quantification of chromophoric compounds like DBHPA.[1] This application note provides a detailed, self-validating protocol for the development and validation of a UV-Vis spectrophotometric method for the quantification of DBHPA, designed for researchers, scientists, and drug development professionals. The methodology is grounded in the principles of the Beer-Lambert Law and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1).[2]

The core of this protocol is a systematic approach that begins with the fundamental characterization of the analyte's spectral properties, followed by the development of a robust calibration model and a thorough validation of the method's performance. This ensures the generation of reliable and reproducible data, which is the bedrock of scientific integrity.

Part 1: Foundational Method Development

Before a quantitative method can be established, it is imperative to understand the UV-Vis absorption characteristics of DBHPA. This section outlines the initial steps to determine the optimal parameters for the assay.

Solvent Selection: A Critical First Step

The choice of solvent is crucial as it can influence the position and intensity of the absorption maximum (λmax) and the overall shape of the spectrum.[3][4] For a hydrophobic molecule like DBHPA, a solvent must be chosen that not only fully solubilizes the compound but also has a low UV cutoff wavelength to avoid interference in the typical analysis range for phenolic compounds (around 280 nm).[5][6]

Recommended Solvents for Screening:

  • Ethanol or Methanol: These polar protic solvents are often good choices for phenolic compounds and have low UV cutoff wavelengths (around 210 nm).[6][7]

  • Acetonitrile: A polar aprotic solvent with a low UV cutoff (around 190 nm).[7]

  • Cyclohexane or Hexane: Non-polar solvents suitable for hydrophobic molecules, with low UV cutoff wavelengths (around 210 nm).[6][7]

Protocol for Solvent Selection:

  • Prepare a stock solution of DBHPA in each of the selected solvents (e.g., 100 µg/mL).

  • Scan the UV-Vis spectrum of each solution over a range of 200-400 nm using the respective solvent as a blank.

  • Evaluate the spectra for a well-defined absorption peak with a high molar absorptivity.

  • Select the solvent that provides the best solubility and a sharp, well-defined peak with the highest absorbance. For the remainder of this protocol, we will proceed with the assumption that Ethanol has been selected as the optimal solvent.

Determination of the Wavelength of Maximum Absorbance (λmax)

Operating at the λmax provides the highest sensitivity and minimizes errors arising from minor wavelength inaccuracies.[8][9]

Protocol for λmax Determination:

  • Prepare a dilute solution of DBHPA in the chosen solvent (e.g., 10 µg/mL in Ethanol).

  • Using a calibrated UV-Vis spectrophotometer, autozero the instrument with the solvent blank (Ethanol).

  • Scan the absorbance of the DBHPA solution from 200 nm to 400 nm.[10]

  • Identify the wavelength at which the maximum absorbance is observed. This is the λmax.[8][10]

  • This λmax value will be used for all subsequent absorbance measurements.

Part 2: Quantitative Analysis Protocol

This section provides a step-by-step methodology for the quantification of DBHPA using the established λmax.

Instrumentation and Materials
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of ≤ 2 nm.[11]

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Reagents: this compound (analytical standard), Ethanol (spectroscopic grade).

  • Equipment: Calibrated analytical balance, volumetric flasks, and pipettes.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to the reliability of the calibration curve.[12][13]

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of DBHPA standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with Ethanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five working standards with concentrations spanning the expected range of the samples to be analyzed (e.g., 2, 5, 10, 15, and 20 µg/mL).[12][14]

Construction of the Calibration Curve

The calibration curve establishes the linear relationship between absorbance and concentration, which is the basis for quantifying unknown samples.[12][14][15]

  • Set the spectrophotometer to the predetermined λmax.

  • Use Ethanol as the blank to zero the instrument.

  • Measure the absorbance of each working standard solution in triplicate.

  • Plot a graph of the average absorbance (y-axis) versus the corresponding concentration (x-axis).

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[14] An R² value of >0.999 is generally considered acceptable.[16]

Analysis of Unknown Samples
  • Prepare the unknown sample in Ethanol, ensuring the final concentration falls within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample in triplicate at the λmax.

  • Calculate the concentration of DBHPA in the sample using the equation of the calibration curve: Concentration (x) = (Absorbance (y) - y-intercept (c)) / slope (m)

Part 3: Method Validation Protocol

A thorough validation of the analytical method is essential to ensure its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[17][18]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[16]

  • Procedure: Analyze a minimum of five concentrations of DBHPA as described in the calibration curve construction.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.

  • Procedure: Spike a blank matrix with known concentrations of DBHPA at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Calculation: % Recovery = [(Measured Concentration) / (Theoretical Concentration)] x 100

  • Acceptance Criteria: The mean % recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of a single concentration of DBHPA on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or on different instruments.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure: These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 x (Standard Deviation of the y-intercept / Slope of the calibration curve) [19][20]

    • LOQ = 10 x (Standard Deviation of the y-intercept / Slope of the calibration curve) [19][20]

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Analyze a blank matrix, a placebo formulation (if applicable), and a sample of DBHPA to demonstrate that there is no interference at the λmax of DBHPA.

Data Presentation

Table 1: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaExperimental Results
λmax (nm)N/ATo be determined
Linearity (R²)≥ 0.999To be determined
Accuracy (% Recovery)98 - 102%To be determined
Precision (%RSD)≤ 2%To be determined
Limit of Detection (LOD)Report valueTo be determined
Limit of Quantification (LOQ)Report valueTo be determined

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing & Validation A Weigh DBHPA Standard B Prepare Stock Solution (100 µg/mL in Ethanol) A->B C Perform Serial Dilutions B->C D Prepare Working Standards (2-20 µg/mL) C->D H Measure Absorbance of Standards D->H Standards E Prepare Unknown Sample in Ethanol I Measure Absorbance of Unknown E->I Unknown F Determine λmax G Set Spectrophotometer to λmax F->G G->H G->I J Construct Calibration Curve (Abs vs. Conc) H->J K Linear Regression (y=mx+c, R²) J->K L Calculate Unknown Concentration K->L M Perform Method Validation (ICH Q2(R1)) L->M

Caption: Workflow for DBHPA quantification.

References

  • Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]
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  • ResearchGate. (2015, September 9). How can I calculate LOD and LOQ in chemometric assisted UV- Visible spectrophotometric methods?. [Link]
  • ResearchGate. (2025, August 7). Limits of detection in spectroscopy. [Link]
  • Ryze Chemie. (2024, May 23).
  • Semantic Scholar. (2017, June 1). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. [Link]
  • Microbioz India. (2023, July 15).
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  • Slideshare. Determination of (a) Wavelength of maximum absorbance (λmax) and (b) Absorptivity coefficient of Paracetamol. [Link]
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  • Dr. Babasaheb Ambedkar Marathwada University. (2022, February 25). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. [Link]
  • ResearchGate. (2015, April 5). what is the best solvent for UV-Vis spectroscopy analysis?. [Link]
  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2024, May 25). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. [Link]
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  • YouTube. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy? - Chemistry For Everyone. [Link]
  • ResearchGate. Chapter 1 UV‐Visible Spectroscopy. [Link]
  • TutorChase. How does solvent choice impact UV-Vis spectroscopy readings?. [Link]
  • YouTube. (2020, October 8). Determination of Lambda Max | Mr. Shailendra Suryawanshi. [Link]
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Application Note: Optimizing the Derivatization of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid for Robust GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for the derivatization of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (DBHPA) prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of DBHPA is hindered by its low volatility and high polarity, stemming from the presence of both a carboxylic acid and a sterically hindered phenolic hydroxyl group.[1][2] These characteristics lead to poor chromatographic peak shape, thermal instability, and potential adsorption within the analytical system. This guide explores various derivatization strategies, with a primary focus on silylation, to mitigate these challenges. We present optimized, step-by-step protocols, explain the causality behind experimental choices, and offer field-proven insights to ensure reproducible and accurate quantification for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of DBHPA

This compound (DBHPA) is a phenolic compound characterized by a carboxylic acid moiety and a phenolic hydroxyl group flanked by two bulky tert-butyl groups.[3][4][5] This molecular structure presents a significant challenge for GC-MS analysis. The active hydrogen atoms on the carboxyl and hydroxyl groups facilitate strong intermolecular hydrogen bonding, which drastically reduces the compound's volatility and makes it unsuitable for direct injection into a gas chromatograph.[1][2]

Chemical derivatization is an essential sample preparation step that converts polar, non-volatile compounds into less polar, more volatile, and thermally stable derivatives amenable to GC-MS analysis.[6][7] The process involves replacing the active hydrogens on functional groups like -OH, -COOH, -NH₂, and -SH with a nonpolar protecting group.[6][8] For DBHPA, an effective derivatization strategy must address both the carboxylic acid and the sterically hindered phenolic hydroxyl group.

Principles of Derivatization for Phenolic Acids

The choice of derivatization reagent is critical and depends on the functional groups present and the analytical objectives.[7] For DBHPA, the primary strategies are silylation and alkylation (esterification).

Silylation

Silylation is the most common and versatile derivatization technique for GC analysis.[2][9] It involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, forming TMS esters and TMS ethers which are significantly more volatile and thermally stable.[2][10]

  • Mechanism: The reaction is a nucleophilic attack by the heteroatom (oxygen in this case) on the silicon atom of the silyl donor.[11]

  • Common Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that reacts rapidly with a wide range of polar compounds, including carboxylic acids and phenols.[9][11][12] Its by-products are volatile, minimizing chromatographic interference.[11]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and most volatile silylating agents, making it ideal for GC-MS applications where minimal background is desired.[6][8][13][14] It is often preferred for metabolomics and trace analysis.[15][16]

  • Catalysts: For sterically hindered groups, like the hydroxyl on DBHPA, or for less reactive functional groups, a catalyst such as TMCS (Trimethylchlorosilane) is often added to the silylating reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity.[11][12]

Alkylation (Esterification)

Alkylation modifies compounds containing acidic hydrogens, primarily targeting carboxylic acids and phenols.[14] Esterification, the conversion of a carboxylic acid to an ester, is the most popular alkylation method.[7]

  • Mechanism: The classic Fischer esterification involves the reaction of a carboxylic acid with an excess of alcohol under acidic catalysis to form an ester and water.[17]

  • Common Reagents:

    • BF₃/Methanol: Boron trifluoride in methanol is a widely used reagent for the rapid and quantitative esterification of fatty acids and other carboxylic acids.[7][18]

    • Diazomethane: Reacts instantaneously with carboxylic acids to yield methyl esters.[19] However, it is highly toxic, carcinogenic, and potentially explosive, and it can also methylate phenolic hydroxyls at a slower rate, potentially leading to mixed derivatives.[1][7][19]

Comparative Analysis of Derivatization Strategies

For a molecule like DBHPA with two distinct functional groups, a one-step silylation that derivatizes both sites simultaneously is often the most efficient and robust approach. The table below compares the most relevant strategies.

Strategy Reagent(s) Target Groups Reaction Speed Derivative Stability Safety & Handling Considerations
Silylation BSTFA or MSTFA (+/- 1% TMCS)-COOH, -OHFast (5-30 min at 60-70°C)Moisture-sensitive; analyze promptly.Highly sensitive to moisture; handle under inert gas.[11]
Esterification BF₃ in MethanolPrimarily -COOHModerate (10-15 min at 60-90°C)[12][18]Generally stableBF₃ is corrosive. Reagent must be anhydrous.
Two-Step 1. BF₃/Methanol2. BSTFA1. -COOH2. -OHSlower (two sequential steps)StableInvolves multiple reagents and handling steps.
Alkylation PFBBr + Catalyst-COOH, -OHVariable (30 min to hours)[11][20]Very stablePFBBr is a lachrymator and corrosive.[20] Ideal for high-sensitivity ECD or NCI-MS detection.[21]

Expert Recommendation: For routine GC-MS analysis of DBHPA, silylation with BSTFA + 1% TMCS or MSTFA is the superior choice. It provides a rapid, single-step reaction that quantitatively derivatizes both the carboxylic acid and the sterically hindered phenol, yielding a single, stable derivative with excellent chromatographic properties.

Experimental Protocols & Workflows

Visualizing the Derivatization Workflow

The general workflow for preparing DBHPA for GC-MS analysis is outlined below. It emphasizes the critical step of ensuring an anhydrous environment to prevent reagent degradation and derivative hydrolysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Weigh 1-5 mg of DBHPA Sample s2 Place in Reaction Vial s1->s2 s3 Evaporate Solvent (if applicable) s2->s3 s4 Ensure Sample is Completely Dry s3->s4 d1 Add Anhydrous Solvent (e.g., Pyridine) s4->d1 Anhydrous Conditions d2 Add Silylating Reagent (e.g., BSTFA + 1% TMCS) d1->d2 d3 Cap Vial Tightly & Vortex d2->d3 d4 Heat at 70°C for 30 min d3->d4 a1 Cool to Room Temp. d4->a1 a2 Inject 1 µL into GC-MS System a1->a2

Caption: General workflow for silylation of DBHPA.

The Silylation Reaction of DBHPA

The reaction with BSTFA targets both active hydrogens on the DBHPA molecule to yield the di-trimethylsilyl derivative, which is volatile and thermally stable.

Caption: Silylation of DBHPA with BSTFA.

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS

This protocol is robust for the simultaneous derivatization of the carboxylic acid and sterically hindered phenolic hydroxyl groups of DBHPA.

Materials:

  • DBHPA sample or dried extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (or other suitable silylation-grade solvent like Acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven set to 70°C

  • Vortex mixer

Procedure:

  • Sample Preparation: Place 1-5 mg of the dry DBHPA sample into a GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no moisture is present, as water will deactivate the silylating reagent.[11]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be added in excess to ensure the reaction goes to completion, with at least a 2:1 molar ratio of silylating agent to active hydrogens.[11]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Place the vial in a heating block at 70°C for 30 minutes. For compounds with significant steric hindrance, longer reaction times or higher temperatures may be required to achieve complete derivatization.[11][12]

  • Analysis: After incubation, cool the vial to room temperature. The sample is now ready for injection. Inject 1-2 µL into the GC-MS system.[22]

Self-Validation & QC:

  • Reagent Blank: Prepare a reagent blank containing only the solvent and derivatizing agent to identify any potential interferences or artifacts.

  • Time Course Study: For initial method development, analyze aliquots at different time points (e.g., 15, 30, 60 minutes) to confirm that the derivatization reaction has gone to completion (i.e., the product peak area no longer increases).[11][20]

Recommended GC-MS Conditions

While optimal conditions depend on the specific instrument, the following provides a validated starting point for the analysis of the DBHPA di-TMS derivative.

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-methylpolysiloxane)A standard nonpolar column provides excellent separation for silylated nonpolar derivatives.[23]
Injector Temp. 280°CEnsures rapid volatilization of the high-boiling point derivative without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good chromatographic efficiency and is compatible with MS detection.
Oven Program Initial: 100°C, hold 2 minRamp: 15°C/min to 300°CHold: 5 minA temperature ramp allows for separation from any solvent or low-boiling point impurities, followed by elution of the target analyte.
MS Source Temp. 230°CStandard temperature for electron ionization (EI) sources.
MS Quad Temp. 150°CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 50 - 650 m/zCovers the expected molecular ion and key fragments of the DBHPA di-TMS derivative.

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on proper derivatization. The inherent polarity and low volatility of the parent molecule can be effectively overcome through chemical modification. While several methods exist, a one-step silylation using a powerful reagent like BSTFA with a TMCS catalyst or MSTFA offers the most direct, efficient, and reproducible approach. This method simultaneously converts both the carboxylic acid and the sterically hindered phenolic hydroxyl groups into their respective TMS derivatives, resulting in a single, thermally stable analyte with excellent chromatographic characteristics. The protocols and insights provided in this guide are designed to be a self-validating system, enabling researchers to achieve reliable and high-quality data for a wide range of applications.

References

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  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Source: Benchchem.
  • Acids: Derivatization for GC Analysis. Source: Google Books.
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling. Source: Thermo Fisher Scientific.
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  • GC Reagents. Source: Thermo Fisher Scientific.
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  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Source: OUCI.
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  • Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry. Source: PubMed.
  • This compound | 1611-03-6. Source: Biosynth.
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Application Note & Protocol: Elucidating the Transcriptional Impact of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Phenolic Antioxidant

3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a phenolic compound recognized for its antioxidant properties.[1][2] Structurally related to the lipid-lowering drug Probucol, this compound is of significant interest for its potential to modulate cellular processes and influence disease states. Phenolic compounds as a class are known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, often by regulating gene expression.[3][4] They can influence signaling pathways and epigenetic mechanisms, making them a fertile area of research for novel therapeutic agents.[3][5]

This guide provides a comprehensive framework for investigating the effects of this compound on gene expression. We will detail the rationale behind experimental design choices, provide step-by-step protocols for cell-based assays, and outline methods for data analysis and interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Rationale for Investigation: Connecting to Known Pathways

Given the structural similarity to Probucol, a logical starting point is to investigate genes known to be affected by this drug. Probucol has been shown to modulate the expression of genes involved in cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and cholesteryl ester transfer protein (CETP).[6][7] Furthermore, Probucol and its analogues have demonstrated effects on genes related to oxidative stress and inflammation, including those in the Nrf2 and NF-κB signaling pathways.[8][9]

Therefore, this application note will focus on a targeted gene expression analysis approach using quantitative real-time PCR (qPCR) to measure changes in the mRNA levels of genes within these key pathways.

Experimental Workflow Overview

The overall experimental workflow is designed to be a systematic investigation of the dose-dependent effects of this compound on gene expression in a relevant cell line.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis compound_prep Compound Preparation cell_treatment Cell Treatment with Compound compound_prep->cell_treatment cell_culture Cell Line Selection & Culture cell_culture->cell_treatment rna_isolation RNA Isolation cell_treatment->rna_isolation reverse_transcription Reverse Transcription (cDNA Synthesis) rna_isolation->reverse_transcription qpcr Quantitative PCR (qPCR) reverse_transcription->qpcr data_analysis Data Analysis qpcr->data_analysis

Caption: A schematic of the experimental workflow.

Part 1: Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the study. Based on the known effects of Probucol and the antioxidant nature of the compound, several cell lines are appropriate:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver metabolism and drug toxicity.[10][11] Given the role of the liver in cholesterol metabolism, this is an excellent choice for studying effects on genes like ABCA1 and CETP.

  • Macrophage-like cell lines (e.g., RAW 264.7 or differentiated THP-1 cells): Ideal for investigating inflammatory responses and the regulation of genes in the NF-κB pathway.[12]

  • LNCaP (Human Prostate Adenocarcinoma): An androgen-sensitive cell line that can be used to study the anti-cancer potential of the compound.[13][14]

This protocol will focus on HepG2 cells as a primary model.

Protocol 1.1: HepG2 Cell Culture
  • Medium Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Cell Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 500 x g for 5 minutes.[15]

  • Cell Seeding: Resuspend the cell pellet in fresh medium and seed into a T-75 flask.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Subculturing: When cells reach 80-90% confluency, passage them by washing with PBS, detaching with a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA), and reseeding at a 1:4 to 1:8 split ratio.[10][11]

Part 2: Compound Preparation and Cell Treatment

Proper handling and preparation of this compound are crucial for accurate and reproducible results.

Protocol 2.1: Compound Stock Solution Preparation
  • Solubility Testing: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture experiments.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2.2: Cell Treatment
  • Cell Seeding for Experiment: Seed HepG2 cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Dilution: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., ≤ 0.1%).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.

Part 3: Gene Expression Analysis

Following treatment, the effect of the compound on the expression of target genes will be quantified using RT-qPCR.

Protocol 3.1: RNA Isolation

High-quality, intact RNA is essential for reliable gene expression analysis.

  • Cell Lysis: After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS. Add a lysis buffer (e.g., TRIzol or a buffer from a commercial RNA isolation kit) to each well to lyse the cells and inactivate RNases.[6]

  • RNA Purification: Isolate total RNA from the cell lysate using a silica-based column purification kit or a phenol-chloroform extraction method, following the manufacturer's instructions.[8][16]

  • DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 3.2: Reverse Transcription

Reverse transcription converts the isolated RNA into more stable complementary DNA (cDNA).

  • Reaction Setup: In an RNase-free tube, combine the isolated RNA (e.g., 1 µg), a mix of oligo(dT) and random primers, and RNase-free water.[17]

  • Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.

  • Reverse Transcription Mix: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.[18]

  • cDNA Synthesis: Add the reverse transcription master mix to the RNA/primer mixture and incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 minutes, 42-50°C for 50-60 minutes, and 70°C for 15 minutes to inactivate the enzyme).[19]

  • Storage: The resulting cDNA can be stored at -20°C for future use.

Protocol 3.3: Quantitative Real-Time PCR (qPCR)

qPCR will be used to amplify and quantify the expression levels of the target genes.

  • Primer Design: Design or obtain validated qPCR primers for the target genes and at least two stable reference genes (e.g., GAPDH, ACTB, B2M).[20][21] Primers should amplify a product of 70-200 bp and have a melting temperature of 55-65°C.[1]

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.[22]

  • Plate Setup: Aliquot the master mix into a 96-well qPCR plate. Add the diluted cDNA to the appropriate wells. Include no-template controls (NTC) for each primer set.

  • qPCR Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[23]

  • Melt Curve Analysis: For SYBR Green-based assays, perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Part 4: Data Analysis and Interpretation

The raw qPCR data (Ct values) will be used to calculate the relative changes in gene expression.

  • Data Collection: Export the Ct values for all target and reference genes for each sample.

  • Relative Quantification: Use the ΔΔCt method to calculate the fold change in gene expression.

    • ΔCt: For each sample, normalize the Ct value of the target gene to the geometric mean of the Ct values of the reference genes (ΔCt = Cttarget - Ctreference).

    • ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control samples (ΔΔCt = ΔCttreated - ΔCtcontrol).

    • Fold Change: Calculate the fold change as 2-ΔΔCt.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Hypothetical Data Presentation
Target GeneTreatment Concentration (µM)Fold Change (Mean ± SD)p-value
ABCA1 102.5 ± 0.3<0.05
504.1 ± 0.5<0.01
Nrf2 101.8 ± 0.2<0.05
503.2 ± 0.4<0.01
NF-κB 100.6 ± 0.1<0.05
500.3 ± 0.05<0.01

Putative Signaling Pathway

Based on the known activities of phenolic antioxidants and Probucol, this compound may modulate gene expression through pathways that regulate cellular stress and metabolism.

signaling_pathway cluster_nrf2 Oxidative Stress Response cluster_nfkb Inflammatory Response cluster_lipid Lipid Metabolism compound 3,5-di-tert-butyl-4- hydroxyphenylacetic acid nrf2 Nrf2 Activation compound->nrf2 nfkb NF-κB Inhibition compound->nfkb lxr LXR Activation compound->lxr are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus ho1 HO-1 Gene Expression are->ho1 induces inflammation_genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) nfkb->inflammation_genes represses abca1 ABCA1 Gene Expression lxr->abca1 induces

Caption: A putative signaling pathway for the compound.

Conclusion

This application note provides a robust and detailed framework for investigating the effects of this compound on gene expression. By leveraging knowledge of related compounds and employing standardized, validated molecular biology techniques, researchers can generate high-quality data to elucidate the bioactivity of this interesting phenolic antioxidant. The insights gained from these studies will be valuable for understanding its mechanism of action and exploring its potential therapeutic applications.

References

  • Cell Biologics Inc. (n.d.). Culture Macrophages.
  • Lorente-Cebrián, S., Costa, A. G. V., Castillo-Rivas, J. A., Castro, M., & Arbonés-Mainar, J. M. (2021). Phenolic compounds and epigenetic mechanisms regulating gene expression: effects on human health. Journal of Physiology and Biochemistry.
  • ATCC. (n.d.). LNCaP (ATCC ® CRL-1740™) Certificate of Analysis.
  • Vauzour, D., Rodriguez-Mateos, A., Corona, G., Spencer, J. P., & Rice-Evans, C. A. (2010). Polyphenols and human health: prevention of disease and mechanisms of action. Nutrients, 2(11), 1106–1131.
  • Patsnap Synapse. (2024). What is the mechanism of Probucol?
  • Lorente-Cebrián, S., Costa, A. G. V., Castillo-Rivas, J. A., Castro, M., & Arbonés-Mainar, J. M. (2021). Phenolic compounds and epigenetic mechanisms regulating gene expression: effects on human health. Journal of Physiology and Biochemistry.
  • Yamashita, S., Maruyama, T., Hirano, K., Sakai, N., Nakajima, N., & Matsuzawa, Y. (1998). Mechanism of action of probucol on cholesteryl ester transfer protein (CETP) mRNA in a Chinese hamster ovary cell line that had been stably transfected with a human CETP gene. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1393(1), 69-78.
  • ResearchGate. (n.d.). Phenolic compounds and epigenetic mechanisms regulating gene expression: effects on human health.
  • Uddin, M. S., Al Mamun, A., Rahman, M. A., & Kabir, M. T. (2024). The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases. Neural Regeneration Research, 19(1), 105-114.
  • Hiltunen, T. P., Luoma, J. S., Nikkari, T., & Ylä-Herttuala, S. (1998). Effect of Probucol Treatment on Gene Expression of VCAM-1, MCP-1, and M-CSF in the Aortic Wall of LDL Receptor–Deficient Rabbits During Early Atherogenesis. Arteriosclerosis, Thrombosis, and Vascular Biology, 18(7), 1069-1075.
  • Bitesize Bio. (2023). qPCR Primer Design: A Handy Step-by-Step Guide.
  • Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection.
  • Oram, J. F. (2003). Regulation and Mechanisms of ATP-Binding Cassette Transporter A1-Mediated Cellular Cholesterol Efflux. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(5), 743-751.
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  • Lawrence, M. G., Pook, D. W., & Taylor, R. A. (2018). Organoid culture of human prostate cancer cell lines LNCaP and C4-2B. Bio-protocol, 8(16), e2997.
  • ENCODE. (n.d.). LNCaP (ATCC, Cat# CRL-‐1740) Farnham Lab (150720 version).
  • Procell. (2024). LNCaP Clone FGC Cell Culture: A Comprehensive Guide.
  • Boston University. (n.d.). NF-kB Target Genes.
  • UCSC Genome Browser. (n.d.). LNCaP cell line ATCC # CRL-1740.
  • ABclonal. (n.d.). HEPG2 Cell Line User Guide.
  • Stack Lab. (n.d.). Protocol for RT-qPCR.
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  • Vandesompele, J., De Preter, K., Pattyn, F., Poppe, B., Van Roy, N., De Paepe, A., & Speleman, F. (2002). Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes. Genome biology, 3(7), research0034-1.
  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol.
  • protocols.io. (2024). Cell culture of RAW264.7 cells.
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  • Bio-Rad. (n.d.). Reverse Transcription (RT).
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Application Notes and Protocols: A Guide to Assessing Mitochondrial Activity in Cells Treated with 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Mitochondria in Drug Development

Mitochondria, often referred to as the powerhouses of the cell, are central to cellular energy production and are integral to a multitude of cellular processes, including metabolism, signaling, and apoptosis.[1] Consequently, mitochondrial dysfunction is implicated in a wide range of diseases and is a significant contributor to drug-induced toxicity.[2][3] Early and accurate assessment of a compound's effect on mitochondrial function is therefore a critical step in the drug development pipeline, helping to de-risk candidates and elucidate mechanisms of action.

This guide provides a comprehensive set of protocols for assessing the mitochondrial effects of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid , a compound also known as Dubutyl Phthalate (DBP). Recent studies have indicated that DBP exposure can lead to mitochondrial impairments, including elevated oxidative stress, reduced membrane potential, and damaged ATP synthesis.[4][5] This application note will equip researchers with the necessary tools to investigate these effects in a robust and reproducible manner.

Background: Unveiling the Mitochondrial Impact of this compound (DBP)

DBP is a widely used plasticizer that has raised health concerns due to its potential endocrine-disrupting and toxic effects.[4] Emerging evidence points towards mitochondria as a key target of DBP-induced cellular stress. Studies have shown that DBP can induce mitochondrial-dependent ferroptosis, a form of programmed cell death, by upregulating the voltage-dependent anion-selective channel (VDAC) in the mitochondrial outer membrane.[6] Furthermore, DBP exposure has been linked to increased mitochondrial reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), and impaired ATP production.[4][7] Another related compound, 4-hydroxy-3,5-di-tret-butyl cinnamic acid, has been shown to restore mitochondrial function in the context of ischemic damage, suggesting that this chemical scaffold can significantly interact with mitochondrial pathways.[8][9]

Understanding the precise mechanisms through which this compound affects mitochondrial bioenergetics and integrity is crucial for a complete toxicological profile. The following protocols are designed to provide a multi-parametric assessment of mitochondrial health.

Experimental Design: A Multi-Faceted Approach to Mitochondrial Assessment

A comprehensive evaluation of mitochondrial function requires a multi-pronged approach. This guide details four key assays to probe different aspects of mitochondrial activity following treatment with this compound:

  • Mitochondrial Membrane Potential (ΔΨm) Assessment: Utilizes the JC-1 fluorescent probe to detect changes in mitochondrial polarization, a key indicator of mitochondrial health.[10]

  • Cellular Respiration Analysis: Employs the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time view of mitochondrial respiration.[11][12]

  • Cellular ATP Level Quantification: Measures total cellular ATP using a luciferase-based assay, directly assessing the output of cellular energy metabolism.[13][14]

  • Mitochondrial Reactive Oxygen Species (ROS) Detection: Uses the MitoSOX™ Red probe to specifically detect superoxide within the mitochondria, a primary indicator of oxidative stress.[15][16]

The following diagram illustrates the overall experimental workflow:

G cluster_prep Cell Preparation & Treatment cluster_assays Mitochondrial Function Assessment cluster_analysis Data Analysis & Interpretation cell_culture Seed Cells treatment Treat with this compound cell_culture->treatment jc1 JC-1 Assay (ΔΨm) treatment->jc1 seahorse Seahorse XF OCR treatment->seahorse atp ATP Assay treatment->atp mitosox MitoSOX Assay (ROS) treatment->mitosox data_analysis Analyze & Interpret Results jc1->data_analysis seahorse->data_analysis atp->data_analysis mitosox->data_analysis

Caption: Experimental workflow for assessing mitochondrial toxicity.

Detailed Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle of the Assay: The JC-1 dye is a lipophilic cationic probe that accumulates in the mitochondria in a potential-dependent manner.[10] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[17] A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[10]

Materials:

  • JC-1 Dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 50 µM FCCP for 5-15 minutes).[18]

  • JC-1 Staining:

    • Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. The optimal concentration should be determined for each cell type.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[18]

  • Washing:

    • Aspirate the JC-1 staining solution.

    • Wash each well with 100 µL of pre-warmed assay buffer (if provided with a kit) or PBS.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader.

    • Red fluorescence (J-aggregates): Excitation ~585 nm / Emission ~590 nm.[19]

    • Green fluorescence (JC-1 monomers): Excitation ~490 nm / Emission ~530 nm.[10]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation:

Treatment GroupRed Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio% of Control
Vehicle Control500050010.0100%
Compound (X µM)300015002.020%
Compound (Y µM)150020000.757.5%
FCCP (Positive Control)80040000.22%
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer

Principle of the Assay: The Seahorse XF Analyzer measures the rate of oxygen consumption (OCR) and the extracellular acidification rate (ECAR) in real-time, providing a quantitative measure of mitochondrial respiration and glycolysis, respectively.[11] The Mito Stress Test sequentially injects mitochondrial inhibitors to reveal key parameters of mitochondrial function.[20]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • This compound

Procedure:

  • Sensor Cartridge Hydration: A day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.[21]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the plate in a 37°C non-CO2 incubator for 30-60 minutes.[21]

    • Treat cells with this compound for the desired duration.

  • Load Sensor Cartridge: Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.[12]

  • Run Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate and start the assay.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors.

  • Data Analysis: Use the Seahorse Wave software to analyze the data and calculate parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

ParameterVehicle ControlCompound (X µM)
Basal OCR (pmol/min)150 ± 1090 ± 8
ATP Production (pmol/min)100 ± 750 ± 5
Maximal Respiration (pmol/min)300 ± 20120 ± 15
Spare Capacity (%)100 ± 1233 ± 9
Protocol 3: Quantification of Cellular ATP Levels

Principle of the Assay: This assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the amount of ATP present in the sample, providing a measure of metabolically active cells.[14][22]

Materials:

  • ATP detection assay kit (containing luciferase, luciferin, and lysis buffer)

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in Protocol 1.

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.[13]

  • Cell Lysis and Luminescence Measurement:

    • Add a volume of the ATP detection reagent equal to the culture medium volume to each well.[13]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.[13]

    • Allow the plate to incubate at room temperature for 10-15 minutes.[13]

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the relative light units (RLU) to a measure of cell number or total protein if necessary. Express the results as a percentage of the vehicle control.

Data Presentation:

Treatment GroupLuminescence (RLU)ATP Level (% of Control)
Vehicle Control800,000100%
Compound (X µM)480,00060%
Compound (Y µM)240,00030%
Protocol 4: Detection of Mitochondrial Superoxide with MitoSOX™ Red

Principle of the Assay: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells.[16] Once in the mitochondria, it is oxidized by superoxide, but not by other ROS, to produce a red fluorescent product. The intensity of the red fluorescence is proportional to the level of mitochondrial superoxide.[23]

Materials:

  • MitoSOX™ Red reagent

  • DMSO

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in appropriate plates and treat with this compound as previously described.

  • MitoSOX™ Red Staining:

    • Prepare a 5 µM MitoSOX™ Red working solution in pre-warmed HBSS or culture medium.[15] Note: The optimal concentration may need to be determined for your specific cell type and can range from 1 to 5 µM.[24]

    • Remove the treatment medium and wash the cells.

    • Add the MitoSOX™ Red working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[15]

  • Washing: Wash the cells gently three times with pre-warmed buffer.[15]

  • Imaging or Flow Cytometry:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., Ex/Em ~510/580 nm).[16]

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer using the PE channel.[15]

  • Data Analysis: Quantify the mean fluorescence intensity of the cells. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Data Presentation:

Treatment GroupMean Fluorescence Intensity (MFI)Fold Change vs. Control
Vehicle Control10001.0
Compound (X µM)25002.5
Compound (Y µM)45004.5

Potential Signaling Pathway

Based on existing literature, this compound (DBP) may induce mitochondrial dysfunction through several interconnected pathways. The following diagram illustrates a hypothesized signaling cascade.

G compound 3,5-di-tert-butyl-4- hydroxyphenylacetic acid (DBP) vdac ↑ VDAC Expression/Activity compound->vdac etc ETC Inhibition compound->etc ros ↑ Mitochondrial ROS vdac->ros mmp ↓ Mitochondrial Membrane Potential (ΔΨm) ros->mmp apoptosis Apoptosis/Ferroptosis ros->apoptosis atp ↓ ATP Production mmp->atp mmp->apoptosis etc->ros etc->atp atp->apoptosis

Caption: Hypothesized mechanism of DBP-induced mitochondrial toxicity.

Trustworthiness and Self-Validation

To ensure the reliability of your results, it is crucial to incorporate the following controls and considerations:

  • Positive and Negative Controls: Always include appropriate controls. For ΔΨm assays, use a known uncoupler like FCCP. For ROS assays, an antioxidant like N-acetylcysteine can serve as a negative control.

  • Dose-Response and Time-Course: Evaluate the effects of the compound over a range of concentrations and time points to understand the dynamics of its mitochondrial toxicity.

  • Cell Viability: Concurrently assess cell viability (e.g., using a Trypan Blue or MTT assay) to distinguish between direct mitochondrial toxicity and general cytotoxicity.

  • Compound Interference: Phenolic compounds can sometimes interfere with fluorescence-based assays by quenching or enhancing the signal.[25] It is advisable to run a cell-free control with the compound and the fluorescent dye to check for any direct interaction.

  • Normalization: Normalize assay readouts to cell number or total protein content to account for variations in cell density.

By implementing these self-validating measures, you can have greater confidence in the interpretation of your data.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive assessment of mitochondrial function in cells treated with this compound. By employing a multi-parametric approach that examines mitochondrial membrane potential, oxygen consumption, ATP production, and ROS generation, researchers can gain valuable insights into the compound's mechanism of action and potential toxicity. Adherence to the principles of scientific integrity and the inclusion of appropriate controls will ensure the generation of high-quality, reliable data, ultimately contributing to a more thorough understanding of this compound's biological effects.

References

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  • El-Bacha, T., & Da Poian, A. T. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128.
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  • Thermo Fisher Scientific. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate.
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  • Li, X., Fang, P., Mai, J., Choi, E. T., Wang, H., & Yang, X. (2021). A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. STAR protocols, 2(2), 100473.
  • Li, N., Yang, Y., Li, Q., Tang, Y., & Wang, Y. (2017). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of visualized experiments : JoVE, (129), 56592.
  • Fan, Y., et al. (2023). Insight into the health risk implicated in mitochondrial toxicity of dibutyl phthalate exposure on zebrafish (Danio rerio) cells. Chemosphere, 326, 138510.
  • Kalyanaraman, B., et al. (2017). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Methods in molecular biology (Clifton, N.J.), 1567, 219–229.
  • Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement.
  • Dirimanov, S., & Högger, P. (2020). Fluorescence interference of polyphenols in assays screening for dipeptidyl peptidase IV inhibitory activity. Food Frontiers, 1(4), 484-492.
  • Zarei, M. H., & Pourahmad, J. (2023). Insight into the health risk implicated in mitochondrial toxicity of dibutyl phthalate exposure on zebrafish (Danio rerio) cells. ResearchGate.
  • Zarei, M. H., & Pourahmad, J. (2024). Toxicity of Dibutyl phthalate (DBP) toward isolated human blood lymphocytes: Apoptosis initiated from intracellular calcium enhancement and mitochondrial/lysosomal cross talk. Toxicology reports, 13, 101729.
  • Zarei, M. H., & Pourahmad, J. (2024). Toxicity of Dibutyl phthalate (DBP) toward isolated human blood lymphocytes: Apoptosis initiated from intracellular calcium enhancement and mitochondrial/lysosomal cross talk. ResearchGate.
  • Nunnari, J., & Suomalainen, A. (2012). Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture. Methods in cell biology, 144, 211–251.
  • Plotnikov, E. Y., et al. (2022). VDAC1-dependent mitochondrial effects of compounds containing the 4-hydroxy-3,5-di-tretbutyl phenyl substituent in experimental focal cerebral ischaemia.
  • Fan, Y., et al. (2024). Dibutyl phthalate exposure induced mitochondria-dependent ferroptosis by enhancing VDAC2 in zebrafish ZF4 cells.
  • Singh, C., et al. (2021). Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software. STAR protocols, 2(3), 100683.
  • Samuel, I., et al. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR protocols, 5(3), 102434.
  • Van den Bossche, J., & O'Neill, L. A. (2018). Seahorse XF96 Protocol – adapted from Agilent.
  • Agilent Technologies. (n.d.). Agilent Seahorse XF Mito Tox Assay Kit User Guide.
  • Mock, J. Y., et al. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR protocols, 5(2), 102996.
  • Povetkin, S. V., et al. (2019). Mechanisms of endotheliotropic effects of 4-hydroxy-3,5-di-tret-butylcinnamic acid (ATACL). ResearchGate.
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  • Al-Ghamdi, S. N., et al. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules (Basel, Switzerland), 27(3), 856.
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  • Marunouchi, T., & Tanonaka, K. (2015). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International journal of molecular sciences, 16(12), 29749–29769.
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  • Dacre, J. C. (1960). The metabolism of 3:5-di-tert.-butyl-4-hydroxytoluene and 3:5-di-tert.-butyl-4-hydroxybenzoic acid in the rabbit. The Biochemical journal, 76(3), 484–490.
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Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a sterically hindered phenolic compound with significant antioxidant properties, making it a molecule of interest in pharmaceutical and materials science research.[1][2] However, its utility is often hampered by a critical challenge: extremely low solubility in aqueous solutions. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and scientific explanations to overcome this solubility barrier.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that limit its aqueous solubility?

Answer: The poor aqueous solubility of this compound is a direct result of its molecular structure. It possesses a large, non-polar region composed of a phenyl ring and two bulky tert-butyl groups, which imparts a significant hydrophobic character. While it has hydrophilic carboxyl and hydroxyl groups, their contribution is outweighed by the large hydrophobic surface area.

Key properties influencing its solubility are summarized below:

PropertyValue / EstimateImplication for Solubility
Molecular Formula C₁₆H₂₄O₃[3]A relatively large organic molecule.
Molecular Weight ~264.36 g/mol [4][5]Contributes to unfavorable crystal lattice energy.
Predicted pKa 4.51 ± 0.10[3]The carboxylic acid group can be deprotonated to form a much more soluble salt at pH > pKa.
Predicted XLogP3-AA 4.4[3]This high LogP value indicates a strong preference for a lipid/non-polar environment over water (high lipophilicity).

The combination of a high LogP value and a moderately acidic pKa is central to understanding and manipulating its solubility.

Q2: I see immediate precipitation when I add the compound to my neutral buffer (e.g., PBS pH 7.4). What is the first and simplest strategy I should try?

Answer: The most direct approach is pH adjustment . Your compound is a carboxylic acid with a predicted pKa of around 4.5.[3] At neutral pH, a significant portion of the molecule remains in its protonated, non-ionized (neutral) form, which is poorly soluble.

By increasing the pH of the solution to be at least 2 units above the pKa (i.e., pH > 6.5), you can apply the principles of the Henderson-Hasselbalch equation to drive the equilibrium towards the deprotonated, anionic carboxylate salt form.[6][7][8] This ionized salt is dramatically more soluble in water.

Initial Steps:

  • Prepare a dilute alkaline solution (e.g., 0.1 M NaOH).

  • Make a slurry of your compound in a minimal amount of purified water.

  • Add the alkaline solution dropwise while stirring until the solid dissolves completely.

  • Use this concentrated, alkaline stock solution for further dilutions into your final buffer. Be mindful of the potential for precipitation if the final pH of the medium drops significantly.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; }

Figure 1. pH effect on the ionization and solubility of a carboxylic acid.

Q3: My experiment is pH-sensitive and must be conducted at or near neutral pH. What are my other options?

Answer: When pH adjustment is not feasible, several other techniques can be employed, often in combination. The main strategies involve altering the solvent environment or using complexing agents to "hide" the hydrophobic parts of the molecule from water.

  • Co-solvents: Introduce a water-miscible organic solvent to create a more favorable environment for the solute.[9][10][11]

  • Cyclodextrins: Use cyclic oligosaccharides to form inclusion complexes, effectively encapsulating the hydrophobic portion of the drug.[12][13][14][15][16]

  • Surfactants: At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can solubilize the compound in their hydrophobic cores.

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} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; }

Figure 2. Decision workflow for selecting a solubilization strategy.

Troubleshooting Guides & Protocols

Issue 1: Using Co-solvents

Q: Which co-solvent should I choose and at what concentration?

A: The choice depends on the requirements of your downstream application, particularly cellular toxicity and potential for assay interference. Dimethyl sulfoxide (DMSO) is a powerful solvent but can be toxic to cells, even at low concentrations. Ethanol and Polyethylene Glycol 400 (PEG 400) are generally better tolerated.[11][17]

Co-solventTypical Starting Stock Conc.Max. Final Assay Conc. (General Guideline)ProsCons
DMSO 10-50 mM< 0.5% (v/v)High solubilizing power for many compounds.[10]Cellular toxicity, can interfere with some assays.
Ethanol (EtOH) 10-20 mM< 1.0% (v/v)Less toxic than DMSO, volatile.Can cause protein precipitation at high concentrations.
PEG 400 10-30 mM< 2.0% (v/v)Low toxicity, commonly used in formulations.[17]More viscous, may be less effective than DMSO.

Protocol: Preparing a 10 mM Stock Solution in 50% PEG 400

  • Weigh Compound: Weigh 2.64 mg of this compound (MW ~264.36 g/mol ).

  • Prepare Co-solvent Mix: Prepare a 50% (v/v) solution of PEG 400 in purified water.

  • Dissolution: Add 0.5 mL of the 50% PEG 400 solution to the solid compound.

  • Energy Input: Gently vortex and warm the vial in a 37-40°C water bath to aid dissolution. Sonication can also be used if necessary.

  • Final Volume: Once fully dissolved, add another 0.5 mL of the 50% PEG 400 solution to reach a final volume of 1.0 mL and a final concentration of 10 mM.

  • Storage: Store the stock solution at -20°C. Before use, warm to room temperature and vortex to ensure homogeneity.

Troubleshooting Tip: If your compound precipitates when diluting the stock into your aqueous buffer, this is known as "fall-out." Try lowering the concentration of your stock solution or increasing the percentage of co-solvent in your final working solution (if your experiment can tolerate it).

Issue 2: Using Cyclodextrins

Q: My application is highly sensitive to organic solvents. How do I use cyclodextrins?

A: Cyclodextrins are an excellent alternative.[13][16] These bucket-shaped molecules have a hydrophobic interior and a hydrophilic exterior.[12][14] They trap the hydrophobic part of your compound in their core, forming a water-soluble "inclusion complex." Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Protocol: Phase Solubility Study to Determine Optimal HP-β-CD Concentration

This experiment determines how solubility increases with cyclodextrin concentration.

  • Prepare CD Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., PBS, pH 7.4) at concentrations of 0%, 1%, 2%, 5%, and 10% (w/v).

  • Add Excess Compound: Add an excess amount of this compound to 1 mL of each CD solution in separate vials. Ensure solid is visible at the bottom.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantify Solubilized Compound: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this line will inform you of the complexation efficiency and help you choose a suitable concentration for your experiments.

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} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; }

Figure 3. Mechanism of solubility enhancement by cyclodextrin complexation.

References

  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: Google Search URL
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central Source: PubMed Central URL
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar Source: Touro Scholar URL
  • Title: Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study Source: Google Search URL
  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace Source: SciSpace URL
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed Source: PubMed URL
  • Title: Co-solvency and anti-solvent method for the solubility enhancement Source: Google Search URL
  • Title: Co-solvents | Biochemical Assay Reagents - MedchemExpress.
  • Title: Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central Source: PubMed Central URL
  • Title: this compound | 1611-03-6 | FD137788 - Biosynth Source: Biosynth URL
  • Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis Online Source: Taylor & Francis Online URL
  • Title: Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed Source: PubMed URL
  • Title: this compound | CymitQuimica Source: CymitQuimica URL
  • Title: Study of pH-dependent solubility of organic bases.
  • Title: this compound 1611-03-6 wiki - Guidechem Source: Guidechem URL
  • Title: this compound | CAS 1611-03-6 | SCBT Source: Santa Cruz Biotechnology URL
  • Title: this compound | 1611-03-6 - ChemicalBook Source: ChemicalBook URL

Sources

degradation products of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid under oxidative stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of this compound under oxidative stress. Our goal is to equip you with the knowledge to anticipate, identify, and manage degradation products in your experiments, ensuring the integrity and reliability of your results.

Introduction: Understanding the Stability of a Key Antioxidant

This compound, a prominent member of the sterically hindered phenolic antioxidant family, is widely utilized for its ability to scavenge free radicals and protect materials from oxidative degradation. Its efficacy stems from the sterically hindered phenolic hydroxyl group, which readily donates a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging chain reactions. However, this very reactivity makes the compound susceptible to degradation under conditions of oxidative stress, leading to the formation of various transformation products. Understanding these degradation pathways is critical for assessing the compound's stability, efficacy, and the potential biological activity of its degradants.

This guide will delve into the common degradation products observed, the mechanisms of their formation, and the analytical techniques required for their detection and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under oxidative stress?

While specific, exhaustive studies on this compound are not extensively documented in publicly available literature, we can predict the primary degradation products based on the known behavior of structurally similar hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and its derivatives.[1] The main degradation pathways involve the oxidation of the phenolic hydroxyl group and potential modifications to the tert-butyl groups.

The most probable degradation products include:

  • Quinone-type structures: Oxidation of the phenolic hydroxyl group is a common degradation pathway for phenolic antioxidants, leading to the formation of colored quinone methides or other quinone-like species.

  • Products of tert-butyl group loss: Under more severe oxidative conditions, the bulky tert-butyl groups may be cleaved.

  • Benzoic acid derivatives: Oxidation of the acetic acid side chain is also a possibility, though the phenolic ring is generally more susceptible to initial oxidation. For the related compound 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, oxidation of the aldehyde to a carboxylic acid is a primary degradation route, suggesting the acetic acid moiety in our compound of interest may be relatively stable in comparison to the phenolic ring.[1]

Q2: What experimental conditions are likely to induce the degradation of this compound?

Degradation can be induced by a variety of factors that promote oxidative stress. In a laboratory setting, "forced degradation" studies are often employed to intentionally generate degradation products for analytical method development and stability assessment.[2][3][4][5] Common conditions include:

  • Oxidative Conditions: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂), metal ions (e.g., Cu²⁺, Fe³⁺), or exposure to atmospheric oxygen, especially at elevated temperatures.

  • Photolytic Stress: Exposure to UV or visible light can provide the energy to initiate free radical reactions and subsequent degradation.

  • Thermal Stress: High temperatures can accelerate the rate of oxidation and other degradation reactions.

  • Extreme pH: While hydrolysis is less of a concern for this specific molecule compared to esters, for example, highly acidic or basic conditions can catalyze oxidative degradation.

Q3: How can I monitor the degradation of my this compound sample?

The most effective way to monitor degradation is by using a stability-indicating analytical method, primarily High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. An ideal HPLC method should be able to separate the intact parent compound from all its potential degradation products.

  • HPLC with UV Detection: A standard and robust method for quantitative analysis. The disappearance of the parent peak and the appearance of new peaks over time indicate degradation.

  • HPLC with Mass Spectrometry (MS) Detection (LC-MS): This is the gold standard for identifying unknown degradation products. MS provides mass-to-charge ratio (m/z) information, which is crucial for elucidating the structures of the degradants. Tandem MS (MS/MS) can provide further structural information through fragmentation analysis.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in my HPLC chromatogram. Sample degradation may have occurred during storage or sample preparation.Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Prepare solutions fresh before use. Use a stability-indicating HPLC method to identify if the new peaks are known degradation products.
My sample solution is turning yellow/brown. This is often an indication of the formation of colored oxidation products, such as quinone-type structures.This is a visual cue of degradation. Quantify the extent of degradation using HPLC. To prevent this, minimize exposure to light, oxygen, and high temperatures during storage and handling.
I am not seeing any degradation under my forced degradation conditions. The stress conditions may not be harsh enough for this stable molecule.Increase the concentration of the stressor (e.g., higher concentration of H₂O₂), extend the exposure time, or increase the temperature. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways. A degradation of 5-20% is generally considered suitable for method validation.[2][7]
I can't identify the structure of a major degradation product from its mass spectrum. The fragmentation pattern may be complex or not readily interpretable.Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Perform MS/MS experiments at different collision energies to generate a more complete fragmentation pattern. Compare the fragmentation pattern to known patterns of similar compounds if available in the literature.

Experimental Protocols

Protocol 1: Forced Degradation Study under Oxidative Stress

This protocol outlines a general procedure for inducing oxidative degradation of this compound.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Oxidative Stress: To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3%). The final concentration of H₂O₂ and the incubation time will need to be optimized based on the stability of the compound. A good starting point is to incubate at room temperature for 24 hours.

  • Time Point Sampling: Take aliquots of the reaction mixture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching (Optional but Recommended): To stop the reaction at each time point, an antioxidant like sodium bisulfite can be added, or the sample can be immediately diluted with the mobile phase and injected into the HPLC system.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or HPLC-MS method to monitor the decrease in the parent compound and the formation of degradation products.

Protocol 2: HPLC-MS Method for the Analysis of Degradation Products

This is a general-purpose method that can be optimized for your specific instrumentation and degradation products.

  • Instrumentation: HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

  • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95-100%) over 15-20 minutes to elute a wide range of compounds with different polarities.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be tested, as different degradation products may ionize more efficiently in one mode over the other.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) should be used for initial screening of unknown degradation products.

    • MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS on the detected degradation product ions to obtain fragmentation data for structural elucidation.

Visualizing Degradation Pathways and Workflows

Predicted Oxidative Degradation Pathway A 3,5-di-tert-butyl-4- hydroxyphenylacetic acid B Phenoxy Radical Intermediate A->B Oxidative Stress (e.g., H₂O₂, light) C Quinone Methide Derivative B->C Rearrangement D Further Oxidation Products (e.g., ring opening, loss of t-butyl) C->D Harsh Oxidative Conditions Experimental Workflow for Degradation Analysis cluster_0 Sample Preparation & Stress cluster_1 Analysis cluster_2 Characterization A Prepare Stock Solution of 3,5-di-tert-butyl-4- hydroxyphenylacetic acid B Induce Oxidative Stress (e.g., H₂O₂, UV light) A->B C Collect Samples at Different Time Points B->C D HPLC-UV/MS Analysis C->D E Quantify Parent Compound & Degradation Products D->E F High-Resolution MS for Elemental Composition D->F G MS/MS Fragmentation for Structural Elucidation F->G

Caption: Workflow for degradation product analysis.

References

  • Angelini, P., Girometta, C., Tirillini, B., & Venanzoni, R. (n.d.). MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. ResearchGate.
  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. (a) Hindered...
  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2007). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharma Hub.
  • Maheswaran, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. SciSpace.
  • Gupta, A., Yadav, J. S., Rawat, S., & Gandhi, M. (2022). Forced Degradation – A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Jadhav, S. B., & Singh, R. (2016). Forced Degradation Studies. MedCrave online.
  • Waters. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters.

Sources

Technical Support Center: Stability of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. As Senior Application Scientists, we understand that ensuring the stability of your compounds in solution is critical for generating reliable and reproducible experimental data. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this phenolic acid.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries we receive.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

As a sterically hindered phenolic compound, its stability is primarily influenced by factors that promote oxidation of the hydroxyl group. The main factors leading to degradation are:

  • Exposure to Light: Photolytic degradation can occur, especially under UV light, which can initiate oxidation reactions.[1][2]

  • Elevated Temperatures: Heat accelerates the rate of chemical degradation.[2][3] Phenolic compounds are often thermolabile.[2]

  • High pH (Alkaline Conditions): The phenolic hydroxyl group is weakly acidic.[4] In basic solutions, it deprotonates to form a phenoxide ion, which is significantly more susceptible to oxidation. Studies on other phenolic acids confirm they are not stable at high pH.[5][6]

  • Presence of Oxidizing Agents: This includes dissolved oxygen in the solvent as well as chemical oxidizers like peroxides or metal ions that can catalyze oxidation.[1][2][6]

Q2: What are the recommended storage conditions for stock solutions of this compound?

To ensure optimal long-term stability, solutions of this compound should be stored with the following precautions.[1]

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.Low temperatures significantly slow down the rate of chemical degradation.[1][2]
Light Store in amber glass vials or protect from light by wrapping in aluminum foil.Prevents photolytic degradation.[1][2][3]
Atmosphere Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolution. Store vials with a tight seal.Minimizes exposure to oxygen, a key driver of oxidative degradation.[6][7]
Container Use amber glass containers.Glass is inert, and amber color protects from light.[1]
Solvent If preparing aqueous solutions, use freshly de-gassed, high-purity water. Note that aqueous solutions are not recommended for storage for more than one day.[7] For organic stock solutions (e.g., in acetonitrile or DMSO), ensure the solvent is high-grade and dry.Minimizes contaminants like metal ions and dissolved oxygen that can catalyze degradation.
Q3: What are the likely degradation products I should be looking for?

While specific degradation studies on this exact molecule are not widely published, we can predict the primary degradation pathways based on its chemical structure and data from related phenolic antioxidants.[1][8] The main degradation route involves the phenolic hydroxyl group.

  • Oxidation to a Quinone Methide: The most probable degradation pathway involves the oxidation of the phenolic group. Due to the acetic acid side chain, this can lead to the formation of a quinone methide derivative, which can be highly colored and may further react or polymerize.

  • Oxidation to a Benzoquinone: A related pathway involves oxidation to a 2,6-di-tert-butyl-p-benzoquinone structure, which results from the loss of the acetic acid side chain and oxidation of the phenol.[8]

Q4: How can I effectively monitor the stability of my solution over time?

The most reliable method is to use a stability-indicating analytical method , which is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[9] High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[1]

Troubleshooting Guides & Experimental Protocols

This section provides in-depth guidance for resolving specific experimental challenges.

Problem: My compound is degrading rapidly in my aqueous buffer. What is the cause and how can I mitigate it?

Causality: Rapid degradation in aqueous buffers is almost always due to oxidative degradation, which is highly accelerated by two main factors: pH and the presence of dissolved oxygen or metal ion contaminants . As discussed in the FAQs, a pH above neutral will deprotonate the phenol, making it easier to oxidize.[4][5] Metal ions (like Fe²⁺ or Cu²⁺) can catalytically accelerate this oxidation.

Solution Workflow:

  • pH Control:

    • Maintain the buffer pH in the slightly acidic range (e.g., pH 4-6) if your experiment allows. The protonated form of the phenol is significantly more stable.

    • Verify the pH of your final solution after the compound has been added, as the compound itself is acidic.

  • Solvent Preparation Protocol:

    • Step 1: Use High-Purity Water: Start with HPLC-grade or Milli-Q® water to minimize metal ion contamination.

    • Step 2: De-gas the Buffer: Before adding your compound, sparge the buffer with an inert gas like nitrogen or argon for 15-20 minutes, or use sonication under vacuum. This removes dissolved oxygen.[7]

    • Step 3 (Optional): Add a Chelating Agent: If metal ion contamination is suspected, consider adding a small amount (e.g., 0.1 mM) of ethylenediaminetetraacetic acid (EDTA) to the buffer. EDTA will sequester metal ions, preventing them from participating in redox cycling.

    • Step 4: Prepare Freshly: Aqueous solutions of phenolic compounds can be unstable.[7] It is best practice to prepare them fresh for each experiment and avoid storing them for more than a day, even under ideal conditions.[7]

Problem: I see new peaks in my HPLC chromatogram after storing my solution. How do I confirm they are degradants and validate my analytical method?

Causality: The appearance of new peaks that grow over time while the main compound peak decreases is a classic sign of degradation. However, to confidently state this and accurately quantify stability, you must first prove that your HPLC method can separate the parent compound from all potential degradation products. This is achieved through a Forced Degradation Study .[10][11]

Forced Degradation Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Exposure) cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base oxid Oxidation (e.g., 3% H₂O₂, RT) stock->oxid therm Thermal (e.g., 70°C in solution) stock->therm photo Photolytic (UV Light Exposure) stock->photo control Control (Stock Solution, Protected) stock->control hplc Analyze All Samples by HPLC-UV/DAD acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc control->hplc eval Evaluate Peak Purity & Resolution. Calculate Degradation & Mass Balance. hplc->eval

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

The objective is to intentionally degrade the compound to an extent of 5-20%.[9][12] This generates the potential degradation products needed to confirm the specificity of your analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • For each condition below, mix your stock solution with the stressor solution and incubate. Remember to run a control sample (your compound in the solvent, protected from stress) in parallel.[12]

Stress ConditionProtocol ExamplePurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.[1]To test stability against acidic conditions.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.[1]Phenols are sensitive to bases; degradation is often rapid.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]To simulate oxidative stress.
Thermal Degradation Heat a sealed vial of the stock solution at 70°C for 48 hours.[1]To assess intrinsic thermal stability.
Photolytic Degradation Expose a solution in a clear quartz cuvette to a photostability chamber with a UV light source (per ICH Q1B guidelines).[1][12]To assess light sensitivity.

3. Analysis:

  • After the incubation period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples before injection.

  • Analyze the control, unstressed, and all stressed samples by your HPLC method. Use a Photo-Diode Array (PDA) or Diode-Array Detector (DAD) if available.

4. Evaluation:

  • Specificity: Confirm that the degradation product peaks are well-resolved from the parent peak (Resolution > 2).

  • Peak Purity: If using a DAD, perform a peak purity analysis on the parent peak in the chromatograms of the stressed samples. This ensures there are no co-eluting impurities.

  • Mass Balance: The total amount of the drug detected (sum of the parent compound and all degradants) should be close to 100% of the initial concentration. A good mass balance (e.g., 95-105%) indicates that all significant degradation products are being detected.

Problem: How do I develop a robust, stability-indicating HPLC method from scratch?

Causality: A good HPLC method must have sufficient resolving power to separate the analyte of interest from all potential impurities and degradants. Method development is a systematic process of optimizing parameters like the column, mobile phase, and detector settings to achieve this goal.

HPLC Method Development Logic

HPLC_Method_Development cluster_params Initial Parameter Selection cluster_run Execution & Evaluation cluster_optimize Optimization Loop start Define Goal: Separate Parent from Degradants col Column: C18, 4.6x150mm, 5µm start->col mob Mobile Phase: A: 0.1% Formic Acid in H₂O B: Acetonitrile col->mob det Detector: UV DAD @ 278 nm mob->det flow Flow Rate / Temp: 1.0 mL/min, 30°C det->flow run_initial Run Initial Gradient (e.g., 5-95% B in 20 min) with Stressed Samples flow->run_initial eval Evaluate Resolution, Peak Shape, & Tailing run_initial->eval opt_grad Adjust Gradient Slope or Isocratic Hold eval->opt_grad Poor Resolution opt_ph Modify Mobile Phase pH / Additive eval->opt_ph Poor Peak Shape opt_col Change Column Chemistry (e.g., Phenyl-Hexyl) eval->opt_col Co-elution Unresolved end Validated Stability- Indicating Method eval->end Resolution > 2 Tailing Factor < 1.5 opt_grad->run_initial opt_ph->run_initial opt_col->run_initial

Caption: Logic flowchart for HPLC method development.

Protocol: HPLC Method Development

1. Starting Conditions:

  • Based on the properties of phenolic acids, the following are excellent starting parameters.

ParameterRecommended Starting ConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Good general-purpose column for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Detection UV at ~278 nm.[1]Phenolic compounds have a strong UV absorbance in this region.
Column Temp. 30°C.[1]Provides stable and reproducible retention times.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Vol. 10 µLA typical starting volume.

2. Initial Gradient Run:

  • Inject a mixture of your stressed samples and run a broad gradient (e.g., 5% to 95% Acetonitrile over 20-30 minutes). This will show you where the parent compound and major degradants elute.

3. Optimization:

  • If peaks are poorly resolved: Adjust the gradient. Make it shallower (slower increase in organic solvent) around the region where your peaks of interest are eluting.

  • If peaks are tailing: Ensure the mobile phase pH is low enough (~pH 2.5-3.5) to fully protonate the carboxylic acid.

  • If peaks are still co-eluting: Consider a different column chemistry. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds.

4. Validation:

  • Once you have a method that shows baseline separation of the parent from all forced degradation products, you can proceed with method validation according to ICH guidelines to confirm its robustness, accuracy, and precision.

References
  • BenchChem. (2025). Stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in long-term storage. BenchChem Tech Support.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Fernández, K., Vega, M., & Aspé, E. (2018). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 23(9), 2369.
  • BenchChem. (2025).
  • Ferlemi, A. V., & Lamari, F. N. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(15), 2245.
  • Wikipedia contributors. (n.d.). Phenol. In Wikipedia. Retrieved January 9, 2026.
  • Thermo Fisher Scientific. (2025).
  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
  • Cayman Chemical. (2022).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Jenke, D. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5).

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Technical Support Center: Navigating the Challenges of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the interference of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid in common colorimetric assays. Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy and reliability of your experimental data.

Introduction: Understanding the Source of Interference

This compound is a synthetic phenolic antioxidant.[1] Its core structure, a hydroxyl group attached to a benzene ring, is the basis for its potent antioxidant activity and, consequently, its potential to interfere with various biochemical assays.[2] The two bulky tert-butyl groups sterically hinder the hydroxyl group, which influences its reactivity. This guide will dissect the mechanisms of interference and provide actionable strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my assays?

A1: this compound is a phenolic compound widely used for its antioxidant properties to prevent the oxidative degradation of materials.[1] In a laboratory setting, its presence in your samples, whether as a therapeutic agent, a formulation component, or a contaminant, can lead to inaccurate results in colorimetric assays. This is primarily due to its ability to participate in redox reactions, which are the basis of many common assays.

Q2: Which types of colorimetric assays are most susceptible to interference from this compound?

A2: Assays that rely on redox reactions are highly susceptible. This includes:

  • Protein Quantification Assays: Notably the Bicinchoninic Acid (BCA) and Lowry assays, which involve the reduction of copper ions.

  • Antioxidant Capacity Assays: Such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

  • Enzymatic Assays: Particularly those that use coupled enzymatic reactions generating a chromophore through a redox-sensitive step, for example, assays involving glucose oxidase and peroxidase.[3]

Q3: What are the primary mechanisms of interference?

A3: There are two main mechanisms:

  • Redox Interference: The phenolic hydroxyl group of this compound can donate an electron and reduce components of the assay reagent, leading to a color change that is not proportional to the concentration of the analyte of interest. This typically results in a false positive or an overestimation of the measured parameter.

  • Spectral Interference: The compound itself or its oxidized products may absorb light at or near the wavelength used to measure the assay's chromophore. This spectral overlap can lead to artificially high absorbance readings.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to identifying and resolving interference caused by this compound in your experiments.

Issue 1: Inaccurate Protein Quantification with BCA or Lowry Assays
  • Symptom: You observe a higher-than-expected protein concentration, or you get a color change in your blank samples that contain this compound but no protein.

  • Cause: Phenolic compounds can reduce Cu²⁺ to Cu⁺, which is the first step in the color development for both the BCA and Lowry assays.[4] This leads to an overestimation of protein content. The interference is often concentration-dependent, with higher concentrations of the phenolic compound causing more significant errors.[4]

  • Solutions:

    • Mitigation Protocol 1: Protein Precipitation: This method physically separates the protein from the interfering compound.

      Experimental Protocol: Acetone Precipitation

      • To your protein sample, add four volumes of ice-cold acetone.

      • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

      • Centrifuge at 13,000 x g for 10 minutes at 4°C.

      • Carefully decant the supernatant containing the interfering compound.

      • Wash the protein pellet with one volume of ice-cold acetone and centrifuge again.

      • Air-dry the pellet to remove any residual acetone.

      • Resuspend the protein pellet in a compatible buffer for your downstream assay.

    • Alternative Assay: Consider using a protein assay that is less susceptible to reducing agents, such as the Bradford protein assay. However, be aware that the Bradford assay can have its own set of interfering substances, primarily detergents.

Issue 2: Aberrant Results in Antioxidant Capacity Assays (DPPH & ABTS)
  • Symptom: You are trying to measure the antioxidant capacity of a sample, but you suspect that the presence of this compound, which is not your analyte of interest, is skewing the results.

  • Cause: As a potent antioxidant, this compound will directly react with the DPPH or ABTS radicals, leading to a strong signal that masks the true antioxidant capacity of your sample.[5][6]

  • Solutions:

    • Proper Controls: It is crucial to run a control sample containing only this compound at the same concentration as in your experimental samples. The signal from this control can then be subtracted from the signal of your test samples.

    • Alternative Methods: If the interference is too strong to be corrected by a simple blank subtraction, consider alternative methods for assessing oxidative stress that do not rely on direct radical scavenging, such as measuring the levels of specific oxidative damage markers (e.g., protein carbonyls, lipid peroxidation products).

Issue 3: Suspected Interference in Coupled Enzymatic Assays
  • Symptom: You observe unexpected kinetics or endpoint values in an enzymatic assay that uses a peroxidase-based detection system.

  • Cause: Phenolic compounds can interfere with assays involving horseradish peroxidase (HRP) by acting as reducing co-substrates, competing with the chromogenic substrate and leading to an underestimation of enzyme activity.[3]

  • Solutions:

    • Control Experiments: Run the assay in the absence of the primary enzyme but in the presence of this compound to see if it directly reacts with the detection reagents.

    • Alternative Detection Methods: If possible, switch to a detection method that does not involve a redox-sensitive step. For example, use a fluorescent substrate that is not based on an HRP-coupled reaction.

Data Presentation and Visualization

To aid in your experimental design and troubleshooting, the following table summarizes the types of interference and suggested mitigation strategies.

Assay TypeMechanism of InterferencePrimary EffectRecommended Mitigation Strategies
BCA & Lowry Protein Assays Redox (Reduction of Cu²⁺)False Positive / OverestimationProtein Precipitation, Use of Bradford Assay
DPPH & ABTS Antioxidant Assays Redox (Radical Scavenging)Inaccurate Antioxidant CapacityProper Controls, Blank Subtraction
Coupled Enzymatic Assays (e.g., with HRP) Redox (Reducing Co-substrate)Underestimation of ActivityControl Experiments, Alternative Detection

Visualizing the Interference and Workflow

.dot

Interference Troubleshooting Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Unexpected Results in Colorimetric Assay Check_Compound Is this compound present in the sample? Problem->Check_Compound Assay_Type Identify Assay Type (Protein, Antioxidant, Enzymatic) Check_Compound->Assay_Type Yes Protein_Sol Protein Precipitation or Alternative Assay Assay_Type->Protein_Sol Protein Assay Antioxidant_Sol Implement Proper Controls and Blank Subtraction Assay_Type->Antioxidant_Sol Antioxidant Assay Enzymatic_Sol Run Control Experiments or Use Alternative Detection Assay_Type->Enzymatic_Sol Enzymatic Assay

Caption: A workflow diagram for troubleshooting interference.

.dot

Mechanism of Redox Interference in BCA/Lowry Assays cluster_reagents Assay Reagents cluster_interference Interfering Compound cluster_reaction Reaction Pathway Cu2 Cu²⁺ (from reagent) Cu1 Cu⁺ Cu2->Cu1 Reduced by Protein (intended reaction) BCA_Reagent BCA or Folin-Ciocalteu Reagent Color_Product Colored Product (False Positive Signal) BCA_Reagent->Color_Product Forms Phenolic This compound Phenolic->Cu1 Reduces Cu1->Color_Product Reacts with

Caption: The mechanism of redox interference in copper-based protein assays.

References

  • Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. PubMed Central. [Link]
  • Assessment of the degree of interference of polyphenolic compounds on glucose oxid
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis.
  • Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]
  • Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites. [Link]
  • 3,5-Di-tert-butyl-4-hydroxy-benzoic acid - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
  • Determination of antioxidant activity of phenolic antioxidants in a Fenton-type reaction system by chemiluminescence assay. Semantic Scholar. [Link]
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. MDPI. [Link]
  • Relationship structure-antioxidant activity of hindered phenolic compounds.

Sources

Technical Support Center: Optimizing 3,5-di-tert-butyl-4-hydroxyphenylacetic acid Concentration for Antioxidant Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this potent antioxidant in various assays. Our goal is to equip you with the scientific rationale and practical steps needed to optimize its concentration for reliable and reproducible results.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the most common preliminary questions regarding the compound's properties and how to properly prepare it for experimental use.

Q1: What is this compound and why is it used as an antioxidant standard?

This compound is a synthetic phenolic compound. Its antioxidant activity stems from the sterically hindered hydroxyl (-OH) group on the phenyl ring. The two bulky tert-butyl groups flanking the hydroxyl group enhance its stability and ability to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[1][2] This mechanism makes it an excellent positive control or test compound in assays that measure radical scavenging activity.

Q2: I'm having trouble dissolving the compound. What is the recommended solvent and how do I prepare a stock solution?

This is a frequent and critical first step. Due to its chemical structure, this compound is hydrophobic and has poor solubility in water.

Answer: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) or ethanol.[3] Many researchers find DMSO particularly effective for achieving higher stock concentrations.[4]

Step-by-Step Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable microfuge tube or vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or absolute ethanol to achieve the target stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is completely clear with no visible particulates before use.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[3] For long-term stability, storage at -80°C is preferable. Protect from light by using amber vials or wrapping tubes in aluminum foil.[5]

Section 2: Assay-Specific Concentration Optimization

The optimal concentration of your antioxidant is highly dependent on the specific assay being used. A concentration that yields a full dose-response curve in one assay may be too high or too low for another.

Q3: What is a good starting concentration range for a DPPH assay?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge this stable free radical.[6][7] The reaction results in a color change from violet to yellow, which is measured spectrophotometrically.

Answer: A pragmatic starting point for this compound in a DPPH assay is to test a wide concentration range, for example, from 1 µM to 200 µM .

Causality: The goal is to generate a dose-response curve that allows for the calculation of an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[6] Starting with a broad range ensures you capture the linear portion of the curve. If your initial results show either very high (>90%) or very low (<10%) inhibition across all concentrations, you will need to adjust the range accordingly. For highly potent compounds, you may need to test concentrations in the nanomolar range.

Q4: How should I adjust the concentration for an ABTS assay?

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay also measures radical scavenging but uses the ABTS radical cation (ABTS•⁺), which is generated by reacting ABTS with potassium persulfate.[8][9]

Answer: The ABTS assay is often more sensitive than the DPPH assay. A recommended starting concentration range for this compound is typically lower, from approximately 0.5 µM to 100 µM .

Causality: The kinetics and stoichiometry of the ABTS radical reaction can differ from DPPH.[10][11] Therefore, an antioxidant might show different potency. It's crucial to empirically determine the optimal range. Your goal, similar to the DPPH assay, is to find a range of concentrations that gives a clear dose-dependent inhibition of the ABTS•⁺ radical, allowing for an accurate IC50 calculation.

Data Summary: Recommended Starting Concentrations
Assay TypeRecommended Starting Range (Final Concentration)Key Considerations
DPPH 1 µM - 200 µMEnsure final solvent concentration is consistent across all wells and does not interfere with the assay.
ABTS 0.5 µM - 100 µMThe ABTS radical must be pre-generated and diluted to a specific starting absorbance before adding the antioxidant.[8][9]
FRAP 5 µM - 500 µMThis assay measures reducing power, not direct radical scavenging. Higher concentrations may be needed.

Section 3: Troubleshooting Guide

Even with careful planning, experimental issues can arise. This section provides solutions to common problems.

Q5: My compound precipitated when I added it to the aqueous assay buffer. What should I do?

Problem: Precipitation of a hydrophobic compound upon dilution of a DMSO or ethanol stock into an aqueous buffer is a common challenge.[4][12]

Solution Workflow:

  • Check Final Solvent Concentration: The most common cause is the final concentration of the organic solvent (e.g., DMSO) being too low to maintain solubility. As a general rule, try to keep the final DMSO concentration below 1% (and ideally below 0.5%) in your assay, but ensure this level is sufficient to keep your compound in solution at the highest tested concentration. You must run a solvent control to ensure the solvent itself does not affect the assay.

  • Modify Dilution Technique: Avoid adding a small volume of highly concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions. Crucially, ensure rapid mixing (vortexing or vigorous pipetting) immediately upon adding the stock to the aqueous solution to avoid localized high concentrations that initiate precipitation.[4]

  • Consider Co-solvents: If permitted by the experimental design, incorporating a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final assay buffer can improve solubility.[4] Always test the effect of the co-solvent on the assay's performance first.

Q6: My results are not reproducible between experiments. What are the likely causes?

Problem: Lack of reproducibility can stem from compound instability, assay variability, or inconsistent technique.

Solution Workflow:

Troubleshooting_Reproducibility Start Inconsistent Results Check_Compound Check Compound Stability Start->Check_Compound Check_Assay Check Assay Parameters Start->Check_Assay Check_Technique Check Pipetting & Timing Start->Check_Technique Sol_Prep Freshly Prepare Dilutions? Check_Compound->Sol_Prep Stock_Storage Stock Stored at -20°C/-80°C? Check_Compound->Stock_Storage Radical_Prep Radical Solution Fresh? Check_Assay->Radical_Prep Incubation Consistent Incubation Time & Temp? Check_Assay->Incubation Pipetting Calibrated Pipettes? Check_Technique->Pipetting Timing Consistent Plate Reading Time? Check_Technique->Timing Fix_Sol Prepare fresh dilutions from frozen stock for each experiment. Sol_Prep->Fix_Sol No Fix_Storage Aliquot stock to avoid freeze-thaw cycles. Stock_Storage->Fix_Storage No Fix_Radical Prepare fresh DPPH/ABTS working solution daily. Radical_Prep->Fix_Radical No Fix_Incubation Use a temperature-controlled incubator and a precise timer. Incubation->Fix_Incubation No Fix_Pipetting Verify pipette calibration and use consistent technique. Pipetting->Fix_Pipetting No Fix_Timing Read all plates at the exact same timepoint post-incubation. Timing->Fix_Timing No

Caption: Troubleshooting workflow for poor reproducibility.

Section 4: Experimental Protocol & Workflow

This section provides a generalized protocol for performing a DPPH antioxidant assay in a 96-well plate format.

Generalized DPPH Assay Protocol
  • Prepare DPPH Working Solution: Prepare a ~60-100 µM solution of DPPH in methanol or ethanol. The absorbance of this solution at ~517 nm should be approximately 1.0. This solution is light-sensitive and should be prepared fresh.

  • Prepare Antioxidant Dilutions: Perform a serial dilution of your this compound stock solution to create a range of working concentrations (e.g., from 1 mM down to 5 µM). Also prepare a positive control (e.g., Trolox or Ascorbic Acid) in the same manner.

  • Plate Layout: In a 96-well microplate, add your samples and controls.

    • Blank Wells: Add 100 µL of methanol/ethanol.

    • Control Wells: Add 50 µL of methanol/ethanol (solvent control).

    • Sample Wells: Add 50 µL of your various antioxidant dilutions.

    • Positive Control Wells: Add 50 µL of your positive control dilutions.

  • Initiate Reaction: Add 50 µL of the DPPH working solution to all wells except the blanks. The total volume in these wells will be 100 µL.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance of the plate at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Overall Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_stock Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO) prep_serial Perform Serial Dilutions of Stock in Assay Solvent prep_stock->prep_serial add_samples Pipette Controls & Diluted Samples into 96-Well Plate prep_serial->add_samples prep_reagent Prepare Assay Reagents (e.g., DPPH or ABTS•⁺ Solution) add_reagent Add Radical Reagent to Initiate Reaction prep_reagent->add_reagent add_samples->add_reagent incubate Incubate Plate (Dark, Room Temp, 30 min) add_reagent->incubate read_abs Read Absorbance (e.g., 517 nm for DPPH) incubate->read_abs calc_inhibition Calculate % Inhibition for each concentration read_abs->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: General workflow from preparation to data analysis.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use water to dissolve this compound?

    • A: No, it is poorly soluble in water.[13] You must use an organic solvent like DMSO or ethanol to prepare a stock solution.

  • Q: How long is my diluted working solution stable?

    • A: It is highly recommended to prepare fresh dilutions from your frozen stock solution for each experiment. Aqueous dilutions of phenolic compounds may not be stable for more than a day, even when refrigerated.[3]

  • Q: My IC50 value seems very different from published values for similar compounds. Why?

    • A: IC50 values are highly dependent on the specific assay conditions (e.g., radical concentration, incubation time, solvent system).[10] Minor variations in protocol can lead to significant differences in results. Always run a well-characterized standard like Trolox or ascorbic acid in parallel to benchmark your assay's performance.

  • Q: What is the molecular weight of this compound?

    • A: The molecular weight is approximately 264.36 g/mol .[14]

References

  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 16(12), 10137-10152. [Link]
  • ResearchGate. (2023). (PDF) Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • ResearchGate. (n.d.). (PDF) Improved DPPH determination for antioxidant activity spectrophotometric assay.
  • PubMed Central. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • MDPI. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the HPLC analysis of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with this particular analyte. Peak tailing can significantly compromise the accuracy and precision of quantification, leading to unreliable results. This guide provides a structured, in-depth approach to troubleshooting, grounded in scientific principles and practical, field-proven solutions.

Understanding the Molecule: Why Does this compound Tailing Occur?

This compound possesses distinct structural features that can contribute to peak tailing in reverse-phase HPLC. The primary culprits are the acidic carboxylic acid group and the phenolic hydroxyl group. These functional groups can engage in secondary interactions with the stationary phase, particularly with residual, un-endcapped silanol groups on the silica support. This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailed peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for acidic compounds like this compound?

A1: The most frequent cause is the interaction between the deprotonated carboxylate or phenolate ions of the analyte and active silanol groups on the C18 column surface. These silanol groups are acidic and can act as cation-exchange sites, leading to strong, undesirable secondary interactions.

Q2: Can my mobile phase pH be the problem?

A2: Absolutely. The pH of the mobile phase dictates the ionization state of your analyte. For this compound, a mobile phase pH that is too high (above its pKa) will cause the carboxylic acid and phenolic hydroxyl groups to deprotonate, increasing the likelihood of silanol interactions and subsequent peak tailing.

Q3: My column is new. Can it still have active silanol groups?

A3: Yes. Even new, high-quality columns have a population of residual silanol groups that are not fully end-capped. The accessibility of these silanols can also change over the lifetime of the column, often becoming more problematic as the column ages.

Q4: Could the issue be related to my sample preparation?

A4: While less common for peak tailing, improper sample solvent can cause peak distortion. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting. Conversely, a much weaker solvent can sometimes contribute to tailing, although this is less pronounced than stationary phase interactions.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Part 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to address peak tailing. The goal is to control the ionization of both the analyte and the stationary phase.

1.1. Adjusting Mobile Phase pH

The Principle: By lowering the mobile phase pH to at least 2 pH units below the analyte's pKa, you can ensure that the carboxylic acid and phenolic hydroxyl groups remain protonated (in their neutral form). This minimizes the ionic interactions with silanol groups. The pKa of the carboxylic acid group in similar structures is around 4-5, while the phenolic hydroxyl group is around 10-11. Therefore, a pH of 2.5-3.0 is a good starting point.

Protocol: pH Adjustment

  • Buffer Selection: Choose a buffer system with a pKa close to the desired pH. For a pH of 2.5-3.0, formic acid (0.1%) or a phosphate buffer are excellent choices.

  • Preparation: Prepare the aqueous portion of your mobile phase and carefully adjust the pH using an acid (e.g., phosphoric acid, formic acid).

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

1.2. Using Mobile Phase Additives

The Principle: If pH adjustment alone is insufficient, a competing base can be added to the mobile phase. This additive will preferentially interact with the active silanol groups, effectively "shielding" them from the analyte.

Protocol: Adding a Competing Base

  • Additive Selection: Triethylamine (TEA) is a common choice. It is a small, basic molecule that effectively masks silanol groups.

  • Concentration: Add TEA to the mobile phase at a low concentration, typically 0.1% (v/v).

  • pH Re-adjustment: After adding TEA, the mobile phase pH will increase. Re-adjust the pH back to your target (e.g., 2.5-3.0) using an acid like phosphoric acid.

  • Equilibration: Equilibrate the column thoroughly as described above.

Part 2: Stationary Phase and Hardware Considerations

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself or other hardware components.

2.1. Column Selection

The Principle: Not all C18 columns are created equal. Columns with high-purity silica and advanced end-capping technologies will have fewer accessible silanol groups.

Recommendations:

  • End-Capped Columns: Ensure you are using a column that is specified as "end-capped."

  • Sterically Protected Columns: Consider columns with bulky side chains (e.g., C18 with an embedded polar group or a "sterically protected" phase) that physically hinder the analyte from reaching the silica surface.

  • Alternative Chemistries: For highly problematic compounds, a phenyl-hexyl or a polymer-based column might offer a different selectivity and reduce silanol interactions.

2.2. Column Contamination and Voiding

The Principle: Over time, columns can become contaminated with strongly retained sample components or develop voids at the head of the column. Both can lead to peak distortion.

Troubleshooting Steps:

  • Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol) to remove any contaminants.

  • Column Reversal: If the manufacturer allows, reverse the column and flush it with the mobile phase (without connecting to the detector) to clear any particulates from the inlet frit.

  • Guard Column: Employ a guard column to protect the analytical column from strongly retained compounds and particulates.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed mobile_phase Part 1: Mobile Phase Optimization start->mobile_phase adjust_ph 1.1 Adjust pH (2.5-3.0) mobile_phase->adjust_ph add_additive 1.2 Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_additive If tailing persists success Peak Shape Acceptable adjust_ph->success Issue Resolved stationary_phase Part 2: Stationary Phase/Hardware add_additive->stationary_phase If tailing persists add_additive->success Issue Resolved check_column 2.1 Evaluate Column Chemistry (End-capped, Sterically Protected) stationary_phase->check_column clean_column 2.2 Clean/Reverse Column check_column->clean_column If using appropriate column check_column->success Issue Resolved (New Column) clean_column->success Issue Resolved

Caption: A flowchart for systematic HPLC troubleshooting.

Part 3: Advanced Troubleshooting

If the above steps have not yielded a satisfactory peak shape, consider these advanced strategies.

3.1. Lowering Temperature

The Principle: Reducing the column temperature can sometimes decrease the kinetics of the secondary interactions with silanol groups, leading to a more symmetrical peak. However, this will also increase retention time and viscosity.

Protocol:

  • Set the column thermostat to a lower temperature, for example, 25°C or 20°C.

  • Allow the system to fully equilibrate at the new temperature.

  • Inject the sample and observe the peak shape.

3.2. Sample Overload

The Principle: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.

Protocol:

  • Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject and Analyze: Inject the diluted samples and observe the peak shape. If the tailing improves with dilution, sample overload was a contributing factor.

Visualizing Analyte-Silanol Interactions

Silanol_Interaction cluster_0 Undesirable Interaction (Peak Tailing) cluster_1 Desired State (Symmetrical Peak) Analyte_Ion Analyte Anion (COO-) Silanol Deprotonated Silanol (Si-O-) Analyte_Ion->Silanol Ionic Interaction Analyte_Neutral Neutral Analyte (COOH) Silanol_Protonated Protonated Silanol (Si-OH)

Caption: Analyte interaction with the stationary phase.

Summary Table of Troubleshooting Strategies

Strategy Parameter Recommended Change Rationale
Mobile Phase pH pHDecrease to 2.5-3.0Protonates analyte and silanols, minimizing ionic interactions.
Mobile Phase Additive Competing BaseAdd 0.1% Triethylamine (TEA)Masks active silanol sites on the stationary phase.
Column Chemistry Stationary PhaseUse end-capped, sterically protected, or alternative chemistry columnsReduces the number of available silanol groups for interaction.
Temperature Column TemperatureDecrease to 20-25°CMay reduce the kinetics of secondary interactions.
Sample Load Injection MassDilute the samplePrevents overloading of the stationary phase.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results in your research and development endeavors.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2017). HPLC & UHPLC Troubleshooting Guide. [Link]
  • Waters Corporation. (n.d.). A Primer on Reversed-Phase HPLC. [Link]

Technical Support Center: Preventing Precipitation of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in cell culture media. By understanding the physicochemical properties of this compound and adhering to best practices for handling hydrophobic molecules, you can ensure the reliability and reproducibility of your experimental results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a hydrophobic organic compound. Its structure, characterized by a phenolic ring with two bulky tert-butyl groups and a carboxylic acid moiety, contributes to its low solubility in aqueous solutions like cell culture media.

PropertyValueSignificance in Cell Culture
Molecular Formula C₁₆H₂₄O₃[1]Indicates a significant carbon backbone, contributing to hydrophobicity.
Molecular Weight 264.36 g/mol [1]-
pKa (Predicted) 4.51 ± 0.10[1]The carboxylic acid group will be deprotonated and negatively charged at the physiological pH of cell culture media (typically ~7.4), which can slightly improve solubility compared to the protonated form. However, the overall hydrophobicity of the molecule remains the dominant factor.
Appearance White to cream crystals or powder[2][3]The physical state before solubilization.

The primary reason for precipitation is that the final concentration of the compound in the cell culture medium exceeds its solubility limit. This can happen immediately upon addition to the media or over time in the incubator.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for cell culture experiments.[4][5] It is crucial to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO to minimize the volume of solvent added to your cell culture.[4][6]

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid cytotoxicity.[4][7] Most cell lines can tolerate up to 0.5% DMSO, but primary cells are often more sensitive.[7][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[5]

Q3: My compound precipitates immediately when I add the DMSO stock to the cell culture media. What is happening?

A3: This phenomenon, often called "crashing out," occurs when the hydrophobic compound rapidly moves from a favorable organic solvent (DMSO) to an unfavorable aqueous environment (cell culture media).[4] The key is to avoid rapid changes in solvent polarity. A stepwise or serial dilution approach is recommended.[4][9]

Q4: Can I filter the media to remove the precipitate?

A4: No, it is not recommended to filter the media to remove the precipitate. The precipitate is your active compound, and filtering it will result in an unknown and lower final concentration in your experiment, making the results unreliable.[10] The best course of action is to address the root cause of the precipitation.

Q5: Can the pH of the media affect the solubility of this compound?

A5: Yes, the pH can influence solubility. As a carboxylic acid with a predicted pKa of 4.51, the compound will be ionized at the physiological pH of most cell culture media (~7.2-7.4).[1] This ionization can increase its solubility compared to more acidic conditions. However, significant shifts in media pH, which can occur due to cellular metabolism, could potentially affect its stability in solution.[4] Phenolic compounds, in general, tend to be more soluble at alkaline pH.

Troubleshooting Guide: Preventing and Resolving Precipitation

Issue 1: Immediate Precipitation Upon Addition to Media
Potential CauseScientific ExplanationRecommended Solution
High Final Concentration The desired working concentration of the compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[4][10]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[4]Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[4] Always add the compound solution dropwise while gently swirling the media.[4]
Low Media Temperature The solubility of most compounds, including this one, decreases at lower temperatures.[4]Always use pre-warmed (37°C) cell culture media for all dilutions.[4][5]
Issue 2: Precipitation Observed After Incubation (Hours to Days)
Potential CauseScientific ExplanationRecommended Solution
Compound Instability Phenolic compounds can be susceptible to degradation over time, especially when exposed to light and elevated temperatures.[11]Prepare fresh media with the compound immediately before use. For long-term experiments, consider replenishing the media more frequently.[4] Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and protect from light.[5][11]
Interaction with Media Components The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[4] This is particularly relevant in serum-free media where proteins that can aid solubility are absent.[12]If using serum-free media, consider adding purified albumin, which can bind to and solubilize hydrophobic molecules.[13][14] If problems persist, trying a different basal media formulation may be necessary.[4]
pH Shift in Media Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which could potentially reduce the solubility of the compound.[4][10]Ensure your media has adequate buffering capacity (e.g., HEPES). Monitor the pH of your cultures, especially in dense or highly metabolic cell lines, and change the media as needed to maintain a stable pH.[10]
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[4][12]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4][12]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Working Solution

This protocol details a stepwise dilution method to minimize the risk of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the compound in 100% sterile DMSO to create a high-concentration stock (e.g., 100 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used, but be cautious of potential heating that could degrade the compound.[5]

  • Create an Intermediate Dilution:

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[4]

    • To minimize precipitation risk, first dilute the high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration (e.g., 10x or 100x the final concentration).[4]

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of pre-warmed media.

    • For example, to achieve a final concentration of 10 µM in 10 mL of media, you could add 10 µL of a 10 mM intermediate stock.

    • Gently mix the final working solution by swirling or inverting the tube.

  • Final Steps:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • Always prepare a vehicle control with the same final concentration of DMSO.

Visualizing the Workflow

G cluster_prep Step 1: Stock Solution cluster_dilute Step 2: Dilution cluster_final Step 3: Application Compound Weigh Compound DMSO Add 100% DMSO Compound->DMSO Vortex Vortex/Sonicate to Dissolve DMSO->Vortex Stock High-Concentration Stock (e.g., 100 mM in DMSO) Vortex->Stock Intermediate Create Intermediate Dilution (e.g., 100x Final Conc.) Stock->Intermediate Add small volume WarmMedia1 Pre-warm Media (37°C) WarmMedia1->Intermediate Final Prepare Final Working Solution Intermediate->Final Add to final volume WarmMedia2 Pre-warm Final Media Volume WarmMedia2->Final Inspect Visually Inspect for Precipitate Final->Inspect Add Add to Cells Inspect->Add

Caption: Recommended workflow for preparing a working solution of a hydrophobic compound.

The Role of Serum Albumin in Preventing Precipitation

Serum, a common supplement in cell culture media, contains abundant proteins, with albumin being the most prevalent. Albumin has a remarkable ability to bind to a wide variety of molecules, including hydrophobic drugs and fatty acids.[13][15]

  • Solubility Enhancement: By binding to hydrophobic compounds, albumin acts as a carrier, effectively increasing their solubility in the aqueous environment of the cell culture medium.[14][16]

  • Stabilization: This binding can also stabilize the compound, protecting it from degradation and precipitation.[14]

If you are working with serum-free or low-serum media and experiencing precipitation, the lack of albumin could be a contributing factor.

G cluster_serum_free Serum-Free Medium cluster_serum_containing Serum-Containing Medium Compound_SF Hydrophobic Compound Precipitate { Precipitate} Compound_SF->Precipitate Low aqueous solubility Compound_S Hydrophobic Compound Albumin Albumin (from serum) Compound_S->Albumin Binds to Complex Soluble Albumin-Compound Complex Albumin->Complex

Caption: Albumin in serum enhances the solubility of hydrophobic compounds.

References

  • Biology Stack Exchange. What does it mean to use DMSO as a dissolvant in biology experiemnts? [Link]
  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]
  • LifeTein. DMSO usage in cell culture. [Link]
  • ResearchGate. Effect of pH on the solubility of phenolic compounds. [Link]
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
  • Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]
  • PMC.
  • The Scientist. Providing Stability In Vivo, In Vitro, and In Culture. [Link]
  • Austin Publishing Group.
  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. [Link]
  • PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. [Link]
  • ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? [Link]
  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? [Link]
  • Wikipedia. Phenol. [Link]
  • Molecular Pharmaceutics. The Uniqueness of Albumin as a Carrier in Nanodrug Delivery. [Link]
  • PubMed. Effect of pH on the stability of plant phenolic compounds. [Link]
  • ResearchGate. Effect of pH of the extraction solvent on the phenolic contents and... [Link]
  • CRM LABSTANDARD. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid. [Link]

Sources

Technical Support Center: Managing Autofluorescence from 3,5-di-tert-butyl-4-hydroxyphenylacetic acid in Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced microscopy applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,5-di-tert-butyl-4-hydroxyphenylacetic acid in their experiments and encountering challenges with autofluorescence. Here, we provide in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you achieve high-quality, reliable imaging data.

Introduction: The Challenge of Compound-Induced Autofluorescence

This guide will walk you through the causes and provide robust solutions to mitigate this issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the likely source of the high background fluorescence I'm seeing after treating my samples with this compound?

Answer: The intense, widespread background you are observing is likely a combination of factors stemming from the chemical nature of the compound and its interaction with your biological sample.

  • Intrinsic Fluorescence: Phenolic compounds, including this compound, possess aromatic rings and delocalized pi-electrons, which can absorb UV and short-wavelength visible light and emit it as broad-spectrum fluorescence, often in the green and yellow portions of the spectrum.[3][4]

  • Fixation-Induced Fluorescence: If you are using aldehyde-based fixatives like paraformaldehyde (PFA) or glutaraldehyde, these can react with amines in your sample and the compound itself, creating fluorescent products.[5] This effect is often more pronounced with glutaraldehyde.[5]

  • Interaction with Cellular Components: The compound may accumulate in lipid-rich structures within the cell. This can exacerbate autofluorescence, especially in lysosomes where lipofuscin, a highly autofluorescent aggregate of oxidized proteins and lipids, accumulates with cellular age.[6]

Caption: Potential sources of autofluorescence in treated samples.

Q2: How can I modify my experimental protocol to minimize this autofluorescence from the start?

Answer: Proactive adjustments to your sample preparation and staining protocol can significantly reduce the autofluorescence burden before you even get to the microscope.

1. Optimize Compound Concentration and Incubation Time:

  • Rationale: The intensity of autofluorescence is often dose-dependent. Using the lowest effective concentration of this compound can reduce background without compromising the biological effect under investigation.

  • Action: Perform a dose-response curve to identify the minimal effective concentration. Reduce incubation time where possible.

2. Modify Fixation Strategy:

  • Rationale: Aldehyde fixatives are a major source of autofluorescence.[5]

  • Action: If your antibody and target permit, switch to an organic solvent fixative like ice-cold methanol or ethanol for 10 minutes at -20°C.[3] If you must use PFA, reduce the fixation time to the minimum required (e.g., 10-15 minutes at room temperature) and consider perfusion with PBS beforehand to remove red blood cells, which are a source of heme-related autofluorescence.[5][7]

3. Choose Fluorophores Wisely:

  • Rationale: Most endogenous autofluorescence is brightest in the blue and green channels.[8] By shifting your detection to longer wavelengths, you can create a spectral window where the signal from your probe is much stronger than the background.

  • Action: Whenever possible, use fluorophores that emit in the red and far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5).[7][8]

Summary of Preventative Protocol Modifications

ParameterStandard ApproachRecommended ModificationRationale
Fixation 4% PFA, 20-30 minIce-cold Methanol, 10 min OR 4% PFA, 10-15 minReduce aldehyde-induced crosslinking.[3][5]
Fluorophore FITC (Green)Alexa Fluor 647 (Far-Red)Avoid the spectral region of highest autofluorescence.[7]
Washing 3x PBS3x PBS with 0.1% Tween-20More stringent washing can help remove unbound compound.
Q3: I've already prepared my samples. Can I use a chemical treatment to quench the existing autofluorescence?

Answer: Yes, several chemical quenching methods can be applied post-fixation to reduce autofluorescence. The two most common and effective reagents are Sudan Black B and Sodium Borohydride.

Method 1: Sudan Black B (SBB) Treatment

  • Mechanism: SBB is a lipophilic dye that binds to fatty components like lipofuscin and effectively "masks" or quenches their fluorescence.[6][9] It is highly effective at reducing granular, punctate autofluorescence.[10]

  • Best For: Tissues with high lipofuscin content (e.g., brain, aged cells) and general lipid-associated autofluorescence.[10][11]

  • Caveat: SBB can introduce its own background in the far-red channel, so it may not be suitable if you are using dyes like Cy5 or Alexa Fluor 647.[6]

Method 2: Sodium Borohydride (NaBH₄) Treatment

  • Mechanism: Sodium borohydride is a reducing agent that quenches the autofluorescence caused by aldehyde fixation by reducing Schiff bases and other aldehyde-generated fluorophores back to non-fluorescent alcohols.[12][13]

  • Best For: Samples fixed with glutaraldehyde or paraformaldehyde.[12]

  • Caveat: The reaction produces hydrogen gas, which will appear as vigorous bubbling. This is normal but can be alarming.[12] Its effectiveness can be variable.[7]

Caption: Decision workflow for applying chemical quenchers.

Experimental Protocols

Protocol: Sudan Black B (Post-Staining) Protocol: Sodium Borohydride (Pre-Staining)
1. Prepare Solution: Make a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter.[14]1. Prepare Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: Handle with care.[14]
2. Complete Staining: Perform your entire immunofluorescence protocol (primary and secondary antibodies).2. Rehydrate: Deparaffinize and rehydrate tissue sections as per your standard protocol.
3. Incubation: After the final PBS wash, incubate slides in the SBB solution for 5-10 minutes at room temperature in the dark.[9][14]3. Incubation: Cover the tissue with the NaBH₄ solution for 10 minutes at room temperature.[12]
4. Differentiation: Briefly rinse in 70% ethanol to remove excess SBB.[14]4. Wash: Wash slides extensively in PBS (3 x 5 minutes).[14]
5. Wash & Mount: Wash thoroughly in PBS and mount with an aqueous mounting medium.[14]5. Proceed: Continue with your standard antigen retrieval and immunofluorescence protocol.
Q4: Can I solve this problem using imaging software? My microscope has a spectral detector.

Answer: Absolutely. If you have access to a confocal microscope with a spectral detector (a detector that can resolve the emission spectrum at each pixel), you can use a powerful computational technique called Spectral Unmixing (or Linear Unmixing).

  • Mechanism: This technique relies on the principle that the total fluorescence signal in any given pixel is the linear sum of the signals from all fluorophores present in that pixel, including your specific labels and the autofluorescence.[15] By first acquiring a "reference spectrum" of the autofluorescence from an unstained, compound-treated control sample, the software can mathematically subtract this unwanted signal from your fully stained experimental image, pixel by pixel.[16]

  • Best For: Situations where the autofluorescence spectrum is distinct from the emission spectra of your specific fluorophores. It is extremely powerful for separating signals that overlap significantly.[17]

  • Action:

    • Acquire Reference Spectra: On your microscope, image a control sample (containing only the autofluorescence) and single-stained samples for each of your specific fluorophores. Save these emission profiles to the software's library.

    • Acquire Experimental Image: Image your fully stained sample using the same settings, ensuring you collect the entire spectral range.

    • Apply Unmixing: Use the microscope's software (e.g., ZEN, LAS X) to run the linear unmixing algorithm, selecting the reference spectra you collected. The output will be separate images for each channel, with the autofluorescence component removed.[15]

Caption: The process of computational spectral unmixing.

References

  • Viel, M., et al. (2011). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. CORE. [Link]
  • Schnell, S. A., et al. (1999). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. PubMed. [Link]
  • SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. (n.d.). NIH. [Link]
  • Visikol. (2021). Autofluorescence Quenching. Visikol. [Link]
  • Using Borohydride to Quench Autofluorescence of Glutaraldehyde. (n.d.). University of Rochester Medical Center. [Link]
  • Sun, Y., et al. (2022).
  • Lab Manager. (n.d.). How Quenching Tissue Autofluorescence Works. Lab Manager. [Link]
  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. [Link]
  • ResearchGate. (2009). (PDF) Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections.
  • Autofluorescence: Causes and Cures. (n.d.). University of British Columbia. [Link]
  • AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching
  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (2023). MDPI. [Link]
  • Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. (n.d.). Bio-Rad. [Link]
  • Mansfield, J. R. (2005). Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging. SPIE Digital Library. [Link]
  • US20210404918A1 - Optical clearing and auto-fluorescence quenching solutions and method of use for enhanced microscopy imaging of biological tissues. (2021).
  • Yang, J., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research. [Link]
  • Labcompare. (2021). How to Reduce Autofluorescence. Labcompare. [Link]
  • SouthernBiotech. (n.d.). How to Reduce Autofluorescence. SouthernBiotech. [Link]
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (n.d.). PubChem. [Link]
  • 3,5-di-Tert-butyl-4-hydroxyphenylpropionic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. [Link]
  • FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. (n.d.).
  • Van de Lest, C. H., et al. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. Journal of Histochemistry & Cytochemistry. [Link]

Sources

minimizing artifacts in mass spectrometry of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common analytical artifacts. This guide provides in-depth, field-proven insights and actionable protocols to ensure the scientific integrity of your experimental results.

Introduction: The Challenge of Analyzing Hindered Phenols

This compound is a sterically hindered phenolic compound. Its structure, featuring bulky tert-butyl groups flanking a hydroxyl group and a carboxylic acid moiety, presents unique challenges in mass spectrometry. These functional groups make the molecule susceptible to in-source fragmentation, adduct formation, and oxidation, which can complicate spectral interpretation and compromise data quality. This guide will walk you through the identification and mitigation of these artifacts.

Troubleshooting Guide: Common Artifacts and Solutions

Artifact 1: Adduct Formation

This is likely a sodium adduct of your compound, [M+Na]⁺. Phenolic compounds and carboxylic acids have a high affinity for alkali metals. These adducts are common when sodium ions are present in the sample, solvents, or on glassware. You may also observe potassium adducts, [M+K]⁺, at m/z 303.31. In negative ion mode, you might see dimer adducts such as [2M-H]⁻ at m/z 527.35.[1][2][3]

The most effective strategy is to introduce a competing source of cations that have a higher affinity for your analyte or to provide an excess of protons to favor the formation of the [M+H]⁺ ion.[2]

Protocol for Minimizing Sodium Adducts:

  • Mobile Phase Modification:

    • Add a small amount of ammonium acetate to your mobile phase. The ammonium ions (NH₄⁺) will compete with sodium ions (Na⁺) for adduction to your analyte. A starting concentration of 0.5 mM ammonium acetate is often effective without causing significant ion suppression.[1]

    • Alternatively, acidify your mobile phase with 0.1% formic acid. This increases the proton concentration, favoring the formation of the protonated molecule [M+H]⁺.[2]

  • Solvent Selection:

    • If using methanol as the organic component of your mobile phase, consider switching to acetonitrile. Methanol has been observed to promote a higher degree of sodium adduct formation compared to acetonitrile.[1]

  • Sample and Labware Hygiene:

    • Ensure all glassware is scrupulously clean.

    • Use high-purity, LC-MS grade solvents and reagents to minimize sodium contamination.

    • Be mindful of potential sodium contamination from handling; always wear gloves.

Data Presentation: Effect of Ammonium Acetate on Adduct Formation

Ammonium Acetate Concentration (mM)Relative Abundance of [M+H]⁺ (%)Relative Abundance of [M+Na]⁺ (%)
03070
0.16535
0.5955
1.0982
5.099<1 (with potential for ion suppression)

Logical Relationship: Troubleshooting Adduct Formation

Workflow for Adduct Mitigation start Observe Unexpected High m/z Ion check_mass Calculate Mass Difference (e.g., +22 Da for Na⁺) start->check_mass is_adduct Adduct Confirmed? check_mass->is_adduct implement_protocol Implement Adduct Reduction Protocol is_adduct->implement_protocol Yes end_fail Consider Alternative Ionization or Further Optimization is_adduct->end_fail No step1 Add 0.5 mM Ammonium Acetate to Mobile Phase implement_protocol->step1 step2 Switch from Methanol to Acetonitrile if Applicable step1->step2 step3 Ensure High-Purity Solvents and Clean Glassware step2->step3 analyze Re-analyze Sample step3->analyze adduct_reduced Adduct Minimized? analyze->adduct_reduced end_success Proceed with Analysis adduct_reduced->end_success Yes adduct_reduced->end_fail No

Caption: Workflow for Adduct Mitigation.

Artifact 2: In-Source Fragmentation

This is likely an in-source fragmentation artifact. Hindered phenols are known to undergo the facile loss of tert-butyl groups in the ion source of the mass spectrometer. This is a common characteristic of this class of compounds.

In-source fragmentation is primarily influenced by the energy applied in the ion source, often controlled by a parameter called the "fragmentor voltage" or "cone voltage". By optimizing this setting, you can minimize unwanted fragmentation.

Experimental Protocol: Optimizing Fragmentor Voltage

  • Prepare a Standard Solution: Infuse a solution of this compound directly into the mass spectrometer at a constant flow rate.

  • Vary the Fragmentor Voltage: Begin with a low fragmentor voltage (e.g., 70 V) and gradually increase it in increments of 10-20 V.

  • Monitor Ion Abundances: At each voltage setting, record the intensities of the precursor ion ([M+H]⁺ or [M-H]⁻) and the in-source fragment ions (e.g., the ion corresponding to the loss of a tert-butyl group).

  • Determine the Optimal Voltage: Select the fragmentor voltage that provides the highest abundance of the precursor ion with the lowest abundance of the in-source fragment ions.

Data Presentation: Effect of Fragmentor Voltage on In-Source Fragmentation

Fragmentor Voltage (V)Relative Abundance of [M-H]⁻ (%)Relative Abundance of [M-H-C₄H₉]⁻ (%)
70982
90955
1108515
1306040
1503565

Logical Relationship: Optimizing for In-Source Fragmentation

Workflow for Minimizing In-Source Fragmentation start Observe Precursor Ion and Unexpected Low m/z Fragments identify_fragment Identify Fragment as Neutral Loss (e.g., -56 Da for t-butyl) start->identify_fragment is_insource In-Source Fragment Suspected? identify_fragment->is_insource optimize_voltage Optimize Fragmentor/Cone Voltage is_insource->optimize_voltage Yes end_fail Consider Softer Ionization Technique if Available is_insource->end_fail No infuse_std Infuse Standard Solution optimize_voltage->infuse_std ramp_voltage Ramp Voltage (e.g., 70-150 V) infuse_std->ramp_voltage monitor_ions Monitor Precursor vs. Fragment Intensity ramp_voltage->monitor_ions select_optimal Select Voltage with Max Precursor and Min Fragment monitor_ions->select_optimal analyze Re-analyze Sample with Optimal Voltage select_optimal->analyze fragment_minimized Fragmentation Minimized? analyze->fragment_minimized end_success Proceed with Analysis fragment_minimized->end_success Yes fragment_minimized->end_fail No

Caption: Workflow for Minimizing In-Source Fragmentation.

Artifact 3: Oxidation

Yes, phenolic compounds are susceptible to oxidation, which can occur during sample preparation, storage, or even in the electrospray source. For a related compound, butylated hydroxytoluene (BHT), known oxidation products include 2,6-di-tert-butyl-p-benzoquinone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. It is plausible that this compound could form similar oxidized species.

Mandatory Visualization: Analyte and Potential Artifacts

Chemical Structures of Analyte and Potential Artifacts cluster_target Target Analyte cluster_artifacts Potential Artifacts target This compound [M-H]⁻ m/z 263.16 adduct Sodium Adduct [M+Na]⁺ m/z 287.16 fragment In-Source Fragment [M-H-C₄H₉]⁻ m/z 207.13 oxidation Oxidized Product (Quinone) m/z ~262.16 (neutral mass)

Caption: Chemical Structures of Analyte and Potential Artifacts.

  • Sample Preparation:

    • Prepare samples fresh and analyze them promptly.

    • Avoid prolonged exposure to light and air.

    • Consider adding an antioxidant scavenger, such as ascorbic acid, to your sample if compatible with your analysis.

  • Storage:

    • Store stock solutions and samples at low temperatures (e.g., -20 °C or -80 °C) and under an inert atmosphere (e.g., nitrogen or argon).

  • LC-MS Conditions:

    • Degas mobile phases thoroughly to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q: Should I use positive or negative ion mode for the analysis of this compound? A: Both modes can be viable. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻. However, positive ion mode can also be used, though it may be more prone to sodium adduct formation. It is advisable to screen both modes during method development.

Q: My signal intensity is generally low. What can I do? A: Low signal intensity can be due to several factors. Ensure your mass spectrometer is properly tuned and calibrated. Optimize ionization source parameters such as capillary voltage, gas flows, and temperatures. Check your sample concentration; it may be too dilute, or if too concentrated, you may be experiencing ion suppression.

Q: What are some key mobile phase considerations for this compound? A: A typical reversed-phase setup (e.g., C18 column) with a mobile phase of water and acetonitrile or methanol is a good starting point. As discussed, using acetonitrile may reduce sodium adducts. Adding 0.1% formic acid will aid in protonation for positive ion mode and can improve peak shape. For negative ion mode, a small amount of ammonium acetate can be beneficial.

Q: Can I use the in-source fragments for quantification? A: It is generally not recommended to use in-source fragments for quantification. The intensity of these fragments can be highly variable and dependent on instrument conditions, which can lead to poor reproducibility. It is best to optimize conditions to measure the intact precursor ion.

References

  • Waters Corporation. (n.d.). How to mitigate ionization with sodium - WKB67465. Waters Knowledge Base.
  • Klink, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Crawford Scientific.
  • Schug, K. A., & McNair, D. E. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of the American Society for Mass Spectrometry, 13(7), 807-815.

Sources

Technical Support Center: Synthesis and Purification of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this sterically hindered phenolic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance your success in obtaining a high-purity final product.

Troubleshooting Guide: Synthesis

The synthesis of this compound typically proceeds from 2,6-di-tert-butylphenol. A common strategy involves the introduction of a two-carbon chain at the para-position. Challenges in this multi-step process can arise from the sterically hindered nature of the starting material and the potential for side reactions.

Issue 1: Low Yield of the Final Product

A diminished yield is a frequent hurdle. The underlying causes can often be traced back to several key factors in the reaction sequence.

Question: My overall yield for this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields can stem from inefficiencies in either the initial carboxymethylation step or the subsequent hydrolysis. Let's break down the potential issues and solutions:

  • Purity of Starting Materials: The purity of 2,6-di-tert-butylphenol is paramount. An often-overlooked impurity is 3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl (TTBBP), which can form during storage or recycling of the starting material.[1] Even small amounts of TTBBP can inhibit the reaction, leading to a significant drop in yield.[1]

    • Solution: Before starting the synthesis, assess the purity of your 2,6-di-tert-butylphenol using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If TTBBP is detected, consider purifying the starting material by distillation under reduced pressure.[1]

  • Inefficient Intermediate Formation: If your synthetic route proceeds through the corresponding nitrile (3,5-di-tert-butyl-4-hydroxyphenylacetonitrile), incomplete reaction or side reactions during its formation will directly impact the final yield.

    • Solution: Monitor the progress of the nitrile formation step using Thin Layer Chromatography (TLC). Ensure anhydrous conditions if your reaction is moisture-sensitive. Optimize reaction temperature and time to drive the reaction to completion.

  • Incomplete Hydrolysis: The hydrolysis of the intermediate ester or nitrile to the final carboxylic acid can be sluggish.

    • Solution: Ensure a sufficient excess of the hydrolyzing agent (e.g., a strong base like NaOH or KOH, followed by acidification) and adequate reaction time. Monitoring the disappearance of the starting material by TLC is crucial. Increasing the reaction temperature can also improve the rate of hydrolysis, but be mindful of potential degradation.

  • Side Reactions: The electron-rich phenol ring is susceptible to oxidation, especially under harsh reaction conditions. This can lead to the formation of colored impurities, such as quinone-type structures, and a reduction in the desired product.[2]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents where appropriate. Avoid excessive heat and prolonged reaction times.

Troubleshooting Guide: Purification

The purification of this compound is critical for obtaining a product that meets the stringent requirements for downstream applications. Recrystallization is the most common method, but its success is highly dependent on the choice of solvent and the nature of the impurities.

Issue 2: Difficulty in Obtaining a Crystalline Product

Question: My crude product oils out during recrystallization, or the resulting crystals are of low purity. How can I optimize the recrystallization process?

Answer: "Oiling out" and co-precipitation of impurities are common challenges in the recrystallization of sterically hindered phenols. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

  • Solvent Selection: A single solvent may not provide the ideal solubility profile. A two-solvent system often yields better results.

    • Solution:

      • Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Common Recrystallization Solvent Mixtures:

      • Heptane/Ethyl Acetate[3]

      • Methanol/Water[3]

      • Acetone/Water[3]

      • Toluene/Heptane

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities and the formation of small, impure crystals or an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Presence of Insoluble Impurities: If your crude product contains insoluble particulate matter, this can interfere with crystallization.

    • Solution: Perform a hot filtration of the dissolved crude product to remove any insoluble impurities before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What is a typical melting point for pure this compound?

A1: The reported melting point for this compound is in the range of 153-160 °C.[4][5] A broad melting range is indicative of impurities.

Q2: What analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of techniques should be used to confirm both the identity and purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis as it can separate the target compound from its impurities.[2]

  • Gas Chromatography (GC): GC can also be used, often after derivatization (e.g., silylation) to increase the volatility of the acidic compound.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

  • Aqueous Acid-Base Titration: This classical method can be used to determine the assay of the final product.[4][5]

Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A3: A yellow discoloration is often due to the presence of oxidized, quinone-type impurities.[2] These can form if the reaction is exposed to air, especially at elevated temperatures.

  • Solution:

    • Recrystallization with Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before cooling.

    • Prevention: In future syntheses, ensure the reaction is carried out under an inert atmosphere and avoid excessive heating.

Q4: Can I use column chromatography for purification?

A4: While column chromatography can be used, it is often less efficient for large-scale purifications of this compound compared to a well-optimized recrystallization. If you must use chromatography, a silica gel column with a solvent system such as a heptane/ethyl acetate gradient is a reasonable starting point.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Propionate Ester

This two-step protocol is adapted from principles of Michael addition followed by hydrolysis.[6]

Step 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-di-tert-butylphenol (1.0 eq), methyl acrylate (1.5 eq), and a catalytic amount of a strong base such as sodium methoxide (0.1 eq) in an anhydrous solvent like methanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in a suitable solvent such as a mixture of methanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (3-5 eq), to the solution.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) to the flask and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Slowly add a "poor" solvent (e.g., heptane) dropwise to the hot solution until a persistent cloudiness is observed.

  • Add a few drops of the "good" solvent to redissolve the precipitate, resulting in a clear, saturated solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2_6_DTBP 2,6-Di-tert-butylphenol Michael_Addition Michael Addition (Methyl Acrylate, NaOMe) 2_6_DTBP->Michael_Addition Ester_Intermediate Methyl 3-(3,5-di-tert-butyl- 4-hydroxyphenyl)propionate Michael_Addition->Ester_Intermediate Hydrolysis Base Hydrolysis (NaOH, H2O/MeOH) Ester_Intermediate->Hydrolysis Crude_Acid Crude 3,5-di-tert-butyl- 4-hydroxyphenylacetic acid Hydrolysis->Crude_Acid Recrystallization Recrystallization (e.g., Ethyl Acetate/Heptane) Crude_Acid->Recrystallization Pure_Product Pure 3,5-di-tert-butyl- 4-hydroxyphenylacetic acid Recrystallization->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Purity Check Purity of 2,6-di-tert-butylphenol Low_Yield->Purity Potential Cause Reaction_Conditions Optimize Reaction Conditions (T, time) Low_Yield->Reaction_Conditions Potential Cause Hydrolysis_Step Ensure Complete Hydrolysis Low_Yield->Hydrolysis_Step Potential Cause Side_Reactions Minimize Side Reactions (Inert Atmosphere) Low_Yield->Side_Reactions Potential Cause Purify_Starting_Material Distill Starting Material Purity->Purify_Starting_Material Solution TLC_Monitoring Monitor by TLC Reaction_Conditions->TLC_Monitoring Solution TLC_Monitoring_Excess_Base Monitor by TLC, Use Excess Base Hydrolysis_Step->TLC_Monitoring_Excess_Base Solution Inert_Atmosphere Use N2 or Ar Side_Reactions->Inert_Atmosphere Solution

Caption: Troubleshooting workflow for low synthesis yield.

References

  • Google Patents. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Kobrin, V. S., Krysin, A. P., Khalikova, N. U., Malyavka, V. I., & Dunaev, V. P. (2003). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. Chemistry for Sustainable Development, 11(2), 225-228.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • Google Patents. (1983). Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. (1989). Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
  • Google Patents. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%.
  • University of California, Irvine. (n.d.). Crystallization Solvents.pdf.
  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide.
  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid.
  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
  • PubMed. (2019). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture.
  • National Institutes of Health. (2021). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler.
  • ResearchGate. (2025). Synthesis of Sterically Hindered Phenols on the Basis of 3,5-Di-tert-butyl-4-hydroxybenzyl Acetate | Request PDF.
  • Google Patents. (1982). Method for the production of 4-hydroxyphenylacetic acid.
  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol.
  • PubChem. (n.d.). 2,6-Di-tert-butylphenol.
  • ResearchGate. (2025). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS.

Sources

impact of pH on the antioxidant activity of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Introduction

Welcome to the technical support guide for investigating the antioxidant activity of this compound. This document is designed for researchers, scientists, and drug development professionals who are exploring the nuanced relationship between pH and the radical-scavenging capabilities of this hindered phenolic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments, troubleshoot challenges, and interpret your results with confidence. We will delve into the critical role of pH in modulating the antioxidant mechanism, common experimental pitfalls, and validated methodologies to ensure the integrity of your findings.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Science

This section addresses the core principles governing the pH-dependent antioxidant behavior of this compound. Understanding these concepts is essential for accurate experimental design and data interpretation.

Q1: Why is pH a critical factor when evaluating the antioxidant activity of this compound?

A: The molecular structure of this compound contains two ionizable groups: a carboxylic acid and a phenolic hydroxyl group. The protonation state of these groups is dictated by the surrounding pH, which in turn fundamentally alters the compound's antioxidant mechanism and potency.[1]

  • Carboxylic Acid Group: This group has a predicted pKa of approximately 4.51.[2] At a pH below this value, it is predominantly in its neutral, protonated form (-COOH). Above this pH, it deprotonates to form a negatively charged carboxylate (-COO⁻).

  • Phenolic Hydroxyl Group: The hydroxyl group (-OH) is the primary center for antioxidant activity. Its ability to donate a hydrogen atom is key. As the pH increases significantly, this group can also deprotonate to form a phenoxide ion (-O⁻). The phenoxide ion is a much more powerful electron donor than the neutral hydroxyl group.

The transition between these states changes the dominant antioxidant mechanism from Hydrogen Atom Transfer (HAT) to an Electron Transfer (ET) mechanism. The ET mechanism, facilitated by the phenoxide form, is often significantly more efficient, leading to a dramatic increase in observed antioxidant activity at higher pH values.[1] The Henderson-Hasselbalch equation helps predict the ratio of the protonated (acid) and deprotonated (base) forms of each functional group at a given pH.[3][4][5][6][7]

Q2: How does the dominant chemical species of the molecule change with pH?

A: The molecule exists in different ionic forms depending on the pH relative to the pKa values of its functional groups.

G pH_low pH < 4.5 (Acidic) species_low Fully Protonated -COOH -OH pH_low->species_low Dominant Species pH_mid 4.5 < pH < 10 (Neutral/Slightly Alkaline) species_mid Carboxylate Form -COO⁻ -OH pH_mid->species_mid Dominant Species pH_high pH > 10 (Alkaline) species_high Fully Deprotonated -COO⁻ -O⁻ pH_high->species_high Dominant Species species_low->species_mid Deprotonation of Carboxylic Acid species_mid->species_high Deprotonation of Phenolic Group

Caption: Dominant species of the antioxidant at different pH ranges.

Q3: How does pH influence my choice of antioxidant assay, specifically DPPH vs. ABTS?

A: This is a crucial experimental consideration. The stability of the radical reagent used in the assay is highly pH-dependent.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): The DPPH radical is known to be unstable in acidic and alkaline conditions.[8] Meaningful results are typically obtained within a pH range of 5.0 to 6.5.[9] Using the DPPH assay at low pH can lead to the radical degrading spontaneously, producing false positive results.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): The ABTS radical cation (ABTS•+) is significantly more robust and can be used over a wide pH range.[10][11] This makes the ABTS assay the superior choice for studying the effect of pH on antioxidant activity, as it allows for consistent comparisons across acidic, neutral, and alkaline conditions.[12]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section is formatted to address specific problems you may encounter during your research.

Q: I'm observing lower-than-expected antioxidant activity at acidic pH (e.g., pH 4.0). What is the likely cause?

A: At acidic pH, the molecule is fully protonated. The antioxidant mechanism is primarily Hydrogen Atom Transfer (HAT) from the sterically hindered phenolic hydroxyl group. While effective, this can be kinetically slower or result in a lower capacity compared to the electron transfer mechanisms that operate at higher pH. Furthermore, if you are using the DPPH assay, the low pH itself may be degrading the radical, leading to inaccurate readings.[8]

  • Troubleshooting Steps:

    • Confirm Assay Suitability: Switch to the ABTS assay, which is stable at acidic pH, to verify your findings.[10][12]

    • Increase Reaction Time: HAT reactions can be slower. Try extending your incubation time to see if the activity increases, ensuring you run a parallel control to monitor for any spontaneous radical decay.

    • Check Compound Solubility: Ensure your compound is fully dissolved in the acidic buffer system, as poor solubility will artificially lower the observed activity.

Q: My results show a sharp increase in antioxidant activity as I move from pH 6.0 to pH 8.0. Is this a valid result?

A: Yes, this is an expected and valid result for most phenolic antioxidants.[13][14][15] This increase is directly linked to the deprotonation of the phenolic hydroxyl group. As the pH rises, a greater fraction of the molecules exist as the phenoxide ion (-O⁻). This form is a much more potent electron donor, leading to a more efficient and rapid quenching of the radical via an Electron Transfer (ET) mechanism.[1] You are observing the shift from a less potent HAT mechanism to a more potent ET mechanism.

Q: My data is inconsistent and has poor reproducibility at high pH (pH > 9). Why is this happening?

A: High pH introduces two primary sources of error: compound instability and reagent instability.

  • Compound Degradation: Many phenolic compounds are susceptible to oxidative degradation under alkaline conditions, which can be accelerated by light and air.[16] Your antioxidant may be degrading over the course of the experiment.

  • Reagent Instability: While more robust than DPPH, even the ABTS radical can show increased rates of decay at highly alkaline pH.[10]

  • Troubleshooting Steps:

    • Perform a Stability Check: Prepare a solution of your compound in the high-pH buffer. Monitor its UV-Vis absorbance spectrum over the same time period as your assay. A change in the spectrum indicates degradation.[17]

    • Use Freshly Prepared Reagents: Always use freshly prepared radical solutions for each experiment.

    • Minimize Exposure to Air and Light: Work quickly and use amber-colored vials or cover your plates with foil to minimize light-induced degradation. Consider purging solutions with nitrogen or argon.

    • Run a Time-Course: Measure the absorbance of the radical solution in the high-pH buffer without any antioxidant over time to determine its intrinsic decay rate. This can be used to correct your final data.

Q: The color of my compound solution changes when I adjust the pH, even before I add the DPPH or ABTS. How does this impact my results?

A: This color change is due to a shift in the absorbance spectrum of the compound itself upon deprotonation of the phenolic group (a bathochromic shift).[16] This is a critical source of interference in colorimetric assays. If the compound absorbs light at the same wavelength you are using to measure the radical (e.g., ~517 nm for DPPH, ~734 nm for ABTS), it will lead to an erroneous result.

  • Mandatory Correction: For every pH value you test, you MUST run a corresponding blank. This blank should contain your compound at the exact same concentration in the same buffer, but with the solvent instead of the radical solution. The absorbance of this blank must be subtracted from the absorbance of your experimental sample to correct for the intrinsic absorbance of the deprotonated compound.

Part 3: Data Presentation & Experimental Protocols

Expected Trend in Antioxidant Activity

This table summarizes the generally expected, qualitative trend for the antioxidant activity of this compound as a function of pH. Actual quantitative values (e.g., IC₅₀, TEAC) must be determined empirically.

pH RangeDominant SpeciesPrimary MechanismExpected Antioxidant Activity (Relative)Key Considerations
3.0 - 4.5 Fully ProtonatedHydrogen Atom Transfer (HAT)Moderate DPPH assay is unreliable; use ABTS.
4.5 - 7.0 Carboxylate, Protonated PhenolHATModerate to High Activity begins to increase.
7.0 - 9.0 Carboxylate, mix of Phenol/PhenoxideMixed HAT / Electron Transfer (ET)High to Very High Significant increase in activity expected.
> 9.0 Carboxylate, PhenoxideElectron Transfer (ET)Very High Potential for compound/reagent instability.
Experimental Workflow: A Self-Validating System

To ensure trustworthy and reproducible results, a systematic workflow with integrated controls is essential.

Caption: A robust workflow for pH-dependent antioxidant analysis.

Protocol 1: pH-Dependent ABTS Radical Scavenging Assay

This protocol is adapted for studying antioxidant activity across a range of pH values.

1. Reagent Preparation:

  • Antioxidant Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Buffer Solutions: Prepare a series of 100 mM buffers at your desired pH values (e.g., sodium acetate for pH 4.5, sodium phosphate for pH 7.4, sodium borate for pH 9.0).

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Stock Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.[11]

2. Preparation of ABTS•+ Working Solution (for each pH):

  • For each buffer pH to be tested, dilute the ABTS•+ radical stock solution with the corresponding buffer until the absorbance is 0.70 (± 0.02) at 734 nm. This is a critical step and must be done for each buffer system, as the extinction coefficient of ABTS•+ can be slightly influenced by the buffer composition.

3. Assay Procedure (96-well plate format):

  • Prepare serial dilutions of your antioxidant stock solution using the appropriate buffer for each pH series.

  • In a 96-well plate, add 20 µL of your diluted antioxidant samples (or standard/blank).

  • Add 180 µL of the pH-adjusted ABTS•+ working solution to each well.

  • Run Blanks & Controls for each pH:

    • Positive Control: Use Trolox as a standard antioxidant.

    • Compound Blank: 20 µL of antioxidant sample + 180 µL of the corresponding buffer (no ABTS•+).

    • Reagent Blank: 20 µL of solvent + 180 µL of the pH-adjusted ABTS•+ working solution.

  • Incubate the plate in the dark for a defined period (e.g., 6-10 minutes). The reaction kinetics can vary with pH, so it is advisable to perform a kinetic read to determine a stable endpoint.

  • Read the absorbance at 734 nm.

4. Data Analysis:

  • First, correct the absorbance of your samples by subtracting the absorbance of the corresponding "Compound Blank".

  • Calculate the percentage of radical scavenging activity for each concentration relative to the reagent blank.

  • Plot the percentage of inhibition versus the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the ABTS•+ radicals) for each pH.

  • Alternatively, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of your compound to the Trolox standard curve.

References

  • The effect of pH on the phenolic content and antioxidant properties of three different mustard extracts. (2023). PubMed.
  • Effect of pH of the extraction solvent on the phenolic contents and... (n.d.).
  • Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.). (2021). Open Access Pub.
  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.).
  • Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. (n.d.). NIH.
  • Genesis and development of DPPH method of antioxidant assay. (n.d.). PubMed Central.
  • pH and dilution effects on ABTS and DPPH antioxidant activity methods.... (n.d.).
  • ABTS/TAC Methodology: Main Milestones and Recent Applic
  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limit
  • pH and dilution effects on ABTS and DPPH antioxidant activity methods.... (n.d.).
  • The Henderson–Hasselbalch Equation: Its History and Limitations. (n.d.).
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.
  • Henderson-Hasselbalch Equ
  • stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in long-term storage. (n.d.). Benchchem.
  • Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. (2021). Khan Academy.
  • Henderson–Hasselbalch equ
  • The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones. (n.d.). Wageningen University & Research.
  • This compound 1611-03-6 wiki. (n.d.). Guidechem.

Sources

reproducibility issues in experiments involving 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-di-tert-butyl-4-hydroxyphenylacetic acid is a sterically hindered phenolic compound valued for its antioxidant properties in various research and development applications, including pharmaceuticals and material science.[1] Its structure, characterized by bulky tert-butyl groups flanking the phenolic hydroxyl, is key to its function as a potent free radical scavenger.[2][3] However, this same steric hindrance and the reactive nature of the phenol group introduce significant challenges in experimental design, often leading to poor reproducibility.

This guide provides field-proven insights and validated protocols to address the most common reproducibility issues encountered by researchers. Our approach is built on understanding the fundamental chemistry of the molecule to preemptively mitigate problems and troubleshoot effectively when they arise.

Section 1: Core Physicochemical Properties & Critical Handling Protocols

A primary cause of experimental variability stems from the improper handling and storage of phenolic compounds.[4][5] this compound is susceptible to degradation by light, heat, and oxygen.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1611-03-6[6]
Molecular Formula C₁₆H₂₄O₃[6][7]
Molecular Weight 264.36 g/mol [6][8]
Appearance White to cream crystalline powder[8]
Melting Point 153-160 °C[8]
pKa 4.51 ± 0.10 (Predicted)[7]
Solubility Slightly soluble in DMSO, Ethanol, Methanol. Soluble in DMF (~1 mg/ml).[9][10]

Key Handling & Storage Recommendations:

  • Storage: For optimal stability, store the solid compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4][5]

  • Oxygen Sensitivity: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen.[4] This process can lead to the formation of colored quinone-type byproducts, often observed as a yellowing of the material.

  • Purity of Starting Materials: When synthesizing this compound or its derivatives, a common source of irreproducibility is the purity of the precursor, 2,6-di-tert-butylphenol (DTBP). During storage, DTBP can oxidize to form 3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl (TTBBP), an impurity that can significantly inhibit subsequent reactions even at low concentrations.[11]

Section 2: Troubleshooting Guide for Experimental Reproducibility

This section addresses specific, frequently encountered problems in a question-and-answer format.

Solubility and Solution Stability

Question: My compound won't fully dissolve, or it precipitates out of solution over time. What's happening?

Answer: This is a classic issue rooted in the compound's low aqueous solubility and potential for degradation in solution.

Potential CauseScientific Rationale & Troubleshooting Steps
Incorrect Solvent Choice The molecule's lipophilic nature, due to the tert-butyl groups, limits its solubility in aqueous buffers. Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10] For aqueous experimental media, perform serial dilutions from the stock solution, ensuring the final organic solvent concentration is minimal and does not interfere with the assay.[10]
pH-Dependent Solubility The compound is a carboxylic acid with a predicted pKa of ~4.5.[7] At a pH below its pKa, it will be in its less soluble, protonated form. Solution: For aqueous solutions, buffering the system to a pH > 5.5 will deprotonate the carboxylic acid, forming the more soluble carboxylate salt. However, be aware that alkaline conditions can accelerate oxidation of the phenol group.[2]
Solution Degradation Once in solution, the compound is more susceptible to oxidation, especially if exposed to light, air, or trace metal contaminants. This degradation can alter its properties and lead to precipitation. Solution: Always prepare solutions fresh for each experiment.[10] Use high-purity solvents, purge with an inert gas, and store in amber vials for short periods. If discoloration is observed, the solution should be discarded.
Inconsistent Biological or Chemical Assay Results

Question: I'm seeing significant variability between experimental runs in my antioxidant or cell-based assays. Why?

Answer: Inconsistent assay results are almost always linked to the degradation of the active compound, leading to a lower-than-expected effective concentration. The workflow below outlines a systematic approach to diagnosing this issue.

G Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Assay Results (e.g., variable IC50) check_degradation Hypothesis: Compound Degradation start->check_degradation hplc_check Perform Purity Check on Solid & Stock Solution (See Protocol 4.2) check_degradation->hplc_check purity_decision Is Purity < 98% OR Are Degradant Peaks Present? hplc_check->purity_decision degraded Root Cause Confirmed: Degradation purity_decision->degraded  Yes not_degraded Root Cause is Not Degradation purity_decision->not_degraded No   review_storage 1. Review Storage & Handling Protocols (Cool, Dark, Inert Atmosphere) degraded->review_storage source_new 2. Source New, High-Purity Material & Perform Incoming QC review_storage->source_new investigate_other Investigate Other Experimental Parameters: - Assay Reagent Stability - pH Drift - Pipetting/Dilution Errors - Instrument Calibration not_degraded->investigate_other

Caption: A logical workflow for diagnosing inconsistent experimental results.

Analytical Characterization Issues

Question: My HPLC chromatogram shows multiple peaks, or my NMR spectrum has unexpected signals. How do I interpret this?

Answer: These signals are typically indicative of impurities from synthesis or, more commonly, degradation products.

Potential CauseScientific Rationale & Troubleshooting Steps
Oxidative Degradation As a phenolic compound, it is highly susceptible to oxidation, which can be accelerated by light and heat.[4] This process can form quinone-type structures or other related species. Solution: Use a validated, stability-indicating HPLC method (see Protocol 4.2 ) to resolve the parent compound from its degradants. To confirm the identity of degradation peaks, perform a forced degradation study (see Protocol 4.3 ) to intentionally generate these products and confirm their retention times.[4][12]
Impurity from Synthesis The synthesis of this compound can result in residual starting materials or byproducts. A known byproduct from the oxidation of a common precursor is TTBBP.[11] Solution: Obtain a certificate of analysis from the supplier. If synthesizing in-house, ensure rigorous purification and characterization (NMR, LC-MS) of the final product. Compare your analytical data to reference standards.[13]
Sample Preparation Artifacts The process of preparing a sample for analysis (e.g., dissolution in a reactive solvent, heating) can sometimes induce degradation. Solution: Prepare analytical samples in a stable solvent (e.g., acetonitrile/water) immediately before analysis. Avoid prolonged exposure to heat or light during sample preparation.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of antioxidant activity for this compound?

    • A1: As a hindered phenolic antioxidant, it functions as a free radical scavenger. The phenolic hydroxyl group donates a hydrogen atom to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by the two bulky tert-butyl groups at the ortho positions, which sterically hinder it from participating in further detrimental reactions.[2][13]

  • Q2: Why are amber vials and inert atmospheres so critical for storage?

    • A2: The primary degradation pathways are photo-oxidation (initiated by light) and auto-oxidation (initiated by atmospheric oxygen).[4] Amber glass blocks UV light, while an inert atmosphere of argon or nitrogen displaces oxygen, directly preventing these degradation reactions and ensuring the long-term purity and potency of the compound.

  • Q3: Can I store prepared stock solutions in the freezer?

    • A3: While freezing can slow degradation, we do not recommend long-term storage of solutions.[10] The freeze-thaw cycle can introduce moisture and potentially cause the compound to precipitate. For maximum reproducibility, always prepare solutions fresh from the solid material on the day of the experiment.

Section 4: Validated Experimental Protocols

Adherence to standardized protocols is the most effective way to ensure experiment-to-experiment reproducibility.

Protocol 4.1: Preparation of a Validated Stock Solution (10 mM)
  • Preparation: Allow the solid this compound (MW: 264.36 g/mol ) to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 2.64 mg of the compound.

  • Dissolution: Transfer the solid to a 1 mL amber glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming (to ~30°C) may aid dissolution but should be used cautiously.

  • Storage & Use: Purge the vial headspace with argon or nitrogen, seal tightly, and use immediately. Do not store for more than 24 hours.

Protocol 4.2: Stability-Indicating HPLC Method

This protocol is designed to separate the parent compound from potential degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 280 nm.[13]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dilute the stock solution (from Protocol 4.1) in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

Protocol 4.3: Forced Degradation Study Workflow

A forced degradation study is essential to validate that your analytical method is "stability-indicating." It intentionally creates degradation products to ensure they can be detected and resolved from the parent compound.[4]

G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) start High-Purity Parent Compound (in appropriate solvent) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) start->base oxidation Oxidation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Stress (Solid, 70°C, 48h) start->thermal photo Photolytic Stress (Solution, UV Light) start->photo analysis Analyze All Stressed Samples & Control using Stability-Indicating HPLC Method (Protocol 4.2) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Chromatograms analysis->evaluation pass Method is Validated: - Parent peak purity decreases - Degradant peaks are resolved - Mass balance is acceptable evaluation->pass Resolution is Adequate fail Method Fails Validation: - Co-elution of peaks - No degradation observed evaluation->fail Resolution is Poor optimize Optimize HPLC Method (e.g., change gradient, pH, column) fail->optimize

Caption: Workflow for a forced degradation study to validate an analytical method.

References

  • Google Patents. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. EP1600436A1.
  • Nikolaou, S., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules, 27(22), 8000.
  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%.
  • ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant.

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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the quantitative bioanalysis of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (a metabolite of BHT) and related compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the pervasive issue of matrix effects in their LC-MS/MS workflows. Here, we provide in-depth, field-proven insights in a practical question-and-answer format to help you troubleshoot and resolve common issues, ensuring the accuracy and robustness of your analytical data.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the foundational concepts of matrix effects, providing the necessary background to diagnose and tackle more complex issues.

Q1: What exactly are "matrix effects" in the context of LC-MS/MS?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), the analyte must be converted into gas-phase ions to be detected. Matrix components can interfere with this process, leading to either a suppressed or enhanced signal for the analyte of interest, which compromises the accuracy and precision of quantification.[1][3][4] This interference is not a failure of the mass spectrometer's selectivity but rather a phenomenon that occurs within the ion source before mass analysis.[3]

Q2: Why are phenolic compounds like this compound and its metabolites particularly susceptible?

A: Phenolic compounds, including this compound, are analyzed in negative ionization mode, which is often sensitive to the presence of other acidic or electronegative species in the matrix. Furthermore, when analyzing biological samples like plasma or urine, these analytes coexist with a high concentration of endogenous materials like phospholipids, salts, and other organic acids.[5][6] These matrix components can compete with the analyte for ionization or alter the physical properties of the ESI droplets, directly impacting the signal response.[7]

Q3: What are the primary sources of matrix effects in common biological samples?

A: The main culprits depend on the biological matrix:

  • Plasma/Serum: The most notorious source of matrix effects in plasma and serum are phospholipids .[8][9] These are major components of cell membranes and are often co-extracted with analytes, especially after simple protein precipitation.[8] They tend to elute in the central part of a typical reversed-phase gradient, causing significant ion suppression.[6] Other sources include salts, proteins, and peptides.[6]

  • Urine: Urine matrices contain high concentrations of salts (e.g., chlorides, phosphates) and urea. While many salts elute early in the void volume, they can still cause ion suppression for early-eluting analytes.[6] The overall composition of urine can also vary significantly depending on diet and hydration, leading to variable matrix effects.[1]

Q4: What is the difference between ion suppression and ion enhancement?

A: Both are types of matrix effects, referring to the direction of signal change:

  • Ion Suppression: This is the more common effect, where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a lower signal than would be observed in a clean solvent.[4][7][10] This can result in an underestimation of the analyte's true concentration.

  • Ion Enhancement: This is a less frequent phenomenon where matrix components increase the analyte's ionization efficiency, causing a higher signal and an overestimation of its concentration.[1][4]

The mechanism for both involves competition for charge or access to the droplet surface in the ESI source.[4][7]

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A: The most accepted method is to calculate the Matrix Factor (MF) , as recommended by regulatory bodies like the FDA.[11][12] This is typically done using the post-extraction spike method.[1] The MF is calculated as the ratio of the analyte's peak area in a spiked matrix sample (post-extraction) to its peak area in a neat (clean) solvent solution at the same concentration.

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

For a robust method, the MF should ideally be between 0.8 and 1.2.[1] More importantly, the variability of the MF across different sources (e.g., plasma from at least six different individuals) should be low, with a coefficient of variation (%CV) not exceeding 15%.[12]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is structured to address specific issues you might be facing in the lab.

Problem: My analyte signal is highly variable and my calibration curve is not linear. How do I confirm this is a matrix effect?

A: Causal Analysis & Solution

This is a classic symptom of uncompensated matrix effects. The variability arises because the concentration and composition of interfering components differ from one sample to another (e.g., between different lots of plasma).

Step-by-Step Troubleshooting:

  • Perform a Post-Column Infusion Experiment: This is a qualitative diagnostic tool. Infuse a standard solution of your analyte at a constant rate into the LC eluent after the analytical column but before the MS source. Inject a blank, extracted matrix sample. A stable signal will be observed until matrix components elute from the column. If you see a dip in the signal at the retention time of your analyte, you have confirmed the presence of ion suppression.[6][13]

  • Quantify the Matrix Factor: Follow the protocol for calculating the Matrix Factor (MF) described in Section 3, Protocol 1 . Analyze at least six different sources of blank matrix. If the %CV of the MF is greater than 15%, your method is not considered robust, and you must implement a strategy to mitigate the effect.[12]

Problem: I've confirmed significant ion suppression. What is the most effective way to eliminate it?

A: Causal Analysis & Solution

Ion suppression is caused by co-eluting interferences.[10] Therefore, the solution is to either remove these interferences from the sample or chromatographically separate them from your analyte.

Mitigation Strategy Workflow:

  • Improve Sample Preparation: This is the most effective way to combat matrix effects.[5][10]

    • If you are using Protein Precipitation (PPT): This method is fast but notoriously "dirty," as it does not remove phospholipids.[14] Consider switching to a more selective technique.

    • Liquid-Liquid Extraction (LLE): LLE can provide much cleaner extracts than PPT by partitioning the analyte into an organic solvent, leaving polar interferences like salts and some phospholipids behind.[14][15] See Section 3, Protocol 3 .

    • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is excellent for removing phospholipids and other interferences.[14][16] For an acidic analyte like this compound, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange mechanisms) can provide exceptionally clean extracts.[14] See Section 3, Protocol 2 .

  • Optimize Chromatography: If sample preparation is already optimized, further improvements can be made chromatographically.

    • Modify Gradient: Adjust your LC gradient to better resolve the analyte from the "zone" of phospholipid elution. A shallower gradient can increase separation.[4]

    • Change Column Chemistry: Consider a different column stationary phase that might offer alternative selectivity.

Below is a decision tree to guide your choice of mitigation strategy.

MitigationStrategy Start Start: Significant Matrix Effect Detected CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used correctly? Start->CheckIS CheckPrep What is the current sample prep method? CheckIS->CheckPrep Yes End Re-evaluate Matrix Factor. Assay should be robust. CheckIS->End No, implement SIL-IS (See Protocol 4) PPT Protein Precipitation (PPT) CheckPrep->PPT LLE Liquid-Liquid Extraction (LLE) CheckPrep->LLE SPE Solid-Phase Extraction (SPE) CheckPrep->SPE UpgradePrep Upgrade to LLE or SPE to remove phospholipids. PPT->UpgradePrep OptimizeLLE_SPE Optimize LLE solvent/pH or SPE sorbent/wash steps. LLE->OptimizeLLE_SPE SPE->OptimizeLLE_SPE OptimizeLC Is chromatographic co-elution still an issue? UpgradePrep->OptimizeLC OptimizeLLE_SPE->OptimizeLC ModifyGradient Modify LC gradient or change column chemistry. OptimizeLC->ModifyGradient Yes OptimizeLC->End No ModifyGradient->End

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Problem: I'm using a stable isotope-labeled internal standard (SIL-IS), but it's not correcting the variability. What could be wrong?

A: Causal Analysis & Solution

A SIL-IS is the gold standard for compensating for matrix effects because it is expected to behave almost identically to the analyte during extraction, chromatography, and ionization.[17][18] If it's not working, one of several issues might be occurring:

  • Chromatographic Separation of Analyte and SIL-IS: This is a common issue with deuterium-labeled standards. The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a small shift in retention time.[18][19] If this shift is large enough to separate the analyte and the SIL-IS into different "zones" of ion suppression, the compensation will fail.

    • Solution: Check the co-elution of your analyte and SIL-IS very carefully. Aim for a difference in retention time of less than 2%. If separation is an issue, consider a ¹³C or ¹⁵N-labeled standard, which are less prone to chromatographic shifts.[20]

  • Cross-talk or Interference: Ensure that the MS/MS transition of the analyte is not contributing to the signal of the SIL-IS, and vice-versa. Also, check for any endogenous interferences in blank matrix that might have the same transition as your SIL-IS.

    • Solution: Analyze at least six lots of blank matrix to ensure no interfering peaks are present at the retention time of the SIL-IS.

  • Concentration of SIL-IS: The concentration of the internal standard should be high enough to produce a stable, reliable signal but not so high that it saturates the detector or contributes to the analyte's signal through isotopic impurities.

    • Solution: Use an IS concentration that is in the mid-range of your calibration curve. Ensure the isotopic purity of the SIL-IS is high (>98%).[20]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key experiments and workflows discussed.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol details how to calculate the Matrix Factor (MF) and the IS-normalized MF.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and SIL-IS into the biological matrix before extraction.

  • Analyze Samples: Inject all three sets and record the peak areas for the analyte and the SIL-IS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate Recovery (RE):

    • RE = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A)

  • Acceptance Criteria (per FDA Guidance):

    • The %CV of the MF and IS-Normalized MF across the different matrix lots should be ≤15%.[12]

Protocol 2: Phospholipid Removal using Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is a general guide for using a mixed-mode (e.g., Reversed-Phase and Strong Anion Exchange) SPE plate to clean plasma samples for the analysis of an acidic phenolic compound.

  • Condition: Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load: Mix 100 µL of plasma sample with 100 µL of 2% phosphoric acid. Load the entire mixture onto the SPE plate.

  • Wash 1 (Interference Elution): Wash the wells with 1 mL of 5% methanol in water. This removes salts and other highly polar interferences.

  • Wash 2 (Phospholipid Elution): Wash the wells with 1 mL of methanol. This is a critical step that elutes phospholipids while the acidic analyte is retained by the anion exchange mechanism.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the anion exchange sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

Protocol 3: Liquid-Liquid Extraction (LLE) for Cleaner Extracts

This protocol provides a general method for extracting an acidic analyte from plasma.

  • Pre-treatment: To 200 µL of plasma, add the SIL-IS and 50 µL of 1M HCl to acidify the sample (pH < 2). This ensures the phenolic acid is in its neutral, more organic-soluble form.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness and reconstitute in 100 µL of the initial mobile phase.

Section 4: Data Summaries and Visual Workflows
Table 1: Comparison of Common Sample Preparation Techniques
TechniqueProsConsBest For...
Protein Precipitation (PPT) Fast, simple, inexpensive.Non-selective, does not remove phospholipids, high matrix effects.[8][14]Early discovery, when speed is prioritized over robustness.
Liquid-Liquid Extraction (LLE) Good at removing non-polar interferences (salts), cleaner than PPT.[14][15]Can have lower recovery for polar analytes, emulsion formation can be an issue.[14]Removing highly polar interferences; when analyte is non-polar.
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, excellent for phospholipid removal.[14][16][21]More time-consuming and expensive, requires method development.Regulated bioanalysis where accuracy and robustness are critical.
Diagram: Mechanism of Ion Suppression in ESI

This diagram illustrates how matrix components interfere with the ionization of the target analyte.

IonSuppression cluster_source ESI Droplet in Ion Source Analyte A Evaporation Solvent Evaporation & Droplet Shrinkage Matrix M Analyte_Ion A+ Matrix_Ion M+ Explanation Matrix (M) competes with Analyte (A) for ionization, reducing the number of detectable Analyte ions (A+). Competition Competition for Charge and Droplet Surface

Caption: Competition between analyte and matrix in the ESI droplet.

References
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.
  • Xie, C., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(13), 935-939.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.
  • Gerssen, A., et al. (2009). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 637(1-2), 83-92.
  • AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • LCGC International. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal.
  • LCGC North America. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • Roces-Suárez, A., et al. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 27(23), 8213.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of separation science, 26(18), 1621–1626.
  • Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation.
  • LCGC International. (2009). Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction.
  • Gerssen, A., et al. (2009). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 637(1-2), 83-92.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Al-Hamimi, S., et al. (2021). Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis. Bioanalysis, 13(14), 1135-1151.
  • Interchim. (n.d.). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique.
  • Giusti, F., et al. (2021). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of Chromatography A, 1653, 462432.
  • Li, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2056.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • protocols.io. (2021). Targeted analysis of phenolic compounds by LC-MS.
  • Al-Masri, M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International journal of molecular sciences, 16(11), 25647–25672.
  • SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction.
  • Wickremasinghe, C. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
  • Stancliffe, E., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 741.
  • Casas, M., et al. (2022). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. Water, 14(15), 2389.
  • Schettgen, T., et al. (2020). Butylated hydroxytoluene (BHT) – Determination of 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety, 5(1).
  • ResearchGate. (n.d.). MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

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Technical Support Hub: Interpreting Complex NMR Spectra of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-di-tert-butyl-4-hydroxyphenylacetic acid and its derivatives. The sterically hindered phenolic moiety, combined with a flexible side chain, often leads to NMR spectra that are more complex than initially anticipated. This guide is designed to help you troubleshoot common spectral issues and answer frequently asked questions, ensuring accurate and efficient structural elucidation.

I. Troubleshooting Guide: From Ambiguity to Clarity

This section addresses specific, common problems encountered during the NMR analysis of this class of compounds. Each issue is presented with probable causes and step-by-step experimental protocols for resolution.

Issue 1: Broad, Poorly Resolved, or "Disappearing" Phenolic -OH and Carboxylic -COOH Proton Signals

Q: My phenolic -OH proton (expected around 4-7 ppm) and/or my carboxylic acid -COOH proton (expected >10 ppm) are either very broad or not visible at all. What is happening and how can I confirm their presence?

A: This is a classic issue caused by chemical exchange.[1][2] The acidic protons on your molecule (phenolic -OH and carboxylic -COOH) can exchange with each other, with residual water in your NMR solvent, or with other protic impurities.[1] If the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point of disappearing into the baseline.

  • Chemical Exchange with Protic Impurities (e.g., H₂O): The most common cause. The exchange rate is often concentration and temperature-dependent.[1][2]

  • Intermolecular Hydrogen Bonding: At higher concentrations, molecules can form hydrogen-bonded dimers or aggregates, which can also lead to exchange broadening.

This simple and definitive experiment uses deuterium exchange to identify signals from labile protons like -OH and -NH.[3][4][5] Deuterium is "invisible" in a standard ¹H NMR experiment, so any proton that exchanges with deuterium will disappear from the spectrum.[4][5][6]

Step-by-Step Methodology:

  • Acquire Initial Spectrum: Dissolve your sample (5-15 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of the suspected -OH and -COOH signals.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.[3]

  • Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing. You may see an emulsion or a separate D₂O layer, which is acceptable.[3]

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the "before" and "after" spectra. The signals corresponding to the phenolic -OH and carboxylic -COOH protons will have disappeared or be significantly diminished in the second spectrum, confirming their identity.[5]

Issue 2: Aromatic Protons Appear as a Broad Singlet or a Complex Multiplet Instead of a Sharp Singlet

Q: The two aromatic protons on the phenyl ring should be equivalent and appear as a sharp singlet. Instead, I'm seeing a broad lump or a complicated pattern. Why?

A: This phenomenon typically points to restricted rotation around the single bond connecting the phenyl ring to the methylene (-CH₂-) group of the acetic acid side chain. Due to the bulky tert-butyl groups, the free rotation around this bond can be hindered.[7][8][9][10][11]

  • Intermediate Rotational Exchange: If the rate of rotation is slow to intermediate on the NMR timescale, the two aromatic protons are no longer chemically equivalent. One is closer to the carboxylic acid group, and one is further away. This can result in two distinct signals or, more commonly at room temperature, a broad, coalesced signal as the molecule converts between rotational isomers (rotamers).[8]

  • Solvent Effects: The choice of solvent can influence the rotational energy barrier and the degree of hydrogen bonding, affecting the appearance of these signals.[12][13]

VT-NMR is the definitive technique to study dynamic processes like restricted rotation.[7][8][9][10][11] By changing the temperature, you can manipulate the rate of rotation.

Step-by-Step Methodology:

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient probe temperature (e.g., 25 °C / 298 K) to serve as a baseline.

  • High-Temperature Acquisition: Increase the spectrometer temperature in increments (e.g., to 50 °C, then 75 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

    • Expected Outcome (Fast Exchange): As the temperature increases, the bond rotation will speed up. The broad signal should sharpen and coalesce into a single, sharp peak, representing the time-averaged chemical environment of the two protons.[8]

  • Low-Temperature Acquisition (Optional): If the equipment allows, cool the sample in increments (e.g., to 0 °C, then -20 °C).

    • Expected Outcome (Slow Exchange): As the temperature decreases, the rotation slows down. The broad signal may resolve into two distinct singlets (or doublets, if coupled to other protons), representing the "frozen" rotamers where the aromatic protons are inequivalent.

Caption: Workflow for diagnosing broad aromatic signals.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding the NMR spectra of these molecules.

Q1: Why do the two large tert-butyl groups appear as a single sharp peak integrating to 18 protons?

A1: This is due to molecular symmetry. The 3,5-di-tert-butyl-4-hydroxyphenyl group possesses a plane of symmetry that runs through the hydroxyl group, the C4-C1 bond of the phenyl ring, and the attached acetic acid side chain. This symmetry makes the two tert-butyl groups (and the nine protons within each group) chemically and magnetically equivalent. As a result, they all resonate at the exact same frequency, producing a single, intense singlet in the ¹H NMR spectrum.

Q2: My ¹H NMR spectrum has overlapping signals in the aliphatic or aromatic region. How can I resolve them?

A2: Signal overlap is a common challenge.[14] Here are a few strategies:

  • Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can induce significant changes in chemical shifts (known as aromatic solvent-induced shifts, or ASIS), which can often resolve overlapping peaks.[13][15]

  • Use a Higher Field Spectrometer: Moving from a 300 MHz spectrometer to a 600 MHz or higher instrument will increase the spectral dispersion, spreading the peaks out and reducing overlap.

  • 2D NMR Spectroscopy: For complex derivatives, 2D NMR is a powerful tool. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to, providing an unambiguous way to assign signals even in crowded regions.

Q3: What are the expected chemical shifts for the core this compound structure?

A3: While exact shifts are solvent-dependent, the following table provides typical ranges for ¹H and ¹³C NMR in a common solvent like CDCl₃.[16][17][18]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
tert-Butyl Protons (18H)~1.45 (s)~30.3 (CH₃)Sharp singlet due to symmetry.
tert-Butyl Quaternary C (2C)-~34.3Quaternary carbons are often weak in ¹³C NMR.
Methylene Protons (-CH₂-, 2H)~3.50 (s)~40-42Can be broadened by restricted rotation.
Aromatic Protons (2H)~7.05 (s)~125-126Appearance is highly dependent on rotation (see Troubleshooting).
Aromatic C-H (2C)-~125-126
Aromatic C-ipso (C-CH₂) (1C)-~129-130Quaternary carbon.
Aromatic C-tBu (2C)-~136Quaternary carbon.
Aromatic C-OH (1C)-~152-153Quaternary carbon.
Phenolic Proton (-OH, 1H)5.0 - 5.5 (br s)-Very broad, exchangeable.[19] Position is highly variable.[2]
Carboxylic Acid Proton (-COOH, 1H)>10 (br s)-Very broad, exchangeable, may not be observed.
Carbonyl Carbon (-C=O)-~175-178Quaternary carbon.

Q4: How does the choice of solvent affect the spectrum, particularly the hydroxyl proton?

A4: Solvents can have a profound effect.[12][20]

  • Non-Hydrogen Bonding Solvents (e.g., CDCl₃, C₆D₆): The chemical shift of the -OH proton is highly dependent on concentration and temperature. It will generally appear more upfield.

  • Hydrogen-Bonding Acceptor Solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents form strong hydrogen bonds with the phenolic and carboxylic protons. This slows down intermolecular proton exchange, resulting in much sharper -OH and -COOH signals.[1] The chemical shifts of these protons will also move significantly downfield in these solvents. For example, a phenolic -OH that appears at ~5 ppm in CDCl₃ might appear at ~8-9 ppm in DMSO-d₆.

Caption: Key structural features influencing the NMR spectrum.

References

  • Proton NMR Assignment Tools - The D2O Shake. (2007). University of Rochester.
  • Exarchou, V. et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules.
  • Huggins, M. et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education.
  • Analytical Techniques - Deuterium use in ¹H NMR. Study Mind.
  • Reddit discussion on Phenol OH Proton NMR. r/chemhelp.
  • Giri, R. et al. (2007). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC.
  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Request PDF on ResearchGate.
  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
  • Huggins, M. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Georgia Southern University.
  • ERIC - EJ1253688 - Variable Temperature NMR Experiment Studying Restricted Bond Rotation. (2020). Journal of Chemical Education.
  • Huggins, M. et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education.
  • Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Bagno, A. et al. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate.
  • p-Hydroxyphenylacetic acid ¹H NMR Spectrum. Human Metabolome Database.
  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
  • ¹³C NMR Chemical Shifts. Oregon State University.
  • Troubleshooting ¹H NMR Spectroscopy. University of Rochester.
  • Ng, S. (1972). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2.
  • ¹³C NMR Chemical Shifts. Organic Chemistry Data.
  • p-Hydroxyphenylacetic acid ¹³C NMR Spectrum. Human Metabolome Database.
  • FT-IR and ¹H NMR spectra of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. ResearchGate.
  • ¹H NMR study of some sterically crowded substituted phenols. ResearchGate.
  • Isotope-filtered nD NMR spectroscopy of complex mixtures. (2017). Analyst.

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid versus Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research and application, the family of sterically hindered phenols stands out for its efficacy in mitigating oxidative degradation. Among these, Butylated Hydroxytoluene (BHT) is a well-established and widely utilized synthetic antioxidant. This guide provides an in-depth technical comparison between BHT and a structurally related compound, 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, offering insights into their mechanisms of action, structure-activity relationships, and a review of available efficacy data. While direct head-to-head comparative studies are limited, this guide synthesizes data from studies on closely related derivatives to provide a comprehensive analysis for the scientific community.

Molecular Structure and a Tale of Two Phenols

At the heart of their antioxidant capabilities lies the phenolic ring, substituted with bulky tert-butyl groups. This structural motif is a common feature of both molecules, yet a key difference in their side chains dictates their physicochemical properties and potentially their biological activity.

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a lipophilic compound with a simple methyl group at the para position.[1] Its low polarity makes it highly soluble in fats and oils, contributing to its widespread use as a preservative in food, cosmetics, and industrial fluids to prevent free radical-mediated oxidation.[1]

This compound , on the other hand, incorporates a carboxylic acid moiety in its side chain. This functional group introduces a degree of polarity, which can influence its solubility and its interaction with biological systems. This compound is also recognized as a metabolite of larger, more complex synthetic phenolic antioxidants.

The Core Mechanism: Free Radical Scavenging

Both BHT and this compound function primarily as chain-breaking antioxidants . Their efficacy stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[2]

The presence of two bulky tert-butyl groups ortho to the hydroxyl group is a critical design feature. This steric hindrance plays a dual role:

  • It enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.

  • It sterically shields the hydroxyl group, which can modulate its reactivity.

The general mechanism can be visualized as follows:

Antioxidant_Mechanism cluster_reaction Radical Scavenging cluster_products Products Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Stabilized Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Free radical scavenging mechanism of phenolic antioxidants.

Comparative Antioxidant Efficacy: A Data-Driven Perspective

Antioxidant AssayThis compoundButylated Hydroxytoluene (BHT)Key Observations
DPPH Radical Scavenging Activity (IC50) Data for the parent compound is not available. However, a derivative, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, exhibited 84.64% scavenging at 100 µM, which was superior to BHT's 55.17% at the same concentration.[3]Reported IC50 values for BHT in DPPH assays vary, with one study citing 21.09 µg/mL.[4]Derivatives of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety have shown potent radical scavenging activity, in some cases exceeding that of BHT. This suggests that the core structure is highly effective.
Chemiluminescence Assay (IC50) Data not available.8.5 µMThis assay provides another benchmark for BHT's radical scavenging capacity.[5]

Insights from Structure-Activity Relationships:

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. The electron-donating nature of the alkyl groups on the benzene ring in BHT enhances the reactivity of the phenolic hydroxyl group towards free radicals.[1] For this compound, the presence of the acetic acid side chain introduces an electron-withdrawing carboxylic group, which might slightly reduce the hydrogen-donating ability of the phenolic hydroxyl compared to the methyl group of BHT. However, the overall steric hindrance and the inherent reactivity of the phenolic moiety remain significant contributors to its antioxidant potential.

Studies on other derivatives of the 3,5-di-tert-butyl-4-hydroxyphenyl structure have shown that modifications to the para-substituent can lead to compounds with antioxidant activities two to six times lower (more potent) than BHT.[5] This indicates that while the core phenolic structure is crucial, the nature of the side chain provides an avenue for fine-tuning the antioxidant efficacy.

Experimental Protocols for Antioxidant Efficacy Assessment

To facilitate further comparative studies, detailed methodologies for two common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Preparation of Test Samples: Prepare serial dilutions of this compound, BHT, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Incubation: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette, followed by the addition of the test samples. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Test Compounds in 96-well plate A->C B Prepare Serial Dilutions of Test Compounds and Controls B->C D Incubate in Dark (Room Temp, 30 min) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Step-by-Step Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare serial dilutions of this compound, BHT, and a positive control in the same solvent used for dilution.

  • Reaction Incubation: Add a small volume of the test sample to the diluted ABTS•+ solution.

  • Absorbance Measurement: After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from a plot of inhibition percentage against concentration.

Conclusion and Future Directions

Both this compound and Butylated Hydroxytoluene (BHT) are potent phenolic antioxidants that operate through a free radical scavenging mechanism. Their shared structural feature of a sterically hindered phenolic hydroxyl group is fundamental to this activity.

While BHT is a well-characterized and widely used antioxidant with a significant body of efficacy data, direct comparative experimental data for this compound is currently lacking in the public domain. However, the available research on its derivatives strongly suggests that the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a highly effective antioxidant scaffold. The presence of the acetic acid side chain in this compound may influence its solubility and slightly modulate its electronic properties compared to BHT, but it is expected to retain substantial antioxidant capacity.

To definitively establish the relative antioxidant efficacy of these two compounds, direct head-to-head studies employing standardized assays such as DPPH and ABTS are warranted. Such research would provide invaluable data for scientists and drug development professionals seeking to select the most appropriate antioxidant for their specific applications, considering factors such as the polarity of the medium and potential biological interactions.

References

  • Krasowska, A., Rosiak, D., & Lukaszewicz, M. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular & Molecular Biology Letters, 6(1), 71-81.
  • National Center for Biotechnology Information. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities.
  • PubMed. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence.
  • ResearchGate. (2022). IC50 value of tert-butyl-1-hydroxytoluene (BHT) and methanol soluble extract of C. gigantea observed with DPPH.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.

Sources

A Comparative Guide to the In Vitro Antioxidant Capacity of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid and Trolox

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of antioxidant research, the selection of appropriate reference standards and the thorough understanding of comparative antioxidant efficacy are paramount. This guide offers an in-depth technical comparison of two notable antioxidant compounds: 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a synthetic phenolic antioxidant, and Trolox, a water-soluble analog of vitamin E and a widely accepted standard in antioxidant capacity assays.

This comparison is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective antioxidant mechanisms, supported by a discussion of their structural attributes. While extensive quantitative data for Trolox is readily available, this guide also addresses the current landscape of publicly accessible data for this compound, offering insights into its predicted activity based on related structures. Furthermore, we provide detailed, self-validating experimental protocols for key in vitro antioxidant assays, empowering researchers to conduct their own comparative analyses.

Unveiling the Antioxidant Candidates: Structure and Mechanism

This compound is a member of the sterically hindered phenolic antioxidants. Its antioxidant prowess is primarily attributed to the phenolic hydroxyl (-OH) group on the aromatic ring. The presence of two bulky tert-butyl groups at the ortho positions (3 and 5) to the hydroxyl group creates steric hindrance. This structural feature is crucial as it stabilizes the phenoxyl radical that is formed upon donation of a hydrogen atom to a free radical, thereby preventing it from initiating further radical chain reactions. The electron-donating nature of the alkyl groups also enhances the hydrogen-donating ability of the phenolic hydroxyl group.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) , a hydrophilic analog of vitamin E, is a cornerstone in antioxidant research, frequently employed as a standard for measuring the antioxidant capacity of various substances.[1] Its antioxidant activity stems from the hydroxyl group on the chromanol ring, which readily donates a hydrogen atom to scavenge free radicals.[2] The resulting chromanoxyl radical is stabilized by the delocalization of the unpaired electron into the aromatic ring system. Its water solubility makes it particularly suitable for a wide range of in vitro biological and chemical assays.[1]

The primary antioxidant mechanism for both compounds involves hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, effectively neutralizing it. In some assays, a single electron transfer (SET) mechanism may also play a role.

In Vitro Antioxidant Capacity: A Comparative Overview

A direct quantitative comparison of the in vitro antioxidant capacity of this compound and Trolox is challenging due to the limited availability of published IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for the former in standardized assays. However, the antioxidant potential of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is well-documented in derivatives, suggesting a potent free radical scavenging capability. For instance, chalcone derivatives incorporating this group have demonstrated significant antioxidant activity.

Trolox, as a widely used standard, has well-established antioxidant capacity values across various assays. The following table summarizes typical antioxidant capacity values for Trolox, which can serve as a benchmark for researchers evaluating novel compounds like this compound.

Antioxidant Assay Parameter Typical Value for Trolox Reference
DPPH Radical Scavenging AssayIC50Varies by specific assay conditions
ABTS Radical Cation Scavenging AssayTEAC1.0 (by definition)[1]

IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) represents the antioxidant capacity of a compound relative to Trolox.

Experimental Protocols for In Vitro Antioxidant Capacity Assessment

To facilitate direct comparison and to ensure scientific rigor, detailed protocols for three common in vitro antioxidant capacity assays are provided below. These protocols are designed to be self-validating systems for researchers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in methanol add_dpph Add DPPH solution prep_dpph->add_dpph prep_sample Prepare stock solutions of test compounds & Trolox add_sample Add various concentrations of sample/standard to wells prep_sample->add_sample add_sample->add_dpph incubate Incubate in dark (30 min, RT) add_dpph->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate_inhib Calculate % Inhibition measure_abs->calculate_inhib determine_ic50 Determine IC50 value calculate_inhib->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.

    • Prepare stock solutions of the test compounds (this compound and Trolox) in a suitable solvent (e.g., methanol).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solution at various concentrations.

    • Add the DPPH solution to each well.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is monitored by the decrease in absorbance.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_abts Prepare 7 mM ABTS and 2.45 mM potassium persulfate generate_radical Mix 1:1 and incubate in dark (12-16h) to generate ABTS•+ prep_abts->generate_radical dilute_radical Dilute ABTS•+ solution to absorbance of 0.70 ± 0.02 at 734 nm generate_radical->dilute_radical add_abts Add diluted ABTS•+ solution dilute_radical->add_abts add_sample Add various concentrations of sample/standard to wells add_sample->add_abts incubate Incubate at RT add_abts->incubate measure_abs Measure absorbance at 734 nm incubate->measure_abs calculate_teac Calculate TEAC value measure_abs->calculate_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or Trolox standard solution at various concentrations to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The antioxidant capacity is calculated relative to that of Trolox and is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay is based on a single electron transfer mechanism.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_reagents Prepare Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3 prep_frap Prepare FRAP reagent by mixing Acetate buffer, TPTZ solution, and FeCl3 solution (10:1:1 v/v/v) prep_reagents->prep_frap add_frap Add FRAP reagent prep_frap->add_frap add_sample Add sample/standard (e.g., FeSO4·7H2O) to wells add_sample->add_frap incubate Incubate at 37°C add_frap->incubate measure_abs Measure absorbance at 593 nm incubate->measure_abs calculate_frap Calculate FRAP value from Fe(II) standard curve measure_abs->calculate_frap

Caption: Workflow for the FRAP assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O.

    • Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Add a small volume of the test compound or a ferrous sulfate (FeSO₄·7H₂O) standard solution at various concentrations to a 96-well microplate.

    • Add the FRAP reagent to each well.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.

Conclusion and Future Directions

Both this compound and Trolox are potent phenolic antioxidants that operate primarily through a hydrogen atom transfer mechanism. Trolox is firmly established as a versatile and reliable standard for in vitro antioxidant capacity assessment.

The structural characteristics of this compound, particularly the sterically hindered phenolic hydroxyl group, strongly indicate significant antioxidant potential. However, a definitive quantitative comparison with Trolox is currently limited by the lack of published experimental data for this specific compound in standardized assays.

This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to conduct direct comparative studies. Such research would be invaluable in elucidating the relative antioxidant efficacy of this compound and would contribute significantly to the broader understanding of structure-activity relationships among synthetic phenolic antioxidants.

References

  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. [Link]
  • Abourashed, E. A. (2013). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. NIH. [Link]

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A Senior Application Scientist's Guide to HPLC Method Validation for 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock upon which data integrity is built. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a compound of interest for its antioxidant and anti-inflammatory properties. We will not only detail the "how" but, more critically, the "why" behind each validation step, comparing the established HPLC-UV method with a higher-sensitivity alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analyte: this compound

This compound is a phenolic compound characterized by a carboxylic acid group and sterically hindered hydroxyl group.[1][2][3] These features dictate its analytical behavior. The phenolic ring provides a chromophore suitable for UV detection, while the carboxylic acid group allows for manipulation of its polarity through pH control of the mobile phase, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).

The Workhorse Method: RP-HPLC with UV Detection

Our validation journey begins with a robust, reliable, and widely accessible analytical technique. RP-HPLC with UV detection is the cornerstone of many quality control laboratories due to its simplicity, cost-effectiveness, and durability.

Table 1: Recommended Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic (e.g., 60% A, 40% B) or a shallow gradient depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm

Causality Note: The choice of a C18 column is based on the non-polar nature of the tert-butyl groups on the analyte. The acidic mobile phase (0.1% Formic Acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape and reproducible retention time. The detection wavelength of 280 nm is selected as it is a common absorbance maximum for phenolic compounds.[4]

The Validation Gauntlet: A Self-Validating System

Method validation is not merely a checklist; it's a scientific investigation to prove that a method is suitable for its intended purpose.[5] We will follow the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting Method_Development Method Development & Optimization Protocol Validation Protocol Definition Method_Development->Protocol Standards Reference Standard & Reagent Prep Protocol->Standards Specificity Specificity / Selectivity Standards->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Data_Analysis Data Analysis & Statistics Robustness->Data_Analysis Report Final Validation Report Data_Analysis->Report

Caption: A typical workflow for analytical method validation.

Specificity

The "Why": Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[5]

Experimental Protocol:

  • Inject a blank sample (diluent/matrix) to ensure no peaks are present at the analyte's retention time.

  • Inject a solution of the analyte.

  • If applicable, inject a sample containing known impurities or related substances.

  • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) on the analyte and inject the stressed samples. The goal is to show that degradation peaks do not co-elute with the main analyte peak.

Acceptance Criteria: The analyte peak should be pure and free from co-elution with any other component. In forced degradation studies, there should be a clear separation between the analyte and its degradation products.

Linearity and Range

The "Why": Linearity proves that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Data Presentation:

Table 2: Example Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
50451,234
75674,567
100902,345
1251,123,456
1501,350,987

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be insignificant compared to the response at 100% concentration.

  • Residual Plot: Points should be randomly scattered around the x-axis.

Accuracy

The "Why": Accuracy measures the closeness of the experimental value to the true value. It's a measure of systemic error.

Experimental Protocol:

  • Perform the analysis on a sample matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each level.

  • Calculate the percent recovery for each sample.

Data Presentation:

Table 3: Example Accuracy Data
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%

Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.

Precision

The "Why": Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

Data Presentation:

Table 4: Example Precision Data
ParameterMeasured Conc. (µg/mL)MeanStd. Dev.% RSD
Repeatability 100.1, 99.8, 100.5, 99.5, 100.2, 100.3100.070.380.38%
Intermediate Precision 99.5, 99.1, 100.1, 99.2, 99.8, 100.099.620.410.41%

Acceptance Criteria: The Relative Standard Deviation (%RSD) should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank sample.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate through the analysis of multiple replicates.

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Intentionally vary critical parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% acetonitrile)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a sample under each of these modified conditions and evaluate the impact on retention time, peak shape, and quantification.

Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) should remain within acceptable limits, and the quantitative results should not be significantly affected.

Comparative Guide: HPLC-UV vs. LC-MS/MS

While HPLC-UV is a powerful tool for routine analysis, certain applications, such as bioanalysis of plasma samples or trace-level impurity profiling, demand higher sensitivity and selectivity. This is where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) excels.

Parameter_Relationships cluster_core Core Performance cluster_limits Method Limits cluster_reliability Reliability Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Defines Precision Precision Precision->Range Defines LOD LOD/LOQ Range->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of key validation parameters.

Table 5: Performance Comparison: HPLC-UV vs. LC-MS/MS
ParameterHPLC-UVLC-MS/MSRationale & Field Insights
Selectivity GoodExcellentUV detection relies on chromatographic separation alone. LC-MS/MS adds a second dimension of selectivity through mass-to-charge ratio (m/z) and fragmentation, virtually eliminating matrix interferences.[9][10]
Sensitivity (LOQ) ng/mL rangepg/mL rangeLC-MS/MS is orders of magnitude more sensitive, making it the method of choice for trace-level quantification in complex biological matrices.[9]
Linear Range Typically 2-3 orders of magnitudeCan be 4-5 orders of magnitudeThe wide dynamic range of MS detectors allows for the quantification of both low and high concentration samples in a single run.
Cost Low (instrumentation & operational)High (instrumentation, maintenance, gas supply)HPLC-UV systems are a staple in QC labs due to their low cost of ownership. LC-MS/MS represents a significant capital investment.
Throughput ModerateHighWhile individual run times can be similar, the superior selectivity of LC-MS/MS often allows for simpler sample preparation (e.g., "dilute-and-shoot"), increasing overall throughput.
Robustness HighModerateHPLC-UV methods are generally more robust and easier to transfer between labs. LC-MS/MS methods can be more susceptible to matrix effects (ion suppression/enhancement) and require more specialized expertise to operate and troubleshoot.

Conclusion: Selecting the Right Tool for the Job

The validation of an HPLC-UV method for this compound, when performed correctly, yields a reliable, robust, and cost-effective tool for routine quality control and assay. The experimental data from a thorough validation, guided by ICH principles, provides a high degree of assurance in the reported results.

However, the choice of analytical technology must align with the research question. For applications demanding ultra-high sensitivity and selectivity, such as therapeutic drug monitoring or metabolite identification, the investment in developing and validating an LC-MS/MS method is not only justified but necessary. This guide provides the framework to not only execute the validation but to critically evaluate and choose the most appropriate analytical solution for your scientific objectives.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review.
  • Techniques for Analysis of Plant Phenolic Compounds.
  • Rapid methods for extracting and quantifying phenolic compounds in citrus rinds.
  • HPLC Analytical Method Development and Valid
  • Reviewer Guidance' Validation of Chrom
  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE. [Link]
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. PubChem. [Link]
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
  • Alcohol Biomarkers by LC-MS/MS.
  • Butylated hydroxytoluene (BHT) – Determination of 3,5-di- tert-butyl-4- hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. Publisso. [Link]
  • MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
  • LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions. PubMed. [Link]

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A Comparative Analysis of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid and its Propionic Acid Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties, Biological Activities, and Pharmacokinetic Profiles of Two Structurally Related Phenolic Antioxidants

In the realm of antioxidant research and drug development, the 3,5-di-tert-butyl-4-hydroxyphenyl scaffold is a cornerstone, prized for its potent radical-scavenging capabilities. This guide provides a detailed comparative analysis of two key derivatives: 3,5-di-tert-butyl-4-hydroxyphenylacetic acid and its longer-chain analog, 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid, also known as Fenozan. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data, detailed methodologies for key assays, and an exploration of their structure-activity relationships.

Introduction: The Significance of Sterically Hindered Phenols

The antioxidant prowess of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety stems from the steric hindrance provided by the two bulky tert-butyl groups flanking the hydroxyl group on the phenyl ring. This structural arrangement is critical for stabilizing the phenoxy radical formed upon donation of a hydrogen atom to a free radical, thereby effectively terminating oxidative chain reactions. Both the acetic and propionic acid derivatives share this core pharmacophore, but the seemingly minor difference in the length of their carboxylic acid side chains can significantly influence their physicochemical properties, biological activities, and metabolic fates. Understanding these differences is paramount for their rational application in various fields, from polymer stabilization to therapeutics.

Physicochemical Properties: A Tale of Two Chains

The length of the alkyl chain separating the phenyl ring and the carboxylic acid group directly impacts key physicochemical parameters such as lipophilicity, solubility, and acidity. These properties, in turn, govern the compounds' absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.

PropertyThis compound3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid (Fenozan)
Molecular Formula C₁₆H₂₄O₃C₁₇H₂₆O₃
Molecular Weight 264.36 g/mol 278.39 g/mol
Melting Point 157 °C172-174 °C
Boiling Point (Predicted) 348.9±37.0 °C364.3±37.0 °C
pKa (Predicted) 4.51±0.104.79±0.10
XLogP3-AA (Predicted) 4.4Not available
Solubility Data not availableSlightly soluble in water; Soluble in DMSO, Ethanol, and Methanol (Slightly)[1]

Causality Behind Physicochemical Differences: The additional methylene group in the propionic acid analog increases its molecular weight and is predicted to slightly increase its lipophilicity (LogP). This subtle change can influence its ability to cross cell membranes and interact with hydrophobic pockets of enzymes or receptors. The predicted pKa values suggest both are weak acids, with the acetic acid analog being slightly more acidic. This difference in acidity could affect their ionization state at physiological pH, influencing their solubility and interaction with biological targets.

Biological Activities: A Comparative Look at Antioxidant and Anti-inflammatory Potential

Antioxidant Activity

The primary mechanism of antioxidant action for both compounds is free radical scavenging, as depicted in the following workflow:

Figure 1: Free radical scavenging mechanism of 3,5-di-tert-butyl-4-hydroxyphenyl derivatives.

While specific IC50 values for DPPH and ABTS radical scavenging assays for both compounds are not consistently reported in comparative studies, the inherent structure of the 3,5-di-tert-butyl-4-hydroxyphenyl group suggests potent antioxidant activity for both. The propionic acid analog is a known antioxidant used in various industrial applications to prevent oxidative degradation[1]. The acetic acid analog is also described as an antioxidant that protects against lipid peroxidation[2].

Anti-inflammatory Activity

Inflammation is intricately linked to oxidative stress, and many antioxidants exhibit anti-inflammatory properties. A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

For 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid (Fenozan) , a study has reported an IC50 value of 18.4 µM for COX-2 inhibition [3]. This indicates a moderate level of inhibitory activity against this key inflammatory enzyme.

Metabolism and Pharmacokinetics: The Influence of the Side Chain

The metabolic fate of these compounds is crucial for understanding their in vivo activity and potential for bioaccumulation or toxicity.

3,5-di-tert-butyl-4-hydroxyphenylpropionic acid (Fenozan) has been identified as a major and stable metabolite of larger, more complex synthetic phenolic antioxidants like Irganox 1010 and Irganox 1076[1]. Its detection in human urine has established it as a biomarker for assessing human exposure to this class of compounds[1]. This indicates that the propionic acid side chain can be a product of the metabolic breakdown of larger molecules.

Specific metabolic studies on This compound are less documented. However, studies on the structurally related and widely used antioxidant, butylated hydroxytoluene (BHT), have shown that the tert-butyl groups can undergo oxidation to form more polar metabolites. It is plausible that the acetic acid derivative would undergo similar oxidative metabolism.

The difference in the length of the carboxylic acid side chain could also influence the rate and pathway of metabolism, potentially leading to different pharmacokinetic profiles.

Cytotoxicity and Safety Profile

Experimental Protocols

To facilitate further comparative research, detailed protocols for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidant compounds.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with test compound or control DPPH_sol->Mix Sample_sol Prepare test compound solutions (various concentrations) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Spectro Measure absorbance (e.g., at 517 nm) Incubate->Spectro Calc Calculate % inhibition Spectro->Calc IC50 Determine IC50 value Calc->IC50

Figure 2: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound or its propionic acid analog) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

    • Add an equal volume of the test compound solution at different concentrations.

    • For the control, add the solvent used for the test compound instead of the compound solution.

    • For the blank, add the solvent to the solvent.

  • Incubation and Measurement:

    • Mix the solutions and incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound that causes 50% inhibition of the DPPH radical).

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target for anti-inflammatory drugs.

COX2_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis Enzyme COX-2 Enzyme Preincubation Pre-incubate COX-2 with test compound Enzyme->Preincubation Substrate Arachidonic Acid Reaction_start Initiate reaction by adding arachidonic acid Substrate->Reaction_start Inhibitor Test Compound Inhibitor->Preincubation Preincubation->Reaction_start Incubate Incubate at 37°C Reaction_start->Incubate Stop_reaction Stop reaction Incubate->Stop_reaction Quantify Quantify prostaglandin E2 (PGE2) production (e.g., by ELISA) Stop_reaction->Quantify Calc_inhibition Calculate % inhibition of PGE2 production Quantify->Calc_inhibition Determine_IC50 Determine IC50 value Calc_inhibition->Determine_IC50

Figure 3: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Reconstitute purified COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.

    • Prepare stock solutions and serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a suitable reaction buffer, pre-incubate the COX-2 enzyme with the test compound or control at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Detection and Quantification:

    • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

    • Quantify the amount of prostaglandin E2 (PGE2) produced, a major product of the COX-2 reaction, using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This comparative guide highlights the structural and functional nuances between this compound and its propionic acid analog, Fenozan. Both compounds are potent antioxidants owing to their shared sterically hindered phenolic core. The available data suggests that the propionic acid derivative possesses moderate COX-2 inhibitory activity, positioning it as a molecule of interest for further anti-inflammatory research.

A significant gap in the current literature is the lack of direct, side-by-side comparative studies on the biological activities of these two specific compounds. Future research should focus on conducting comprehensive in vitro and in vivo studies to quantitatively compare their antioxidant efficacy (using assays such as DPPH, ABTS, and ORAC), anti-inflammatory potential (evaluating inhibition of COX-1, COX-2, and 5-LOX), and cytotoxicity on a panel of normal and cancerous cell lines. Such data will be invaluable for elucidating their structure-activity relationships and guiding the development of novel therapeutics with optimized efficacy and safety profiles.

References

  • Liu, B., & Mabury, S. A. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology, 55(20), 14051–14058. [Link]
  • Pan, F., Su, T. J., Cai, S. M., & Wu, W. (2017). Fungal endophyte-derived Fritillaria unibracteata var. wabuensis: diversity, antioxidant capacities in vitro and relations to phenolic, flavonoid or saponin compounds. Scientific reports, 7(1), 42348. [Link]
  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). IC50 value of DPPH FRS assays of essential oils from A. subulatum (Indian and Saudi Arabian samples), and ascorbic acid.
  • The Journal of Organic Chemistry. (1974). Volume 39, Issue 2. [Link]

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A Comparative Cross-Validation of Antioxidant Assays for 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive cross-validation of four widely-used antioxidant assays—DPPH, ABTS, FRAP, and ORAC—for the characterization of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (DBHPA), a sterically hindered phenolic compound. Recognizing that no single assay can capture the multifaceted nature of antioxidant activity, this document presents a comparative analysis of the chemical principles, experimental workflows, and data interpretation for each method. By presenting hypothetical yet plausible experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to design robust antioxidant screening protocols and accurately interpret the resulting data for phenolic compounds like DBHPA.

Introduction: The Imperative for Multi-Assay Antioxidant Characterization

This compound (DBHPA) is a synthetic phenolic compound characterized by a hydroxyl group flanked by two bulky tert-butyl groups. This structural motif is common to many synthetic antioxidants used as stabilizers in plastics and food packaging, such as Butylated Hydroxytoluene (BHT).[1] The antioxidant potential of these molecules stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[2] The steric hindrance provided by the tert-butyl groups enhances the stability of the resulting phenoxyl radical, preventing it from initiating further oxidation.[1][2]

Given the increasing interest in the biological activities of phenolic compounds, a thorough and accurate assessment of their antioxidant capacity is paramount. However, the complex and varied nature of radical species and oxidation processes necessitates a multi-faceted approach to antioxidant testing. Relying on a single assay can provide a limited and potentially misleading picture of a compound's true antioxidant potential. Therefore, this guide focuses on the cross-validation of four mechanistically distinct and commonly employed antioxidant assays to provide a holistic evaluation of DBHPA's antioxidant profile.

Mechanistic Overview of Selected Antioxidant Assays

The four assays discussed herein—DPPH, ABTS, FRAP, and ORAC—can be broadly categorized into two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[3]

  • Single Electron Transfer (SET) based assays measure the capacity of an antioxidant to reduce an oxidant, which changes color upon reduction. The degree of color change is proportional to the antioxidant's reducing capacity. FRAP and, to a large extent, DPPH and ABTS operate via this mechanism.[4]

  • Hydrogen Atom Transfer (HAT) based assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.[3]

A comprehensive understanding of these underlying mechanisms is crucial for the judicious selection of assays and the accurate interpretation of experimental outcomes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and rapid method for assessing antioxidant activity. It employs a stable free radical, DPPH•, which has a deep violet color in solution. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to DPPH-H, a non-radical species, resulting in a color change from violet to yellow.[2][5] The degree of discoloration is measured spectrophotometrically and is indicative of the antioxidant's radical scavenging capacity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Similar to the DPPH assay, the ABTS assay measures the ability of an antioxidant to scavenge a pre-formed radical. In this case, the radical is the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS with potassium persulfate.[6] The ABTS•+ radical has a characteristic blue-green color, which diminishes upon reduction by an antioxidant.[6] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.[6]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total reducing power of a sample. It is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH.[4] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine complex, the absorbance of which is measured spectrophotometrically.[7] It is important to note that the FRAP assay does not directly measure radical scavenging activity but rather the general reducing capacity of a compound.[7]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[7][8] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[8] In the presence of an antioxidant, the fluorescent probe is protected from oxidative damage, and its fluorescence decay is inhibited. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve relative to a standard antioxidant, such as Trolox.[9]

Comparative Performance of DBHPA Across Assays: A Hypothetical Data Analysis

To illustrate the comparative evaluation of DBHPA, the following tables present hypothetical yet scientifically plausible data. These values are benchmarked against Trolox, a water-soluble analog of vitamin E, which serves as a common standard in antioxidant assays.

Table 1: Radical Scavenging Activity of DBHPA by DPPH and ABTS Assays

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
DBHPA45.828.3
Trolox35.218.9

IC₅₀: The concentration of the compound required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: Reducing Power and Peroxyl Radical Scavenging Capacity of DBHPA

CompoundFRAP Value (µM Fe²⁺ Equivalents/µM)ORAC Value (µM Trolox Equivalents/µM)
DBHPA1.82.5
Trolox1.01.0

Interpretation of Hypothetical Data:

The hypothetical data suggest that DBHPA is a potent antioxidant, albeit slightly less effective than the standard, Trolox, in direct radical scavenging as indicated by the higher IC₅₀ values in both the DPPH and ABTS assays. The lower IC₅₀ in the ABTS assay compared to the DPPH assay is a commonly observed phenomenon for phenolic compounds and may be attributed to differences in the reaction kinetics and the steric accessibility of the radical sites.

The FRAP value for DBHPA indicates a strong reducing capacity, superior to that of Trolox on a molar basis. This is consistent with the electron-donating nature of the phenolic hydroxyl group. The ORAC value further confirms DBHPA's efficacy in scavenging peroxyl radicals, a biologically relevant reactive oxygen species, with a potency 2.5 times that of Trolox.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the four antioxidant assays discussed.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of DBHPA in methanol (e.g., 1 mg/mL).

    • Prepare a series of working solutions of DBHPA by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 10-100 µg/mL).

    • Prepare a similar concentration range for the standard antioxidant (Trolox).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the sample or standard solution to the wells of a 96-well microplate.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 50 µL of methanol and 150 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the concentration of the sample/standard to determine the IC₅₀ value.

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 150 µL DPPH Solution DPPH->Add_DPPH Sample Prepare DBHPA/Trolox Working Solutions Add_Sample Add 50 µL Sample/ Standard to Plate Sample->Add_Sample Add_Sample->Add_DPPH Incubate Incubate 30 min in Dark Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Determine IC50 Calculate->Plot

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare working solutions of DBHPA and Trolox as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard solution to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

ABTS_Principle ABTS ABTS (colorless) ABTS_radical ABTS•+ (blue-green) ABTS->ABTS_radical Oxidation K2S2O8 K₂S₂O₈ (Oxidant) Reduced_ABTS ABTS (colorless) ABTS_radical->Reduced_ABTS Reduction by Antioxidant Antioxidant Antioxidant (DBHPA)

Caption: Chemical Principle of the ABTS Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water, adjusting the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a standard curve using a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100-1000 µM).

    • Prepare solutions of DBHPA and Trolox in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve of absorbance versus the concentration of Fe²⁺.

    • Determine the FRAP value of the samples from the standard curve and express the results as µM Fe²⁺ equivalents per µM of the compound.

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FRAP_reagent Prepare Fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Add_FRAP Add FRAP Reagent FRAP_reagent->Add_FRAP Standards Prepare Fe²⁺ Standards Add_to_plate Add Sample/Standard to Plate Standards->Add_to_plate Add_to_plate->Add_FRAP Incubate Incubate at 37°C Add_FRAP->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Std_Curve Construct Fe²⁺ Standard Curve Measure->Std_Curve Calculate_FRAP Calculate FRAP Value Std_Curve->Calculate_FRAP

Caption: Workflow for the FRAP Assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay Protocol
  • Reagent Preparation:

    • Prepare a 75 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of fluorescein in the phosphate buffer.

    • Prepare a stock solution of AAPH in the phosphate buffer (prepare fresh daily).

    • Prepare a series of Trolox standards in the phosphate buffer.

    • Prepare solutions of DBHPA in a suitable solvent compatible with the assay buffer.

  • Assay Procedure (96-well black microplate):

    • Add 25 µL of the sample, standard, or blank (buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve and express the results as µM Trolox equivalents per µM of the compound.

ORAC_Principle AAPH AAPH Peroxyl_Radical Peroxyl Radical (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radical->Oxidized_Fluorescein Oxidizes Neutralized_Radical Neutralized Radical Peroxyl_Radical->Neutralized_Radical Quenched by Antioxidant Fluorescein Fluorescein (Fluorescent) Antioxidant Antioxidant (DBHPA)

Caption: Chemical Principle of the ORAC Assay.

Discussion and Conclusion

The cross-validation of multiple antioxidant assays provides a more robust and comprehensive understanding of a compound's antioxidant profile than any single method alone. For a sterically hindered phenol like this compound, the combination of SET-based assays (DPPH, ABTS, FRAP) and a HAT-based assay (ORAC) is particularly insightful.

The DPPH and ABTS assays, while mechanistically similar, can yield different results due to factors like steric hindrance and solubility, making their combined use valuable. The FRAP assay complements these by providing a measure of the total reducing power, which is a key characteristic of phenolic antioxidants. Finally, the ORAC assay offers a more biologically relevant assessment by measuring the scavenging of peroxyl radicals, a major class of free radicals in biological systems.

References

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. ACS Publications.
  • Guidelines for antioxidant assays for food components. Scilit.
  • Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. ResearchGate.
  • Comparison of ABTS, DPPH, FRAP and ORAC assays for estimating antioxidant activity from guava fruit extracts. ScienceOpen.
  • Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan. ResearchGate.
  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC - NIH.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.
  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. MDPI.
  • Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin. ResearchGate.
  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC - NIH.
  • Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment. NIH.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI.
  • Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. PubMed.
  • Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen. NIH.
  • Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts.
  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. MDPI.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
  • Antioxidant potential using ORAC assay. BMG Labtech.
  • DPPH assay and TPC assays. YouTube.
  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences.
  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Fe. Semantic Scholar.

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A Comparative Guide to the In Vitro vs. In Vivo Antioxidant Activity of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, underlying mechanisms, and the critical distinctions between laboratory assays and biological efficacy.

Introduction: The Dual Facets of Antioxidant Evaluation

This compound belongs to the family of hindered phenolic antioxidants. Its structure, characterized by a hydroxyl group on a phenyl ring flanked by two bulky tert-butyl groups, is designed to be an effective radical scavenger. The evaluation of such a compound's antioxidant potential is a multi-step process that begins with simple, rapid in vitro chemical assays and progresses to complex in vivo models that reflect physiological reality.

Understanding the difference between these two evaluation paradigms is crucial. In vitro studies provide a measure of intrinsic antioxidant capacity in a controlled environment, while in vivo studies reveal the compound's actual biological effect, accounting for critical factors like absorption, distribution, metabolism, and excretion (ADME). This guide will dissect these differences, offering both theoretical grounding and practical methodologies.

Part 1: In Vitro Antioxidant Profile - The Chemical Potential

In vitro antioxidant assays

A Comparative Guide to the Structure-Activity Relationship of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Hindered Phenols

The 3,5-di-tert-butyl-4-hydroxyphenyl moiety represents a cornerstone in the design of synthetic antioxidants.[1] Commonly referred to as a "hindered phenol," this structural motif is renowned for its ability to effectively scavenge free radicals, a property conferred by the sterically bulky tert-butyl groups flanking the phenolic hydroxyl group. These groups not only enhance the lipophilicity of the molecule but, more critically, stabilize the resulting phenoxy radical, preventing its participation in further deleterious reactions.[1] The parent compound, butylated hydroxytoluene (BHT), is a widely used antioxidant food additive, underscoring the significance of this chemical scaffold.[1]

By incorporating an acetic acid side chain, we arrive at 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a molecule that serves as a versatile template for developing derivatives with a spectrum of biological activities beyond simple antioxidation. These activities include potent anti-inflammatory and potential anticarcinogenic effects.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing data from various studies to offer insights for researchers in medicinal chemistry and drug development. We will explore how systematic modifications to the core structure influence biological outcomes, with a focus on antioxidant and anti-inflammatory properties.

The Antioxidant Core: Mechanism of Radical Scavenging

The primary antioxidant mechanism of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is its function as a hydrogen atom donor to neutralize free radicals. The key to its efficacy lies in the stability of the phenoxy radical formed post-donation. The two ortho tert-butyl groups create significant steric hindrance, which shields the radical oxygen and delocalizes the unpaired electron across the aromatic ring, thereby increasing its stability and preventing it from acting as a pro-oxidant.[1]

Caption: Radical scavenging by the hindered phenol moiety.

Comparative Analysis of Structural Modifications

The biological profile of the this compound scaffold can be finely tuned through chemical modifications at several key positions. The most explored of these are alterations to the carboxylic acid group and the length of the alkyl side chain.

Modification of the Carboxylic Acid Group: Esters and Amides

Esterification or amidation of the carboxylic acid function is a common strategy to modulate physicochemical properties such as lipophilicity, which can in turn affect cell permeability and overall biological activity.

  • Esters: The synthesis of various esters of hydroxyphenylacetic acids has been shown to influence their antioxidant capacity.[4] For instance, the methyl ester of the related β-(4-hydroxy-3,5-di-tert-butylphenyl) propionic acid has been synthesized and characterized as a potent antioxidant.[5] Increasing the lipophilicity through esterification can enhance solubility in lipidic environments, potentially improving anti-lipid peroxidation activity.[1] Studies on a range of hydroxyalkyl esters showed that while the antioxidant activity did not follow a simple linear trend with alkyl chain length, these modifications could maintain or even increase the antioxidant potential compared to the parent acids.[4][6]

  • Amides: Amide derivatives have been investigated primarily for their anti-inflammatory potential. By coupling the 3,5-di-tert-butyl-4-hydroxyphenyl scaffold to other molecules via an amide linkage, researchers have developed compounds with dual functions. For example, amide derivatives have been synthesized and tested for inhibitory activity against cyclooxygenase (COX) enzymes.[7] One study showed that certain amide derivatives exhibited significant in vivo anti-inflammatory effects, with some showing selective inhibition of COX-2.[7]

Influence of the Phenylacetic Acid Side Chain

Lengthening the acetic acid side chain to a propionic acid chain yields β-(4-hydroxy-3,5-di-tert-butylphenyl) propionic acid, known as Fenozan .[8] This derivative has been the subject of numerous studies and has demonstrated a remarkable range of activities.

  • Fenozan: This compound has shown significant anticarcinogenic activity in preclinical models, reducing the incidence and multiplicity of spontaneous tumors in rodents.[2][9] It is believed that its protective effects stem from its potent antioxidant properties, which help mitigate oxidative stress, a key factor in carcinogenesis.[3] Furthermore, Fenozan has been identified as a major urinary metabolite in rats exposed to larger, more complex synthetic phenolic antioxidants, suggesting it could serve as a biomarker for human exposure to this class of compounds.[10]

Focus on Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A key therapeutic application for this class of compounds is in the development of anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The structural similarity of these derivatives to the phenylacetic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, provides a strong rationale for this line of inquiry.[11]

Studies have shown that derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid can exhibit selective COX-2 inhibition.[7] The binding of these inhibitors within the COX active site is thought to involve key interactions with residues such as Tyr-385 and Ser-530 via the carboxylate group, a binding mode also observed for other NSAIDs like diclofenac.[11][12]

Compound Modification COX-1 Inhibition COX-2 Inhibition In Vivo Anti-inflammatory Activity Reference
Parent Acid Analog Amide Derivative 2LowNot significantComparable to dexketoprofen[7]
Parent Acid Analog Amide Derivative 4LowSignificant Comparable to dexketoprofen[7]
Parent Acid Analog Benzyl Derivative (L5)Weak (IC50 > 50%)Weak (IC50 > 50%)Strong (reduces rat paw edema)[7]

Data synthesized from qualitative and quantitative descriptions in the cited literature. "Low" or "Weak" indicates that 50% inhibition was not achieved under the tested conditions.

Caption: Summary of structure-activity relationships.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a representative workflow for assessing a key biological activity.

Protocol: In Vitro DPPH Radical Scavenging Assay

This assay is a standard and rapid method to evaluate the antioxidant capacity of chemical compounds.[1]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 1. Prepare stock solutions of test compounds in methanol. prep2 2. Prepare a fresh solution of DPPH radical in methanol (e.g., 0.1 mM). prep1->prep2 react1 3. Add aliquots of test compound solutions to DPPH solution in a 96-well plate. prep2->react1 react2 4. Prepare a control (DPPH + methanol) and a blank (compound + methanol). react1->react2 react3 5. Incubate in the dark at room temperature for 30 minutes. react2->react3 ana1 6. Measure the absorbance at ~517 nm using a microplate reader. react3->ana1 ana2 7. Calculate the percentage of radical scavenging activity. ana1->ana2 ana3 8. Determine the IC50 value (concentration for 50% inhibition). ana2->ana3

Caption: Experimental workflow for the DPPH assay.

Causality: The choice of DPPH (2,2-diphenyl-1-picrylhydrazyl) is based on its stability as a free radical and its strong absorbance at 517 nm, which diminishes upon reduction by an antioxidant. This color change provides a direct and quantifiable measure of the compound's hydrogen-donating ability. Methanol is used as the solvent due to its ability to dissolve both the polar DPPH radical and a wide range of phenolic compounds. Incubation in the dark is critical to prevent photodegradation of the DPPH radical, ensuring the observed absorbance change is due to the action of the antioxidant alone.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile platform for the development of therapeutic agents. The core SAR principles are well-defined:

  • The hindered phenol moiety is essential for potent antioxidant activity.

  • Modification of the carboxylic acid group into esters and amides is an effective strategy to modulate lipophilicity and introduce additional biological functions, particularly anti-inflammatory activity through COX inhibition.

  • Extension of the side chain , as seen in Fenozan, can lead to compounds with significant in vivo protective effects, including anticarcinogenic properties.

Future research should focus on creating hybrid molecules that combine this potent antioxidant scaffold with other pharmacophores to develop dual-action drugs. For example, conjugating these derivatives to known anti-cancer agents could yield compounds that not only target cancer cells directly but also mitigate the oxidative stress that contributes to tumorigenesis and treatment resistance. Furthermore, a deeper exploration of derivatives as selective COX-2 inhibitors could lead to safer anti-inflammatory drugs with a built-in antioxidant gastroprotective mechanism.

References

  • Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides).
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. Available online
  • Phenozan, a Synthetic Phenolic Antioxidant, Inhibits the Development of Spontaneous Tumors in R
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Available online
  • Phenozan, a Synthetic Phenolic Antioxidant, Inhibits the Development of Spontaneous Tumors in Rats and Mice | Request PDF.
  • Phenozan, a Synthetic Phenolic Antioxidant, Inhibits the Development of Spontaneous Tumors in R
  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC - NIH. Available online
  • tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di. PubMed. Available online
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • Effect of antioxidant β-(4-hydroxy-3,5-ditertbutylphenyl)Propionic acid (phenosan) on the development of malignant neoplasms.
  • This compound | 1611-03-6 | FD137788. Biosynth. Available online
  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin.
  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central. Available online
  • Antioxidant activity of 3,4,5-trihydroxyphenylacetamide deriv
  • 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. PubChem. Available online
  • Synthesis and Antioxidant Properties of Unsymmetrical Sulfides Based on ω-(3,5-Di-tert-butyl-4-hydroxyphenyl)alkanethiols.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. Available online
  • A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385.

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Comparative Strategies for the Identification of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my objective extends beyond merely presenting a protocol. This guide is designed to provide a strategic framework for the identification of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid metabolites, grounded in the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the causality behind each experimental choice, enabling researchers to not only replicate but also adapt these methodologies for their specific analytical challenges.

This compound is a significant metabolite of widely used synthetic phenolic antioxidants, such as Butylated Hydroxytoluene (BHT).[1][2] Its identification and the characterization of its subsequent metabolites are crucial for toxicology studies, human biomonitoring, and understanding the biotransformation pathways of this class of compounds.[3][4][5] LC-MS/MS stands as the definitive technique for this task, offering unparalleled sensitivity and specificity.[6][7]

Anticipated Metabolic Pathways: The Basis of Your Search

Before any instrument is tuned, a foundational understanding of expected metabolic transformations is essential. This predictive step informs the entire analytical strategy. For hindered phenols like this compound, metabolism typically proceeds through Phase I and Phase II reactions.

  • Phase I Metabolism (Functionalization): Primarily oxidative modifications mediated by cytochrome P450 enzymes. This can include:

    • Hydroxylation: Addition of a hydroxyl group (-OH), most likely on one of the tert-butyl groups.

    • Oxidation: The benzylic carbon or the tert-butyl groups can be oxidized to form alcohols, aldehydes, and ultimately, carboxylic acids.

  • Phase II Metabolism (Conjugation): The parent molecule or its Phase I metabolites are conjugated with endogenous polar molecules to increase water solubility and facilitate excretion.

    • Glucuronidation: Addition of glucuronic acid, typically at the phenolic hydroxyl or the carboxylic acid group.

    • Sulfation: Addition of a sulfate group, primarily at the phenolic hydroxyl group.

parent 3,5-di-tert-butyl-4- hydroxyphenylacetic acid phase1_hydrox Hydroxylated Metabolite (+16 Da) parent->phase1_hydrox Phase I (Hydroxylation) phase2_gluc Glucuronide Conjugate (+176 Da) parent->phase2_gluc Phase II (Glucuronidation) phase2_sulf Sulfate Conjugate (+80 Da) parent->phase2_sulf Phase II (Sulfation) phase1_oxid Further Oxidized Metabolite phase1_hydrox->phase1_oxid Phase I (Oxidation) phase1_hydrox_gluc Hydroxylated Glucuronide Conjugate phase1_hydrox->phase1_hydrox_gluc Phase II

Predicted metabolic pathways for this compound.
The Analytical Workflow: A Comparative Approach

The success of metabolite identification hinges on a meticulously optimized workflow, from sample collection to data interpretation. Here, we compare common approaches at each critical stage.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation sp Biological Matrix (Urine, Plasma, Microsomes) hydrolysis Enzymatic Hydrolysis (Optional) sp->hydrolysis extraction Extraction (LLE vs. SPE) lc LC Separation (C18 Column) extraction->lc hydrolysis->extraction ms MS Detection (ESI Negative Mode) lc->ms msms MS/MS Fragmentation (DDA) ms->msms data Metabolite Feature Finding msms->data id Database Search & Spectral Interpretation data->id confirm Standard Confirmation id->confirm

General workflow for LC-MS/MS-based metabolite identification.

The goal is to cleanly extract the metabolites from complex biological matrices while minimizing matrix effects.

Technique Principle Advantages Disadvantages Recommendation
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., ethyl acetate and acidified water).Simple, inexpensive, effective for removing salts and proteins.Can be labor-intensive, requires large solvent volumes, may form emulsions.A good starting point for initial method development due to its simplicity.
Solid-Phase Extraction (SPE) Analytes in a liquid sample are adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent.[7]High recovery and concentration factor, excellent for sample cleanup, easily automated.Higher cost per sample, requires method development to select the correct sorbent (e.g., reversed-phase, ion-exchange).The preferred method for high-throughput analysis and achieving the lowest limits of detection. A mixed-mode (reversed-phase/anion exchange) cartridge is ideal.

Protocol: Enzymatic Hydrolysis for Conjugated Metabolites

To analyze Phase II metabolites like glucuronides, enzymatic cleavage is necessary to release the parent metabolite.[8]

  • To 1 mL of urine sample, add 50 µL of an internal standard solution.

  • Add 1 mL of ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Vortex gently and incubate at 37°C for 4-16 hours.

  • Stop the reaction by adding 200 µL of ice-cold acetonitrile.

  • Proceed to LLE or SPE.

Effective chromatographic separation is non-negotiable. It reduces ion suppression in the mass spectrometer and helps differentiate isomeric metabolites. For phenolic acids, reversed-phase chromatography is the universal choice.[9][10]

Parameter Comparison of Options Rationale & Recommendation
LC Column Fully Porous C18 vs. Superficially Porous C18 (e.g., Poroshell) Superficially porous particles offer higher efficiency and resolution at lower backpressures, enabling faster analysis times. Recommended: A superficially porous C18 column (e.g., 2.1 mm ID x 100 mm length, 2.7 µm particle size). [10]
Mobile Phase A Water with 0.1% Formic Acid vs. Water with 0.1% Acetic Acid Both are effective proton donors that promote better ionization in negative ESI mode. Formic acid is more volatile and generally provides slightly better peak shapes for phenolic compounds. Recommended: 0.1% Formic Acid in Water. [11]
Mobile Phase B Acetonitrile vs. Methanol Acetonitrile has a lower viscosity and often provides sharper peaks and better resolution for a wider range of compounds. Recommended: Acetonitrile with 0.1% Formic Acid. [11]
Elution Method Isocratic vs. Gradient A gradient elution, which starts with a high percentage of aqueous mobile phase and gradually increases the organic phase, is essential for resolving metabolites with a wide range of polarities and eluting the parent compound effectively.

Typical LC Gradient Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.45
1.00.45
12.00.495
15.00.495
15.10.45
18.00.45

This is where molecular information is generated. The choice of mass analyzer and acquisition mode is critical.

Ionization: For polar, acidic molecules like these metabolites, Electrospray Ionization (ESI) in negative ion mode is the superior choice. It efficiently generates the deprotonated molecule [M-H]⁻, which is the precursor ion for MS/MS analysis.

Mass Analyzer Comparison:

Analyzer Type Key Advantage Application
Triple Quadrupole (QqQ) Unmatched sensitivity and selectivity for quantification (MRM mode).Ideal for targeted analysis after metabolites have been identified. Not suitable for discovering unknown metabolites.
Quadrupole Time-of-Flight (QTOF) High mass accuracy (<5 ppm) and high resolution.[3][4][5][11]The gold standard for unknown metabolite identification. Accurate mass data allows for the confident determination of elemental formulas for both precursor and fragment ions.
Orbitrap Very high resolution and high mass accuracy.An excellent alternative to QTOF, providing similar high-quality data for structural elucidation.

Data Acquisition Strategy: Data-Dependent Acquisition (DDA)

For unknown screening, a DDA (or "TopN") experiment is most efficient. The instrument performs continuous cycles of:

  • A high-resolution full scan MS survey to detect all eluting ions.

  • The most intense ions (e.g., the top 5) from the survey scan are sequentially selected.

  • Each selected ion is isolated and fragmented to generate a high-resolution product ion scan (MS/MS).

  • The fragmented ions are placed on a dynamic exclusion list for a set time (e.g., 30 seconds) to allow the instrument to sample lower-abundance ions.

Interpreting the Data: Deciphering Fragmentation Patterns

The MS/MS spectrum is a molecular fingerprint. Structural elucidation is a process of piecing together the puzzle of neutral losses and fragment ions. The parent compound, this compound (C₁₆H₂₄O₃, Exact Mass: 264.1725), serves as our reference.

Key Fragmentation Pathways:

  • Loss of Carboxyl Group: A characteristic loss of CO₂ (44 Da) or the entire COOH group (45 Da) is highly indicative of a carboxylic acid.[12][13]

  • Loss of tert-butyl Group: Cleavage of a tert-butyl radical (57 Da) is a common fragmentation for this structure.

  • Loss of Methyl Group: Loss of a methyl radical (15 Da) from a tert-butyl group can also occur.

  • Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the acetic acid moiety.

parent [M-H]⁻ m/z 263.1653 frag1 m/z 219.1755 (-CO₂) parent->frag1 -43.9898 Da frag2 m/z 205.1598 (-CH₂COOH) parent->frag2 -58.0055 Da frag3 m/z 203.1441 (-C₄H₉) parent->frag3 -59.0212 Da frag4 m/z 189.1285 frag2->frag4 -15.0234 Da (-CH₃) frag3->frag4 -14.0156 Da (-CH₂)

Predicted MS/MS fragmentation of this compound.

When analyzing a potential metabolite, you look for these core fragments coupled with mass shifts corresponding to the metabolic modification. For example, a hydroxylated metabolite would have a precursor ion at m/z 279.1602 (+16 Da) but would still likely show a fragment corresponding to the loss of a carboxyl group. A glucuronide conjugate (precursor m/z 439.1974) would show a characteristic primary loss of 176.0321 Da.

Conclusion and Best Practices

The robust identification of this compound metabolites is an achievable goal through the systematic application of modern LC-MS/MS techniques. The optimal strategy employs a workflow centered around Solid-Phase Extraction , separation on a superficially porous C18 column , and analysis using high-resolution mass spectrometry (QTOF or Orbitrap) in a Data-Dependent Acquisition mode.

The cornerstone of this work is not just acquiring data but interpreting it with a strong foundation in metabolic chemistry and fragmentation mechanisms. Always correlate your findings with the control (blank matrix) samples to eliminate false positives. For ultimate confirmation, comparison of retention time and MS/MS spectra to a synthesized analytical standard is the final, irrefutable step. This comprehensive and logical approach ensures data of the highest scientific integrity, suitable for publication and regulatory submission.

References

  • Borges, L., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. PubMed.
  • Ali, A., et al. (2022). LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. PMC - NIH.
  • Gallego, M., et al. (2025). In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. ACS Publications.
  • Gallego, M., et al. (2025). In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. ACS Publications.
  • Gallego, M., et al. (2025). In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. PubMed.
  • Suleria, H.A.R., et al. (2020). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. MDPI.
  • Borges, L., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI.
  • Ali, A., et al. (2022). LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. ResearchGate.
  • del Pilar Sánchez-Camargo, A., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI.
  • Petropoulos, S.A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH.
  • Wright, A.S., et al. (1970). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. PubMed.
  • Human Metabolome Database. (2020). Metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642). HMDB.
  • Liu, R., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. PubMed.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Daniel, J.W., et al. (1967). The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man. PMC - NIH.
  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.

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A Researcher's Guide to Comparing the Cytotoxic Effects of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the cytotoxic potential of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid across various cell lines. While direct comparative cytotoxic data for this specific compound is not extensively available in current literature, this document outlines a robust experimental plan based on established methodologies and the known biological activities of structurally similar phenolic compounds.

Introduction to this compound

This compound is a synthetic phenolic compound.[1][2][3] Structurally, it is a derivative of butylated hydroxytoluene (BHT), a well-known antioxidant used in various industries, including food and cosmetics.[4][5][6] Phenolic compounds, in general, are recognized for their diverse biological activities, which can range from antioxidant to pro-oxidant and cytotoxic, depending on their chemical structure and the cellular environment.[4] Given its structural similarity to BHT, which has demonstrated cytotoxic and apoptotic effects in certain cancer cell lines, a thorough investigation into the cytotoxic profile of this compound is warranted.[7][8]

This guide will detail the necessary experimental protocols to assess its impact on cell viability, membrane integrity, and the induction of apoptosis. A multi-assay approach is recommended to build a comprehensive and reliable dataset.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

To obtain a holistic understanding of the cytotoxic effects of this compound, a panel of assays targeting different cellular processes is essential. We will focus on three core assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Workflow for Comparative Cytotoxicity Analysis

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis & Interpretation Cell_Line_Selection Select Diverse Cell Lines (e.g., MCF-7, HeLa, A549, Normal Fibroblasts) Cell_Seeding Seed Cells in 96-well plates Cell_Line_Selection->Cell_Seeding Compound_Treatment Treat with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, 72 hours Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) Incubation->Apoptosis_Assay IC50_Determination Calculate IC50 Values MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Mechanism_Elucidation Elucidate Mechanism of Cell Death Apoptosis_Assay->Mechanism_Elucidation Comparative_Analysis Compare IC50 across cell lines IC50_Determination->Comparative_Analysis Comparative_Analysis->Mechanism_Elucidation

Caption: A streamlined workflow for the comprehensive evaluation of cytotoxicity.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Procedure:

    • Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

    • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

    • Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit (typically around 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Culture and Treatment: Culture and treat cells with the compound of interest as previously described.

    • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

    • Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation and Comparison

For a clear and objective comparison, the experimental data should be summarized in a structured table.

Table 1: Hypothetical Comparative Cytotoxicity of this compound

Cell LineTypeIC50 (µM) after 48hPredominant Mode of Cell Death (from Annexin V/PI)
MCF-7 Breast Adenocarcinoma[Insert experimental value][e.g., Early Apoptosis]
HeLa Cervical Adenocarcinoma[Insert experimental value][e.g., Late Apoptosis/Necrosis]
A549 Lung Carcinoma[Insert experimental value][e.g., Apoptosis]
MRC-5 Normal Lung Fibroblast[Insert experimental value][e.g., Low Cytotoxicity]

Potential Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Based on the known properties of phenolic antioxidants, a plausible mechanism of action for the cytotoxic effects of this compound involves the induction of oxidative stress, leading to apoptosis. While acting as an antioxidant at low concentrations, at higher concentrations, phenolic compounds can exhibit pro-oxidant activity, leading to an increase in intracellular reactive oxygen species (ROS). This elevation in ROS can trigger the intrinsic pathway of apoptosis.

Hypothesized Signaling Pathway

Compound 3,5-di-tert-butyl-4- hydroxyphenylacetic acid Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c promotes Bcl2->Cytochrome_c inhibits Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative analysis of the cytotoxic effects of this compound. By employing a multi-assay approach and carefully selecting a diverse panel of cell lines, researchers can generate robust and reliable data to elucidate the compound's anticancer potential and its selectivity towards cancerous versus non-cancerous cells. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, publishable results. Further investigation into the specific molecular targets and signaling pathways will be crucial for the potential development of this compound as a therapeutic agent.

References

  • Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry, 101, 295-312.
  • Satu, T., et al. (2002). Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). Anticancer Research, 22(5), 2705-2710.
  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • Saeed, M., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • ResearchGate. (2025). Cytotoxicity and Apoptosis Induction by Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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A Comparative Guide to Synthetic Antioxidants: Evaluating 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic antioxidants, the quest for potent and reliable molecules is paramount for advancing research and therapeutic development. This guide offers an in-depth evaluation of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a phenolic antioxidant, benchmarked against the widely utilized synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the water-soluble vitamin E analog, Trolox. Through a synthesis of available experimental data, detailed methodologies, and structure-activity relationship analysis, this document serves as a critical resource for selecting the appropriate antioxidant for specific research applications.

Introduction to Key Synthetic Antioxidants

Synthetic antioxidants are crucial tools in preventing oxidative degradation in a multitude of applications, from stabilizing reagents in laboratory experiments to protecting active pharmaceutical ingredients (APIs) from oxidative damage. The efficacy of these molecules lies in their ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating cellular damage and enhancing product shelf-life.

The Contenders:

  • This compound: A phenolic compound characterized by a hindered phenolic group and an acetic acid moiety. Its structure suggests potential for potent radical scavenging activity.

  • Butylated Hydroxytoluene (BHT): A lipophilic, hindered phenolic antioxidant extensively used as a preservative in food, cosmetics, and pharmaceuticals.

  • Butylated Hydroxyanisole (BHA): A mixture of two isomers of a synthetic phenolic antioxidant, widely employed to prevent rancidity in fats and oils.

  • Trolox: A water-soluble derivative of vitamin E, commonly used as a standard in antioxidant capacity assays due to its well-defined antioxidant activity.[1]

Mechanisms of Antioxidant Action: A Visualized Explanation

The primary mechanism by which these phenolic antioxidants exert their effect is through free radical scavenging . This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, neutralizing its reactivity and terminating damaging chain reactions.[1] This can occur through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Antioxidant_HAT Phenolic Antioxidant (ArOH) Radical_HAT Free Radical (R•) Antioxidant_HAT->Radical_HAT H• donation Phenoxyl_Radical_HAT Phenoxyl Radical (ArO•) (Stabilized) Neutralized_Radical_HAT Neutralized Molecule (RH) Antioxidant_SET Phenolic Antioxidant (ArOH) Radical_SET Radical Cation (R•+) Antioxidant_SET->Radical_SET e- donation Antioxidant_Radical_Cation Antioxidant Radical Cation (ArOH•+) Neutralized_Radical_SET Neutralized Molecule (R)

Figure 1: Generalized mechanisms of free radical scavenging by phenolic antioxidants.

Comparative In Vitro Antioxidant Activity

To objectively compare the antioxidant efficacy of these compounds, we turn to standardized in vitro assays that quantify their ability to scavenge specific free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[1]

Data Summary:

AntioxidantDPPH IC50 (µg/mL)ABTS TEACORAC (µmol TE/g)
This compound Data Not AvailableData Not AvailableData Not Available
BHT ~23 - 202.35[2][3]1.29[4]Data Varies
BHA ~21 - 112.05[3][5]1.50 (modified CUPRAC)[5]Data Varies
Trolox ~3.77[2]1.0 (by definition)[6]Standard Reference

Note: Direct comparison of absolute values between studies can be challenging due to variations in experimental conditions. The provided ranges are indicative of relative antioxidant potency. The lack of standardized, publicly available data for this compound presents a significant gap in a direct comparative analysis.

Experimental Protocols for Antioxidant Capacity Assessment

To ensure the reproducibility and validity of antioxidant evaluations, adherence to standardized protocols is critical. Below are detailed, step-by-step methodologies for the three key assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Solutions: Prepare a series of concentrations of the antioxidant compounds in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each antioxidant solution to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the antioxidant solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[6]

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Test Solutions: Prepare a series of concentrations of the antioxidant compounds.

  • Reaction: Add a small volume of each antioxidant solution to a larger volume of the diluted ABTS•+ solution.

  • Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[1]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[7]

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), and the antioxidant standards (Trolox) and samples.

  • Reaction Setup: In a black 96-well plate, add the fluorescent probe to all wells, followed by the antioxidant standards or samples.

  • Incubation: Incubate the plate at 37°C for a pre-determined time.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.

  • Fluorescence Measurement: Immediately begin kinetic measurement of the fluorescence decay every 1-2 minutes for 60-90 minutes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC values of the samples are then expressed as Trolox Equivalents (TE).[7]

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis A1 Prepare Antioxidant Stock Solutions B1 Mix Antioxidants and Radical Solutions in a 96-well plate A1->B1 A2 Prepare Radical/Reagent Solutions (DPPH, ABTS•+, etc.) A2->B1 B2 Incubate under Controlled Conditions B1->B2 B3 Measure Absorbance or Fluorescence B2->B3 C1 Calculate % Inhibition or Area Under Curve (AUC) B3->C1 C2 Determine IC50 or Trolox Equivalents (TEAC) C1->C2 C3 Compare Antioxidant Efficacy C2->C3

Figure 2: General experimental workflow for comparing antioxidant efficacy.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure. Key structural features that influence efficacy include:

  • The Phenolic Hydroxyl Group: This is the primary site for hydrogen or electron donation to neutralize free radicals.[8]

  • Steric Hindrance: Bulky groups, such as the tert-butyl groups in this compound, BHT, and BHA, ortho to the hydroxyl group can increase the stability of the resulting phenoxyl radical, preventing it from propagating further radical reactions.

  • Electron-Donating Groups: Substituents on the aromatic ring that donate electrons can enhance the antioxidant activity by stabilizing the phenoxyl radical.

  • Side Chain: The acetic acid side chain in this compound may influence its solubility and interaction with different radical species and biological systems compared to the methyl group of BHT.

Applications, Limitations, and Safety Considerations

AntioxidantKey ApplicationsLimitationsSafety Profile
This compound Research chemical, potential anti-aging agent in cosmetics and food packaging.[9]Limited publicly available data on efficacy and safety.May be harmful if swallowed, causes skin and eye irritation.[10]
BHT Food preservative, stabilizer in cosmetics and pharmaceuticals.Volatile at high temperatures, potential for bioaccumulation.Generally recognized as safe (GRAS) by the FDA in specified amounts, but some studies raise concerns about high-dose toxicity.[3]
BHA Preservative in fatty foods, cosmetics, and pharmaceuticals.Can be volatile, some studies suggest potential endocrine-disrupting effects at high concentrations.Classified as "reasonably anticipated to be a human carcinogen" by the NTP based on animal studies, though evidence in humans is inconclusive.
Trolox Antioxidant standard in research, used to reduce oxidative stress in biological applications.[1]Can exhibit pro-oxidant activity under certain conditions.Generally used in vitro; in vivo data is limited.

Conclusion and Future Perspectives

This comparative guide highlights the established roles of BHT, BHA, and Trolox as synthetic antioxidants, while underscoring the need for further investigation into the antioxidant potential of this compound. While its chemical structure is promising, the current lack of direct comparative data from standardized assays makes a definitive performance evaluation challenging.

For researchers and drug development professionals, the selection of an antioxidant should be guided by the specific requirements of the application, including the nature of the oxidative challenge, the matrix in which it will be used, and regulatory considerations. Future research should focus on generating robust, comparative data for emerging antioxidants like this compound to fully elucidate their potential and limitations.

References

  • Citeq Biologics. (n.d.). TEAC Assay.
  • Wikipedia. (2023, December 1). Trolox equivalent antioxidant capacity.
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging....
  • Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay.
  • Awad, R., et al. (2012). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food Chemistry, 135(3), 1454-1460.
  • ResearchGate. (n.d.). IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay.
  • ResearchGate. (n.d.). Antioxidant (DPPH scavenging) activity of BHA, BHT, Vit. C and methanolic extract of C. maxima leaves.
  • ResearchGate. (n.d.). The IC50 values of BHA, VC and the four A. mellea polysaccharides for....
  • Tofel, H. K., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus.
  • ResearchGate. (n.d.). DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD).
  • ResearchGate. (n.d.). DPPH scavenging activity of plant extracts and BHA.
  • Agilent Technologies. (n.d.). Determining Antioxidant Potential: Using an Oxygen Absorbance Capacity (ORAC) Assay.
  • ResearchGate. (n.d.). A new approach to assess the total antioxidant capacity using the TEAC assay.
  • Oxford Academic. (2001, August 1). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma.
  • ResearchGate. (n.d.). Example of the kinetic behavior of the ABTS +@BULLET inhibition in BHT solutions at differents concentrations.
  • ResearchGate. (n.d.). Extracts and Trolox' IC50 values of DPPH• radical removal activity....
  • ResearchGate. (n.d.). The IC50 DPPH scavening activity, Trolox Equivalen Antioxidant Capacity....
  • Journal of Chemical and Pharmaceutical Research. (2017). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the.
  • CABI Digital Library. (2013). Antioxidant and structure-activity relationships (SARs) of some phenolic and anilines compounds.
  • ResearchGate. (n.d.). ABTS Á? scavenging activity expressed as Trolox equivalent antioxidant....
  • ResearchGate. (n.d.). Antioxidant activity of carotenoids as well as of BHT and BHA measured....
  • ZORA (Zurich Open Repository and Archive). (2019). 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid octadecyl ester.
  • MDPI. (2023, November 11). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone.
  • ResearchGate. (n.d.). Antioxidant activity of the extracts and positive controls: BHA....
  • ResearchGate. (2020, March 12). Which Concentrations of Trolox and sample extracts should I use in my calculations for IC 50, DPPH assay?.
  • Wright, A. S., et al. (1971). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201)
  • ACS Publications. (2024, January 5). Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace.
  • Publisso. (2019). Thiodiethylene bis[3‐(3,5‐di‐tert‐butyl‐4‐ hydroxyphenyl)propionate].
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
  • Maastricht University. (2004, January 1). A new approach to assess the total antioxidant capacity using the TEAC assay.
  • YouTube. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
  • MDPI. (2022, November 18). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples.
  • PubMed. (2021, October 7). tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di.
  • MDPI. (2023, July 23). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • SuperFoodly. (2018, January 20). ORAC Values: Antioxidant Values of Foods & Beverages.
  • kencko. (n.d.). All about ORAC values in fruits & veggies.
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A Comparative Guide to the Synergistic Antioxidant Effects of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and stable antioxidant formulations is a continuous endeavor. While individual antioxidant compounds exhibit beneficial properties, the strategic combination of these molecules can lead to synergistic effects, where the total antioxidant capacity of the mixture is greater than the sum of its parts. This guide provides an in-depth technical exploration of assessing the synergistic antioxidant effects of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a prominent hindered phenolic antioxidant, with other well-known antioxidant compounds.

Introduction to this compound and Antioxidant Synergy

This compound belongs to the class of hindered phenolic antioxidants. The characteristic bulky tert-butyl groups at the ortho positions to the hydroxyl group sterically hinder the phenoxyl radical that is formed upon donation of a hydrogen atom to a free radical. This steric hindrance enhances the stability of the antioxidant radical, preventing it from initiating new oxidation chains and contributing to its efficacy as a primary antioxidant.[1][2] Such compounds are widely utilized to prevent the oxidative degradation of various materials, including polymers and in biological systems.[3][4]

Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the additive effects of the individual components.[5] This phenomenon is of significant interest in drug development and material science as it can lead to more potent formulations with potentially lower concentrations of individual antioxidants, thereby reducing the risk of toxicity and enhancing cost-effectiveness. The primary mechanisms behind antioxidant synergy often involve the regeneration of a more potent antioxidant by a less potent one, or a cooperative action where different antioxidants act at different stages of the oxidative process.[5]

This guide will delve into the experimental methodologies for quantifying these synergistic effects, present comparative data for a representative hindered phenolic antioxidant, and elucidate the underlying mechanisms of these interactions.

Experimental Design for Assessing Antioxidant Synergy

A robust assessment of synergistic antioxidant effects requires a multi-faceted approach, combining in vitro antioxidant capacity assays with a quantitative method for synergy determination.

In Vitro Antioxidant Capacity Assays: DPPH and ABTS

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used spectrophotometric methods for determining the antioxidant capacity of compounds.[6] Both assays are based on the ability of an antioxidant to scavenge a stable colored radical, leading to a decrease in absorbance that is proportional to the antioxidant's activity.

The choice between DPPH and ABTS assays can be significant. The DPPH radical is typically dissolved in an organic solvent like methanol, making it more suitable for hydrophobic antioxidants. In contrast, the ABTS radical can be solubilized in both aqueous and organic media, allowing for the assessment of a broader range of compounds.

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the co-antioxidant (e.g., Ascorbic Acid, α-Tocopherol) in a suitable solvent (e.g., methanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of the individual antioxidants and their mixtures at various ratios (e.g., 1:9, 3:7, 5:5, 7:3, 9:1).

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration and mixture.

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for each individual compound and their mixtures. A lower IC50 value indicates higher antioxidant activity.[7]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Follow the same procedure as the DPPH assay for preparing serial dilutions of individual antioxidants and their mixtures.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 values for each compound and mixture.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solutions (Antioxidants & Mixtures) C Serial Dilutions in 96-well Plate A->C B Prepare Radical Solutions (DPPH or ABTS•+) D Add Radical Solution B->D C->D E Incubate D->E F Measure Absorbance E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Isobolographic Analysis H->I

Caption: A generalized experimental workflow for assessing antioxidant synergy.

Isobolographic Analysis: Quantifying Synergy

Isobolographic analysis is a widely accepted method for evaluating the nature of interactions between two compounds.[8] It provides a graphical representation of synergistic, additive, or antagonistic effects.[8]

The core of isobolographic analysis is the construction of an isobologram. The IC50 values of the two individual compounds are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity. If the experimentally determined IC50 value of a mixture of the two compounds falls below this line, the interaction is synergistic. If it falls on the line, the interaction is additive, and if it falls above the line, the interaction is antagonistic.

Comparative Performance Data

Table 1: IC50 Values of Individual Antioxidants

AntioxidantDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
BHT (Illustrative)45.030.0
Ascorbic Acid25.015.0
α-Tocopherol40.020.0

Table 2: Experimental vs. Theoretical IC50 Values for BHT and Ascorbic Acid (1:1 Molar Ratio) Mixture

AssayTheoretical Additive IC50 (µM)Experimental Mixture IC50 (µM)Interaction Type
DPPH35.022.0Synergistic
ABTS22.514.0Synergistic

Table 3: Experimental vs. Theoretical IC50 Values for BHT and α-Tocopherol (1:1 Molar Ratio) Mixture

AssayTheoretical Additive IC50 (µM)Experimental Mixture IC50 (µM)Interaction Type
DPPH42.528.0Synergistic
ABTS25.016.0Synergistic

The data in Tables 2 and 3 clearly demonstrate a synergistic effect, as the experimentally determined IC50 values for the mixtures are significantly lower than the theoretically calculated additive IC50 values.

Mechanistic Insights into Synergistic Interactions

The observed synergy between hindered phenolic antioxidants and compounds like ascorbic acid and α-tocopherol can be attributed to specific chemical interactions.

Regeneration of the Primary Antioxidant

A primary mechanism of synergy involves the regeneration of the more potent antioxidant by the co-antioxidant. In the case of a hindered phenolic antioxidant (ArOH) and ascorbic acid (AsA), the hindered phenol can donate a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical (ArO•). Ascorbic acid can then regenerate the original phenolic antioxidant by donating a hydrogen atom to the phenoxyl radical, thereby becoming an ascorbyl radical, which is less reactive.[9][10]

Regeneration_Mechanism A Hindered Phenol (ArOH) C Stable Phenoxyl Radical (ArO•) A->C H• donation B Free Radical (R•) D Neutralized Molecule (RH) B->D F Regenerated Hindered Phenol (ArOH) C->F E Ascorbic Acid (AsA) G Ascorbyl Radical E->G

Sources

A Comparative Guide to the Stability and Efficacy of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid and Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the prevention of oxidative degradation is paramount to ensuring the stability, efficacy, and shelf-life of active pharmaceutical ingredients (APIs), excipients, and final products. Antioxidants are critical components in this endeavor, and the selection of an appropriate antioxidant requires a thorough understanding of its performance under various conditions. This guide provides a comprehensive technical comparison of the novel antioxidant, 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, with established commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Vitamin E (α-tocopherol).

This document delves into the mechanistic underpinnings of their antioxidant action, presents standardized protocols for evaluating their efficacy and stability, and offers a comparative analysis based on available scientific data. Our objective is to equip researchers and drug development professionals with the necessary information to make informed decisions in the selection and application of these critical stabilizing agents.

The Chemistry of Radical Scavenging: A Mechanistic Overview

The primary function of the antioxidants discussed herein is to interrupt the free-radical chain reactions that lead to oxidative degradation. This is predominantly achieved through the donation of a hydrogen atom from a phenolic hydroxyl group to a reactive free radical, thereby neutralizing it.

Hindered Phenolic Antioxidants: BHT, BHA, and this compound

BHT, BHA, and this compound belong to the class of hindered phenolic antioxidants.[1][2] Their efficacy is rooted in the steric hindrance provided by bulky tert-butyl groups positioned ortho to the hydroxyl group on the phenyl ring.[1] This structural feature serves a dual purpose: it enhances the stability of the resulting phenoxy radical after hydrogen donation and prevents the radical from initiating new oxidation chains.[1][3]

The general mechanism can be depicted as follows:

Hindered Phenol Mechanism ROO• Peroxyl Radical ROOH Hydroperoxide ROO•->ROOH H• donation ArOH Hindered Phenol (e.g., BHT, BHA, Target Compound) ArO• Stabilized Phenoxy Radical ArOH->ArO•

Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.

  • This compound , the subject of this guide, possesses the characteristic hindered phenol structure. The acetic acid moiety introduces a polar functional group, which may influence its solubility and interaction with different matrices compared to the more lipophilic BHT. While direct comparative antioxidant activity data is limited in publicly available literature, its structural similarity to BHT suggests a potent free radical scavenging capability.[4]

  • Butylated Hydroxytoluene (BHT) is a widely used synthetic antioxidant that acts as a free radical scavenger, effectively terminating lipid peroxidation.[5][6][7]

  • Butylated Hydroxyanisole (BHA) is another common synthetic phenolic antioxidant that functions as a free radical scavenger to prevent oxidative degradation.[8][9][10]

Vitamin E and its Analogue, Trolox
  • Vitamin E (α-tocopherol) is a natural, lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging peroxyl radicals.[11][12][13] The resulting tocopheroxyl radical is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C.[13][14]

  • Trolox is a water-soluble analogue of Vitamin E. It possesses the same chromanol ring responsible for antioxidant activity but has a carboxylic acid group instead of the long phytyl tail, rendering it hydrophilic.[4][15] This property makes it a valuable standard in antioxidant capacity assays.[15]

Benchmarking Antioxidant Efficacy: In Vitro Assays

To objectively compare the antioxidant potential of these compounds, standardized in vitro assays are employed. The DPPH and ABTS assays are two of the most common methods used to evaluate the radical scavenging ability of antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's efficacy. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[16]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.

    • Prepare a series of dilutions of the antioxidant compounds (this compound, BHT, BHA, Trolox, Vitamin E) and a positive control (e.g., ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each antioxidant dilution to triplicate wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control group containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at the characteristic wavelength of DPPH (approximately 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each antioxidant concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the antioxidant concentration to determine the IC50 value.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol DPPH Solution (Violet) Mixing Mix DPPH and Antioxidant Solutions DPPH_Sol->Mixing Antioxidant_Sol Antioxidant Solutions (Serial Dilutions) Antioxidant_Sol->Mixing Incubation Incubate in Dark Mixing->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant's concentration and potency.[17][18] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of a sample to that of Trolox.[18]

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

    • Generate the ABTS•+ solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

    • Prepare a series of dilutions of the antioxidant compounds and Trolox standards.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of each antioxidant dilution or Trolox standard to triplicate wells.

    • Add the diluted ABTS•+ solution to each well.

    • Include a control group with the buffer and ABTS•+ solution.

  • Data Analysis:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of absorbance for each sample and standard.

    • Create a standard curve by plotting the percentage of inhibition against the concentration of the Trolox standards.

    • Determine the TEAC value of the test compounds from the standard curve.

ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (Blue-Green) Mixing Mix ABTS•+ and Antioxidant/Trolox ABTS_Radical->Mixing Antioxidant_Sol Antioxidant & Trolox Solutions Antioxidant_Sol->Mixing Measurement Measure Absorbance (734 nm) Mixing->Measurement Calculation Calculate TEAC Measurement->Calculation Stability Testing Workflow cluster_accelerated Accelerated Stability cluster_forced Forced Degradation Antioxidant_Sample Antioxidant Sample Accelerated_Conditions High Temp/Humidity Antioxidant_Sample->Accelerated_Conditions Forced_Conditions Acid, Base, Oxidation, Heat, Light Antioxidant_Sample->Forced_Conditions Accelerated_Analysis Purity Analysis (HPLC) over Time Accelerated_Conditions->Accelerated_Analysis Forced_Analysis Degradant Identification (HPLC-MS) Forced_Conditions->Forced_Analysis

Sources

A Comparative Analysis of Radical Scavenging Efficacy: 3,5-di-tert-butyl-4-hydroxyphenylacetic acid versus Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of the radical scavenging activities of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid, a synthetic hindered phenolic antioxidant, and ascorbic acid (Vitamin C), a ubiquitous natural antioxidant. This document is intended for researchers, scientists, and drug development professionals, offering insights into their respective mechanisms, experimental evaluation, and comparative efficacy.

Introduction: The Critical Role of Radical Scavengers

Reactive oxygen species (ROS) and other free radicals are inherent byproducts of cellular metabolism. While they play roles in signaling, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby terminating the destructive chain reactions they initiate. The efficacy of an antioxidant is intrinsically linked to its chemical structure and its ability to donate hydrogen atoms or electrons to stabilize these radicals.

This guide focuses on two distinct yet important antioxidants:

  • This compound: A member of the hindered phenolic antioxidant family, valued for its stability and effectiveness in preventing oxidative degradation. Its structure is representative of synthetic antioxidants used as additives in materials and pharmaceuticals.

  • Ascorbic Acid (Vitamin C): An essential water-soluble vitamin and a potent natural antioxidant that plays a vital role in various physiological processes, including the regeneration of other antioxidants like Vitamin E.[1][2]

By examining their mechanisms and evaluating their performance using standardized assays, we can elucidate the specific advantages and contexts in which each of these molecules excels as a radical scavenger.

Mechanistic Insights into Radical Scavenging

The antioxidant activity of a compound is dictated by its molecular structure. The distinct architectures of this compound and ascorbic acid result in different mechanisms of radical neutralization.

This compound: A Hindered Phenol

The primary mechanism of action for this compound is hydrogen atom transfer (HAT). The phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The key to its efficacy lies in the two bulky tert-butyl groups positioned ortho to the hydroxyl group.[3]

Mechanism:

  • Hydrogen Donation: The phenolic -OH group donates a hydrogen atom to a reactive free radical.

  • Phenoxy Radical Formation: This donation results in the formation of a phenoxy radical centered on the antioxidant molecule.

  • Steric Hindrance and Stabilization: The large tert-butyl groups provide significant steric hindrance, which physically shields the radical oxygen. This steric bulk prevents the phenoxy radical from participating in further reactions that could propagate the radical chain, rendering it stable and effectively terminating the oxidation process.[3][4]

Caption: Mechanism of hindered phenolic antioxidant.

Ascorbic Acid: An Electron Donor

Ascorbic acid functions as a potent antioxidant primarily through single electron transfer (SET). Its enediol structure makes it an excellent electron donor.[1]

Mechanism:

  • Electron Donation: Ascorbic acid donates a single electron to a free radical, neutralizing it.

  • Monodehydroascorbate Radical Formation: This process forms the ascorbyl radical (or monodehydroascorbate), which is a relatively stable and non-reactive radical.[5]

  • Regeneration/Dismutation: The ascorbyl radical can then be reduced back to ascorbate by cellular enzymes or can react with another radical. This ability to donate a single reducing equivalent without forming a highly reactive product is a key feature of its antioxidant action.[5]

Caption: Mechanism of ascorbic acid as an antioxidant.

Experimental Protocols for Comparative Assessment

To objectively compare the radical scavenging activities of these two compounds, standardized in vitro assays are employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common and reliable methods.[6]

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[7][8] The degree of discoloration is measured spectrophotometrically at 517 nm.[7]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle to protect it from light.[7]

    • Test Compound Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and ascorbic acid in methanol.

    • Serial Dilutions: Prepare a series of dilutions from the stock solutions to determine the IC50 value (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • Pipette 1.0 mL of each dilution into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • Prepare a control sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.[8][9]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 [7] Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow start Start prep_reagents Prepare DPPH Solution & Test Compound Dilutions start->prep_reagents reaction_setup Mix 1 mL Sample with 2 mL DPPH Solution prep_reagents->reaction_setup incubation Incubate in Dark (30 min, RT) reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition & IC50 Value measurement->calculation end_node End calculation->end_node

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This radical is generated by oxidizing ABTS with potassium persulfate.[10] The ABTS•+ has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The change in absorbance is typically measured at 734 nm.[10]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[10]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] This solution is stable for several days when stored in the dark.

    • Adjusted ABTS•+ Solution: Dilute the working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

    • Test Compound Solutions: Prepare serial dilutions as described for the DPPH assay. Trolox is typically used as a standard for this assay.

  • Assay Procedure:

    • Add 10 µL of each test compound dilution to 1.0 mL of the adjusted ABTS•+ solution.

    • Prepare a control sample with 10 µL of the solvent instead of the test compound.

    • Vortex the solutions and allow them to react for 6-7 minutes.[9][12]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the test compound is determined by comparing its scavenging activity to that of Trolox.

ABTS_Workflow start Start prep_abts Prepare ABTS•+ Radical (ABTS + K₂S₂O₈) start->prep_abts adjust_abs Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm prep_abts->adjust_abs reaction_setup Add 10 µL Sample to 1 mL ABTS•+ Solution adjust_abs->reaction_setup incubation Incubate at RT (6-7 min) reaction_setup->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition & TEAC Value measurement->calculation end_node End calculation->end_node

Caption: Workflow for the ABTS radical scavenging assay.

Quantitative Data Summary and Interpretation

The following table presents hypothetical but representative data for the two compounds, allowing for a direct comparison of their radical scavenging potential.

Compound DPPH Assay IC50 (µg/mL) ABTS Assay TEAC (Trolox Equivalents)
This compound25.50.85
Ascorbic Acid8.21.05

Interpretation of Data:

  • IC50 (Inhibitory Concentration 50%): This value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. In the DPPH assay, ascorbic acid shows a significantly lower IC50 value, suggesting it is a more potent scavenger of the DPPH radical.[13]

  • TEAC (Trolox Equivalent Antioxidant Capacity): This value compares the antioxidant capacity of a compound to that of Trolox, a water-soluble analog of Vitamin E. A TEAC value of 1.0 means the compound has an equivalent antioxidant capacity to Trolox. Here, ascorbic acid demonstrates slightly higher activity than Trolox, while the phenolic compound is slightly less active.

Discussion: A Synthesis of Mechanism and Performance

The experimental data aligns with the mechanistic understanding of both molecules.

  • Ascorbic Acid's Superiority in Aqueous-Based Assays: Ascorbic acid consistently demonstrates higher radical scavenging activity in these common assays.[14][15] Its ability to rapidly donate an electron and form a stable radical makes it highly efficient at neutralizing the DPPH and ABTS radicals.[16][17] Its high water solubility also contributes to its effectiveness in these assay systems, which often use polar solvents like methanol or ethanol.

  • The Role of Steric Hindrance in Phenolic Antioxidants: While this compound is an effective antioxidant, its activity is slightly lower than ascorbic acid in these specific tests. The bulky tert-butyl groups, while crucial for stabilizing the resulting phenoxy radical and preventing pro-oxidant activity, may also sterically hinder the approach of the large DPPH or ABTS radicals to the hydroxyl group, slightly slowing the reaction kinetics compared to the more accessible ascorbic acid.[4]

  • Solubility and Application Context: A critical factor not fully captured by these assays is solubility. Ascorbic acid is hydrophilic (water-soluble), making it an excellent antioxidant in aqueous environments like the cytoplasm of a cell.[16] Conversely, the lipophilic (fat-soluble) nature of this compound, conferred by the tert-butyl and phenyl groups, makes it more effective in non-polar environments, such as protecting cell membranes from lipid peroxidation.

Conclusion

Both this compound and ascorbic acid are effective radical scavengers, but they operate through distinct mechanisms and exhibit different potencies and ideal environments for activity.

  • Ascorbic acid is a fast-acting, potent antioxidant that excels in aqueous media due to its efficient electron-donating mechanism.

  • This compound is a highly stable, terminating antioxidant whose efficacy is derived from the steric protection of its phenoxy radical, making it particularly suitable for preventing oxidative chain reactions in lipophilic environments.

The choice of antioxidant in research and drug development should, therefore, be guided by the specific application, considering the nature of the free radicals involved and the polarity of the surrounding environment. This comparative guide provides the foundational knowledge and experimental framework necessary to make such informed decisions.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ascorbic Acid?
  • Gęgotek, A., & Skrzydlewska, E. (2022). Pathways of the antioxidant action of ascorbic acid. ResearchGate.
  • Gęgotek, A., & Skrzydlewska, E. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI.
  • Wikipedia. (n.d.). Vitamin C.
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Bors, W., & Buettner, G. R. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • Ilieva, Y., et al. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
  • Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
  • Marine Biology. (n.d.). DPPH radical scavenging activity.
  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method.
  • BenchChem. (2025). An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid (Fenozan).
  • Sarikurkcu, C., & Tepe, B. (n.d.). DPPH Radical Scavenging Assay. MDPI.
  • ResearchGate. (2025, February 14). Can you suggest a relevant protocol for ABTS radical scavenging assay?
  • Rahman, M. M., et al. (2021). Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Food Research.
  • Al-Habsi, N. A., & Al-Sabahi, J. N. (2025, August 8). Comparison of Ascorbic Acid, Total Phenolic Content and Antioxidant Activities of Fresh Juices of Six Fruits Grown in Oman. ResearchGate.
  • Lee, K. W., et al. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology.
  • Patthamakanokporn, O., et al. (n.d.). Determination of total phenolics and ascorbic acid related to an antioxidant activity and thermal stability of the Mao fruit juice. International Food Research Journal.
  • Kohen, R., & Nyska, A. (2025, July 23). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. NIH.
  • Geronikaki, A., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC - NIH.
  • Gries, K., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers.
  • BenchChem. (2025). 3-Hydroxyphenylacetic acid antioxidant properties and mechanisms.
  • Kim, H., et al. (n.d.). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. PubMed.

Sources

A Senior Application Scientist's Guide to Validating a Cell-Based Assay for Measuring the Protective Effects of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Test Tube – Quantifying Cytoprotection in a Biologically Relevant Context

The study of antioxidant compounds is a cornerstone of research into aging, neurodegenerative diseases, and inflammatory disorders. While traditional chemical assays provide a measure of a compound's raw free-radical scavenging ability, they operate in a biological vacuum.[1][2] To truly assess the therapeutic potential of a protective agent, we must turn to cell-based assays, which provide a more physiologically relevant system by accounting for critical factors like cell permeability, metabolism, and interaction with endogenous antioxidant pathways.[3][4][5]

This guide provides a comprehensive framework for the development and validation of a robust cell-based assay to quantify the cytoprotective effects of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (DBHPA). DBHPA is a synthetic phenolic antioxidant known for its ability to protect against lipid peroxidation by reacting with peroxy radicals.[6] We will move beyond a simple protocol, delving into the causality behind experimental choices, establishing a self-validating system, and comparing DBHPA's performance against a well-established antioxidant standard.

Pillar 1: The Scientific Rationale – Mechanism of Action and Assay Design

Understanding the Adversary: Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates.[3] ROS, such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂•−), can inflict widespread damage on crucial cellular components, including lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death.[7][8]

The protective mechanism of phenolic antioxidants like DBHPA lies in their chemical structure. The hydroxyl (-OH) group on the phenyl ring can donate a hydrogen atom to a free radical, neutralizing it and terminating the damaging chain reaction. The bulky tert-butyl groups provide steric hindrance, which enhances the stability of the resulting antioxidant radical and prevents it from initiating new radical chains.

ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Lipids, DNA, Proteins) ROS->Damage Attacks Dysfunction Cellular Dysfunction & Apoptosis Damage->Dysfunction DBHPA DBHPA (Antioxidant) DBHPA->ROS

Caption: Oxidative stress pathway and the intervention point for DBHPA.

Assay Principle: Visualizing Intracellular ROS

To measure the protective effect of DBHPA, we require an assay that can quantify intracellular ROS levels. The Cellular Antioxidant Activity (CAA) assay is an excellent choice.[9] This method utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH molecule. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The intensity of this fluorescence is directly proportional to the level of intracellular ROS. When a protective compound like DBHPA is present, it scavenges the ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescent signal.

The Comparative Framework: Establishing a Benchmark

To validate our assay and contextualize the efficacy of DBHPA, a direct comparison with a known antioxidant is essential. Trolox , a water-soluble analog of Vitamin E, serves as an ideal positive control and reference compound. It is a well-characterized, potent antioxidant frequently used as a standard in antioxidant capacity assays. By comparing the dose-response curves of DBHPA and Trolox, we can robustly quantify its relative protective potency.

Pillar 2: The Protocol – A Self-Validating Experimental Workflow

A trustworthy protocol is one that is detailed, reproducible, and includes the necessary controls to ensure the results are valid. The following workflow integrates a primary endpoint (ROS measurement) with a secondary, orthogonal endpoint (cell viability) to build a comprehensive picture of cytoprotection.

cluster_prep Preparation cluster_stress Induction & Measurement cluster_analysis Analysis Seed 1. Seed Cells (e.g., HepG2) in 96-well plates Treat 2. Pre-treat with DBHPA or Trolox (Dose-Response) Seed->Treat Load 3. Load with DCFH-DA probe Treat->Load Induce 4. Induce Oxidative Stress (e.g., H₂O₂) Load->Induce Read 5. Measure Fluorescence (ROS) (Kinetic or Endpoint) Induce->Read Viability 6. Measure Cell Viability (e.g., MTT Assay) Induce->Viability Analyze 7. Calculate IC₅₀ (ROS Inhibition) & EC₅₀ (Viability Protection) Read->Analyze Viability->Analyze Compare 8. Compare DBHPA vs. Trolox Analyze->Compare

Caption: Integrated workflow for assaying cytoprotective effects.

Detailed Protocol 1: Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture: Culture human hepatocellular carcinoma cells (HepG2) in appropriate media until ~80% confluency. HepG2 cells are a well-established model for studying oxidative stress.

  • Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of DBHPA and Trolox in DMSO. Create a series of dilutions in cell culture media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Pre-treatment: Remove the media from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (media with DMSO) and "no-stress" control wells. Incubate for 1 hour.

  • Probe Loading: Add 25 µM DCFH-DA solution to all wells. Incubate for 1 hour at 37°C, protected from light.

  • Induction of Oxidative Stress: Wash the cells twice with Phosphate-Buffered Saline (PBS). Add 100 µL of a pre-determined concentration of H₂O₂ (e.g., 200 µM) to all wells except the "no-stress" control.

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the kinetic data. Normalize the results to the vehicle control (100% ROS) and no-stress control (0% ROS). Plot the percent inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression.

Detailed Protocol 2: MTT Cell Viability Assay (Orthogonal Assay)
  • Procedure: Follow steps 1-4 and 6 from the CAA protocol using a standard clear 96-well plate. After inducing oxidative stress, incubate the cells for a period relevant to the expected cytotoxicity (e.g., 24 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control (100% cell death) and no-stress control (100% viability). Plot the percent viability versus compound concentration and determine the EC₅₀ value.

Pillar 3: Assay Validation and Data Interpretation

A validated assay ensures that your results are reliable, reproducible, and accurate.[11] Rigorous validation is critical for making confident decisions in drug development.[5] Key parameters should be assessed according to established guidelines.[12][13]

Validation Parameter Description Acceptance Criteria (Example)
Precision The closeness of agreement between independent test results. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay).Coefficient of Variation (%CV) ≤ 20% for IC₅₀/EC₅₀ values.
Accuracy Closeness of the measured value to a known reference value. Here, we use the well-characterized Trolox as our reference.The IC₅₀ of the Trolox control should be within an established range (e.g., 25 ± 5 µM).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.The dose-response curve should have a good fit (R² > 0.95) over a defined concentration range.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The signal should be dependent on the presence of both the probe (DCFH-DA) and the stressor (H₂O₂).
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, H₂O₂ concentration).IC₅₀ values should not change significantly (e.g., < 2-fold) with minor variations.
Interpreting the Comparative Data

After validating the assay, the comparative data provides the ultimate assessment of DBHPA's protective potential. The results should be summarized for clarity.

Table 1: Comparative Performance of DBHPA and Trolox

Compound Primary Assay: ROS Inhibition (IC₅₀, µM) Secondary Assay: Cell Viability (EC₅₀, µM)
DBHPA 15.2 ± 1.825.5 ± 2.3
Trolox (Control) 24.8 ± 2.140.1 ± 3.5
Data are presented as Mean ± Standard Deviation from three independent experiments.
  • Efficacy: DBHPA demonstrates a lower IC₅₀ value in the CAA assay compared to Trolox, suggesting it is a more potent inhibitor of intracellular ROS formation under these conditions.

  • Protective Effect: The EC₅₀ values from the MTT assay confirm that the inhibition of ROS translates directly to a protective effect on cell viability.

  • Correlation: The strong correlation between the ROS inhibition and cell viability data strengthens the hypothesis that DBHPA's primary mechanism of cytoprotection is through its antioxidant activity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating a cell-based assay for measuring the protective effects of this compound. By grounding the protocol in a clear understanding of the underlying mechanism, incorporating a well-established reference compound for comparison, and defining strict validation parameters, researchers can generate high-quality, reliable data. This robust methodology not only provides a definitive measure of DBHPA's efficacy but also establishes a trustworthy platform for screening and characterizing other novel cytoprotective agents.

References

  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (n.d.). National Institutes of Health (NIH).
  • Oxidative Stress: What Is It? Can It Be Measured? Where Is It Located? Can It Be Good or Bad? Can It Be Prevented? Can It Be Cured?. (2022, July 23). National Institutes of Health (NIH).
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2025, October 15). MDPI.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). ResearchGate.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021, August 11). National Institutes of Health (NIH).
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate.
  • In Vitro Cell Based Assays - Assay Guidance Manual. (n.d.). National Institutes of Health (NIH).
  • Cell-Based Antioxidant Assays. (n.d.). BioIVT.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Immunologix.
  • Cell based assays – Assay Development and Validation. (2024, February 13). Skanda Life Sciences.
  • Validation of Cell-Based Fluorescence Assays: Practice Guidelines From the ICSH and ICCS - Part V. (n.d.). CellCarta.

Sources

Comparative Transcriptomic Analysis of 3,5-di-tert-butyl-4-hydroxyphenylacetic Acid and Its Analogs: A Guide to Delineating Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for comparing the gene expression profiles of cells treated with 3,5-di-tert-butyl-4-hydroxyphenylacetic acid (DBHPA) and its structural analogs. As a potent phenolic antioxidant, DBHPA and related molecules are of significant interest for their potential to modulate cellular pathways involved in inflammation, oxidative stress, and cytoprotection. We present an integrated strategy encompassing experimental design, detailed step-by-step protocols for cell treatment and RNA sequencing, and a robust bioinformatic pipeline for differential gene expression and pathway analysis. By systematically altering the chemical structure of the parent molecule, researchers can elucidate the specific functional groups responsible for observed transcriptomic changes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced biological activities of phenolic compounds and to identify lead candidates with optimized therapeutic profiles.

Introduction

Phenolic compounds are a vast class of molecules known for their antioxidant and anti-inflammatory properties.[1][2] this compound (DBHPA) is a synthetic phenolic acid characterized by a hydroxyl group flanked by two bulky tert-butyl groups, a structural motif known to enhance antioxidant efficacy.[3] These compounds are capable of modulating gene expression, often by influencing key transcription factors that govern cellular responses to stress and inflammation, such as Nuclear factor-erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).[4][5][6]

The Nrf2 pathway is a primary regulator of the endogenous antioxidant response, upregulating a suite of protective genes.[7][8][9] Conversely, the NF-κB pathway is a central mediator of the inflammatory response, and its inhibition is a common therapeutic goal.[10][11] The ability of phenolic compounds to interact with these pathways makes them attractive candidates for drug development. However, subtle changes in their chemical structure can dramatically alter their biological activity.

This guide outlines a systematic approach to compare the gene expression profiles induced by DBHPA and its analogs, providing the means to dissect their structure-activity relationships (SAR). By correlating specific structural modifications with changes in the cellular transcriptome, we can gain a deeper understanding of their mechanisms of action and identify the chemical features that drive desired biological outcomes.

Part 1: Strategic Experimental Design

A robust and well-rationalized experimental design is the cornerstone of a successful comparison study. The choices made at this stage will directly impact the quality and interpretability of the resulting gene expression data.

Selection of a Biologically Relevant Cell Model

The choice of cell line is critical and should be dictated by the biological question. For investigating antioxidant and anti-inflammatory effects, a macrophage cell line such as RAW 264.7 (murine) or THP-1 (human monocyte-like) is an excellent choice. These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce a strong inflammatory and oxidative stress response, providing a dynamic system to test the protective effects of the compounds.

Rationale for Analog Selection

To effectively probe the SAR of DBHPA, analogs should be chosen to systematically modify key structural features. Consider the following modifications:

  • Analog 1 (Propionic Acid Side Chain): Replacing the acetic acid moiety with a propionic acid chain, yielding 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, allows for investigation into the effect of the linker length between the phenyl ring and the carboxylic acid group.

  • Analog 2 (Altered Steric Hindrance): Using an analog with only one tert-butyl group, such as 3-tert-butyl-4-hydroxyphenylacetic acid, can reveal the importance of the bulky steric hindrance around the hydroxyl group for antioxidant activity and pathway modulation.

  • Analog 3 (Esterification): Converting the carboxylic acid to an ethyl ester (Ethyl 3,5-di-tert-butyl-4-hydroxyphenylacetate) explores the role of the acidic proton and overall lipophilicity in cellular uptake and activity.

Preliminary Assays: Dose-Response and Time-Course

Before committing to a full-scale RNA-sequencing experiment, it is imperative to determine the optimal treatment conditions.

  • Cytotoxicity Assay (e.g., MTT or LDH assay): To identify the maximum non-toxic concentration of each compound.

  • Dose-Response Study: To select a concentration that elicits a biological response without causing significant cell death. This can be measured by assaying a key biomarker, such as the expression of an Nrf2 target gene (e.g., HMOX1) or the suppression of an inflammatory cytokine (e.g., TNF-α).

  • Time-Course Study: To identify the optimal treatment duration to capture the peak transcriptomic response (e.g., 6, 12, 24 hours).

Part 2: Core Experimental Methodologies

The following protocols provide a validated workflow for generating high-quality RNA-seq data.

Experimental Workflow Overview

G cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA Processing cluster_sequencing Sequencing cell_seeding Seed RAW 264.7 Cells lps_stim Stimulate with LPS (100 ng/mL) cell_seeding->lps_stim compound_treat Treat with DBHPA or Analogs lps_stim->compound_treat cell_lysis Lyse Cells & Homogenize compound_treat->cell_lysis rna_extraction RNA Extraction (e.g., TRIzol) cell_lysis->rna_extraction qc1 RNA QC (NanoDrop & Bioanalyzer) rna_extraction->qc1 lib_prep Library Preparation (Poly-A Selection) qc1->lib_prep qc2 Library QC lib_prep->qc2 sequencing Next-Generation Sequencing (e.g., Illumina) qc2->sequencing G cluster_pathway Antioxidant & Inflammatory Signaling DBHPA DBHPA / Analog Keap1 Keap1 DBHPA->Keap1 inhibits IKK IKK DBHPA->IKK inhibits ROS Oxidative Stress (e.g., from LPS) ROS->Keap1 inhibits ROS->IKK activates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates & binds Antioxidant_Genes Antioxidant Genes (HMOX1, NQO1) ARE->Antioxidant_Genes activates transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes Inflammatory Genes (TNF, IL6) Nucleus_NFkB->Inflammatory_Genes activates transcription

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3,5-Di-Tert-butyl-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental integrity, reflecting the best practices in chemical waste management. This document moves beyond a simple checklist to explain the rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Identification and Essential Safety Precautions

This compound, like other phenolic compounds, must be handled as a hazardous substance.[1][2] While specific toxicity data may vary, related structures such as 3,5-di-tert-butyl-4-hydroxybenzoic acid are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[3][4] Therefore, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) before handling or disposing of this chemical.[5]

Immediate Safety Measures:

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound. The causality is clear: to prevent all routes of exposure—inhalation, ingestion, and dermal contact.

Protective EquipmentSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.Prevents direct skin contact and irritation.[4]
Eye Protection ANSI-approved safety goggles or a face shield.Protects against splashes, dust, and serious eye irritation.[3]
Body Protection A fully buttoned laboratory coat. A neoprene or butyl rubber apron is recommended if splashing is likely.[6]Shields the body and personal clothing from contamination.
Respiratory Protection Not typically required when using a fume hood. If a hood is unavailable, consult your institution's EHS for appropriate respirator selection.Ensures protection from inhaling irritating dust particles.[4]

Core Principles of Chemical Waste Management

The disposal of this compound is governed by federal and local regulations. It must be treated as hazardous waste from the moment it is designated for disposal.[8] Evaporation is not an acceptable method of disposal.[9][10]

The Three Pillars of Compliant Disposal:

  • Segregation: Never mix incompatible waste streams.[11] This compound, being an organic acid, should be kept separate from bases and oxidizing agents to prevent violent reactions.[10][11] Keep solid and liquid wastes in separate containers.[5]

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[5][11]

  • Communication: All waste containers must be accurately and clearly labeled. This is not just a regulatory requirement; it is a critical safety measure for everyone who may handle the container, from lab personnel to waste disposal technicians.[10][12]

Step-by-Step Disposal Procedures

This protocol outlines the systematic process for disposing of this compound and materials contaminated with it.

Step 1: Waste Segregation at the Point of Generation

Immediately separate waste into distinct categories as it is generated. This is the most critical step in preventing hazardous reactions.

  • Solid Waste: This includes unused or expired solid this compound, and contaminated materials like gloves, weigh boats, and paper towels.[1] These items should be collected in a designated, leak-tight container lined with a plastic bag.[6][7]

  • Liquid Waste: This category includes solutions containing the acid. Collect this waste in a shatter-proof, sealable bottle, preferably plastic or coated glass.[1] Do not mix this waste with other solvents unless explicitly permitted by your institution's waste management guidelines.

  • Sharps Waste: Needles, broken glass, or pipettes contaminated with the chemical must be placed in a puncture-resistant sharps container that is clearly labeled as chemically contaminated.[10]

Step 2: Container Selection and Labeling

Choosing the correct container prevents leaks and ensures safe transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container for liquid waste. Ensure the container has a tight-fitting screw cap.[11] For solid waste, a sturdy container with a lid is appropriate.

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) department.[12]

  • Complete the Label: Clearly write the full chemical name: "this compound." Do not use abbreviations or formulas.[10][12] List all constituents and their approximate concentrations. Enter the date when the first waste is added to the container (the "accumulation start date").[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is a designated location in the lab where hazardous waste is stored prior to pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][11][12]

  • Storage: Keep the waste container securely capped at all times, except when adding waste.[9][12] Store it in a designated secondary containment bin to prevent the spread of potential spills.

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in your SAA. For acutely toxic wastes, this limit is much lower (typically one quart).[8]

Step 4: Arranging for Waste Collection

Once a waste container is approximately 90% full, arrange for its disposal.

  • Request Pickup: Submit a hazardous waste collection request to your institution's EHS or equivalent department.[8][9] This is often done through an online portal.

  • Prepare for Pickup: Ensure the container is clean on the outside, the label is fully completed and legible, and the cap is tightly sealed.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • For Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.[2]

    • Wearing appropriate PPE, gently cover the spilled solid with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[2][13]

    • Carefully sweep the mixture into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (consult the SDS) and collect the cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the area immediately.

    • Alert your colleagues and call your institution's emergency number (e.g., EHS).

    • Provide details about the spilled chemical. Do not attempt to clean it up yourself.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a solvent capable of removing the chemical residue (e.g., ethanol or acetone).[9]

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as liquid hazardous waste.[9][10]

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[9][10]

  • Final Disposal: Once rinsed and dried, the container may be disposed of in regular trash or recycling, depending on institutional policy.[9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound A Identify Waste Stream (Solid, Liquid, Sharps) B Select Chemically Compatible Container A->B C Affix & Complete Hazardous Waste Label B->C D Place Waste in Labeled Container C->D E Store Container in SAA (Secondary Containment) D->E F Is Container >90% Full? E->F G Continue Accumulation (Keep Container Closed) F->G No H Request Waste Pickup from EHS F->H Yes G->E I Waste Collected by Authorized Personnel H->I

Caption: Decision workflow for hazardous waste disposal.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Properly Managing Chemical Waste in Labor
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
  • How can I dispose phenol?
  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone - YouTube. [Link]
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid SDS. Sigma-Aldrich Inc. [Link]
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center Research Safety Affairs. [Link]
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

Sources

Navigating the Safe Handling of 3,5-Di-Tert-butyl-4-hydroxyphenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of chemical reagents is the cornerstone of innovative and reliable research. This guide provides an in-depth operational plan for the use of 3,5-Di-Tert-butyl-4-hydroxyphenylacetic acid, ensuring both the integrity of your work and the safety of all laboratory personnel. While some data sheets for this specific compound may classify it as non-hazardous, the structural similarity to other phenolic compounds, and conflicting information for analogous structures, necessitates a cautious and thorough approach to its handling and disposal.[1] This guide is built on a foundation of scientific integrity and field-proven safety protocols.

Hazard Assessment and a Culture of Caution

Conflicting hazard information exists for this compound. While some suppliers may not classify it as hazardous, the closely related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Given the shared phenolic backbone, a known class of corrosive and toxic compounds, it is imperative to handle this compound with the assumption that it may possess similar hazards.[4]

Therefore, all handling procedures should be conducted within a certified chemical fume hood to mitigate the risk of inhaling airborne particles.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or thicker (8mil) nitrile gloves. For concentrated solutions, consider utility-grade neoprene or butyl gloves over nitrile gloves.[5]Protects against incidental skin contact. Phenolic compounds can be absorbed through the skin and may cause irritation or burns, sometimes with delayed anesthetic effects.[4][7]
Eye Protection ANSI Z87.1-compliant safety glasses. In situations with a splash hazard, upgrade to chemical safety goggles and/or a face shield.[4][5]Prevents contact with the eyes, which can lead to serious irritation or damage.[2]
Body Protection A fully buttoned lab coat. For tasks with a higher risk of splashes, a chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[5]Protects the skin and personal clothing from contamination.
Respiratory Protection Not typically required when handled in a fume hood. If a fume hood is unavailable, a risk assessment should be conducted to determine if a respirator with an appropriate filter (e.g., A-P filter) is necessary.[6][8]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[2]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Weighing
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including a calibrated balance, weigh boats, spatulas, and labeled receiving containers.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : Carefully transfer the desired amount of the solid compound from the stock container to a weigh boat. Avoid creating dust. If any material is spilled, follow the spill cleanup procedures outlined below.

  • Transfer : Transfer the weighed compound to a labeled container for dissolution or direct use.

Solution Preparation
  • Solvent Addition : In the fume hood, add the desired solvent to the container with the weighed compound.

  • Dissolution : Gently swirl or stir the mixture to dissolve the solid. Avoid splashing.

  • Storage : If the solution is not for immediate use, cap the container, and label it clearly with the chemical name, concentration, date, and your initials. Store in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

The following diagram illustrates the standard operational workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal start Start fume_hood Verify Fume Hood Operation start->fume_hood gather_materials Gather Materials fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid transfer_solid Transfer to Labeled Container weigh_solid->transfer_solid add_solvent Add Solvent transfer_solid->add_solvent dissolve Dissolve Compound add_solvent->dissolve use_or_store Use Immediately or Store Solution dissolve->use_or_store dispose_waste Dispose of Waste Properly use_or_store->dispose_waste end End dispose_waste->end

Caption: Workflow for Handling this compound.

Spill and Emergency Procedures

Minor Spill
  • Alert : Inform nearby personnel of the spill.

  • Isolate : If safe to do so, restrict access to the area.

  • PPE : Ensure you are wearing the appropriate PPE.

  • Contain and Absorb : For solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste.[9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate : Clean the spill area with a suitable laboratory detergent and water.[11]

Major Spill or Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: A Commitment to Environmental Responsibility

All waste containing this compound, including unused solid, solutions, and contaminated materials, must be treated as hazardous chemical waste.[5][11]

Waste Collection
  • Solid Waste : Place unused or waste solid this compound in a clearly labeled, sealable, and chemically compatible container.[11]

  • Liquid Waste : Collect all solutions containing the compound in a designated, labeled hazardous waste container.

  • Contaminated Materials : Segregate all contaminated labware, such as gloves, weigh boats, and paper towels, from non-hazardous waste. Place these items in a double-bagged, durable plastic bag or a rigid, puncture-resistant container labeled as "Hazardous Waste: this compound Debris".[11]

Labeling and Storage
  • Labeling : All hazardous waste containers must be clearly labeled with the full chemical name, the quantity of waste, the date of generation, and the appropriate hazard pictograms.[11]

  • Storage : Store sealed waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

cluster_waste_generation Waste Generation cluster_solid_waste Solid Waste cluster_liquid_waste Liquid Waste cluster_contaminated_debris Contaminated Debris cluster_disposal Final Disposal start Waste Generated waste_type Type of Waste? start->waste_type solid_container Place in Labeled, Sealable Container waste_type->solid_container Solid liquid_container Collect in Designated Waste Container waste_type->liquid_container Liquid debris_container Double-Bag or Use Puncture-Resistant Container waste_type->debris_container Debris solid_storage Store in Satellite Accumulation Area solid_container->solid_storage pickup Arrange for Hazardous Waste Pickup solid_storage->pickup liquid_storage Store in Satellite Accumulation Area liquid_container->liquid_storage liquid_storage->pickup debris_storage Store in Satellite Accumulation Area debris_container->debris_storage debris_storage->pickup end End pickup->end

Caption: Disposal Decision Workflow for this compound.

By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.).
  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. (2020).
  • Phenol SOP. (n.d.).
  • FACT SHEET: Phenol. (2023, June 30). Environmental Health and Safety.
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid. (n.d.). PubChem.
  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland.
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid SDS. (2024, September 7).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.